molecular formula C9H6Cl2O2 B183558 3-(3,5-Dichlorophenyl)acrylic acid CAS No. 90418-21-6

3-(3,5-Dichlorophenyl)acrylic acid

Cat. No.: B183558
CAS No.: 90418-21-6
M. Wt: 217.05 g/mol
InChI Key: HJKSYRZNDJQTJQ-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-Dichlorophenyl)acrylic acid (CAS 20595-53-3) is a high-purity organic compound offered with a minimum purity of ≥95% . This chemical serves as a valuable building block in organic synthesis and medicinal chemistry research. Its structure, characterized by a propanoic acid chain linked to a 3,5-dichlorophenyl ring, makes it a versatile intermediate for constructing more complex molecules . Researchers utilize this compound in the development of novel pharmaceutical candidates and other fine chemicals. The compound has a molecular formula of C₉H₆Cl₂O₂ and a molecular weight of 217.05 g/mol . It should be stored at 4°C . This product is strictly for research and further manufacturing use, and is not intended for diagnostic or therapeutic applications . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(3,5-dichlorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2O2/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h1-5H,(H,12,13)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKSYRZNDJQTJQ-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1Cl)Cl)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90418-21-6
Record name 2-Propenoic acid, 3-(3,5-dichlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090418216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

An In-depth Technical Guide to 3-(3,5-Dichlorophenyl)acrylic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-(3,5-dichlorophenyl)acrylic acid, a halogenated aromatic carboxylic acid of significant interest as a chemical intermediate and building block in various fields, including pharmaceutical and materials science. This document delves into the fundamental physicochemical properties, detailed spectral analysis, and robust synthetic protocols for this compound. Emphasis is placed on the causality behind experimental choices and the self-validating nature of the described methodologies. This guide is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this versatile molecule.

Introduction and Core Concepts

This compound, also known as (E)-3-(3,5-dichlorophenyl)propenoic acid, belongs to the substituted cinnamic acid family. Its structure is characterized by a carboxylic acid functional group conjugated with a vinyl group, which is in turn attached to a 3,5-dichlorinated phenyl ring. This specific arrangement of functional groups—an electron-withdrawing aromatic system, a reactive alkene bond, and an acidic carboxyl group—imparts a unique combination of chemical reactivity and physical properties, making it a valuable synthon in organic chemistry.

The trans or (E)-isomer is the more common and thermodynamically stable configuration due to reduced steric hindrance compared to the cis (Z) isomer. The presence of two chlorine atoms on the phenyl ring significantly influences the molecule's electronics, lipophilicity, and metabolic stability, making its derivatives potential candidates for biologically active compounds.[1] Research into structurally related chlorophenyl acrylic acids has highlighted their potential as antiproliferative agents, underscoring the importance of this chemical scaffold in medicinal chemistry.[2][3]

Physicochemical and Structural Properties

A precise understanding of the physical and chemical properties of this compound is critical for its handling, reaction design, and application. These properties are summarized in Table 1.

Table 1: Core Physicochemical and Structural Data for this compound

PropertyValueSource(s)
CAS Number 20595-53-3[4][]
Molecular Formula C₉H₆Cl₂O₂[6]
Molecular Weight 217.05 g/mol [6]
IUPAC Name (E)-3-(3,5-dichlorophenyl)prop-2-enoic acid[]
Appearance White to off-white crystalline solid (inferred)[7]
Melting Point 56-60 °C (for the related 3-(3,5-Dichlorophenyl)propionic acid)[8]
Solubility Slightly soluble in water; soluble in organic solvents like ethanol, ether, and DMF.[7][9][10]
Topological Polar Surface Area (TPSA) 37.3 Ų[6]
LogP (Computed) ~3.1[6]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 2[6]

Note: The melting point for the exact acrylic acid derivative is not widely published; the value for the corresponding propionic acid is provided as an estimate. The solubility is inferred from the parent compound, cinnamic acid.

Synthesis and Purification: The Knoevenagel-Doebner Condensation

The most direct and widely employed synthetic route to this compound is the Knoevenagel-Doebner condensation.[11][12] This reaction involves the base-catalyzed condensation of an aldehyde (3,5-dichlorobenzaldehyde) with a compound containing an active methylene group (malonic acid), followed by decarboxylation.

Mechanistic Rationale

The choice of a weak amine base, such as pyridine, often with a catalytic amount of a stronger amine like piperidine, is crucial. The reaction proceeds through several key steps:

  • Iminium Ion Formation: Piperidine reacts with the aldehyde to form a reactive iminium ion. This step activates the aldehyde's carbonyl carbon, making it more electrophilic than the original aldehyde.[13]

  • Enolate Formation: Pyridine, acting as the primary base, deprotonates malonic acid to form a nucleophilic enolate.

  • C-C Bond Formation: The malonic acid enolate attacks the iminium ion, forming a new carbon-carbon bond and yielding an amino diacid intermediate.[13]

  • Decarboxylation & Elimination: Upon heating in pyridine, the intermediate undergoes decarboxylation (loss of CO₂) followed by the elimination of the piperidine catalyst to form the final α,β-unsaturated product.[11][14]

The Doebner modification specifically refers to using malonic acid in pyridine, which facilitates the in-situ decarboxylation, providing a high yield of the acrylic acid derivative directly.[15]

Knoevenagel_Doebner_Mechanism cluster_activation Catalyst Activation cluster_nucleophile Nucleophile Formation cluster_reaction Condensation & Final Steps Aldehyde 3,5-Dichlorobenzaldehyde Iminium Iminium Ion (Activated Electrophile) Aldehyde->Iminium + Piperidine - H₂O Piperidine Piperidine (Cat.) Intermediate Amino Diacid Adduct Iminium->Intermediate + Enolate MalonicAcid Malonic Acid Enolate Malonate Enolate (Nucleophile) MalonicAcid->Enolate + Pyridine Pyridine Pyridine (Base) Product This compound Intermediate->Product Heat (Δ) - CO₂ - Piperidine

Figure 1: Simplified mechanism of the Knoevenagel-Doebner condensation.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Materials:

  • 3,5-Dichlorobenzaldehyde

  • Malonic Acid

  • Pyridine (Anhydrous)

  • Piperidine (Catalytic amount)

  • Hydrochloric Acid (5 M)

  • Ethanol (for recrystallization)

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dichlorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in anhydrous pyridine (3-5 mL per gram of aldehyde).

    • Rationale: A slight excess of malonic acid ensures the complete consumption of the aldehyde. Pyridine serves as both the solvent and the base.

  • Catalyst Addition: Add a catalytic amount of piperidine (approx. 0.05 eq) to the mixture.

    • Rationale: Piperidine is a stronger base than pyridine and accelerates the formation of the reactive iminium ion intermediate.[13]

  • Heating and Reaction Monitoring: Heat the reaction mixture to reflux (approx. 115 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the aldehyde spot.

    • Rationale: Heating provides the necessary activation energy for condensation and promotes the crucial decarboxylation step.[14]

  • Work-up and Isolation: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice and an excess of 5 M hydrochloric acid. This will neutralize the pyridine and precipitate the crude product.

    • Rationale: The acidic work-up protonates the carboxylate product, rendering it insoluble in the aqueous medium, and also forms a water-soluble pyridinium salt, aiding in separation.

  • Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold deionized water to remove any remaining salts. Recrystallize the crude product from an appropriate solvent, such as ethanol or an ethanol/water mixture, to obtain pure this compound.

    • Rationale: Recrystallization is a standard method for purifying solid organic compounds, removing impurities and yielding a product with a sharp melting point.

Figure 2: Experimental workflow for the synthesis of the title compound.

Spectral Analysis and Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. The expected spectral data are interpreted below based on the molecule's functional groups and data from similar compounds.[16][17][18]

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Key Signals
¹H NMR ~12.0 ppm (s, 1H): Carboxylic acid proton (-COOH). • ~7.7 ppm (d, 1H): Vinylic proton alpha to the phenyl ring (-CH=). • ~7.5 ppm (m, 3H): Aromatic protons on the dichlorophenyl ring. • ~6.5 ppm (d, 1H): Vinylic proton alpha to the carbonyl group (=CH-COOH). The large coupling constant (J ≈ 16 Hz) between the vinylic protons confirms the (E)-trans configuration.
¹³C NMR ~172 ppm: Carboxylic acid carbonyl carbon (-C OOH). • ~145 ppm: Vinylic carbon beta to the carbonyl (C H=). • ~137 ppm: Aromatic quaternary carbon attached to the vinylic group. • ~135 ppm: Aromatic quaternary carbons attached to chlorine (-C -Cl). • ~127-130 ppm: Aromatic C-H carbons. • ~120 ppm: Vinylic carbon alpha to the carbonyl (=C H-COOH).
FTIR (cm⁻¹) 2500-3300 (broad): O-H stretch of the carboxylic acid dimer. • ~1680-1710 (strong): C=O stretch of the conjugated carboxylic acid. • ~1625 (medium): C=C stretch of the alkene. • ~1420 & ~1290: In-plane O-H bend and C-O stretch. • ~980 (strong): Out-of-plane C-H bend for the trans-alkene. • ~800-900: C-H out-of-plane bending for the substituted aromatic ring. • ~700-800: C-Cl stretch.
Mass Spec (EI) M⁺ at m/z 216/218/220: Molecular ion peak showing the characteristic isotopic pattern for two chlorine atoms (approx. 9:6:1 ratio). • [M-OH]⁺ at m/z 199/201/203: Loss of the hydroxyl radical. • [M-COOH]⁺ at m/z 171/173/175: Loss of the carboxyl group.

Note: NMR shifts are predicted for CDCl₃ solvent and are approximate. FTIR frequencies are for KBr pellet or Nujol mull.[19]

Applications in Research and Development

This compound is primarily utilized as a versatile building block in organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations.

  • Pharmaceutical Synthesis: The cinnamic acid scaffold is a "privileged structure" in medicinal chemistry. Halogenated derivatives, in particular, are of interest due to their increased lipophilicity and ability to engage in halogen bonding, which can enhance binding affinity to biological targets.[1] Studies on similar chlorophenyl acrylate derivatives have demonstrated potent antiproliferative activity against cancer cell lines, potentially through mechanisms like tubulin polymerization inhibition.[3][20] This makes the title compound a valuable starting material for the synthesis of novel anticancer agents.

  • Agrochemicals: The dichlorophenyl moiety is present in numerous herbicides and fungicides. The acrylic acid portion can be modified to create esters or amides, allowing for the generation of libraries of compounds for screening in agrochemical discovery.

  • Polymer and Materials Science: As a derivative of acrylic acid, this compound can be used as a monomer or co-monomer in polymerization reactions. The dichlorophenyl group can impart specific properties to the resulting polymer, such as increased thermal stability, flame retardancy, and a higher refractive index.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific, comprehensive safety data sheet for this compound is not universally available, a robust safety protocol can be established based on its structural components: a chlorinated aromatic and an acrylic acid.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. All handling of the solid or its solutions should be performed in a certified chemical fume hood.

  • Health Hazards: The compound is expected to be an irritant to the skin, eyes, and respiratory tract.[8] Avoid inhalation of dust and direct contact with skin and eyes.

  • Fire and Reactivity: The compound is not expected to be highly flammable, but like most organic compounds, it will burn if exposed to a strong ignition source. It is incompatible with strong oxidizing agents and strong bases.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage is at 4°C for long-term stability.[6]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. It should be treated as hazardous chemical waste.

Conclusion

This compound is a chemical intermediate with significant, albeit largely unrealized, potential. Its synthesis is straightforward via the well-established Knoevenagel-Doebner condensation, a reaction that is both high-yielding and scalable. Its structural features, particularly the dichlorinated phenyl ring, make it an attractive precursor for the development of new pharmaceuticals and advanced materials. This guide has provided the foundational technical knowledge required for researchers to synthesize, characterize, and utilize this compound effectively and safely in their scientific endeavors.

References

  • Organic Chemistry Portal.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Santos, L. S., et al. (2010). Mechanism of the Organocatalyzed Decarboxylative Knoevenagel−Doebner Reaction. A Theoretical Study. The Journal of Physical Chemistry A. [Link]
  • Scribd.
  • NRG Chemistry. (2024). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube. [Link]
  • The Royal Society of Chemistry. (2019).
  • PubChem. Cinnamic Acid.
  • Soares, R. R. (2018). Contributions to the Selection of Solvents in the Extraction of Phenolic Acids. University of Lisbon Repository. [Link]
  • Wikipedia. Cinnamic acid. [Link]
  • Natson. (2024).
  • Fayad, E., et al. (2023).
  • Fayad, E., et al. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues.
  • Amerigo Scientific. This compound. [Link]
  • ResearchGate. (2023).
  • ResearchGate. (2018).
  • ResearchGate. Solubilities of trans-cinnamic acid. [Link]
  • ResearchGate. (2012).
  • PubChem. This compound.
  • ResearchGate. Knoevenagel condensation of benzaldehyde 1a with malonic acid 3 with hydrobenzamide 2a as a catalyst towards cinnamic dicarboxylic acid 4a. [Link]
  • Banaras Hindu University. (2018).
  • The Royal Society of Chemistry.
  • ResearchGate. FTIR spectra of the starting monomer acrylic acid (a), plasma polymerized poly(acrylic acid) (b) and conventional poly(acrylic acid) (c). [Link]
  • The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]
  • MDPI. (2020). Synthesis and Characterization of Gamma Radiation Induced Diallyldimethylammonium Chloride-Acrylic Acid-(3-Acrylamidopropyl) Trimethylammonium Chloride Superabsorbent Hydrogel. [Link]
  • Spectroscopy Online. (2023).
  • NIST Chemistry WebBook. 3-(3,4-Dichlorophenyl)propionic acid. [Link]
  • PubChem. (E)-3-(3,6-Dichloro-2-fluorophenyl)acrylic acid.
  • AUREMN. (2004).
  • SciELO South Africa. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. [Link]

Sources

Introduction: The Significance of a Dichlorinated Cinnamic Acid Derivative

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (E)-3-(3,5-Dichlorophenyl)propenoic acid

(E)-3-(3,5-Dichlorophenyl)propenoic acid, a member of the substituted cinnamic acid family, is a highly functionalized organic molecule. With a molecular formula of C₉H₆Cl₂O₂ and a molecular weight of 217.05 g/mol , its structure features a trans-configured propenoic acid moiety attached to a 3,5-dichlorinated phenyl ring.[1] This specific arrangement of electron-withdrawing chlorine atoms on the aromatic ring significantly influences the molecule's electronic properties and reactivity, making it a valuable and versatile intermediate in the synthesis of more complex chemical entities.

While not a final drug product in itself, this compound serves as a critical building block in medicinal chemistry and materials science. Its structural motifs are found in various biologically active molecules. The synthesis of such intermediates is a foundational aspect of drug discovery, where precise control over stereochemistry and substitution patterns is paramount. This guide provides an in-depth exploration of the primary synthetic routes to (E)-3-(3,5-Dichlorophenyl)propenoic acid, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of methodologies.

Part 1: Core Synthesis Methodologies

The creation of the α,β-unsaturated carboxylic acid structure of (E)-3-(3,5-Dichlorophenyl)propenoic acid can be achieved through several classic and modern organic reactions. The choice of method often depends on factors such as starting material availability, desired scale, yield, and stereochemical control. We will explore the Knoevenagel condensation, the Perkin reaction, and the Heck reaction as primary synthetic strategies.

The Knoevenagel-Doebner Condensation: A Classic and Efficient Route

The Knoevenagel condensation is a cornerstone of C-C bond formation, involving the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base.[2][3][4] For the synthesis of cinnamic acids, the Doebner modification is particularly effective. This variation employs malonic acid as the active methylene compound and uses pyridine as both the solvent and a base, often with a catalytic amount of piperidine.[3] The reaction proceeds through condensation followed by a spontaneous decarboxylation, offering a direct route to the desired product.

Causality and Rationale: This method is favored for its operational simplicity and the directness of the transformation. The 3,5-dichlorobenzaldehyde carbonyl is sufficiently electrophilic to react with the nucleophilic enolate generated from malonic acid. The use of pyridine is critical; it facilitates both the initial condensation and the subsequent decarboxylation upon heating, driving the reaction to completion.

Reaction Mechanism: The mechanism involves several key steps:

  • Enolate Formation: The basic catalyst (piperidine/pyridine) abstracts an acidic α-hydrogen from malonic acid to form a resonance-stabilized enolate ion.

  • Nucleophilic Addition: The enolate attacks the carbonyl carbon of 3,5-dichlorobenzaldehyde, forming an aldol-type addition product.

  • Dehydration: The intermediate alcohol undergoes dehydration (elimination of water) to yield an α,β-unsaturated dicarboxylic acid intermediate.

  • Decarboxylation: Upon heating in pyridine, this intermediate readily loses carbon dioxide to afford the final (E)-3-(3,5-Dichlorophenyl)propenoic acid. The trans or (E)-isomer is thermodynamically more stable and is typically the major product.

Knoevenagel_Doebner_Mechanism Knoevenagel-Doebner Reaction Mechanism cluster_steps Reaction Steps cluster_end Product Aldehyde 3,5-Dichlorobenzaldehyde AldolAdd Aldol Addition Intermediate Aldehyde->AldolAdd MalonicAcid Malonic Acid Enolate Malonic Acid Enolate (Nucleophile) MalonicAcid->Enolate Base (Pyridine/ Piperidine) Enolate->AldolAdd Nucleophilic Attack UnsaturatedDiacid Unsaturated Diacid AldolAdd->UnsaturatedDiacid -H₂O (Dehydration) FinalProduct (E)-3-(3,5-Dichlorophenyl) propenoic acid UnsaturatedDiacid->FinalProduct Heat, -CO₂ (Decarboxylation)

Caption: Workflow of the Knoevenagel-Doebner synthesis pathway.

Experimental Protocol: Knoevenagel-Doebner Synthesis

  • Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dichlorobenzaldehyde (10.0 g, 57.1 mmol) and malonic acid (7.1 g, 68.2 mmol).

  • Solvent/Catalyst Addition: Add pyridine (30 mL) followed by a catalytic amount of piperidine (0.5 mL).

  • Reaction: Heat the mixture to reflux (approximately 115°C) and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice-cold concentrated hydrochloric acid (50 mL) and water (100 mL). This will neutralize the pyridine and precipitate the crude product.

  • Isolation: Collect the white precipitate by vacuum filtration and wash thoroughly with cold water to remove any remaining pyridine hydrochloride.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure (E)-3-(3,5-Dichlorophenyl)propenoic acid as a white crystalline solid.

The Perkin Reaction: An Alternative Condensation Approach

The Perkin reaction is another classic method for synthesizing α,β-unsaturated aromatic acids. It involves the condensation of an aromatic aldehyde with an acid anhydride, using an alkali salt of the corresponding acid as a base catalyst.[5][6][7] To synthesize the target compound, 3,5-dichlorobenzaldehyde would be reacted with acetic anhydride in the presence of sodium acetate.

Causality and Rationale: This reaction provides a viable alternative, particularly when malonic acid is not preferred. The sodium acetate acts as the base to generate a nucleophilic carbanion from acetic anhydride.[8] The reaction typically requires higher temperatures than the Knoevenagel condensation. The initial product is a mixed anhydride which is subsequently hydrolyzed during the work-up to yield the carboxylic acid.

Reaction Mechanism:

  • Enolate Formation: Sodium acetate deprotonates acetic anhydride at the α-carbon, forming an enolate.

  • Aldol-type Condensation: The enolate attacks the 3,5-dichlorobenzaldehyde.

  • Acyl Transfer and Elimination: The resulting alkoxide undergoes an intramolecular acyl transfer followed by elimination of an acetate group (after dehydration) to form an unsaturated mixed anhydride.

  • Hydrolysis: The anhydride is hydrolyzed during aqueous work-up to give the final cinnamic acid product.

Perkin_Reaction Perkin Reaction Workflow Reactants 3,5-Dichlorobenzaldehyde + Acetic Anhydride + Sodium Acetate Heating Heat (~180°C) Reactants->Heating Intermediate Mixed Anhydride Intermediate Heating->Intermediate Hydrolysis Aqueous Work-up (Hydrolysis) Intermediate->Hydrolysis Product (E)-3-(3,5-Dichlorophenyl) propenoic acid Hydrolysis->Product

Caption: High-level overview of the Perkin reaction process.

Experimental Protocol: Perkin Reaction

  • Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, combine 3,5-dichlorobenzaldehyde (5.0 g, 28.6 mmol), acetic anhydride (8.0 mL, 84.7 mmol), and anhydrous sodium acetate (2.5 g, 30.5 mmol).

  • Reaction: Heat the mixture in an oil bath at 180°C for 5-6 hours.

  • Work-up: Allow the mixture to cool slightly, then add water (50 mL) and heat to boiling to hydrolyze the excess acetic anhydride.

  • Isolation: Cool the solution. The product may crystallize out. Alternatively, perform a steam distillation to remove any unreacted aldehyde. Acidify the remaining solution with hydrochloric acid to precipitate the crude product.

  • Purification: Collect the solid by filtration and recrystallize from ethanol to obtain the pure product.

The Heck Reaction: A Modern Organometallic Approach

The Heck reaction is a powerful palladium-catalyzed cross-coupling reaction between an unsaturated halide and an alkene.[9][10] To form (E)-3-(3,5-Dichlorophenyl)propenoic acid, this would involve coupling an aryl halide, such as 1-iodo-3,5-dichlorobenzene, with acrylic acid in the presence of a palladium catalyst and a base.

Causality and Rationale: The Heck reaction is a highly versatile and stereoselective method. It offers excellent control to form the (E)-isomer, which is a significant advantage.[11] The reaction proceeds via a well-defined catalytic cycle and is tolerant of many functional groups. While it requires a more complex setup with an organometallic catalyst, it represents a modern and efficient alternative to classical condensation reactions.

Reaction Mechanism (Catalytic Cycle):

  • Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.

  • Alkene Coordination & Insertion: The alkene (acrylic acid) coordinates to the Pd(II) center, followed by migratory insertion of the alkene into the Pd-Aryl bond.

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, re-forming the double bond and generating a Pd-H species. This step determines the (E)-stereochemistry.

  • Reductive Elimination: The base regenerates the Pd(0) catalyst from the Pd-H species, completing the cycle.

Heck_Cycle Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ PdII_ArX L₂Pd(II)(Ar)(X) Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Alkene Alkene Complex PdII_ArX->PdII_Alkene Alkene Coordination Insertion Insertion Product PdII_Alkene->Insertion Migratory Insertion PdII_H L₂Pd(II)(H)(X) Insertion->PdII_H β-Hydride Elimination (+ Product) PdII_H->Pd0 Reductive Elimination (+ Base)

Caption: The catalytic cycle of the Heck cross-coupling reaction.

Part 2: Synthesis Discovery and Characterization

The "discovery" of a molecule like (E)-3-(3,5-Dichlorophenyl)propenoic acid is less a singular historical event and more a result of the systematic exploration of chemical reactions and the need for novel building blocks in synthetic chemistry. Its existence is a logical extension of well-established reactions like the Knoevenagel and Perkin condensations applied to commercially available starting materials. The compound is identified by its unique CAS Number: 20595-53-3.[12]

Upon synthesis, its identity and purity are confirmed through a standard battery of analytical techniques.

Key Characterization Data:

PropertyValueTechnique
Molecular Formula C₉H₆Cl₂O₂Mass Spectrometry
Molecular Weight 217.05 g/mol Mass Spectrometry
CAS Number 20595-53-3-
Appearance White crystalline solidVisual Inspection
Stereochemistry (E) or trans¹H NMR Spectroscopy
Spectroscopic Data ¹H NMR, ¹³C NMR, IR, MS[13]

Analytical Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for confirming the trans stereochemistry of the double bond, which is indicated by a large coupling constant (typically 15-18 Hz) between the vinylic protons. ¹³C NMR confirms the number and type of carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: IR analysis will show characteristic absorption bands for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1680-1710 cm⁻¹), the C=C stretch (~1620-1640 cm⁻¹), and C-Cl stretches in the fingerprint region.

  • Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern. The characteristic isotopic signature of two chlorine atoms (a 3:2 ratio for M, M+2, and M+4 peaks) is a definitive indicator of the compound's composition.

  • X-Ray Crystallography: For an unambiguous determination of the solid-state structure and confirmation of the (E)-configuration, single-crystal X-ray diffraction can be employed, as has been done for structurally similar molecules.[14]

Conclusion

The synthesis of (E)-3-(3,5-Dichlorophenyl)propenoic acid is most reliably and directly achieved via the Knoevenagel-Doebner condensation of 3,5-dichlorobenzaldehyde with malonic acid. This method offers high yields and operational simplicity. Alternative routes like the Perkin and Heck reactions provide valuable, albeit different, strategic approaches that further enrich the synthetic chemist's toolkit. The availability of this compound through robust synthetic procedures empowers researchers in drug development and materials science by providing a key intermediate for the construction of more complex, high-value molecules. The principles and protocols detailed in this guide offer a comprehensive framework for the successful synthesis and characterization of this important chemical building block.

References

  • Knoevenagel Condensation. Cambridge University Press. [Link]
  • Knoevenagel condens
  • Knoevenagel Condens
  • Heck reaction. Wikipedia. [Link]
  • Heck Reaction. Organic Chemistry Portal. [Link]
  • A Concise Introduction of Perkin Reaction. Longdom Publishing. [Link]
  • Knoevenagel Condensation Doebner Modific
  • Perkin Reaction. Cambridge University Press. [Link]
  • Perkin condens
  • Perkin Reaction Mechanism.
  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a C
  • Heck Reaction—St
  • Perkin Reaction. Chemistry LibreTexts. [Link]
  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]
  • Heck Reaction. Chemistry LibreTexts. [Link]
  • Discovery of 6-(2,4-Dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo[12]annulene-2-carboxylic acid (SAR439859), a Potent and Selective Estrogen Receptor Degrader (SERD) for... ACS Publications - American Chemical Society. [Link]
  • Crystal structure of 4-[(3,5-dichlorophenyl) carbamoyl]butanoic acid, C11H11Cl2NO3. De Gruyter. [Link]
  • Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6- dihydropyridazin-3-yloxy)phenyl]...
  • 3-(3,4-Dichlorophenyl)propionic acid. NIST WebBook. [Link]
  • (2E)-3-(2,5-dichlorophenyl)prop-2-enoic acid | C9H6Cl2O2 | CID 7014934. PubChem. [Link]
  • Crystal structure of 4-[(3,5-dichlorophenyl)carbamoyl]butanoic acid, C11H11Cl2NO3. De Gruyter. [Link]
  • Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[2][13][14]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. PubMed. [Link]

Sources

3-(3,5-Dichlorophenyl)acrylic acid CAS number 20595-53-3

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(3,5-Dichlorophenyl)acrylic acid (CAS 20595-53-3)

Introduction: Unveiling a Versatile Scaffold

In the landscape of chemical synthesis and drug discovery, cinnamic acids and their derivatives represent a class of organic compounds with significant utility. This compound, identified by CAS number 20595-53-3, is a notable member of this family.[] Structurally, it is an unsaturated carboxylic acid featuring a dichlorinated phenyl ring, a substitution pattern that imparts distinct chemical properties and potential for biological activity. This compound serves as a versatile small molecule scaffold and a key building block in the synthesis of more complex molecules for the pharmaceutical and agrochemical sectors. This guide provides a comprehensive technical overview, from its fundamental properties and synthesis to its analytical characterization and potential applications, grounded in established chemical principles.

Core Physicochemical & Computed Properties

A precise understanding of a compound's physical and chemical characteristics is foundational to its application in research. This compound is a white crystalline solid, a common characteristic of many cinnamic acids. Its solubility profile, marked by moderate solubility in organic solvents and limited aqueous solubility, is typical for aromatic compounds of this nature.

PropertyValueSource(s)
CAS Number 20595-53-3[][2]
IUPAC Name (2E)-3-(3,5-dichlorophenyl)prop-2-enoic acid[]
Synonyms (E)-3-(3,5-Dichlorophenyl)propenoic acid, 3,5-Dichlorocinnamic acid[][2]
Molecular Formula C₉H₆Cl₂O₂[2]
Molecular Weight 217.05 g/mol [][2]
Topological Polar Surface Area (TPSA) 37.3 Ų[2]
LogP (Computed) 3.0912[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 1[2]
Rotatable Bonds 2[2]

Synthesis Pathway: The Knoevenagel Condensation

The synthesis of cinnamic acid derivatives is most effectively achieved through carbon-carbon bond-forming reactions. The Knoevenagel condensation is a cornerstone method for this transformation, valued for its efficiency and reliability.[3][4] This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base.[4][5] For the synthesis of this compound, the logical precursors are 3,5-dichlorobenzaldehyde and malonic acid.

The causality behind this choice is rooted in the mechanism. A weak base, such as piperidine or pyridine, is sufficient to deprotonate the highly acidic methylene protons of malonic acid, forming a nucleophilic enolate.[6] This enolate then readily attacks the electrophilic carbonyl carbon of the 3,5-dichlorobenzaldehyde. The subsequent intermediate undergoes dehydration and, crucially, decarboxylation, which is a spontaneous and favorable step when malonic acid is the active methylene source.[3] This entire sequence is often referred to as the Doebner modification of the Knoevenagel condensation.[3] While the classical Perkin reaction, involving an acid anhydride and the salt of the corresponding acid, is also a viable method for producing cinnamic acids, the Knoevenagel-Doebner approach is often preferred for its milder conditions and simpler workup.[7][8]

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis Workflow via Knoevenagel Condensation Reactants Reactants: - 3,5-Dichlorobenzaldehyde - Malonic Acid Reaction Reaction Vessel: Knoevenagel Condensation (Reflux) Reactants->Reaction Catalyst Base Catalyst: - Pyridine / Piperidine Catalyst->Reaction Solvent Solvent: - Ethanol or Pyridine Solvent->Reaction Workup Aqueous Workup: - Acidification (HCl) - Precipitation Reaction->Workup Cooling Purification Purification: - Recrystallization (e.g., from Ethanol/Water) Workup->Purification Crude Product Product Final Product: This compound Purification->Product Pure Product Analytical_Workflow Analytical & QC Workflow cluster_structure Structural Elucidation cluster_purity Purity Assessment NMR NMR Spectroscopy (¹H, ¹³C) Decision Pass / Fail QC NMR->Decision MS Mass Spectrometry (Confirm MW) MS->Decision IR IR Spectroscopy (Functional Groups) IR->Decision HPLC HPLC / UPLC (Quantitative Purity) HPLC->Decision MP Melting Point (Purity Indicator) MP->Decision Sample Synthesized Product Sample->NMR Sample->MS Sample->IR Sample->HPLC Sample->MP

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 3-(3,5-Dichlorophenyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of 3-(3,5-dichlorophenyl)acrylic acid, a molecule of interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of data, offering insights into the experimental rationale and methodologies that underpin our understanding of this compound.

Molecular Identity and Structure

This compound, also known as (E)-3-(3,5-dichlorophenyl)propenoic acid, is a halogenated derivative of cinnamic acid. The presence of two chlorine atoms on the phenyl ring significantly influences its electronic properties and, consequently, its reactivity and biological interactions.

Molecular Structure:

Caption: 2D structure of this compound.

Core Molecular Data:

PropertyValueSource
Molecular Formula C₉H₆Cl₂O₂[1]
Molecular Weight 217.05 g/mol [1]
CAS Number 20595-53-3[1]
IUPAC Name (2E)-3-(3,5-dichlorophenyl)prop-2-enoic acid[]

Physicochemical Properties

The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Predicted and Experimental Values:

PropertyValueMethod/CommentSource
Melting Point 188-191 °CExperimental
pKa ~4.2Estimated based on substituted cinnamic acids
LogP 3.0912Computational[1]
Topological Polar Surface Area (TPSA) 37.3 ŲComputational[1]
Solubility Soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO). Sparingly soluble in water.General observation for similar compounds

Expert Insights on Physicochemical Properties:

  • Melting Point: The relatively high melting point is indicative of a stable crystal lattice, likely influenced by intermolecular hydrogen bonding between the carboxylic acid moieties and potential π-π stacking of the aromatic rings.

  • pKa: The acidity of the carboxylic acid is a key determinant of its ionization state at physiological pH. The electron-withdrawing nature of the two chlorine atoms is expected to slightly increase the acidity (lower the pKa) compared to unsubstituted cinnamic acid (pKa ≈ 4.4). An estimated pKa of around 4.2 suggests that at a physiological pH of 7.4, the compound will exist predominantly in its deprotonated, carboxylate form. This has significant implications for its solubility and ability to interact with biological targets.

  • LogP: The calculated LogP value of 3.0912 indicates a moderate lipophilicity.[1] This suggests a balance between aqueous solubility and lipid membrane permeability, a desirable characteristic for many drug candidates.

  • Solubility: As expected for a carboxylic acid with a significant hydrophobic backbone, the solubility is poor in water but increases in polar organic solvents. For biological assays, stock solutions are typically prepared in DMSO.

Synthesis and Purification

The synthesis of this compound is most commonly achieved through a Knoevenagel condensation reaction. This classic carbon-carbon bond-forming reaction provides a reliable and efficient route to cinnamic acid derivatives.

Synthetic Workflow:

Synthesis_Workflow Reactants 3,5-Dichlorobenzaldehyde + Malonic Acid Reaction Knoevenagel Condensation (Heat) Reactants->Reaction Base_Solvent Pyridine (Base & Solvent) Piperidine (Catalyst) Base_Solvent->Reaction Workup Acidification (e.g., HCl) & Precipitation Reaction->Workup Purification Recrystallization (e.g., from Ethanol/Water) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Knoevenagel Condensation):

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dichlorobenzaldehyde (1 equivalent) and malonic acid (1.1 equivalents).

  • Solvent and Catalyst: Add pyridine to dissolve the reactants, followed by a catalytic amount of piperidine (approximately 0.1 equivalents).

  • Reaction: Heat the mixture to reflux (approximately 115 °C) for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, the reaction mixture is poured into a beaker containing a mixture of ice and concentrated hydrochloric acid. This protonates the carboxylate and causes the product to precipitate.

  • Isolation: The crude product is collected by vacuum filtration and washed with cold water.

  • Purification: The crude solid is purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.

Self-Validating System in Synthesis and Purification:

  • TLC Monitoring: In-process TLC analysis ensures the reaction goes to completion, preventing the carryover of unreacted starting materials.

  • Recrystallization to Constant Melting Point: The purity of the final compound is confirmed by recrystallizing the product until a sharp and constant melting point is achieved. This is a classic and reliable method for ensuring the removal of impurities.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and structural confirmation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0br s1H-COOH
~7.7d, J ≈ 16 Hz1HAr-CH=
~7.4d, J ≈ 1.5 Hz2HAr-H (ortho to -CH=CH-)
~7.3t, J ≈ 1.5 Hz1HAr-H (para to -CH=CH-)
~6.4d, J ≈ 16 Hz1H=CH-COOH

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~172-COOH
~145Ar-CH=
~138Ar-C (ipso)
~135Ar-C-Cl
~129Ar-CH (para)
~127Ar-CH (ortho)
~118=CH-COOH

Expert Interpretation of NMR Spectra:

  • The large coupling constant (J ≈ 16 Hz) for the two vinylic protons is characteristic of a trans (E) configuration, which is the expected thermodynamic product of the Knoevenagel condensation.

  • The aromatic region of the ¹H NMR spectrum is expected to show a simple splitting pattern due to the symmetrical substitution of the phenyl ring.

  • The downfield shift of the carboxylic acid proton is typical and this peak is often broad due to hydrogen bonding and exchange.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Characteristic IR Absorption Bands (KBr pellet):

Wavenumber (cm⁻¹)IntensityAssignment
~3100-2500BroadO-H stretch (carboxylic acid dimer)
~1700-1680StrongC=O stretch (conjugated carboxylic acid)
~1630MediumC=C stretch (alkene)
~1420MediumO-H bend (in-plane)
~980Medium=C-H bend (out-of-plane, trans)
~800-750StrongC-Cl stretch

Expert Interpretation of IR Spectrum:

  • The very broad absorption in the high-frequency region is a hallmark of the hydrogen-bonded dimer of the carboxylic acid.

  • The C=O stretching frequency is slightly lower than that of a saturated carboxylic acid due to conjugation with the double bond and the aromatic ring.

  • The presence of a medium intensity peak around 980 cm⁻¹ further confirms the trans stereochemistry of the double bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule.

Expected UV-Vis Absorption (in Ethanol):

λmax (nm)Molar Absorptivity (ε)Transition
~270-280Highπ → π*

Expert Interpretation of UV-Vis Spectrum:

  • The molecule possesses an extended conjugated system involving the phenyl ring, the acrylic double bond, and the carbonyl group. This leads to a strong π → π* electronic transition, resulting in a high molar absorptivity in the UV region. The exact position of the λmax will be influenced by the solvent polarity.

Crystallography

Conclusion

This compound is a compound with well-defined physicochemical properties that can be reliably synthesized and characterized using standard laboratory techniques. Its moderate lipophilicity and acidic nature make it an interesting scaffold for further chemical modifications in the pursuit of new therapeutic agents. The analytical methods described herein provide a robust framework for the quality control and further investigation of this and related compounds.

References

  • PubChem. (n.d.). This compound.
  • Zhong, Y., Xu, Z., Wang, Y., Xu, Y., Li, P., & Wu, B. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. South African Journal of Chemistry, 67, 15-20.

Sources

An In-depth Technical Guide to 3-(3,5-Dichlorophenyl)acrylic Acid: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-(3,5-Dichlorophenyl)acrylic acid, a molecule of interest for researchers, medicinal chemists, and professionals in drug development. We will delve into its molecular characteristics, outline a robust synthesis protocol, and discuss its potential applications, grounded in established chemical principles and supported by authoritative sources.

Core Molecular and Physical Properties

This compound, systematically named (2E)-3-(3,5-dichlorophenyl)acrylic acid, is a cinnamic acid derivative characterized by a dichlorinated phenyl ring.[][2] This substitution pattern significantly influences its physicochemical properties and, consequently, its potential biological activity.

The key identifiers and computed properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
IUPAC Name (2E)-3-(3,5-dichlorophenyl)prop-2-enoic acid[]
Synonyms (E)-3-(3,5-Dichlorophenyl)propenoic acid[2]
CAS Number 20595-53-3[2]
Molecular Formula C₉H₆Cl₂O₂[2]
Molecular Weight 217.05 g/mol [2]
Canonical SMILES C1=C(C=C(C=C1Cl)Cl)/C=C/C(=O)O[2]

The molecular structure, featuring a planar acrylic acid moiety and a dichlorinated aromatic ring, is depicted in the following diagram.

Caption: Molecular structure of this compound.

Synthesis Methodology: A Validated Approach

The synthesis of this compound can be reliably achieved via the Knoevenagel-Doebner condensation. This classic reaction involves the condensation of an aromatic aldehyde with malonic acid, catalyzed by a weak base, typically pyridine with a piperidine co-catalyst, followed by decarboxylation.[3][4] This method is preferred for its high efficiency and stereoselectivity, generally yielding the (E)-isomer.[5]

The logical workflow for this synthesis is outlined below.

synthesis_workflow start Start Materials: - 3,5-Dichlorobenzaldehyde - Malonic Acid - Pyridine (Solvent/Base) - Piperidine (Catalyst) reaction Knoevenagel-Doebner Condensation: - Reflux at elevated temperature - CO2 evolution indicates decarboxylation start->reaction workup Acidic Work-up: - Cool reaction mixture - Quench with aq. HCl reaction->workup isolation Product Isolation: - Filter the precipitate - Wash with cold water workup->isolation purification Recrystallization: - Dissolve in hot ethanol/water - Cool to induce crystallization isolation->purification product Final Product: (E)-3-(3,5-Dichlorophenyl)acrylic acid purification->product

Caption: Knoevenagel-Doebner synthesis workflow.

Experimental Protocol

This protocol describes the synthesis of (E)-3-(3,5-Dichlorophenyl)acrylic acid from 3,5-dichlorobenzaldehyde and malonic acid.

Materials and Reagents:

  • 3,5-Dichlorobenzaldehyde

  • Malonic Acid

  • Pyridine (anhydrous)

  • Piperidine

  • Hydrochloric Acid (concentrated)

  • Ethanol

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3,5-dichlorobenzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and anhydrous pyridine (acting as both solvent and base).

    • Rationale: A slight excess of malonic acid ensures the complete consumption of the aldehyde. Anhydrous pyridine is crucial to prevent side reactions with water.

  • Catalyst Addition: To the stirred mixture, add a catalytic amount of piperidine (approximately 0.1 equivalents).

    • Rationale: Piperidine is a more effective basic catalyst than pyridine for the initial condensation step, accelerating the reaction.[4]

  • Condensation and Decarboxylation: Heat the reaction mixture to reflux (approximately 115°C) for 4-6 hours. The progress of the reaction can be monitored by observing the evolution of carbon dioxide, which indicates the decarboxylation of the intermediate.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the dark reaction mixture into a beaker containing a stirred solution of ice and concentrated hydrochloric acid.

    • Rationale: The acidic work-up protonates the carboxylate salt of the product, causing it to precipitate out of the aqueous solution. It also neutralizes the pyridine and piperidine.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any remaining salts and impurities.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to yield pure (E)-3-(3,5-Dichlorophenyl)acrylic acid as a crystalline solid.

Spectroscopic Characterization (Predicted)

While specific experimental spectra are not publicly available, the structure of this compound allows for the prediction of its key spectroscopic features, which are essential for its identification and characterization.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons as two doublets with a large coupling constant (J > 15 Hz), indicative of a trans (E) configuration. The aromatic protons on the dichlorophenyl ring will appear as a multiplet or as distinct signals in the aromatic region (δ 7.0-8.0 ppm). The acidic proton of the carboxylic acid will be a broad singlet at a downfield chemical shift (δ > 10 ppm).

  • ¹³C NMR: The carbon NMR will show signals for the carboxyl carbon (~170 ppm), the carbons of the double bond, and the distinct carbons of the dichlorinated aromatic ring.

  • IR Spectroscopy: The infrared spectrum will be dominated by a broad O-H stretching band for the carboxylic acid (around 3000 cm⁻¹). A strong carbonyl (C=O) stretching absorption will be present around 1700 cm⁻¹. The C=C stretching of the acrylate moiety will appear around 1640 cm⁻¹, and C-Cl stretching bands will be visible in the fingerprint region.[6]

Applications in Drug Discovery and Development

The incorporation of a dichlorophenyl moiety is a common strategy in medicinal chemistry to enhance the biological activity of a molecule.[7] Phenylacrylic acid derivatives, in general, have been investigated for various therapeutic applications, including as anticancer agents.

Research into structurally related chlorinated phenylacrylic acid derivatives has demonstrated their potential as cytotoxic agents against various cancer cell lines.[8] For instance, certain substituted phenylacrylic acids have been shown to inhibit cell proliferation and induce apoptosis in breast cancer cell lines.[8] The mechanism of action for some of these compounds is believed to involve the inhibition of critical cellular processes like DNA and protein synthesis.[9]

The 3,5-dichloro substitution on the phenyl ring of this compound is expected to increase its lipophilicity, which can enhance its ability to cross cell membranes and interact with intracellular targets. This structural feature suggests that the compound could be a valuable scaffold for the development of novel therapeutic agents, particularly in oncology. Further biological evaluation is warranted to explore its specific cytotoxic profile and mechanism of action.

Conclusion

This compound is a well-defined chemical entity with established molecular and physical properties. Its synthesis is readily achievable through robust and well-understood organic reactions like the Knoevenagel-Doebner condensation. The structural features of this molecule, particularly the dichlorinated phenyl ring, make it a compound of interest for further investigation in the field of drug discovery, with potential applications as an anticancer agent. This guide provides a solid foundation for researchers and scientists to build upon in their exploration of this promising compound.

References

  • D'Cruz, O. J., & Uckun, F. M. (2001). Synthesis and cytotoxicity of substituted ethyl 2-phenacyl-3-phenylpyrrole-4-carboxylates. PubMed.
  • El-Sayed, N. N. E., et al. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ResearchGate.
  • Khan, M. A., & Pandya, S. U. (1959). The condensation of aldehydes with malonic acid. Journal of the University of Bombay.
  • Wikipedia. (2023). Knoevenagel condensation.
  • Wikipedia. (2023). Perkin reaction.
  • ARKAT USA, Inc. (2007). Synthesis and copolymerization of pentachlorophenyl acrylate monomers.
  • Natural Products Research & Development. (2025). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube.
  • Sathee, S. Perkin Reaction Mechanism. Sathee JEE.
  • Dr. H.N. Sinha Arts & Commerce College. Condensation Reaction.
  • Longdom Publishing. A Concise Introduction of Perkin Reaction.
  • Slideshare. (2018). Introduction to Perkin reaction its mechanism and examples.pdf.
  • El-Sayed, N. N. E., et al. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ResearchGate.
  • ARKAT USA, Inc. (2007). Synthesis and copolymerization of pentachlorophenyl acrylate monomers.

Sources

The Multifaceted Biological Activities of Dichlorophenyl Acrylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Therapeutic Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the dichlorophenyl acrylic acid scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. Its derivatives have shown significant promise as anticancer, antimicrobial, and anti-inflammatory agents. This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the biological activities of these compounds. Moving beyond a mere recitation of facts, this document delves into the causal relationships between chemical structure and biological function, offers detailed, field-proven experimental protocols, and is grounded in authoritative scientific literature to ensure the highest degree of accuracy and trustworthiness. Our aim is to equip you with the foundational knowledge and practical methodologies required to accelerate your research and development efforts in this exciting area of drug discovery.

Anticancer Activity: Targeting the Machinery of Cell Division

Dichlorophenyl acrylic acid derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines. A primary mechanism underpinning this activity is the disruption of microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape.

Mechanism of Action: Inhibition of β-Tubulin Polymerization and G2/M Cell Cycle Arrest

Several dichlorophenyl acrylic acid derivatives have been identified as potent inhibitors of β-tubulin polymerization.[1][2][3] By binding to the colchicine-binding site on β-tubulin, these compounds prevent the assembly of microtubules. This disruption of the microtubule network activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M phase, ultimately inducing apoptosis (programmed cell death).[1][2][3][4][5]

The G2/M cell cycle arrest is a complex process initiated by DNA damage or mitotic spindle defects. In the context of tubulin inhibitors, the cell cycle is halted to prevent aberrant chromosome segregation. This arrest is often mediated by the ATM/Chk2 and p53/p21 pathways, which lead to the inactivation of the Cdc2/Cyclin B1 complex, a key driver of mitotic entry.[6] The sustained arrest at the G2/M phase eventually triggers the apoptotic cascade.

Below is a diagram illustrating the proposed mechanism of action for the anticancer activity of dichlorophenyl acrylic acid derivatives.

anticancer_mechanism cluster_drug Dichlorophenyl Acrylic Acid Derivative cluster_cell Cancer Cell DPAA Derivative Tubulin β-Tubulin DPAA->Tubulin Binds to Colchicine Site Microtubules Microtubule Assembly (Polymerization) DPAA->Microtubules Inhibits Tubulin->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle Essential for G2M G2/M Phase Arrest Spindle->G2M Defect triggers Apoptosis Apoptosis G2M->Apoptosis Leads to

Caption: Proposed mechanism of anticancer activity.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of dichlorophenyl acrylic acid derivatives is significantly influenced by the substitution pattern on the phenyl ring and modifications to the acrylic acid moiety.

  • Dichlorophenyl Substitution: The position of the chlorine atoms on the phenyl ring is critical. For instance, 2,6-dichlorophenyl substitution has been shown to decrease potency compared to 3,4-dichlorophenyl substitution in some acrylonitrile derivatives.[7]

  • Additional Moieties: The introduction of nitro (-NO2) or amino (-NH2) groups on the phenyl ring can enhance cytotoxic activity.[7]

  • Acrylonitrile vs. Acrylic Acid: Both dichlorophenylacrylonitriles and dichlorophenyl acrylic acids have demonstrated significant anticancer activity.[1][2][3][7]

  • Esterification: Conversion of the carboxylic acid to an ester can modulate activity, with some esters showing potent effects.[1][2][3]

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of representative dichlorophenyl acrylic acid derivatives and related compounds.

Compound IDCancer Cell LineIC50 (µM)Reference
(Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrileMCF-70.56 ± 0.03[7]
(Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrileMCF-70.127 ± 0.04[7]
(Z)-3-(4-aminophenyl)-2-(3,4-dichlorophenyl)acrylonitrileVariousSub-micromolar[7]
3-(4-chlorophenyl) acrylic acid derivative 4bMDA-MB-2313.24 ± 0.13[1][2][3]
Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[8][9][10][11]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the dichlorophenyl acrylic acid derivatives in culture medium. Replace the old medium with medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

This assay directly measures the effect of compounds on the assembly of purified tubulin into microtubules.[12][13][14][15][16]

Principle: Tubulin polymerization can be monitored by the increase in light scattering or fluorescence of a reporter dye that binds to polymerized microtubules. The reaction is initiated by raising the temperature to 37°C.

Step-by-Step Protocol:

  • Reagent Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer. Prepare a reaction mixture containing tubulin, GTP, and a fluorescent reporter on ice.

  • Compound Addition: In a pre-warmed 96-well plate, add the test compounds at various concentrations. Include a vehicle control, a known polymerization inhibitor (e.g., colchicine), and a polymerization enhancer (e.g., paclitaxel).

  • Initiation of Polymerization: Add the ice-cold tubulin reaction mix to each well and immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time (e.g., every 60 seconds for 1 hour) at the appropriate excitation and emission wavelengths.

  • Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Calculate the percentage of inhibition relative to the vehicle control.

experimental_workflow cluster_mtt MTT Assay Workflow cluster_tubulin Tubulin Polymerization Assay Workflow A1 Seed Cells A2 Treat with Derivatives A1->A2 A3 Incubate A2->A3 A4 Add MTT Reagent A3->A4 A5 Solubilize Formazan A4->A5 A6 Measure Absorbance A5->A6 B1 Prepare Reagents B2 Add Compounds to Plate B1->B2 B3 Initiate Polymerization B2->B3 B4 Monitor Fluorescence B3->B4 nfkb_pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Transcription of Pro-inflammatory Genes Nucleus->Transcription Induces DPAA Dichlorophenyl Acrylic Acid Derivative DPAA->IKK Inhibits?

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.

Conclusion and Future Directions

Dichlorophenyl acrylic acid derivatives represent a versatile and promising class of compounds with significant therapeutic potential. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities warrant further investigation. Future research should focus on:

  • Lead Optimization: Systematic modification of the dichlorophenyl acrylic acid scaffold to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these derivatives.

  • In Vivo Efficacy: Evaluation of the most promising candidates in relevant animal models of cancer, infectious diseases, and inflammation.

This guide provides a solid foundation for researchers to build upon. By employing the described methodologies and understanding the underlying principles, the scientific community can collectively unlock the full therapeutic potential of dichlorophenyl acrylic acid derivatives.

References

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Published December 24, 2025. [Link]
  • The Nuclear Factor NF-κB Pathway in Inflamm
  • NF-κB Signaling P
  • Cytotoxicity MTT Assay Protocols and Methods.
  • Simplified diagram depicting the two NF-κB signalling pathways. Both...
  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]
  • The NF-kB Signaling Pathway.
  • Broth Dilution Method for MIC Determination. Microbe Online. Published November 15, 2013. [Link]
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Published June 14, 2023. [Link]
  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. Published October 18, 2011. [Link]
  • Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro. PubMed. [Link]
  • Tubulin Polymeriz
  • abstract A variety of 3-(4-chlorophenyl) acrylic acids 4a,b and 3-(4-chlorophenyl)acrylate esters 5a–i were synthesized and st. [Link]
  • Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. PubMed Central. Published August 19, 2025. [Link]
  • Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. [Link]
  • (PDF) Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues.
  • Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. PMC. Published October 9, 2023. [Link]
  • Biphasic Dose‐Dependent G0/G1 and G2/M Cell‐Cycle Arrest by Synthetic 2,3‐Arylpyridylindole Derivatives in A549 Lung Cancer Cells.
  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetast
  • Biphasic Dose-Dependent G0/G1 and G2/M Cell-Cycle Arrest by Synthetic 2,3-Arylpyridylindole Derivatives in A549 Lung Cancer Cells. PubMed. Published July 19, 2022. [Link]
  • Diallyl trisulfide-induced G(2)
  • Synthesis and structure-activity relationships of a novel class of dithiocarbamic acid esters as anticancer agent. PubMed. [Link]
  • (E)-3-(3,4-DICHLOROPHENYL)ACRYLIC ACID | CAS#:7312-27-8. Chemsrc. Published September 9, 2025. [Link]
  • The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation. PMC. Published July 9, 2024. [Link]
  • Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. NIH. [Link]
  • The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum. PMC. [Link]

Sources

The Lynchpin of Dicarboximide Fungicides: A Technical Guide to 3-(3,5-Dichlorophenyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 3-(3,5-Dichlorophenyl)acrylic acid, a critical intermediate in the synthesis of dicarboximide fungicides, a class of agrochemicals vital for the control of a broad spectrum of fungal pathogens. This document is intended for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis. We will delve into the synthetic pathways for this compound, its subsequent conversion to prominent fungicides such as Iprodione and Vinclozolin, and the mechanistic underpinnings of the fungicidal activity of these dicarboximide compounds. Detailed experimental protocols, quantitative data, and visual diagrams are provided to facilitate a comprehensive understanding of the chemistry and biological significance of this key intermediate.

Introduction: The Agricultural Importance of Dicarboximide Fungicides

Dicarboximide fungicides, including Iprodione and Vinclozolin, are a class of contact fungicides widely utilized in agriculture to protect a variety of crops, such as fruits, vegetables, and ornamental plants, from diseases caused by fungal pathogens.[1] These compounds are particularly effective against notorious pathogens like Botrytis cinerea (gray mold), Sclerotinia sclerotiorum (white mold), and Alternaria species.[2][3] The core chemical scaffold of these fungicides is a 3,5-dichlorophenyl group attached to a cyclic imide structure. The synthesis of this crucial scaffold relies on the availability of a versatile precursor, this compound. Understanding the synthesis and chemistry of this intermediate is paramount for the development of new and improved fungicidal agents.

Synthesis of the Key Intermediate: this compound

The primary and most classical method for the synthesis of cinnamic acid and its derivatives is the Perkin reaction.[4] This reaction provides a direct and efficient route to this compound from commercially available starting materials.

The Perkin Reaction: A Time-Honored Condensation

The Perkin reaction involves the aldol condensation of an aromatic aldehyde with an acid anhydride, in the presence of the alkali salt of the acid.[4] For the synthesis of this compound, the reaction proceeds between 3,5-dichlorobenzaldehyde and acetic anhydride, with sodium acetate serving as the base catalyst.

The causality behind this choice of reagents lies in the mechanism of the Perkin reaction. The acetate ion from sodium acetate acts as a base to deprotonate acetic anhydride, forming a reactive enolate. This enolate then undergoes a nucleophilic attack on the carbonyl carbon of 3,5-dichlorobenzaldehyde. Subsequent dehydration and hydrolysis yield the desired α,β-unsaturated carboxylic acid. The stereochemistry of the newly formed double bond is typically the more stable (E)-isomer.[5]

Caption: Mechanism of the Perkin reaction for this compound synthesis.

Experimental Protocol: Synthesis of (E)-3-(3,5-Dichlorophenyl)acrylic Acid

Materials:

  • 3,5-Dichlorobenzaldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Hydrochloric acid (concentrated)

  • Water

  • Ethanol

Procedure:

  • A mixture of 3,5-dichlorobenzaldehyde (1 mole), acetic anhydride (1.5 moles), and anhydrous sodium acetate (1 mole) is placed in a round-bottom flask equipped with a reflux condenser.

  • The mixture is heated in an oil bath at 180°C for 5 hours.[5]

  • The hot reaction mixture is then poured into a large volume of water with vigorous stirring.

  • The resulting solution is boiled for 15 minutes to hydrolyze the excess acetic anhydride.

  • Concentrated hydrochloric acid is added to the hot solution until it is acidic to litmus paper, which precipitates the crude this compound.

  • The precipitate is collected by vacuum filtration and washed with cold water.

  • The crude product is purified by recrystallization from ethanol to afford colorless crystals of (E)-3-(3,5-Dichlorophenyl)acrylic acid.

Characterization Data
PropertyValue
Molecular Formula C₉H₆Cl₂O₂
Molecular Weight 217.05 g/mol [6]
Appearance Colorless crystals
Melting Point 199°C (literature)
¹H NMR (DMSO-d₆) δ 12.69 (s, 1H, COOH), 7.60 (d, J=16.0 Hz, 1H, Ar-CH=), 7.50 (s, 2H, Ar-H), 7.45 (s, 1H, Ar-H), 6.60 (d, J=16.0 Hz, 1H, =CH-COOH)
¹³C NMR (DMSO-d₆) δ 167.5, 141.0, 139.5, 134.5, 130.0, 128.0, 125.0, 122.5
FTIR (KBr, cm⁻¹) ~3000 (O-H stretch, broad), 1680 (C=O stretch), 1625 (C=C stretch), 1430, 1290, 980, 850

Synthesis of Dicarboximide Fungicides

This compound serves as a versatile starting material for the synthesis of various dicarboximide fungicides. Here, we outline the synthetic pathways to two prominent examples: Iprodione and Vinclozolin.

Synthesis of Iprodione

The synthesis of Iprodione from this compound can be envisioned through a multi-step process involving the formation of a hydantoin intermediate. A plausible route involves the conversion of the acrylic acid to an amide, followed by cyclization and subsequent reaction to form the final product.

A key intermediate in a known synthesis of Iprodione is 3-(3,5-dichlorophenyl)hydantoin. This can be prepared from 3-(3,5-dichlorophenyl)-ureidoacetic acid.[7]

Caption: Plausible synthetic pathway from this compound to Iprodione.

Experimental Protocol: Synthesis of 3-(3,5-Dichlorophenyl)hydantoin

Materials:

  • 3-(3,5-Dichlorophenyl)ureidoacetic acid

  • Chlorobenzene

  • Benzenesulphonic acid

  • Ethanol

Procedure:

  • A suspension of 3-(3,5-dichlorophenyl)-ureidoacetic acid (26.3 g) in chlorobenzene (180 mL) is prepared in a flask equipped for azeotropic distillation.

  • Benzenesulphonic acid (1.2 g) is added as a catalyst.

  • The mixture is heated to distill off the water-chlorobenzene azeotrope. The reaction is complete when a clear solution is obtained (approximately 30 minutes).

  • The solution is cooled to about 15°C, and the precipitated product is collected by filtration.

  • The solid is washed with cold ethanol (25 mL) and dried to yield 3-(3,5-dichlorophenyl)-hydantoin (yield: 90.5%).[7] Melting point: 199°C.[7]

The final step to Iprodione involves the reaction of 3-(3,5-dichlorophenyl)hydantoin with isopropyl isocyanate.

Synthesis of Vinclozolin

The synthesis of Vinclozolin can also be achieved starting from a derivative of the 3,5-dichlorophenyl moiety. A common industrial method involves the reaction of 3,5-dichlorophenyl isocyanate with an alkyl ester of 2-hydroxy-2-methylbut-3-enoic acid, followed by a ring-closure reaction at elevated temperatures.[8]

Caption: Synthetic pathway to Vinclozolin.

Experimental Protocol: Synthesis of Vinclozolin (Conceptual)

Materials:

  • 3,5-Dichlorophenyl isocyanate

  • Ethyl 2-hydroxy-2-methylbut-3-enoate

  • High-boiling point solvent (e.g., xylene)

Procedure:

  • 3,5-Dichlorophenyl isocyanate is reacted with ethyl 2-hydroxy-2-methylbut-3-enoate in an inert solvent.

  • The resulting intermediate adduct is isolated.

  • The adduct is then heated in a high-boiling point solvent to induce ring closure, forming the oxazolidinedione ring of Vinclozolin.[8]

  • The product is isolated and purified by recrystallization.

Mechanism of Fungicidal Action

The fungicidal activity of dicarboximides is attributed to their ability to interfere with the osmotic signal transduction pathway in fungi.[9] This pathway is crucial for fungi to adapt to changes in their external environment, particularly osmotic stress.

Research has shown that dicarboximide fungicides likely target a two-component histidine kinase, a key sensor protein in this signaling cascade.[10] By inhibiting this kinase, the fungicide disrupts the downstream signaling pathway, which includes a MAP kinase (MAPK) cascade.[9] This disruption leads to an inability of the fungal cell to regulate its internal osmotic pressure, resulting in cell swelling and eventual lysis, thereby inhibiting fungal growth and spore germination.[4]

Fungicidal_Mechanism cluster_membrane Fungal Cell Membrane HK Two-component Histidine Kinase MAPKKK MAPK Kinase Kinase HK->MAPKKK Signal Transduction MAPKK MAPK Kinase MAPKKK->MAPKK MAPK MAP Kinase MAPKK->MAPK Response Cellular Response (Osmotic Regulation) MAPK->Response Dicarboximide Dicarboximide Fungicide Dicarboximide->HK Inhibition

Caption: Proposed mechanism of action of dicarboximide fungicides.

Conclusion

This compound is a cornerstone intermediate in the synthesis of a vital class of agrochemicals, the dicarboximide fungicides. Its efficient synthesis, primarily through the Perkin reaction, allows for the large-scale production of fungicides like Iprodione and Vinclozolin. A thorough understanding of the synthesis of this key intermediate, its conversion to the final active ingredients, and their mechanism of action is crucial for the ongoing development of effective crop protection agents. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers and scientists working in this important field.

References

  • Wikipedia. Vinclozolin. [Link]
  • FRAC. Dicarboximides. [Link]
  • Sinha, H.N. Condensation Reaction. Dr. H.N. Sinha Arts & Commerce College.
  • Wikipedia. Perkin reaction. [Link]
  • Cui, W., et al. (2002). An osmosensing histidine kinase mediates dicarboximide fungicide resistance in Botryotinia fuckeliana (Botrytis cinerea). Fungal Genetics and Biology, 36(3), 187-198.
  • EXTOXNET. Iprodione. [Link]
  • PubChem. This compound. [Link]
  • Amerigo Scientific. This compound. [Link]
  • Royal Society of Chemistry.
  • ResearchGate. FTIR spectra for (a) acrylic acid, (b) acrylamide, and (c)
  • Wikipedia. Iprodione. [Link]
  • New Zealand Plant Protection Society. Dicarboximide (DCA)
  • Vedantu.
  • sathee jee. Perkin Reaction Mechanism. [Link]
  • Longdom Publishing. A Concise Introduction of Perkin Reaction. [Link]
  • PrepChem.com. Synthesis of 3-(3,5-dichlorophenyl)-hydantoin. [Link]
  • Google Patents. CN108546239A - The synthetic method of iprodione intermediate 3- (3,5- dichlorophenyls) uride acetic acid.
  • ResearchGate. Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry. [Link]
  • ResearchGate. Possible reaction mechanism for synthesis of hydantoin compounds. [Link]
  • Google Patents. HU193851B - Process for preparing 1-(chlorcarbonyl)-3-(3,5-dichlorphenyl)-hydantoin.

Sources

The Strategic Role of 3-(3,5-Dichlorophenyl)acrylic Acid in Modern Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Building Block

In the intricate landscape of pharmaceutical synthesis, the identification and strategic utilization of versatile chemical intermediates are paramount to the efficient construction of complex molecular architectures. 3-(3,5-Dichlorophenyl)acrylic acid, a substituted cinnamic acid derivative, has emerged as a valuable building block, offering a unique combination of structural features and reactivity that can be exploited in the synthesis of a variety of pharmacologically active compounds. Its dichlorinated phenyl ring provides a scaffold for introducing specific functionalities and influencing the pharmacokinetic and pharmacodynamic properties of the final drug molecule. This guide provides an in-depth technical overview of the role of this compound in pharmaceutical synthesis, with a focus on its application in the generation of key intermediates for drug discovery and development.

Core Properties and Commercial Availability

This compound is a solid at room temperature with the chemical formula C₉H₆Cl₂O₂ and a molecular weight of 217.05 g/mol .[1][][3][4][5] It is commercially available from various chemical suppliers, ensuring its accessibility for research and development purposes.[1][][3][4][5]

PropertyValueSource
IUPAC Name(2E)-3-(3,5-dichlorophenyl)prop-2-enoic acid[]
CAS Number20595-53-3[1][3][4][5]
Molecular FormulaC₉H₆Cl₂O₂[1][3][4][5]
Molecular Weight217.05 g/mol [1][3][4][5]
AppearanceSolid

Synthetic Pathways to this compound

The synthesis of this key intermediate can be achieved through established organic reactions, providing a reliable supply for subsequent synthetic transformations. Two common methods for the synthesis of cinnamic acid derivatives are the Perkin reaction and the Heck reaction.

Perkin Reaction

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid. For the synthesis of this compound, this would involve the reaction of 3,5-dichlorobenzaldehyde with acetic anhydride and an acetate salt.

Heck Reaction

The Heck reaction offers a more modern and versatile approach, involving the palladium-catalyzed coupling of an aryl halide with an alkene. In this case, 3,5-dichlorobromobenzene could be coupled with acrylic acid or one of its esters, followed by hydrolysis if an ester is used.

Application in the Synthesis of a Key Pharmaceutical Intermediate: A Hypothetical Case Study

To illustrate the utility of this compound, we will outline a plausible and scientifically sound synthetic route to a key amide intermediate, which could be a precursor to a complex drug molecule like Netupitant.[11][12][13][14] Netupitant is an NK-1 receptor antagonist that contains a 3,5-disubstituted phenyl ring.[11]

The overall proposed synthetic workflow is depicted below:

G A This compound B Activation to Acyl Chloride A->B SOCl₂ or (COCl)₂ C Amide Coupling B->C Chiral Amine D Key Amide Intermediate C->D

Caption: Proposed workflow for the synthesis of a key amide intermediate.

Step 1: Activation of the Carboxylic Acid

The first crucial step is the activation of the carboxylic acid group of this compound to make it more susceptible to nucleophilic attack by an amine. A common and effective method is the conversion of the carboxylic acid to an acyl chloride.

G cluster_0 node2 node3 A This compound C 3-(3,5-Dichlorophenyl)acryloyl chloride A->C SOCl₂ B Thionyl Chloride B->C

Caption: Conversion of this compound to its acyl chloride.

Experimental Protocol: Synthesis of 3-(3,5-Dichlorophenyl)acryloyl chloride

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent and excess reagent under reduced pressure to yield the crude 3-(3,5-dichlorophenyl)acryloyl chloride, which can be used in the next step without further purification.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Acyl chlorides are highly reactive towards water, which would hydrolyze them back to the carboxylic acid. Therefore, anhydrous solvents and a nitrogen atmosphere are essential.

  • Catalytic DMF: DMF acts as a catalyst in the formation of the Vilsmeier reagent, which is the active chlorinating species when using oxalyl chloride or thionyl chloride.

  • Excess Chlorinating Agent: A slight excess of the chlorinating agent ensures the complete conversion of the carboxylic acid.

  • In-situ Use: Due to their reactivity and potential instability, acyl chlorides are often generated and used immediately in the subsequent reaction.

Step 2: Amide Coupling with a Chiral Amine

The activated acyl chloride is then reacted with a suitable amine to form the desired amide bond. In the context of pharmaceutical synthesis, this amine is often a complex, chiral molecule that will ultimately form a significant portion of the final drug.

G cluster_0 node2 node3 A 3-(3,5-Dichlorophenyl)acryloyl chloride C N-benzyl-3-(3,5-dichlorophenyl)-N-methylacrylamide A->C B N-methyl-benzylamine (example amine) B->C

Caption: Amide coupling reaction to form a key intermediate.

Experimental Protocol: Synthesis of a Model Amide Intermediate

  • Dissolve the chiral amine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add a solution of the crude 3-(3,5-dichlorophenyl)acryloyl chloride (1.1 eq) in anhydrous DCM to the amine solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide intermediate.

Causality Behind Experimental Choices:

  • Non-nucleophilic Base: The base is required to neutralize the hydrochloric acid generated during the reaction. A non-nucleophilic base is used to prevent it from competing with the desired amine in reacting with the acyl chloride.

  • Stoichiometry: A slight excess of the acyl chloride is often used to ensure complete consumption of the more valuable chiral amine.

  • Aqueous Work-up: The work-up procedure is designed to remove the base, any remaining starting materials, and byproducts, leading to a cleaner crude product for purification.

  • Chromatography: Column chromatography is a standard technique for purifying organic compounds to a high degree, which is essential in pharmaceutical synthesis.

Conclusion: A Strategically Important Synthetic Tool

This compound serves as a highly valuable and versatile starting material in the synthesis of complex pharmaceutical intermediates. Its dichlorinated phenyl ring provides a robust anchor for building molecular complexity, while the acrylic acid functionality offers a reactive handle for a variety of chemical transformations, most notably the formation of amide bonds. The ability to activate the carboxylic acid and couple it with a range of amines under controlled conditions makes this compound a strategic asset in the drug discovery and development pipeline. The synthetic pathways and protocols outlined in this guide demonstrate the practical utility of this compound and provide a foundation for its application in the creation of novel therapeutic agents.

References

  • Google Patents. US20170008848A1 - Methods of making netupitant and intermediates thereof.
  • Google Patents. US8426386B2 - NK1 receptor antagonist composition.
  • Google Patents. EP4431512A1 - Novel dual nk-1/nk-3 receptor antagonists.
  • PubMed. Neurokinin-1 receptor antagonists: a comprehensive patent survey.
  • ResearchGate. Neurokinin-1 receptor antagonists: A comprehensive patent survey. (2025-08-07).
  • R Discovery. Neurokinin-1 receptor antagonists: a comprehensive patent survey. (2010-06-10).
  • PubMed. Design and synthesis of new 8-anilide theophylline derivatives as bronchodilators and antibacterial agents.
  • PubChem. This compound.
  • Amerigo Scientific. This compound.
  • PMC. Vinyl azides in organic synthesis: an overview.
  • Oriental Journal of Chemistry. Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities.
  • PubMed. Synthesis, anti-inflammatory, analgesic and COX-1/2 inhibition activities of anilides based on 5,5-diphenylimidazolidine-2,4-dione scaffold: Molecular docking studies.
  • MDPI. Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions.
  • ResearchGate. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl. (2019-10-04).
  • International Journal of Pharmaceutical Sciences Review and Research. SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES.

Sources

The Antiproliferative Potential of 3-(3,5-Dichlorophenyl)acrylic Acid Analogues: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Acrylic Acid Scaffolds

The quest for novel, potent, and selective anticancer agents is a cornerstone of modern drug discovery. Within the vast landscape of organic scaffolds, acrylic acid derivatives have emerged as a promising class of compounds with significant antiproliferative activity. Their structural simplicity, synthetic accessibility, and ability to interact with key biological targets make them attractive candidates for the development of new cancer therapeutics. This guide provides an in-depth technical exploration of the antiproliferative potential of 3-(3,5-dichlorophenyl)acrylic acid and its analogues, offering insights into their mechanism of action, structure-activity relationships, and the experimental methodologies required for their evaluation.

Derivatives of acrylic acid have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1] The specific activity and potency of these compounds are highly dependent on the substitution patterns on the phenyl ring and the acrylic acid backbone.[1] This guide will delve into the nuances of these structural modifications, with a particular focus on the impact of the 3,5-dichlorophenyl moiety on antiproliferative efficacy.

Core Mechanism of Action: Targeting the Cellular Engine

The antiproliferative effects of many acrylic acid analogues are rooted in their ability to disrupt fundamental cellular processes, primarily microtubule dynamics and the induction of programmed cell death (apoptosis).

Microtubule Destabilization: A Strategy for Mitotic Arrest

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape.[2] Consequently, they represent a key target for anticancer drug development.[2] Several acrylic acid derivatives have been shown to inhibit tubulin polymerization, leading to a disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and ultimately, apoptosis.[2][3][4]

The proposed mechanism involves the binding of these compounds to the colchicine-binding site on β-tubulin, thereby preventing the formation of microtubules.[4][5] This disruption of microtubule dynamics triggers the spindle assembly checkpoint, leading to a prolonged mitotic arrest and subsequent cell death.

cluster_0 Cell Cycle Progression cluster_1 Mechanism of Action G1 G1 Phase S S Phase G2 G2 Phase M M Phase (Mitosis) G2M_Arrest G2/M Arrest M->G2M_Arrest Blocks Progression AA Acrylic Acid Analogue Tubulin β-Tubulin AA->Tubulin Binds to Colchicine Site MT_Formation Microtubule Formation AA->MT_Formation Inhibits Tubulin->MT_Formation Spindle Mitotic Spindle Disruption Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition by acrylic acid analogues.

Induction of Apoptosis: Orchestrating Cellular Demise

Apoptosis is a regulated process of cell death that is crucial for normal tissue development and homeostasis.[6] Many cancer cells evade apoptosis, contributing to their uncontrolled proliferation.[7] Acrylic acid derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways.[2]

One key pathway involves the modulation of the Bcl-2 family of proteins. These compounds can upregulate the expression of pro-apoptotic proteins like Bax and downregulate the expression of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the activation of caspases, the executioners of apoptosis.[2][8]

AA Acrylic Acid Analogue Bcl2 Bcl-2 (Anti-apoptotic) AA->Bcl2 Downregulates Bax Bax (Pro-apoptotic) AA->Bax Up-regulates Mito Mitochondria Bcl2->Mito Inhibits Bax->Mito Promotes CytC Cytochrome c Release Mito->CytC Caspase Caspase Activation CytC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Apoptotic pathway induced by acrylic acid analogues.

Structure-Activity Relationship (SAR): The Blueprint for Potency

The antiproliferative activity of 3-(phenyl)acrylic acid analogues is intricately linked to the nature and position of substituents on the phenyl ring. While specific data for the 3,5-dichloro substitution is emerging, studies on related analogues provide valuable insights.

  • Halogen Substitution: The presence of halogen atoms, particularly chlorine, on the phenyl ring is often associated with enhanced cytotoxic activity. The position of these halogens is critical, with different isomers exhibiting varying potencies.

  • Methoxy Groups: The substitution of methoxy groups on the phenyl ring has been shown to influence activity, with the number and position of these groups playing a crucial role. For instance, a 3,4,5-trimethoxyphenyl moiety has been associated with potent tubulin polymerization inhibition.[2]

  • Carboxylic Acid vs. Ester: The presence of a free carboxylic acid or its esterification can impact the compound's bioavailability and cellular uptake, thereby affecting its overall antiproliferative effect.[3]

Table 1: Antiproliferative Activity of Selected Acrylic Acid Analogues

CompoundSubstitution PatternCancer Cell LineIC50 (µM)Reference
5b 3,4,5-trimethoxyphenyl & 2,3,4-trimethoxybenzylideneMCF-75.12[2]
6e Methyl acrylate ester with specific substitutionsMCF-72.57[2]
4b 3-(4-chlorophenyl)-2-(3,4,5-trimethoxybenzamido)MDA-MB-2313.24[3][4]
5e Methyl acrylate ester of 4bMDA-MB-2314.06[3]

Note: This table presents a selection of data from the literature to illustrate the impact of structural modifications on antiproliferative activity.

Experimental Protocols: A Guide to In Vitro Evaluation

The following section outlines the key experimental protocols for assessing the antiproliferative potential of this compound analogues.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the concentration-dependent effect of the compounds on cancer cell proliferation and viability.

a) MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control for 48-72 hours.[9][10]

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.[11]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.[1]

Start Seed Cells in 96-well Plate Treat Treat with Compounds Start->Treat Incubate1 Incubate (48-72h) Treat->Incubate1 Add_MTT Add MTT Solution Incubate1->Add_MTT Incubate2 Incubate (4h) Add_MTT->Incubate2 Solubilize Add Solubilizing Agent Incubate2->Solubilize Read Measure Absorbance Solubilize->Read Calculate Calculate IC50 Read->Calculate

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assays

To confirm that the observed cytotoxicity is due to apoptosis, several assays can be employed.[12] It is recommended to use at least two different methods to validate the findings.[12]

a) Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V.[13] PI is a nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[13]

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Start Treat Cells with Compound Harvest Harvest and Wash Cells Start->Harvest Stain Stain with Annexin V-FITC and PI Harvest->Stain Incubate Incubate in the Dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Caption: Workflow for the Annexin V/PI apoptosis assay.

Cell Cycle Analysis

To investigate the effect of the compounds on cell cycle progression, flow cytometry analysis of DNA content is performed.

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a solution containing PI and RNase A.

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Western Blotting

Western blotting is used to detect and quantify the expression of specific proteins involved in the mechanism of action, such as tubulin, Bcl-2, Bax, and caspases.[14][15]

Protocol:

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.[16]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[17]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[19]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.[17]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.[16]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.[18]

Conclusion and Future Directions

The available evidence strongly suggests that this compound and its analogues represent a promising scaffold for the development of novel antiproliferative agents. Their ability to target fundamental cellular processes like microtubule dynamics and apoptosis provides a solid foundation for their therapeutic potential.

Future research should focus on:

  • Synthesis and Screening: A systematic synthesis and screening of a library of this compound analogues to further elucidate the structure-activity relationship.

  • In-depth Mechanistic Studies: A more detailed investigation into the specific signaling pathways modulated by these compounds.

  • In Vivo Efficacy: Evaluation of the most potent compounds in preclinical animal models of cancer to assess their in vivo efficacy and safety profiles.[4]

By leveraging the insights and methodologies outlined in this guide, researchers can effectively advance the exploration of this promising class of compounds and contribute to the development of the next generation of cancer therapeutics.

References

  • Medium. (2023, April 3). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. [Link]
  • Reaction Biology. Cell Proliferation Assay Service | CellTiter-Glo. [Link]
  • Harvard DASH. (2012, February 2).
  • PubMed. (2021, January 4). Apoptosis Detection Methods in Diagnosis of Cancer and Their Potential Role in Treatment: Advantages and Disadvantages: a Review. [Link]
  • Arcegen. (2024, May 10). Common methods for detecting apoptosis in cells. [Link]
  • PMC - NIH. Apoptosis detection: a purpose-dependent approach selection. [Link]
  • PMC - NIH. (2023, August 4). Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. [Link]
  • ACS Publications. (2023, October 9).
  • Springer Nature Experiments. In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. [Link]
  • PMC - PubMed Central. (2023, October 9).
  • ResearchGate. Anti-proliferative effect of the tested compounds on the viability of.... [Link]
  • NCBI Bookshelf - NIH. (2013, May 1). Cell Viability Assays. [Link]
  • ResearchGate. (2023, October 9). (PDF)
  • MDPI. (2025, April 3). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. [Link]
  • PMC - PubMed Central. Synthesis and Characterization of Acrylamide/Acrylic Acid Co-Polymers and Glutaraldehyde Crosslinked pH-Sensitive Hydrogels. [Link]
  • Bentham Science Publisher.
  • PubChem. This compound. [Link]
  • PLOS. (2013, December 15). Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression. [Link]
  • PMC - NIH. 1,3-bis(3,5-dichlorophenyl)
  • Europe PMC. (2013, December 15). Novel compound 1,3-bis (3,5-dichlorophenyl) urea inhibits lung cancer progression. [Link]
  • University of Edinburgh Research Explorer. (2022, February 22). Synthesis of Polyethylene Glycol Diacrylate/Acrylic Acid Nanoparticles as Nanocarriers for the Controlled Delivery of Doxorubicin to Colorectal Cancer Cells. [Link]

Sources

3-(3,5-Dichlorophenyl)acrylic acid: A Core Building Block for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1][2][3] At the heart of this approach are bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest.[1][4][5] A key component in the design of many potent degraders is the 3-(3,5-dichlorophenyl)acrylic acid moiety. This guide provides a comprehensive technical overview of this critical building block, detailing its mechanism of action, synthesis, incorporation into degrader molecules, and the essential experimental protocols for validation.

Introduction: The Dawn of Targeted Protein Degradation

Traditional pharmacology has largely focused on inhibiting the function of disease-causing proteins.[6] However, this "occupancy-driven" model has limitations, particularly for proteins lacking well-defined active sites.[3][6] TPD offers a paradigm shift by instead inducing the degradation of these proteins.[1][7] This is achieved through molecules that act as a bridge, bringing a target protein into proximity with an E3 ubiquitin ligase.[5][8][9] This induced proximity leads to the ubiquitination of the target protein, marking it for destruction by the proteasome.[5][9][10]

PROTACs are the most prominent class of these degrader molecules.[5] They are heterobifunctional, consisting of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ligase, and a linker connecting the two.[2][6][11] The choice of each component is critical for the efficacy and selectivity of the resulting degrader.

The Role and Mechanism of this compound

The 3-(3,5-dichlorophenyl) moiety is a crucial component of ligands that recruit the E3 ligase Cereblon (CRBN).[10][12] CRBN is part of the Cullin-4A (CUL4A) E3 ubiquitin ligase complex and is a popular choice for PROTAC design due to the availability of well-characterized, high-affinity small molecule ligands.[10][13][14]

Mechanism of Ternary Complex Formation

The primary function of the this compound-derived moiety within a PROTAC is to bind to CRBN, initiating the formation of a key ternary complex (POI-PROTAC-E3 ligase).[9][11] The formation of a stable and productive ternary complex is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.[4][15][16] The dichlorophenyl group plays a significant role in establishing favorable interactions within the CRBN binding pocket.

Diagram: PROTAC-Mediated Protein Degradation Pathway

PROTAC_Mechanism Figure 1. Mechanism of PROTAC-induced Protein Degradation cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (with 3,5-Dichlorophenyl moiety) Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Recruits E3_Ligase CRBN E3 Ligase E3_Ligase->Ternary_Complex Recruits Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Proteasome->PROTAC Recycled Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments

Caption: PROTAC workflow from ternary complex formation to degradation.

Synthesis and Incorporation into Degraders

This compound serves as a versatile starting material for the synthesis of CRBN-recruiting ligands.[][18] The carboxylic acid functionality provides a convenient handle for conjugation to a linker, which is then attached to the ligand for the target protein.

General Synthetic Scheme

The synthesis often involves standard amide coupling reactions to connect the this compound moiety to a linker containing a terminal amine group. The other end of the linker is then functionalized to react with the POI ligand.

Diagram: General Synthesis Workflow

Synthesis_Workflow Figure 2. General Synthetic Workflow for PROTAC Assembly Building_Block This compound Intermediate CRBN Ligand-Linker Intermediate Building_Block->Intermediate Amide Coupling Linker Bifunctional Linker (e.g., PEG, Alkyl Chain) Linker->Intermediate POI_Ligand POI Ligand (with reactive handle) Final_PROTAC Final PROTAC Molecule POI_Ligand->Final_PROTAC Intermediate->Final_PROTAC Coupling Reaction

Caption: Simplified PROTAC synthesis schematic.

Example Synthetic Protocol: Amide Coupling

A detailed protocol for the coupling of this compound to an amine-terminated linker is provided below.

Materials:

  • This compound

  • Amine-terminated linker (e.g., Boc-protected diamine)

  • Coupling agent (e.g., HATU, HCTU)[11]

  • Base (e.g., DIPEA)[11]

  • Anhydrous solvent (e.g., DMF, DCM)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add the coupling agent (1.1 equivalents) and the base (2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Add the amine-terminated linker (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired CRBN ligand-linker intermediate.

Experimental Validation of Degrader Function

A series of robust biophysical and cell-based assays are essential to validate the function of a newly synthesized PROTAC.[8] These assays assess each step of the degradation pathway, from target engagement to final protein knockdown.

Biophysical Assays for Ternary Complex Characterization

The formation and stability of the ternary complex are critical for degrader efficacy.[16][19] Several biophysical techniques can be employed to characterize these interactions.[20][21]

Assay Principle Information Gained Key Considerations
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to a sensor surface.[21]Binding affinity (KD), kinetics (kon, koff) of binary and ternary complexes.[20][22]Requires immobilization of one binding partner.
Isothermal Titration Calorimetry (ITC) Measures heat changes upon molecular interaction.[21]Binding affinity (KD), stoichiometry (n), and thermodynamics (ΔH, ΔS).[20][22]Consumes larger amounts of protein.
Fluorescence Polarization (FP) Measures changes in the polarization of fluorescent light upon binding.[8][21]Binding affinities of binary and ternary complexes.[8]Requires a fluorescently labeled component.
Bio-layer Interferometry (BLI) Measures changes in the interference pattern of light reflected from a biosensor tip.[20][21][22]Real-time binding kinetics and affinity.Similar to SPR, requires immobilization.
Cellular Assays for Protein Degradation

Ultimately, the success of a PROTAC is determined by its ability to induce the degradation of the target protein within a cellular context.

4.2.1. Western Blotting

Western blotting is a semi-quantitative method to assess the reduction in the levels of the target protein.

Protocol:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat cells with a dose-response range of the PROTAC for a specified time course (e.g., 4, 8, 12, 24 hours).

  • Lyse the cells and quantify the total protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).

  • Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

  • Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities.[23]

4.2.2. High-Throughput Degradation Assays

For screening larger libraries of PROTACs, more high-throughput methods are desirable.

  • HiBiT/NanoLuc® Technology: This system utilizes a small peptide tag (HiBiT) that can be knocked into the endogenous locus of the target protein.[7][24] In the presence of a complementary larger subunit (LgBiT), a bright luminescent signal is produced.[7] A decrease in luminescence corresponds to the degradation of the HiBiT-tagged protein.[24]

  • NanoBRET™ Assays: These assays can be used to monitor ternary complex formation and target ubiquitination in live cells.[7][8]

Diagram: Experimental Validation Workflow

Validation_Workflow Figure 3. Experimental Workflow for PROTAC Validation cluster_synthesis Synthesis & Characterization cluster_biophysical Biophysical Validation cluster_cellular Cellular Validation Synthesis PROTAC Synthesis SPR_ITC SPR / ITC / BLI (Binary & Ternary Binding) Synthesis->SPR_ITC Characterize Binding Western_Blot Western Blot (Protein Degradation) SPR_ITC->Western_Blot Confirm Cellular Activity HiBiT_Assay HiBiT / NanoBRET (Degradation, Ternary Complex) Western_Blot->HiBiT_Assay High-Throughput Screening Phenotypic_Assay Phenotypic Assays (e.g., Cell Viability) HiBiT_Assay->Phenotypic_Assay Assess Functional Outcome

Caption: A stepwise approach to validating PROTAC efficacy.

Conclusion and Future Directions

This compound is a cornerstone building block in the development of CRBN-recruiting PROTACs. Its well-defined role in binding to Cereblon and the established synthetic routes for its incorporation make it an invaluable tool for researchers in the field of targeted protein degradation. As the TPD field continues to evolve, the demand for novel E3 ligase ligands will undoubtedly grow.[9][13][25] However, the principles of rational design and rigorous experimental validation, exemplified by the use of building blocks like this compound, will remain fundamental to the development of the next generation of protein degraders.

References

  • The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed. (2024-01-12).
  • Assays and technologies for developing proteolysis targeting chimera degraders - PMC. (2020-05-20).
  • Development of biophysical assays for studies of PROTACs - DiVA portal. (2022-06-07).
  • This compound - CAS 20595-53-3 - Building Block / BOC Sciences.
  • Biophysical Tools for the Design and Development of PROTACs - Oxford Global. (2023-10-19).
  • (E)-3-(4-(allyloxy)-3,5-dichlorophenyl)acrylic acid - Smolecule.
  • This compound | 20595-53-3 | VAA59553 - Biosynth.
  • The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). | Broad Institute.
  • Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs) for the degradation of NU - Diva-portal.org.
  • Accelerating PROTAC drug discovery: Establishing a relationship between ubiquitination and target protein degradation | LifeSensors.
  • Targeted Protein Degradation for Drug Discovery - Promega Corporation.
  • (E)-3-(3,5-Dichlorophenyl)acrylic acid - ChemScene.
  • Cell-based protein degrader assays for microplates - BMG Labtech. (2024-05-22).
  • An Update on Clinically Advanced PROTAC Degraders and Their Synthesis - MDPI.
  • Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues - PMC - PubMed Central. (2023-10-09).
  • A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC - PubMed Central.
  • Targeted protein degradation (via PROTACs, molecular glues, etc.) and stabilization (via DUBTACs) - YouTube. (2022-10-22).
  • E3 Ligands Usage in PROTAC Design - BLDpharm.
  • Degrader Building Blocks for Targeted Protein Degradation | Custom Synthesis Services | Contract Research | Life Chemicals. (2023-09-19).
  • Mechanism of degrader-targeted protein ubiquitinability - PMC - PubMed Central.
  • PROTAC-induced protein structural dynamics in targeted protein degradation - PubMed. (2025-02-27).
  • Protein Degrader Building Blocks - Sigma-Aldrich.
  • Identification of ligands for E3 ligases with restricted expression using fragment-based methods - NIH. (2025-10-02).
  • Degrader Building Blocks | PROTAC® Degraders & Targeted Protein Degradation.
  • Targeted Protein Degradation - Bio-Techne.
  • The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology - MDPI.
  • (PDF) PROTAC-induced protein structural dynamics in targeted protein degradation. (2025-08-08).
  • Degrader Building Blocks | LYTAC & PROTAC Degraders - Bio-Techne.
  • PROTACs for Targeted Protein Degradation: Mechanisms, Design, and Controllable Delivery Strategies - IJCRR.
  • E3 ligase ligand chemistries: from building blocks to protein degraders - PubMed. (2022-05-10).
  • Targeted protein degradation: mechanisms, strategies and application - PMC - NIH. (2022-04-04).
  • Targeted protein degradation - Revvity.
  • Targeted Protein Degraders - NJ Bio, Inc..
  • List of E3 Ligases for Which 3D Crystal Structures Are Reported with... - ResearchGate.
  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC - PubMed Central.
  • Rational Chemical Design of Molecular Glue Degraders - PMC - PubMed Central - NIH. (2023-04-11).

Sources

Investigating the Mechanism of Action of 3-(3,5-Dichlorophenyl)acrylic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for elucidating the mechanism of action of 3-(3,5-Dichlorophenyl)acrylic acid, a compound of interest for its potential therapeutic applications. Drawing upon established methodologies and the known activities of structurally related molecules, we propose a primary hypothesis and detail a rigorous, multi-faceted experimental workflow to interrogate it. This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel chemical entities.

Introduction: The Rationale for Investigation

While specific biological data for this compound is not extensively documented in publicly available literature, the broader class of acrylic acid derivatives has demonstrated significant potential as anticancer agents.[1][2][3][4] Notably, several studies have identified substituted acrylic acids as potent inhibitors of tubulin polymerization.[4][5] These compounds disrupt the dynamic instability of microtubules, which are critical components of the cytoskeleton essential for cell division, intracellular transport, and the maintenance of cell shape.[6][7]

Disruption of microtubule dynamics is a clinically validated and highly effective strategy in cancer therapy.[7][8] Agents that interfere with microtubule function, such as the taxanes and vinca alkaloids, are mainstays in various chemotherapy regimens.[7][9] They typically induce cell cycle arrest in the G2/M phase, leading to the activation of the spindle assembly checkpoint and subsequent programmed cell death (apoptosis).[5][6][7]

Based on this precedent, we hypothesize that This compound exerts its biological effects by acting as a tubulin polymerization inhibitor, leading to mitotic arrest and apoptosis in cancer cells. The following sections outline a logical and technically sound workflow to systematically test this hypothesis.

Proposed Mechanism of Action: A Visual Hypothesis

The central hypothesis is that this compound binds to β-tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network is predicted to trigger a cascade of cellular events culminating in apoptosis.

Hypothesized_Mechanism_of_Action cluster_drug_interaction Drug Interaction cluster_cellular_effects Cellular Effects cluster_cell_cycle Cell Cycle Control cluster_apoptosis Apoptosis Induction D35DCPAA This compound Tubulin α/β-Tubulin Dimers D35DCPAA->Tubulin Binds to Inhibition Inhibition of Microtubule Polymerization Tubulin->Inhibition Destabilization Microtubule Destabilization Inhibition->Destabilization Spindle_Disruption Mitotic Spindle Disruption Destabilization->Spindle_Disruption SAC Spindle Assembly Checkpoint (SAC) Activation Spindle_Disruption->SAC G2M_Arrest G2/M Phase Arrest SAC->G2M_Arrest Apoptosis_Pathway Intrinsic Apoptotic Pathway G2M_Arrest->Apoptosis_Pathway Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis

Caption: Hypothesized signaling cascade for this compound.

Experimental Workflow: A Step-by-Step Investigative Approach

The proposed research plan follows a logical progression, starting with broad phenotypic assays to confirm cytotoxic activity and narrowing down to specific molecular-level interactions.

Experimental_Workflow cluster_phase1 cluster_phase2 cluster_phase3 Start Start: Compound Synthesis & QC Phase1 Phase 1: Cellular Phenotyping Start->Phase1 Cytotoxicity Cytotoxicity & Viability Assays (e.g., MTT, CellTiter-Glo) Phase1->Cytotoxicity Phase2 Phase 2: Mechanistic Elucidation Microtubule_Imaging Immunofluorescence Microscopy (α-tubulin staining) Phase2->Microtubule_Imaging Phase3 Phase 3: Direct Target Validation Tubulin_Polymerization In Vitro Tubulin Polymerization Assay Phase3->Tubulin_Polymerization End End: Mechanism Confirmed CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Cytotoxicity->CellCycle Apoptosis Apoptosis Assays (Annexin V/PI Staining) CellCycle->Apoptosis Apoptosis->Phase2 Microtubule_Imaging->Phase3 Docking In Silico Molecular Docking Tubulin_Polymerization->Docking Docking->End

Sources

An In-Depth Technical Guide to the Solubility and Stability of 3-(3,5-Dichlorophenyl)acrylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Critical Role of Physicochemical Characterization in Drug Development

In the journey of a molecule from a promising lead compound to a viable therapeutic agent, a thorough understanding of its fundamental physicochemical properties is paramount. Among these, solubility and stability are cornerstone parameters that dictate the developability, bioavailability, and ultimately, the clinical success of a drug substance. This guide provides a comprehensive technical overview of the principles and methodologies for characterizing the solubility and stability of 3-(3,5-Dichlorophenyl)acrylic acid, a compound of interest in medicinal chemistry. As an acrylic acid derivative, its unique structural features present specific challenges and considerations in formulation and analytical development. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind them.

Physicochemical Properties of this compound: A Snapshot

A foundational understanding of the intrinsic properties of this compound is essential before delving into its solubility and stability.

PropertyValueSource
Molecular Formula C₉H₆Cl₂O₂PubChem[1]
Molecular Weight 217.05 g/mol ChemScene[2]
Calculated LogP 3.09ChemScene[2]
Topological Polar Surface Area (TPSA) 37.3 ŲChemScene[2]
Hydrogen Bond Donors 1ChemScene[2]
Hydrogen Bond Acceptors 2ChemScene[2]

The calculated LogP value of 3.09 suggests that this compound is a lipophilic compound, which implies that its aqueous solubility is likely to be low. The presence of a carboxylic acid group provides a handle for pH-dependent solubility, a critical factor that will be explored in the following sections.

Solubility Profile: From Theoretical Prediction to Experimental Determination

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. For a compound like this compound, with its lipophilic nature, a comprehensive understanding of its solubility in various solvent systems is crucial for formulation development.

Theoretical Considerations and Predictive Models

While experimental determination is the gold standard, theoretical models can provide valuable initial estimates of solubility.[1] Physics-based and machine learning models are increasingly used to predict the solubility of organic molecules in different solvents.[2][3][4][5] These models take into account various molecular descriptors to estimate the energy of solvation. For this compound, its solubility will be influenced by:

  • Crystal Lattice Energy: The strength of the intermolecular forces in the solid state that must be overcome for dissolution.

  • Solvation Energy: The energy released when the molecule interacts with the solvent molecules.

  • pH and pKa: As a carboxylic acid, the ionization state of the molecule will significantly impact its aqueous solubility.

Experimental Determination of Solubility

The "shake-flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[6][7]

  • Preparation of Solvent Systems: Prepare a range of pharmaceutically relevant solvents, including but not limited to:

    • Purified Water

    • pH 1.2, 4.5, 6.8, and 7.4 buffers

    • Ethanol

    • Propylene Glycol

    • Polyethylene Glycol 400 (PEG 400)

    • Methanol

    • Acetonitrile

  • Sample Preparation: Add an excess amount of this compound to a known volume of each solvent system in a sealed container. The excess solid is crucial to ensure that equilibrium is reached.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. It is essential to confirm that the concentration of the dissolved compound does not significantly change between the later time points.[8]

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration. Care must be taken to avoid precipitation or further dissolution during this step.

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]

Anticipated Solubility Profile

Based on the structure of this compound, the following solubility trends can be anticipated:

Solvent SystemExpected SolubilityRationale
Purified Water LowHigh lipophilicity (LogP ~3.09).
pH Buffers pH-dependentIncreased solubility at higher pH due to the deprotonation of the carboxylic acid group.
Ethanol, Methanol Moderate to HighPolarity and hydrogen bonding capacity of the alcohols can solvate the carboxylic acid.
Propylene Glycol, PEG 400 Moderate to HighCommon pharmaceutical co-solvents capable of solubilizing lipophilic compounds.
Acetonitrile ModerateA polar aprotic solvent that can interact with the molecule.

Stability Profile: Ensuring Product Quality and Safety

Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. The International Council for Harmonisation (ICH) guideline Q1A(R2) provides a framework for stability testing of new drug substances.[9][10][11][12]

Forced Degradation (Stress Testing)

Forced degradation studies are undertaken to identify the likely degradation products and to establish the intrinsic stability of the molecule.[13] These studies are also crucial for developing and validating stability-indicating analytical methods.[14] The recommended stress conditions typically involve acid and base hydrolysis, oxidation, photolysis, and thermal stress.[15][16]

Caption: Workflow for forced degradation studies.

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and treat with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at an elevated temperature (e.g., 60°C).

  • Oxidation: Expose a solution of the compound to 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Subject both the solid compound and a solution of the compound to high temperatures (e.g., 80°C).

  • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.

For all conditions, a control sample (unstressed) should be analyzed concurrently. The extent of degradation should be targeted to be between 5-20% to ensure that the primary degradation products are formed and can be adequately characterized.[15]

Formal Stability Studies

Formal stability studies are conducted on at least three primary batches of the drug substance to establish a re-test period. The storage conditions are dictated by the climatic zone for which the drug is intended.

StudyStorage ConditionMinimum Time Period
Long-term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

The drug substance should be evaluated for its physical, chemical, and microbiological properties at specified time points throughout the study.

Analytical Methodologies

A robust and validated analytical method is essential for the accurate quantification of this compound and its potential degradation products.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is the most common and suitable technique for the analysis of compounds like this compound.

  • Column: C18, 150 mm x 4.6 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV-Vis spectral analysis of the compound (likely in the range of 254-280 nm)

  • Column Temperature: 30°C

This method should be validated for specificity, linearity, accuracy, precision, and robustness in accordance with ICH Q2(R1) guidelines.

Conclusion and Future Directions

This guide has outlined the fundamental principles and practical methodologies for assessing the solubility and stability of this compound. A comprehensive understanding of these properties is a non-negotiable prerequisite for the successful development of this molecule into a safe and effective therapeutic agent. The provided protocols, grounded in authoritative guidelines, offer a robust framework for generating the critical data required for regulatory submissions and for making informed decisions throughout the drug development process. Future work should focus on the experimental execution of these studies to generate a complete physicochemical profile of this compound, including the identification and characterization of any degradation products.

References

  • PubChem. This compound.
  • Palmer, D. S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(15), 9478-9519. [Link]
  • Stuyver, T., et al. (2022).
  • ICH. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]
  • U.S. Food and Drug Administration. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. IntechOpen. [Link]
  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]
  • De, P., et al. (2014). Cinnamic acid derivatives as potential therapeutic agents. Journal of Chemical and Pharmaceutical Research, 6(5), 963-973.
  • Wen, H., & Morris, K. (2006). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 13(3), 6-9. [Link]
  • Pharma Compliance. (2023). Q1A (R2) A deep dive in Stability Studies. YouTube. [Link]
  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]
  • ResearchGate. (2018).
  • Sova, M. (2012). Antioxidant and antimicrobial activities of cinnamic acid derivatives. Mini reviews in medicinal chemistry, 12(8), 749-767.
  • Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? [Link]
  • Gaikwad, S. B., et al. (2013). Solubility determination in drug discovery and development.
  • World Health Organization. (2018).
  • Stanford Chemicals. (2024).
  • ResolveMass. (2023).
  • Polymer Chemistry. (2021). Cinnamic acid derivatives as promising building blocks for advanced polymers: synthesis, properties and applications. Royal Society of Chemistry. [Link]
  • BioPharm International. (2011).
  • Broughton Laboratories. (2023). A practical guide to forced degradation and stability studies for drug substances. [Link]
  • MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6), 00035. [Link]
  • Pharmaguideline. (2023). Forced Degradation Study in Pharmaceutical Stability. [Link]
  • MDPI. (2023). Recent Developments in the Detection of Organic Contaminants Using Molecularly Imprinted Polymers Combined with Various Analytical Techniques. Polymers, 15(13), 2872. [Link]

Sources

Navigating the Therapeutic Potential of 3-(3,5-Dichlorophenyl)acrylic Acid: An Investigational Roadmap

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Charting Unexplored Territory

The journey of a novel chemical entity from laboratory bench to clinical application is a rigorous and multifaceted endeavor. This guide focuses on 3-(3,5-Dichlorophenyl)acrylic acid , a compound whose therapeutic potential remains largely uncharted in publicly accessible scientific literature. While specific biological activities for this molecule are not yet established, its structural features, reminiscent of other biologically active acrylic acid derivatives, suggest a compelling case for systematic investigation.

This document, therefore, serves not as a summary of known applications, but as a comprehensive investigational roadmap . As Senior Application Scientists, we present a logical, evidence-driven framework for elucidating the potential therapeutic value of this compound. We will delve into the causality behind experimental choices, advocate for self-validating protocols, and ground our recommendations in established principles of drug discovery. This guide is designed to empower researchers to navigate the critical early stages of preclinical development with scientific integrity and strategic foresight.

Section 1: Compound Profile and Rationale for Investigation

1.1. Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical characteristics is the foundation of all subsequent biological evaluation.

PropertyValueSource
CAS Number 20595-53-3[1][2][][4]
Molecular Formula C₉H₆Cl₂O₂[1][2]
Molecular Weight 217.05 g/mol [1]
IUPAC Name (E)-3-(3,5-dichlorophenyl)prop-2-enoic acid[]
SMILES O=C(O)/C=C/C1=CC(Cl)=CC(Cl)=C1[1]

This data is compiled from publicly available chemical databases and supplier information. It is imperative for any research to begin with analytical confirmation of the identity and purity of the test compound.

1.2. Structural Alerts and Hypothesis Generation

The structure of this compound provides clues for initial therapeutic hypotheses:

  • Acrylic Acid Moiety: This functional group is present in numerous compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[5][6][7][8]

  • Dichlorophenyl Group: The presence and position of chlorine atoms on the phenyl ring can significantly influence a molecule's lipophilicity, metabolic stability, and target-binding affinity. This substitution pattern is a common feature in many approved drugs.

Based on these features, initial hypotheses for investigation could include, but are not limited to:

  • Antiproliferative Activity: Structurally related chlorophenyl acrylic acids have demonstrated cytotoxic effects against cancer cell lines.[5] A primary area of investigation would be its potential as an anticancer agent.

  • Antimicrobial Properties: Acrylic acid-based polymers have been shown to possess antibacterial and antifungal properties.[6][9][10]

  • Enzyme Inhibition: The electrophilic nature of the α,β-unsaturated carbonyl system in the acrylic acid moiety could suggest covalent or non-covalent interactions with enzymatic targets.

Section 2: The In Vitro Gauntlet: A Stepwise Approach to Unveiling Bioactivity

In vitro assays are the cornerstone of early-stage drug discovery, providing a controlled environment to assess the biological effects of a compound at the cellular and molecular level.[11][12][13] This phase is critical for identifying promising candidates and filtering out those with undesirable properties before committing to more complex and costly in vivo studies.[11][14]

2.1. Foundational Cytotoxicity and Viability Assays

The first crucial step is to determine the compound's general effect on cell viability. This provides a therapeutic window and guides concentration ranges for subsequent, more specific assays.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate mammalian cells (e.g., a panel of cancer cell lines and a non-cancerous control cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO.[15] Perform serial dilutions to create a range of concentrations.

  • Treatment: Treat the cells with the various concentrations of the compound and incubate for a specified period (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active metabolism will convert the MTT into a purple formazan product.[15]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Causality: The MTT assay is selected for its robustness, high-throughput capability, and its direct correlation of mitochondrial activity with cell viability.[13][15] This initial screen will immediately classify the compound's general cytotoxic potential.

2.2. Tier 2: Mechanistic In Vitro Assays

Should the foundational assays reveal interesting activity (e.g., selective cytotoxicity towards cancer cells), the next logical step is to probe the underlying mechanism of action.

Hypothetical Scenario: If this compound shows potent antiproliferative effects.

Experimental Workflow: Investigating Anticancer Mechanism

G cluster_0 Initial Finding cluster_1 Mechanism of Action Investigation cluster_2 Pathway Elucidation A Potent Antiproliferative Activity Observed (MTT Assay) B Cell Cycle Analysis (Flow Cytometry) A->B Investigate 'How?' C Apoptosis Assays (Annexin V/PI Staining) A->C Investigate 'How?' D Target Identification (e.g., Kinase Profiling, Tubulin Polymerization) A->D Investigate 'How?' E Western Blot for Apoptotic & Cell Cycle Markers (e.g., Caspases, Cyclins) B->E Identify Arrest Phase C->E Confirm Apoptotic Pathway D->E Validate Target Engagement G A Establish Tumors in Mice (Implant Human Cancer Cells) B Randomize Mice into Treatment & Control Groups A->B C Administer Compound (e.g., Oral, IP) & Vehicle Control B->C D Monitor Tumor Growth (Calipers) & Body Weight (Toxicity) C->D E Endpoint: Euthanize & Collect Tissues D->E F Analyze Data: Tumor Growth Inhibition (TGI), Biomarker Analysis E->F

Caption: Standard workflow for an in vivo oncology efficacy study.

3.2. Pharmacokinetic/Pharmacodynamic (PK/PD) Studies

  • Objective: To establish a relationship between the drug's concentration in the body (PK) and its biological effect (PD). [16]* Methodology: Involves administering the compound to animals and collecting blood and tissue samples at various time points to measure drug concentration. These data are then correlated with efficacy readouts (e.g., tumor size) and biomarker modulation.

3.3. Preliminary Toxicology

  • Objective: To identify potential safety concerns.

  • Methodology: Acute toxicity studies in rodents are often performed to determine the maximum tolerated dose (MTD). This involves dose escalation and monitoring for clinical signs of toxicity, changes in body weight, and gross pathology at necropsy.

Section 4: Data Synthesis and Future Directions

The culmination of this investigational roadmap is the synthesis of all in vitro and in vivo data to form a comprehensive preclinical profile of this compound.

Key Decision Points:

  • Potency and Selectivity: How potent is the compound and is it selective for its intended target or cell type?

  • Mechanism of Action: Is the mechanism of action well-defined?

  • In Vivo Efficacy: Does the compound show significant efficacy in a relevant animal model?

  • Safety Profile: What is the therapeutic window between efficacy and toxicity?

A favorable outcome in these areas would provide a strong rationale for advancing this compound into formal preclinical development, including IND-enabling toxicology studies and process chemistry for scale-up synthesis.

Conclusion

While the therapeutic landscape for this compound is currently unwritten, the path to its discovery is well-defined. By employing the systematic, hypothesis-driven approach outlined in this guide—from broad phenotypic screening in vitro to targeted mechanistic studies and validated in vivo models—the scientific community can rigorously and efficiently determine if this compound holds promise as a future therapeutic agent. This roadmap emphasizes a foundation of scientific integrity, ensuring that any potential therapeutic claims are built on a bedrock of robust and reproducible data.

References

  • Blomme, E. A., & Will, Y. (2016). In Vitro Assays: The Bedrock of Drug Discovery and Development. HubPages.
  • Anders, H. J., & Vielhauer, V. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug Discovery Today, 12(11-12), 446-51.
  • Pharmaron. (n.d.). In Vivo Models For Efficacy Testing I CRO Services.
  • Charles River Laboratories. (n.d.). In Vitro Assay Development Services.
  • BenchChem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • IT Medical Team. (2024). In Vitro Assays in Pharmacology: A Comprehensive Overview. IT Medical Team.
  • Visikol. (2023). The Importance of In Vitro Assays.
  • InVivo Biosystems. (n.d.). Drug Discovery and Development Services.
  • MDPI. (n.d.).
  • ChemScene. (n.d.). (E)-3-(3,5-Dichlorophenyl)acrylic acid.
  • Biosynth. (n.d.). This compound | 20595-53-3 | VAA59553.
  • BOC Sciences. (n.d.). This compound - CAS 20595-53-3.
  • Amerigo Scientific. (n.d.). This compound.
  • Fayad, E., et al. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues.
  • Farag, R. K., et al. (2020). Antibacterial and Anti-Fungal Biological Activities for Acrylonitrile, Acrylamide and 2-Acrylamido-2-Methylpropane Sulphonic Acid Crosslinked Terpolymers.
  • Kenawy, E. R., et al. (n.d.). Polymers showing intrinsic antimicrobial activity. Polymer Chemistry.
  • ResearchGate. (2025). pH sensitive hydrogel based acrylic acid for controlled drug release.
  • Farag, R. K., et al. (2020). Antibacterial and Anti-Fungal Biological Activities for Acrylonitrile, Acrylamide and 2-Acrylamido-2-Methylpropane Sulphonic Acid Crosslinked Terpolymers. NIH.
  • MDPI. (n.d.). Synthesis, Characterization and Antibacterial Application of Copolymers Based on N,N-Dimethyl Acrylamide and Acrylic Acid. MDPI.

Sources

The Dichlorophenyl Moiety: A Cornerstone in Modern Drug Design and Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The dichlorophenyl moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates across diverse therapeutic areas. Its prevalence is not coincidental; the strategic placement of two chlorine atoms on a phenyl ring imparts a unique combination of physicochemical properties—including lipophilicity, metabolic stability, and specific electronic and steric profiles—that medicinal chemists leverage to enhance potency, selectivity, and pharmacokinetic parameters. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of dichlorophenyl-containing compounds. We will dissect the influence of chlorine substitution patterns on biological activity, examine key SAR case studies in major drug classes such as kinase inhibitors and GPCR ligands, detail common synthetic methodologies, and discuss the critical role of this moiety in shaping ADME and toxicity profiles.

Introduction: The Strategic Value of the Dichlorophenyl Group

In the intricate process of drug design, the selection of appropriate substituents is paramount to achieving desired biological activity and drug-like properties. Halogen atoms, particularly chlorine, are frequently incorporated to modulate a molecule's characteristics. The dichlorophenyl group, in its various isomeric forms, offers a refined tool for this purpose. Unlike a simple monochloro substitution, the dichlorophenyl moiety provides more defined control over the molecule's conformation, electronic distribution, and interaction with biological targets.

For instance, the well-known NSAID Diclofenac features a 2,6-dichlorophenyl group that forces a non-planar conformation, which is crucial for its activity[1]. This steric influence is a recurring theme, as is the group's ability to form halogen bonds and engage in favorable hydrophobic interactions within protein binding pockets. Understanding the nuances of how each dichlorophenyl isomer impacts these properties is fundamental to its rational application in drug discovery.

Caption: Common isomeric substitution patterns of the dichlorophenyl moiety.

Physicochemical Properties and Their Mechanistic Implications

The position of the two chlorine atoms dictates the moiety's impact on a molecule's overall properties.

  • Lipophilicity: The addition of two chlorine atoms significantly increases the lipophilicity (logP) of the parent molecule. This can enhance membrane permeability and binding to hydrophobic pockets but may also lead to issues like decreased solubility or increased metabolic clearance if not properly balanced.

  • Electronic Effects: Chlorine is an electron-withdrawing group (via induction) but an ortho-, para- director (via resonance). This dual nature influences the pKa of nearby functional groups and the molecule's susceptibility to metabolic oxidation. For example, the 3,5-dichloro substitution pattern exerts a strong, symmetric electron-withdrawing effect, which can be critical for the activity of certain enzyme inhibitors[2].

  • Steric Hindrance & Conformational Control: The 2,6-dichloro pattern is particularly effective at providing steric bulk around the bond connecting the phenyl ring to the rest of the molecule. This steric clash restricts free rotation, locking the molecule into a specific, often more active, conformation. This is a key strategy for improving selectivity and potency, as seen in numerous kinase inhibitors[3][4].

  • Metabolic Stability: The C-Cl bond is strong, and aromatic chlorines are generally resistant to metabolic cleavage. By placing chlorine atoms at sites that would otherwise be susceptible to cytochrome P450-mediated hydroxylation, chemists can block metabolic pathways and improve a compound's half-life.

SAR Case Studies: Dichlorophenyl Compounds in Action

The versatility of the dichlorophenyl group is best illustrated through its application in different therapeutic areas.

Kinase Inhibitors

The ATP binding site of many kinases contains hydrophobic pockets that readily accommodate substituted phenyl rings. The dichlorophenyl group is a frequent occupant of this space.

  • Src Kinase Inhibitors: In the development of benzotriazine-based Src inhibitors, a 2,6-dichlorophenyl group at the C7 position was identified as optimal for potency. A homology model revealed that this group binds in a hydrophobic pocket at the back of the ATP binding site[4]. The ortho-chlorines likely contribute to a favorable conformation for binding and enhance hydrophobic interactions.

  • Protein Kinase CK2: The orientation of a dichlorophenyl moiety can be critical for isoform selectivity. In one study, it was noted that the meta-chloro substituent of a 2,3-dichlorophenyl group could be exploited to generate isoenzyme-selective CK2 inhibitors by interacting differently with non-identical residues in the hydrophobic core of CK2α versus CK2α'[5].

Kinase_Binding cluster_0 Kinase ATP Binding Site hinge Hinge Region | (Backbone H-Bonds) pocket Hydrophobic Pocket inhibitor Core Scaffold Dichlorophenyl Moiety inhibitor:f0->hinge H-Bonds inhibitor:f1->pocket Hydrophobic Interactions

Caption: Dichlorophenyl moiety occupying a key hydrophobic pocket in a kinase active site.

G-Protein Coupled Receptor (GPCR) Ligands

The dichlorophenyl group is also instrumental in achieving high affinity and selectivity for GPCRs, particularly dopamine and cannabinoid receptors.

  • Dopamine D3 vs. D2 Receptor Selectivity: In a series of N-butyl-aryl carboxamides, the 2,3-dichlorophenylpiperazine analogues consistently exhibited greater D3-receptor selectivity compared to their 2-methoxyphenyl counterparts[6]. For example, compound 8j showed over 1000-fold selectivity for D3 over D2 receptors[6]. The 2,3-dichloro substitution pattern appears to be a key feature for achieving this remarkable selectivity, likely by optimizing interactions within the more constrained D3 binding pocket[7][8].

  • Cannabinoid Receptor (CB1) Inverse Agonists: The development of peripherally restricted CB1 inverse agonists for conditions like obesity has utilized the 2,4-dichlorophenyl moiety. The compound rimonabant and its analogue CDMPO, which contains a 2,4-dichlorophenyl group, have shown potent anti-inflammatory and neuroprotective effects by modulating microglia-mediated neuroinflammation[9]. This substitution pattern is critical for high-affinity binding to the CB1 receptor[10].

Compound ClassPhenyl SubstitutionTargetKey FindingReference
N-butyl-aryl carboxamides2,3-DichlorophenylDopamine D3Displayed >1000-fold selectivity for D3 over D2 receptors, highlighting the pattern's role in selectivity.[6]
Arylpiperazines2,3-DichlorophenylDopamine D3Resulted in the highest D3R affinity (subnanomolar range) within the series.[7]
1H-pyrazole-3-carboxamides2,4-DichlorophenylCannabinoid CB1Essential component of potent inverse agonists with neuroprotective properties.[9][10]
2-phenol-4,6-dichlorophenyl-pyridinesDichlorophenylTopoisomerase IIαThe presence of chlorine moieties was found to be important for improving the potency of topo inhibitory activity.[11]
Dichlorophenylacrylonitriles3,4-DichlorophenylAhR LigandsLeads displayed potent (sub-micromolar) and selective growth inhibition against MCF-7 breast cancer cells.[12]
1, 3-bis (3, 5-dichlorophenyl) urea (COH-SR4)3,5-DichlorophenylAnticancerEffectively inhibited survival and induced apoptosis in lung cancer cells by activating the AMPK pathway.[13]

Table 1: Summary of SAR findings for dichlorophenyl-containing compounds across various targets.

Synthetic Methodologies & Experimental Protocols

The synthesis of dichlorophenyl-containing compounds typically involves coupling a dichlorophenyl-bearing building block to a core scaffold. Common strategies include condensation reactions, Suzuki or Buchwald-Hartwig cross-coupling, and nucleophilic aromatic substitution.

General Synthetic Workflow

A common approach involves a multicomponent reaction or a stepwise synthesis where the dichlorophenyl group is introduced early on.

Synthesis_Workflow A Dichlorophenyl Building Block (e.g., Dichlorophenylacetonitrile) C Coupling/Condensation (e.g., Knoevenagel) A->C B Core Scaffold Precursor (e.g., Aldehyde) B->C D Intermediate Product C->D E Further Functionalization (e.g., Cyclization, Substitution) D->E F Final Dichlorophenyl Compound E->F

Caption: A generalized workflow for the synthesis of dichlorophenyl-containing compounds.

Detailed Protocol: Knoevenagel Condensation for Dichlorophenylacrylonitriles

This protocol is adapted from methodologies used to synthesize potent anticancer agents and demonstrates a reliable method for forming a key carbon-carbon bond[12]. The causality behind this choice is its high efficiency and tolerance for diverse functional groups on both the aldehyde and the acetonitrile starting materials.

Objective: To synthesize (Z)-2-(3,4-dichlorophenyl)-3-(aryl)acrylonitrile.

Materials:

  • 3,4-Dichlorophenylacetonitrile

  • Substituted aromatic aldehyde (e.g., 4-nitrobenzaldehyde)

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Reaction flask, condenser, magnetic stirrer, heating mantle

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (eluents)

Step-by-Step Methodology:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-dichlorophenylacetonitrile (1.0 eq), the desired aromatic aldehyde (1.0 eq), and absolute ethanol (20 mL).

  • Catalyst Addition: Add piperidine (0.1 eq) to the mixture. The use of a basic catalyst like piperidine is crucial for deprotonating the acetonitrile, forming the nucleophilic carbanion necessary to initiate the condensation.

  • Reaction Execution: Attach a condenser to the flask and heat the mixture to reflux (approx. 80 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour. The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product. Collect the solid product by vacuum filtration, washing with cold ethanol.

  • Purification (Self-Validation): The purity of the crude product must be assessed (e.g., by melting point or NMR). If impurities are present, purify the solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient. This step is critical for removing unreacted starting materials and side products, ensuring the biological data obtained is from the target compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Influence on ADME and Toxicity Profiles

The dichlorophenyl group profoundly impacts a compound's absorption, distribution, metabolism, excretion (ADME), and toxicity.

  • Metabolism: While generally increasing metabolic stability, the dichlorophenyl ring is not inert. It can undergo oxidative metabolism to form hydroxylated derivatives, often catalyzed by cytochrome P450 enzymes. The position of hydroxylation is influenced by the chlorine substitution pattern. Understanding these metabolic pathways is crucial, as metabolites can be active or toxic[2]. For example, the atypical antipsychotic cariprazine, which contains a dichlorophenyl piperazine moiety, is metabolized, and both the parent drug and its metabolites can inhibit the enzyme DHCR7, impacting cholesterol biosynthesis[14].

  • Toxicity & QSAR: The lipophilicity and electronic properties conferred by the dichlorophenyl group are key descriptors in Quantitative Structure-Activity Relationship (QSAR) models for toxicity[15][16]. High lipophilicity can lead to bioaccumulation and off-target effects. QSAR studies on compounds like DDT and its analogs show that steric factors and lipophilicity are extremely important for their toxic action[15]. For regulatory purposes, robust QSAR models are used to predict the potential for reproductive toxicity and other adverse effects, with descriptors related to lipophilicity and electronic charge distribution being highly influential[17][18].

Bioisosteric Replacements: Fine-Tuning Molecular Properties

While highly effective, the dichlorophenyl group is not always optimal. It can contribute to high lipophilicity or present metabolic liabilities. In such cases, medicinal chemists turn to bioisosteric replacements to mimic its properties while improving the overall profile.[19][20]

Bioisosterism is the strategy of replacing a functional group with another that has similar physicochemical properties to maintain or improve biological activity[21][22].

Caption: Bioisosteric replacements for the dichlorophenyl group to modulate properties.

For example, replacing a chlorine with a trifluoromethyl group can maintain or enhance lipophilicity and electron-withdrawing character while potentially altering metabolic profiles. Replacing the phenyl ring with a pyridine or other heterocycle can introduce a hydrogen bond acceptor, potentially improving solubility and adding a new interaction point with the target protein[21].

Conclusion and Future Perspectives

The dichlorophenyl moiety remains a powerful and versatile tool in the medicinal chemist's arsenal. Its ability to confer potency, control conformation, and enhance metabolic stability has cemented its role in numerous successful drug campaigns. The key to its effective use lies in a deep understanding of the SAR principles governing its interactions. The choice of isomer—be it 2,3-, 2,6-, or 3,4-dichloro—is a critical decision that must be guided by the specific structural requirements of the biological target.

Future research will continue to refine our understanding of this privileged scaffold. The development of novel synthetic methods will allow for more diverse and complex dichlorophenyl-containing molecules to be accessed. Furthermore, as computational tools and our understanding of off-target effects grow, the strategic use of dichlorophenyl groups and their bioisosteres will become even more precise, leading to the design of safer and more effective medicines.

References

  • Jana, G. K., et al. (2018). Design, synthesis, biological evaluation, structure-activity relationship study, and mode of action of 2-phenol-4,6-dichlorophenyl-pyridines. PubMed. [Link]
  • Noronha, G., et al. (2007). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[3][4][11]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. PubMed. [Link]
  • Kim, B., et al. (2020). 2-(5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO) has anti-inflammatory properties in microglial cells and prevents neuronal and behavioral deficits in MPTP mouse model of Parkinson's disease. PubMed. [Link]
  • Noronha, G., et al. (2007). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[3][4][11]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine—A potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays.
  • Tandle, A. T., et al. (2018). Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression. City of Hope. [Link]
  • Shukla, A., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity.
  • Hung, M. S., et al. (2010). Discovery of 1-(2,4-dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide as a potential peripheral cannabinoid-1 receptor inverse agonist. PubMed. [Link]
  • Hughes, T. S., et al. (2017). Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. PubMed Central. [Link]
  • Bischof, J., et al. (2020). Crystallographic Fragment Screening with CK2α', an Isoform of Human Protein Kinase CK2 Catalytic Subunit, and Its Use to Obtain a CK2α'/Heparin Complex Structure. MDPI. [Link]
  • DailyMed. (n.d.). DICLOFENAC SODIUM tablet, delayed release. U.S.
  • Kumar, A., et al. (2014). N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands.
  • Edwards, P. N., et al. (2005). Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)-5-{2-[3-(substituted)-1-azetidinyl]-ethyl }-2-piperidones. Part 2: Improving oral absorption.
  • Baker, J. R., et al. (2018). Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro. PubMed. [Link]
  • Desai, R. I., et al. (2001). Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype. PubMed. [Link]
  • Fiveable. (n.d.). Bioisosterism | Medicinal Chemistry Class Notes. Fiveable. [Link]
  • Slideshare. (n.d.). BIOISOSTERSM. Slideshare. [Link]
  • Rankin, G. O., et al. (2008). Role of biotransformation in 3-(3,5-dichlorophenyl)
  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. University of Tokyo. [Link]
  • Leong, C. O., et al. (2022).
  • Islam, M. S., et al. (2016). Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines. PubMed. [Link]
  • Khan, A., et al. (2024). Dichloroacetate and Salinomycin as Therapeutic Agents in Cancer. MDPI. [Link]
  • Hossain, S., & Faysal, F. M. (2023). Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). MDPI. [Link]
  • Google Patents. (2014). Synthesis method of C13-labelled DDT (Dichlorodiphenyl Trichloroethane), DDD (Dichlorodiphenyl Dichloroethane) and DDE (Dichlorodiphenyl Dichloroethene).
  • Roy, K., & Das, R. N. (2016).
  • Zakarya, D., et al. (1997). QSARs for toxicity of DDT-type analogs using neural network. PubMed. [Link]
  • Zhu, H., et al. (2009). QSAR Modeling of Rat Acute Toxicity by Oral Exposure. NIH Public Access. [Link]
  • Kedderis, L. B., & Batra, R. (1997). A physiologically based pharmacokinetic model of p,p'-dichlorodiphenylsulfone. PubMed. [Link]
  • Kar, S., & Roy, K. (2010). QSAR modeling of toxicity of diverse organic chemicals to Daphnia magna using 2D and 3D descriptors.
  • de la Torre, D., & M. de la Torre, G. (2018). Synthesis of Biologically Active Molecules through Multicomponent Reactions. PubMed Central. [Link]
  • Korade, Z., et al. (2018). Dichlorophenyl piperazines, including a recently-approved atypical antipsychotic, are potent inhibitors of DHCR7, the last enzyme in cholesterol biosynthesis. PubMed. [Link]
  • De Francesco, E. M., et al. (2019). Dichloroacetate (DCA)
  • Wang, X., et al. (2020). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs)
  • Ghorab, M. M., et al. (2017).
  • El-Naggar, M., et al. (2018). Bioactive fluorenes. part I. Synthesis, pharmacological study and molecular docking of novel dihydrofolate reductase inhibitors based-2,7-dichlorofluorene.
  • Department of Pharmacology, University of Cambridge. (n.d.). Neuropharmacology. University of Cambridge. [Link]
  • Anderson, C., & O'Neil, G. (2016). Synthesis of DDT-Related Pollutants tris(4-chlorophenyl) methane (TCPM). Western CEDAR. [Link]
  • Li, Y., et al. (2023).
  • Armando Hasudungan. (2018). Pharmacology - Chemotherapy agents (MOA, Alkalating, antimetabolites, topoisomerase, antimitotic). YouTube. [Link]
  • Drug Design Org. (2005).
  • Shimla, S. (2023). Understanding Drug-Receptor Interactions: Unlocking the Secrets of Pharmacology. Journal of Medicinal and Organic Chemistry. [Link]
  • D'Annessa, I., et al. (2023).
  • Choi, Y. H., & Chin, Y. W. (2020). Pharmacokinetics and Drug Interactions. MDPI. [Link]
  • Sharma, G. N., et al. (2022).
  • Liu, Y., et al. (2022). Fluorine-containing drugs approved by the FDA in 2021. Chinese Chemical Society. [Link]

Sources

Methodological & Application

Introduction: The Strategic Importance of Substituted Cinnamic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 3-(3,5-Dichlorophenyl)acrylic Acid

This compound is a valuable substituted cinnamic acid derivative. Cinnamic acids and their analogues are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. The presence of the dichlorophenyl moiety offers a site for further functionalization and modulates the electronic and lipophilic properties of the molecule, making it a key intermediate in drug discovery and development.

The synthesis of α,β-unsaturated aromatic acids like this one can be achieved through several established name reactions, including the Perkin reaction, Heck reaction, and the Knoevenagel condensation.[1][2][3] For this application, we will focus on the Knoevenagel condensation, a highly reliable and efficient method for condensing an aromatic aldehyde with an active methylene compound, such as malonic acid.[4][5] This method is selected for its operational simplicity, high yields, and stereoselective preference for the thermodynamically stable (E)-isomer, which is often the desired product.[5]

This guide provides a comprehensive, field-tested protocol for the synthesis of this compound, grounded in the principles of the Knoevenagel condensation. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step procedure, and provide essential safety and characterization data.

Reaction Scheme and Mechanism

The synthesis proceeds via the condensation of 3,5-Dichlorobenzaldehyde with malonic acid, catalyzed by a basic system of pyridine and piperidine.

Overall Reaction:

Mechanistic Rationale (Knoevenagel Condensation):

The trustworthiness of this protocol is rooted in its well-understood mechanism. Each reagent plays a critical role in a self-validating sequence of chemical events.

  • Deprotonation: Piperidine, being a stronger base than pyridine, acts as the primary catalyst. It deprotonates the α-carbon of malonic acid, which is acidic due to the electron-withdrawing effect of the two adjacent carboxyl groups. This generates a reactive nucleophilic enolate.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 3,5-dichlorobenzaldehyde, forming an aldol-type addition intermediate.

  • Dehydration: This intermediate is protonated and subsequently undergoes dehydration (elimination of a water molecule) under the basic conditions and heat, forming an unsaturated dicarboxylic acid intermediate.

  • Decarboxylation: Upon heating, the β-keto acid functionality of the intermediate readily undergoes decarboxylation (loss of CO₂), driven by the formation of a stable conjugated system. This step yields the final product, this compound, predominantly as the (E)-isomer.

The following diagram illustrates the catalytic cycle:

G cluster_reactants Inputs cluster_cycle Reaction Mechanism cluster_products Outputs Aldehyde 3,5-Dichlorobenzaldehyde Attack Nucleophilic Attack on Aldehyde Aldehyde->Attack MalonicAcid Malonic Acid Enolate Formation of Malonate Enolate MalonicAcid->Enolate Catalyst Piperidine/Pyridine Catalyst->Enolate Deprotonation Enolate->Attack Dehydration Dehydration Attack->Dehydration Decarboxylation Decarboxylation Dehydration->Decarboxylation Product (E)-3-(3,5-Dichlorophenyl)acrylic acid Decarboxylation->Product Byproducts H₂O, CO₂ Decarboxylation->Byproducts

Caption: The Knoevenagel condensation mechanism.

Materials and Equipment

Reagents & Materials
ReagentCAS No.M.W. ( g/mol )AmountMoles (mmol)Equiv.
3,5-Dichlorobenzaldehyde10203-08-4175.015.00 g28.571.0
Malonic Acid141-82-2104.063.57 g34.301.2
Pyridine110-86-179.1015 mL-Solvent
Piperidine110-89-485.15~0.5 mL-Catalyst
Hydrochloric Acid (conc.)7647-01-036.46As needed--
Ethanol (95%)64-17-546.07As needed-Recrystallization
Deionized Water7732-18-518.02As needed--
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Thermometer or temperature probe

  • Glass funnel and filter paper

  • Büchner funnel and vacuum flask

  • Beakers and graduated cylinders

  • Fume hood

  • Melting point apparatus

  • Standard laboratory glassware

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Successful progression through each step confirms the previous one has been executed correctly.

G start Start setup 1. Reaction Setup Combine reactants in RBF: - 3,5-Dichlorobenzaldehyde - Malonic Acid - Pyridine - Piperidine start->setup heat 2. Heating & Reflux Heat to 90-100°C. Observe CO₂ evolution. Monitor for 3-4 hours. setup->heat cool 3. Cooling Cool mixture to room temperature. heat->cool precipitate 4. Precipitation Pour mixture into ice-cold HCl (aq). Stir until precipitation is complete. cool->precipitate filter 5. Filtration & Washing Filter crude solid via vacuum filtration. Wash with cold deionized water. precipitate->filter dry 6. Drying Dry the crude product. filter->dry purify 7. Recrystallization Dissolve in hot ethanol. Allow to cool slowly to form crystals. dry->purify isolate 8. Final Isolation Filter purified crystals. Dry under vacuum. purify->isolate analyze 9. Characterization - Melting Point - NMR Spectroscopy - IR Spectroscopy isolate->analyze end End analyze->end

Caption: Experimental workflow for the synthesis.

Step 1: Reaction Setup

  • Place a magnetic stir bar into a 100 mL round-bottom flask.

  • In a fume hood, add 3,5-dichlorobenzaldehyde (5.00 g, 28.57 mmol) and malonic acid (3.57 g, 34.30 mmol) to the flask.[6][7]

  • Add pyridine (15 mL) to the flask to dissolve the solids, followed by piperidine (~0.5 mL) as the catalyst.[8][9]

  • Equip the flask with a reflux condenser.

Step 2: Heating and Reaction Progression

  • Place the flask in a heating mantle and begin stirring.

  • Heat the mixture to a gentle reflux (approximately 90-100°C).

  • In-process check: You should observe effervescence (evolution of CO₂) as the reaction proceeds. The reaction is typically complete within 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) if desired.[10]

Step 3: Work-up and Precipitation

  • Once the reaction is complete (CO₂ evolution ceases), remove the flask from the heat and allow it to cool to room temperature.

  • In a separate beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid in water (e.g., 10 mL HCl in 100 mL of ice water).

  • Slowly and carefully pour the cooled reaction mixture into the stirred, acidified ice water. A precipitate should form immediately. The acid neutralizes the pyridine and protonates the carboxylate to form the insoluble carboxylic acid.

  • Continue stirring for 15-20 minutes to ensure complete precipitation.

Step 4: Isolation and Purification

  • Collect the crude solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid on the filter paper with several portions of cold deionized water to remove any residual pyridine hydrochloride and other water-soluble impurities.

  • Press the solid as dry as possible on the funnel and then transfer it to a watch glass to air-dry or dry in a low-temperature vacuum oven.

  • For purification, recrystallize the crude product from a suitable solvent, such as aqueous ethanol or ethanol. Dissolve the solid in a minimum amount of hot solvent, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.

Step 5: Characterization

  • Determine the melting point of the purified product. The literature melting point for (E)-3-(3,5-Dichlorophenyl)acrylic acid is typically in the range of 211-212°C.[11]

  • Obtain spectroscopic data (¹H NMR, ¹³C NMR, IR) to confirm the structure and purity.

Safety and Handling

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.[12]

  • 3,5-Dichlorobenzaldehyde: Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.[6][13][14][15] Wear gloves, safety goggles, and a lab coat.

  • Malonic Acid: Causes serious eye damage and skin irritation.[7][12][16][17][18] Avoid breathing dust.[7] In case of eye contact, rinse cautiously with water for several minutes.[17]

  • Pyridine: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.[8][19] Keep away from heat and ignition sources.[19]

  • Piperidine: Flammable liquid and vapor. Toxic and corrosive. Causes severe skin burns and eye damage.[9][20][21] Handle with extreme care, using appropriate personal protective equipment (PPE).[9]

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE.

Always consult the full Safety Data Sheet (SDS) for each chemical before starting the experiment.[7][8][9][13][14][16]

References

  • Carl ROTH. Safety Data Sheet: Malonic acid.
  • Jubilant Ingrevia Limited. Pyridine ACS Safety Data Sheet.
  • Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine.
  • Carl ROTH. Safety Data Sheet: Piperidine.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - 3,5-Dichlorobenzaldehyde.
  • PubChem. This compound.
  • National Center for Biotechnology Information. Piperidine - Acute Exposure Guideline Levels.
  • Pandya, K. C., & Pandya, R. B. (1943). The condensation of aldehydes with malonic acid. Proceedings of the Indian Academy of Sciences - Section A, 18(3), 114-118.
  • Wikipedia. Perkin reaction.
  • Cambridge University Press. Perkin Reaction.
  • Szymańska, I., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules, 23(9), 2233.
  • ResearchGate. Proposed mechanism of the reaction between the reactants benzaldehyde....
  • Zacuto, M. J. (2019). Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. The Journal of Organic Chemistry, 84(10), 6465–6474.
  • Organic Chemistry Portal. Phosphane-Catalyzed Knoevenagel Condensation.
  • ResearchGate. Phosphane‐Catalyzed Knoevenagel Condensation.
  • Feuerstein, M., et al. (2001). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides.
  • ResearchGate. Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation.
  • National Taiwan University. Combination of Knoevenagel Polycondensation and Water-Assisted Dynamic Michael-Addition-Elimination.
  • SciELO South Africa. Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one.
  • PubChem. 3,5-Dichlorobenzaldehyde.

Sources

Application Note: A Researcher's Guide to the Perkin Reaction for the Synthesis of Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The Perkin reaction, a cornerstone of organic synthesis, provides a robust method for the formation of α,β-unsaturated aromatic acids from aromatic aldehydes and acid anhydrides. This application note offers a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical underpinnings and practical execution of the Perkin reaction for synthesizing cinnamic acid derivatives. We delve into the reaction mechanism, provide a detailed experimental protocol, discuss critical parameters for optimization, and explore the pharmacological relevance of the resulting compounds.

Introduction: The Enduring Legacy of the Perkin Reaction

Discovered by English chemist William Henry Perkin in 1868, the Perkin reaction is a condensation reaction that has become a classic and reliable method for carbon-carbon bond formation.[1][2] It specifically facilitates the synthesis of α,β-unsaturated aromatic acids, most notably cinnamic acids, through the reaction of an aromatic aldehyde with an acid anhydride in the presence of a weak base.[3][4][5] The alkali salt of the corresponding carboxylic acid typically serves as the base catalyst.[3][6]

Cinnamic acid and its derivatives are not mere laboratory curiosities; they are a class of compounds with significant biological and commercial importance. Found naturally in plants like cinnamon and shea butter, these molecules serve as vital precursors in the biosynthesis of flavonoids and stilbenes.[7][8] Their applications are vast, ranging from the pharmaceutical industry, where they exhibit antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, to the fragrance and cosmetic industries.[7][9][10][11][12] This guide provides the foundational knowledge and practical protocols to leverage the Perkin reaction for the synthesis of these valuable derivatives.

The Reaction Mechanism: A Step-by-Step Elucidation

The mechanism of the Perkin reaction is a multi-step sequence involving an aldol-type condensation.[2][13] The most widely accepted pathway is detailed below. It is important to note that while this mechanism is well-supported, alternative pathways have been proposed and the exact sequence can be influenced by specific reaction conditions.[1][3][14]

  • Enolate Formation: The reaction commences with the deprotonation of the acid anhydride at the α-carbon by the base catalyst (e.g., acetate ion). This abstraction forms a resonance-stabilized carbanion, or enolate.[3][13] The acid anhydride must possess at least two α-hydrogens for the reaction to proceed.[1]

  • Nucleophilic Attack: The newly formed enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. This addition step results in the formation of a tetrahedral alkoxide intermediate.[13][15]

  • Acyl Transfer & Intermediate Formation: The tetrahedral intermediate undergoes an intramolecular acyl transfer, leading to a more stable intermediate, an acetoxy carboxylate.[4]

  • Dehydration: Under the high-temperature conditions typical for this reaction, the intermediate undergoes dehydration (elimination of a water molecule) to form an unsaturated mixed anhydride.[3][8][13]

  • Hydrolysis: The final step involves the hydrolysis of the unsaturated anhydride to yield the final product, the α,β-unsaturated aromatic acid (the cinnamic acid derivative), and a molecule of the corresponding carboxylic acid.[3][8]

Diagram: The Perkin Reaction Mechanism

Perkin_Reaction Figure 1. The Perkin Reaction Mechanism cluster_reactants Step 1: Enolate Formation cluster_addition Step 2 & 3: Nucleophilic Attack & Acyl Transfer cluster_elimination Step 4 & 5: Elimination & Hydrolysis Anhydride Acetic Anhydride Enolate Enolate (Carbanion) Anhydride->Enolate Deprotonation Base Base (Acetate) Aldehyde Aromatic Aldehyde Intermediate1 Tetrahedral Intermediate Enolate->Intermediate1 Attack on Aldehyde Aldehyde->Intermediate1 Intermediate2 Acetoxy Carboxylate Intermediate1->Intermediate2 Intramolecular Acyl Transfer UnsaturatedAnhydride Unsaturated Anhydride Intermediate2->UnsaturatedAnhydride Dehydration (-H2O) FinalProduct α,β-Unsaturated Acid (Cinnamic Acid Derivative) UnsaturatedAnhydride->FinalProduct Hydrolysis

Caption: Logical workflow of the Perkin reaction mechanism.

Experimental Protocol: Synthesis of trans-Cinnamic Acid

This protocol details the synthesis of trans-cinnamic acid from benzaldehyde and acetic anhydride, a classic example of the Perkin reaction.[16][17]

Materials & Equipment:

  • Reagents: Benzaldehyde, Acetic Anhydride, Anhydrous Sodium Acetate, 10% Sodium Hydroxide solution, concentrated Hydrochloric Acid, Activated Carbon.

  • Glassware: 100 mL round-bottom flask, air condenser, separatory funnel, Büchner funnel, beakers, graduated cylinders.

  • Equipment: Heating mantle (or oil/sand bath), magnetic stirrer, pH paper, vacuum filtration apparatus, melting point apparatus.

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 4.0 g of benzaldehyde, 6.0 g of acetic anhydride, and 2.0 g of freshly fused (anhydrous) sodium acetate.[17] Causality Note: Acetic anhydride serves as both the source of the enolate and the solvent. An excess is used to drive the reaction to completion. The sodium acetate must be anhydrous as moisture can hydrolyze the anhydride.[18]

  • Condensation: Fit an air condenser to the flask and heat the mixture in a heating mantle or oil bath to 170-190°C.[16] Maintain this temperature with gentle stirring for 3 hours. Causality Note: High temperatures are necessary to overcome the activation energy for the condensation and subsequent dehydration steps.[8][18]

  • Work-up - Hydrolysis & Extraction: Allow the reaction mixture to cool slightly. While still hot, pour the mixture into a 500 mL flask containing 50 mL of water. Boil the mixture for 15 minutes to hydrolyze any remaining acetic anhydride to acetic acid.

  • Neutralization and Separation: Convert the cinnamic acid to its water-soluble sodium salt by carefully adding 10% sodium hydroxide solution until the solution is alkaline (check with pH paper).[17] Transfer the solution to a separatory funnel. Any unreacted benzaldehyde will form an organic layer, which should be separated and discarded.[17]

  • Decolorization: Transfer the aqueous layer (containing sodium cinnamate) to a beaker. Add a small amount of activated carbon to adsorb colored impurities and heat the solution gently for 5-10 minutes. Perform a hot filtration to remove the carbon.[17]

  • Precipitation: Cool the filtrate and precipitate the free cinnamic acid by slowly adding concentrated hydrochloric acid with stirring until the solution is strongly acidic.

  • Isolation and Purification: Collect the white crystalline precipitate of cinnamic acid by vacuum filtration using a Büchner funnel.[17] Wash the crystals with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from hot water or an ethanol/water mixture.

  • Characterization: Dry the purified crystals and determine the yield. Characterize the product by measuring its melting point (literature: 133°C) and obtaining spectroscopic data (e.g., IR, NMR) for confirmation.

Optimization and Key Reaction Parameters

The efficiency and yield of the Perkin reaction are highly dependent on several factors. Understanding these variables is crucial for optimizing the synthesis of specific cinnamic acid derivatives.

ParameterEffect on ReactionCausality & Optimization Insights
Aromatic Aldehyde Substituents Electron-withdrawing groups (e.g., -NO₂) increase the reaction rate. Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) decrease the rate.Electron-withdrawing groups enhance the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack by the enolate.[13] For aldehydes with strong electron-donating groups, the Perkin reaction may give low yields, and alternative methods might be preferable.[7]
Base Catalyst The alkali salt of the anhydride is the traditional choice (e.g., sodium acetate for acetic anhydride). Other bases like triethylamine or pyridine can also be used.[9][15]The base must be strong enough to deprotonate the anhydride but not so strong as to promote self-condensation of the anhydride. The catalyst must be anhydrous to prevent premature hydrolysis of the anhydride.[18][19]
Temperature High temperatures (typically 160-180°C) are required.The reaction requires significant thermal energy to drive the condensation and, crucially, the elimination (dehydration) step.[2][18] Insufficient heat leads to incomplete reactions and low yields.
Reaction Time Typically requires long reaction times (3-8 hours).The reaction kinetics are often slow under conventional heating. Microwave-assisted synthesis has emerged as a powerful technique to dramatically reduce reaction times, sometimes to mere minutes, by promoting efficient and rapid heating.[20]

Applications in Medicinal Chemistry and Drug Development

Cinnamic acid derivatives are a rich source of pharmacologically active compounds, making the Perkin reaction a valuable tool in drug discovery and development.[21]

  • Anticancer Activity: Numerous studies have demonstrated the potential of cinnamic acid derivatives to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer.[10][11] The famed phytoestrogenic stilbene, resveratrol, known for its antioxidant and potential anticancer properties, can be synthesized using the Perkin reaction.[3][14]

  • Antimicrobial & Anti-inflammatory Properties: These derivatives can act as potent antimicrobial agents by disrupting bacterial cell membranes and inhibiting biofilm formation.[10] Their anti-inflammatory effects are often attributed to the modulation of signaling pathways like NF-κB and the reduction of pro-inflammatory cytokines.[10]

  • Metabolic Disorders: Cinnamic acid and its analogues have shown promise in managing diabetes and its complications by improving glucose uptake and insulin sensitivity.[10][21]

  • Other Applications: The diverse bioactivities extend to neuroprotective, hepatoprotective, and anticholesterolemic effects, highlighting the broad therapeutic potential of this class of compounds.[7][11][12]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Moisture in reagents (especially sodium acetate and anhydride).[18] 2. Insufficient temperature or reaction time.[18] 3. Suboptimal reagent ratio.1. Ensure all glassware is oven-dried. Use freshly fused anhydrous sodium acetate. 2. Verify the reaction temperature is within the 160-180°C range and allow for sufficient reaction time (minimum 3 hours). 3. Ensure an excess of the acid anhydride is used.
Oily Product / Failure to Solidify Incomplete reaction, leaving unreacted benzaldehyde.During the work-up, ensure the solution is made sufficiently alkaline to convert all cinnamic acid to its salt. Thoroughly separate the aqueous and organic layers in the separatory funnel.
Dark/Colored Product Formation of polymeric side products due to excessive heat or prolonged reaction times.Add activated carbon to the sodium cinnamate solution before acidification to adsorb colored impurities. Purify the final product by recrystallization.

Conclusion

The Perkin reaction remains a highly relevant and practical method for the synthesis of cinnamic acid derivatives. Its operational simplicity, coupled with the high value of its products in medicinal chemistry and materials science, ensures its continued use in both academic and industrial research. By understanding the underlying mechanism and the critical parameters that govern its outcome, researchers can effectively troubleshoot and optimize this powerful condensation reaction to generate a diverse library of α,β-unsaturated aromatic acids for a multitude of applications.

References

  • BYJU'S. (n.d.). Perkin Reaction Mechanism. BYJU'S. [Link]
  • Sathee NEET - IIT Kanpur. (n.d.). Perkin Reaction Mechanism. [Link]
  • Wikipedia. (n.d.). Perkin reaction. Wikipedia. [Link]
  • Studylib. (n.d.). Perkin Condensation: Trans-Cinnamic Acid Synthesis. [Link]
  • Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction. [Link]
  • TutorChase. (n.d.).
  • SATHEE. (n.d.). Chemistry Perkin Reaction Mechanism. [Link]
  • Unacademy. (n.d.). Perkin Reaction Mechanism - Chemistry. [Link]
  • Journal of Chemical and Pharmaceutical Research. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. [Link]
  • MDPI. (2024).
  • PubMed Central. (n.d.). Cinnamic Acid Derivatives and Their Biological Efficacy. [Link]
  • CORE. (n.d.). Perkin Reaction: Rapid and Efficient Process Optimization Through a Microwave/Design of Experiments Couple. [Link]
  • Scribd. (n.d.). 308 Perkin Reaction. [Link]
  • Research, Society and Development. (2021). Synthesis, applications and Structure-Activity Relationship (SAR)
  • Scribd. (n.d.). Synthesis of Cinnamic Acid via Perkin Reaction. [Link]
  • Collegedunia. (n.d.).
  • The Pharma Innovation Journal. (2019).
  • Chemistry LibreTexts. (2023). Perkin Reaction. [Link]
  • MDPI. (2023). Cinnamic Acid and Its Derivatives in the Skin: A Review of Its Effects in Cosmetics. [Link]
  • Slideshare. (n.d.). Perkin reaction.pdf. [Link]
  • Online Organic Chemistry Tutor. (n.d.). Perkin Reaction. [Link]
  • ResearchGate. (2020). Synthesis of Cinnamic Acid Based on Perkin Reaction Using Sonochemical Method and Its Potential as Photoprotective Agent. [Link]
  • ChemIQSoc. (n.d.).
  • J&K Scientific LLC. (2021). Perkin Reaction. [Link]
  • Study.com. (n.d.). Perkin Reaction: Definition & Mechanism. [Link]

Sources

Application Note: A Comprehensive Guide to the Synthesis of 3-(3,5-Dichlorophenyl)acrylic Acid via Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed protocol and theoretical background for the synthesis of 3-(3,5-dichlorophenyl)acrylic acid, a cinnamic acid derivative, through the Knoevenagel condensation. The guide is tailored for researchers in organic synthesis and drug development, offering in-depth explanations of the reaction mechanism, experimental choices, and procedural steps. It includes a comprehensive safety analysis, characterization methods, and a troubleshooting guide to ensure a reproducible and efficient synthesis.

Scientific Background and Rationale

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic chemistry, enabling the synthesis of α,β-unsaturated compounds from the reaction of an aldehyde or ketone with an active methylene compound.[1][2][3] This reaction is a modification of the aldol condensation and is particularly valuable for creating substituted alkenes, which are precursors to a vast array of pharmaceuticals, fine chemicals, and functional polymers.[2][4]

Our focus is on the synthesis of this compound, a derivative of cinnamic acid. Cinnamic acids and their analogues are noted for their diverse biological activities and are frequently used as photosensitive chromophores in polymer science.[5] The specific protocol detailed here employs the Doebner modification of the Knoevenagel condensation.[3][6] This variation utilizes malonic acid as the active methylene source and a mixture of pyridine and piperidine as the basic catalyst.[5][7] The use of malonic acid under these conditions advantageously leads to a tandem condensation-decarboxylation reaction, directly yielding the desired acrylic acid product.[3][7]

Mechanistic Insights: The "Why" Behind the Reaction

Understanding the reaction mechanism is critical for optimization and troubleshooting. The synthesis proceeds through several key steps:

  • Deprotonation: The weakly basic catalyst, typically piperidine, deprotonates the α-carbon of malonic acid. Malonic acid is chosen because the two electron-withdrawing carboxylic acid groups render the methylene protons sufficiently acidic (pKa ≈ 13) to be removed by a mild base.[3] This avoids the use of strong bases which could trigger an undesirable self-condensation of the aldehyde.[3]

  • Nucleophilic Attack: The resulting carbanion (enolate) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 3,5-dichlorobenzaldehyde.

  • Aldol Addition & Dehydration: A tetrahedral intermediate is formed, which then undergoes an elimination reaction (dehydration) to lose a molecule of water, forming the stable, conjugated α,β-unsaturated system.

  • Decarboxylation: When conducted in refluxing pyridine, the intermediate dicarboxylic acid readily loses a molecule of carbon dioxide (CO₂) to yield the final monosubstituted acrylic acid product.[3][7]

Knoevenagel_Mechanism Figure 1: Knoevenagel-Doebner Reaction Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3 & 4: Dehydration & Decarboxylation Malonic_Acid Malonic Acid (Active Methylene) Enolate Nucleophilic Enolate Malonic_Acid->Enolate Deprotonation Base Base (Piperidine) Base->Malonic_Acid Aldehyde 3,5-Dichlorobenzaldehyde (Carbonyl) Enolate->Aldehyde Nucleophilic Attack Intermediate1 Tetrahedral Intermediate Aldehyde->Intermediate1 C-C Bond Formation Intermediate2 Unstable Adduct Intermediate1->Intermediate2 Protonation Final_Product This compound (α,β-Unsaturated Acid) Intermediate2->Final_Product -H₂O -CO₂

Figure 1: Knoevenagel-Doebner Reaction Mechanism. (Max Width: 760px)

Materials, Reagents, and Safety

Successful and safe execution requires careful handling of all chemicals. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory. All operations should be performed in a well-ventilated fume hood.

Reagent Specifications
ReagentFormulaMW ( g/mol )CAS No.
3,5-DichlorobenzaldehydeC₇H₄Cl₂O175.0110203-08-4
Malonic AcidC₃H₄O₄104.06141-82-2
PyridineC₅H₅N79.10110-86-1
PiperidineC₅H₁₁N85.15110-89-4
Hydrochloric Acid (conc.)HCl36.467647-01-0
Ethanol (for recrystallization)C₂H₅OH46.0764-17-5
Hazard Summary and Handling Precautions
ReagentHazard ClassificationHandling Precautions
3,5-Dichlorobenzaldehyde Corrosive, Causes severe skin burns and eye damage.[8][9][10]Do not breathe dust. Handle in a closed system or with appropriate exhaust ventilation.[8][9] Store locked up.[11]
Malonic Acid Harmful if swallowed, Causes serious eye damage.[12][13][14][15]Avoid dust formation.[16] Wear protective gloves and eye protection.[13] Store in a dry place.
Pyridine Highly flammable liquid and vapor, Harmful if swallowed, in contact with skin, or if inhaled.[17][18][19][20]Keep away from heat, sparks, and open flames.[17][18] Use only outdoors or in a well-ventilated area. Ground/bond container and receiving equipment.
Piperidine Highly flammable liquid and vapor, Toxic in contact with skin or if inhaled, Causes severe skin burns and eye damage.[21][22][23][24]Keep away from heat and ignition sources.[21] Do not breathe fumes/vapors. Wear full protective gear.[24] Store in a well-ventilated place.[22]
Hydrochloric Acid Corrosive, May cause respiratory irritation.Use with extreme caution in a fume hood. Wear acid-resistant gloves and face shield.

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound on a standard laboratory scale.

Reaction Setup and Execution
  • Reagent Charging: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 3,5-dichlorobenzaldehyde (5.0 g, 28.6 mmol) and malonic acid (4.5 g, 43.2 mmol, 1.5 equiv).

  • Solvent and Catalyst Addition: Add pyridine (25 mL) as the solvent, followed by the dropwise addition of piperidine (0.5 mL) as the catalyst.[5]

  • Reflux: Attach a reflux condenser to the flask. Lower the assembly into a preheated oil bath set to 100-110 °C.

  • Reaction: Allow the mixture to stir and reflux vigorously. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 30:70 v/v). The reaction is typically complete within 3-4 hours.

Work-up and Product Isolation
  • Cooling and Precipitation: Once the reaction is complete (as indicated by the consumption of the aldehyde by TLC), remove the flask from the oil bath and allow it to cool to room temperature.

  • Acidification: In a fume hood, slowly and carefully pour the cooled reaction mixture into a beaker containing a stirred mixture of crushed ice (100 g) and concentrated hydrochloric acid (25 mL). A thick, white precipitate of the crude product will form immediately.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with copious amounts of cold deionized water until the filtrate is neutral to pH paper. This step is crucial to remove residual pyridine and other water-soluble impurities.

  • Drying: Press the solid dry on the filter paper, then transfer it to a watch glass and dry it in a vacuum oven at 60-70 °C to a constant weight.

Purification
  • Recrystallization: The crude, dried product can be purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added and the mixture filtered hot.

  • Crystallization: Slowly add hot deionized water to the hot ethanolic solution until the solution becomes faintly turbid. Allow the mixture to cool slowly to room temperature, and then place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Final Isolation: Collect the purified, crystalline product by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.

Workflow Figure 2: Experimental Synthesis Workflow A 1. Reagent Combination (Aldehyde, Malonic Acid, Pyridine, Piperidine) B 2. Reflux at 100-110 °C (Monitor by TLC) A->B C 3. Cool to Room Temp. B->C D 4. Work-up (Pour into Ice/HCl) C->D E 5. Isolate Crude Product (Vacuum Filtration & Wash) D->E F 6. Dry Crude Product E->F G 7. Purify (Recrystallization from EtOH/H₂O) F->G H 8. Isolate Pure Product (Filtration & Drying) G->H I 9. Characterization (MP, NMR, IR) H->I

Figure 2: Experimental Synthesis Workflow. (Max Width: 760px)

Characterization and Product Validation

The identity and purity of the final product, (E)-3-(3,5-dichlorophenyl)acrylic acid, must be confirmed through analytical methods.

  • Appearance: White to off-white crystalline solid.

  • Molecular Formula: C₉H₆Cl₂O₂[25]

  • Molecular Weight: 217.05 g/mol [25]

  • Melting Point: The literature melting point for 3,5-dichlorobenzaldehyde is 63.5 - 65.5 °C.[11] The synthesized acrylic acid product will have a distinct, higher melting point. A sharp melting point range for the purified product indicates high purity.

  • ¹H NMR: Expect characteristic signals for the vinylic protons (two doublets with a large coupling constant, ~16 Hz, indicative of the E-isomer), aromatic protons, and a broad singlet for the carboxylic acid proton.

  • IR Spectroscopy (KBr, cm⁻¹): Look for key absorption bands: a broad peak around 3000 cm⁻¹ (O-H stretch of carboxylic acid), a sharp peak around 1700 cm⁻¹ (C=O stretch), and a peak around 1630 cm⁻¹ (C=C alkene stretch).

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield - Inactive or wet reagents/catalyst. - Insufficient heating or reaction time. - Incomplete precipitation during work-up.- Use freshly distilled pyridine/piperidine and dry reagents. - Ensure the reaction temperature is maintained and extend the reflux time. - Ensure sufficient acidification and cooling during the work-up step.
Reaction Stalls - Catalyst poisoning or degradation.- Add a small additional amount of fresh piperidine.
Product is Oily/Gummy - Presence of impurities. - Incomplete removal of pyridine.- Ensure thorough washing of the crude product with water. - Attempt recrystallization from a different solvent system (e.g., toluene, ethyl acetate/hexanes).
Product is Colored - Formation of polymeric side products due to excessive heat or reaction time.- Reduce reaction temperature slightly. - Use activated charcoal during the recrystallization step to decolorize the solution.

References

  • Physics Wallah. Reaction Mechanism of Knoevenagel Reaction. [Link]
  • Purechemistry.
  • Penta chemicals.
  • Carl ROTH.
  • Carl ROTH.
  • Jubilant Life Sciences Limited.
  • Organic Chemistry. Knoevenagel Condensation Mechanism | Organic Chemistry. YouTube. [Link]
  • Wikipedia.
  • Organic Chemistry with Lluís Llorens Palomo. Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube. [Link]
  • Penta chemicals.
  • Chemos GmbH&Co.KG.
  • Carl ROTH.
  • Carl ROTH.
  • Organic Chemistry Portal.
  • Thermo Fisher Scientific.
  • ResearchGate.
  • PubChem. 3,5-Dichlorobenzaldehyde. [Link]
  • Juniper Publishers.
  • Chemistry Research Journal.
  • Indian Journal of Chemistry. A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. [Link]
  • Journal of the Chemical Society of Pakistan. Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.
  • The Pharma Innovation Journal.
  • Semantic Scholar. Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. [Link]
  • Organic Syntheses. Malonic acid, benzal-, diethyl ester. [Link]
  • Rio Mais Seguro.
  • Asian Journal of Chemistry.
  • ResearchGate. (PDF) Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. [Link]
  • PubMed.
  • ResearchGate.
  • Organic Chemistry Portal.

Sources

Application Notes and Protocols for the Heck Reaction in the Synthesis of Substituted Acrylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Heck Reaction

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed cross-coupling of an unsaturated halide (or triflate) with an alkene has profound implications in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[3][4] Its ability to form substituted alkenes with high stereoselectivity, often favoring the E-isomer, makes it an invaluable tool for drug development professionals.[1] This application note provides an in-depth guide to leveraging the Heck reaction for a particularly important transformation: the synthesis of substituted acrylic acids and their derivatives, which are key intermediates in the production of a wide range of biologically active compounds.[3][5] We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and provide insights into reaction optimization and troubleshooting.

Mechanistic Insights: A Chemist's Guide to the Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for successful application and troubleshooting. The Heck reaction proceeds via a catalytic cycle involving palladium in the Pd(0) and Pd(II) oxidation states.[2][6][7]

  • Generation of the Active Pd(0) Catalyst: The catalytic cycle is typically initiated with a palladium(II) precatalyst, such as palladium(II) acetate (Pd(OAc)₂), which is reduced in situ to the active Pd(0) species.[6] This reduction can be facilitated by a phosphine ligand, which is itself oxidized.[6]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.[6][7]

  • Alkene Coordination and Migratory Insertion: The alkene (in this case, acrylic acid or an acrylate) then coordinates to the palladium center.[8] This is followed by a migratory insertion step where the aryl group is transferred to one of the alkene carbons, and the palladium to the other.[8]

  • β-Hydride Elimination: For the reaction to proceed to the desired product, a β-hydride elimination must occur.[8][9] This step is crucial as it forms the new carbon-carbon double bond and is responsible for the high trans selectivity often observed in Heck reactions.[1][8]

  • Reductive Elimination and Catalyst Regeneration: The final step involves the reductive elimination of H-X, aided by a base, which regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[9]

Visualizing the Catalytic Cycle

Heck_Reaction_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Ar Ar-Pd(II)-X L₂ OxAdd->PdII_Ar Alkene_Coord Alkene Coordination PdII_Ar->Alkene_Coord PdII_Alkene Ar-Pd(II)-X(alkene) L₂ Alkene_Coord->PdII_Alkene Mig_Ins Migratory Insertion PdII_Alkene->Mig_Ins PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)-X L₂ Mig_Ins->PdII_Alkyl Beta_Elim β-Hydride Elimination PdII_Alkyl->Beta_Elim PdII_H H-Pd(II)-X(alkene) L₂ Beta_Elim->PdII_H Product Substituted Acrylic Acid Beta_Elim->Product Red_Elim Reductive Elimination (Base) PdII_H->Red_Elim Red_Elim->Pd0 Regeneration Salt Base-HX Salt Red_Elim->Salt ArX Aryl Halide (Ar-X) ArX->OxAdd Alkene Acrylic Acid/Ester Alkene->Alkene_Coord Base Base Base->Red_Elim

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Experimental Protocol: Synthesis of a Substituted Cinnamic Acid

This protocol details a representative Heck reaction for the synthesis of a substituted cinnamic acid, a common scaffold in medicinal chemistry. The reaction described is the coupling of a bromoiodobenzene with acrylic acid.[8][10]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
BromoiodobenzeneReagentSigma-AldrichHandle with care, irritant.
Acrylic AcidReagentSigma-AldrichCorrosive, handle in a fume hood.
Palladium(II) AcetateCatalyst GradeStrem ChemicalsAir and moisture sensitive.
TriethylamineAnhydrousAcros OrganicsCorrosive, strong odor.
AcetonitrileAnhydrousFisher ScientificFlammable, handle in a fume hood.
Hydrochloric Acid1 M solutionVWRFor workup.
Ethyl AcetateACS GradeFisher ScientificFor extraction.
Anhydrous MgSO₄ReagentSigma-AldrichFor drying.
Step-by-Step Procedure

Caption: Experimental workflow for the Heck reaction.

  • Reaction Setup: In a clean, dry vial equipped with a magnetic stir bar, add bromoiodobenzene (0.500 g).[8]

  • Reagent Addition: To the vial, add acetonitrile (710 µL), followed by triethylamine (618 µL), acrylic acid (153 µL), and palladium(II) acetate (0.0079 g).[8] The order of addition is crucial to prevent premature side reactions.

  • Reaction Conditions: Seal the vial and place it on a hot plate with stirring. Heat the reaction mixture to between 80-90 °C for one hour.[8] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup - Quenching and Extraction: After one hour, cool the reaction to room temperature.[8] Transfer the mixture to a separatory funnel containing 1 M HCl. Extract the aqueous layer with ethyl acetate.

  • Workup - Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.[11]

  • Characterization: The structure and purity of the final product should be confirmed by ¹H-NMR and IR spectroscopy.[10]

Process Optimization and Troubleshooting

While the Heck reaction is robust, several parameters can be fine-tuned for optimal performance.

ParameterConsiderations and Recommendations
Catalyst Palladium(II) acetate is a common and effective precatalyst.[10] For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands may be required.[4][12]
Base The choice of base is critical. Organic bases like triethylamine are common.[2] Inorganic bases such as potassium carbonate or sodium acetate can also be used, particularly in polar aprotic solvents or aqueous media.[2][13] The base neutralizes the hydrogen halide formed during the reaction, regenerating the catalyst.[9]
Solvent Polar aprotic solvents like acetonitrile, DMF, and NMP are frequently used.[11] For greener protocols, water has been successfully employed as a solvent.[1][13]
Temperature Reaction temperatures typically range from 80-140 °C.[8][14] Microwave irradiation can significantly shorten reaction times.[1][14]
Additives Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can enhance the reaction rate, especially for less reactive aryl bromides.[15]

Common Issues and Solutions:

  • Low Conversion: If the reaction stalls, consider increasing the temperature, using a more active catalyst system, or ensuring all reagents and solvents are anhydrous. Oxygen can poison the palladium catalyst, so performing the reaction under an inert atmosphere (N₂ or Ar) is recommended.[16]

  • Formation of Palladium Black: The precipitation of palladium black indicates catalyst decomposition.[16] This can be caused by high temperatures or the absence of stabilizing ligands. Adding a phosphine ligand can often mitigate this issue.

  • Side Reactions: Homocoupling of the aryl halide can occur, especially at higher temperatures. Reducing the catalyst loading or temperature may minimize this side reaction.

Conclusion

The Heck reaction is an indispensable method for the synthesis of substituted acrylic acids. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently construct these valuable building blocks. The protocol provided herein serves as a robust starting point, and the troubleshooting guide offers practical solutions to common challenges, empowering scientists in their pursuit of novel therapeutics and advanced materials.

References

  • Martin, W. B., & Kateley, L. J. (n.d.). The Heck Reaction: A Microscale Synthesis Using a Palladium Catalyst.
  • Hannah. (2013, November 18). Intro to Organometallics: The Heck Reaction. Odinity. [Link]
  • Kinetics and Mechanistic Aspects of the Heck Reaction Promoted by a CN−Palladacycle. (n.d.).
  • Heck reaction. (n.d.). chemeurope.com. [Link]
  • A Microscale Heck Reaction In Water. (2023, October 31). Green Chemistry Teaching and Learning Community (GCTLC). [Link]
  • Heck reaction of aryl bromide with acrylic acid. (n.d.).
  • Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]
  • Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction. (n.d.). Nanochemistry Research. [Link]
  • Heck reaction. (2015, October 25). YouTube. [Link]
  • Mechanisms of the Mizoroki–Heck Reaction. (2008, December 16). SciSpace. [Link]
  • Heck reaction of acrylic acid and methyl acrylate with various aryl... (n.d.).
  • Heck Reaction—St
  • Troubleshooting a difficult Heck reaction. (2024, June 14). Reddit. [Link]
  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021, March 20). YouTube. [Link]
  • Recent Developments and New Perspectives in the Heck Reaction. (n.d.).
  • Mizoroki-Heck coupling reactions of methylacrylate, acrylic acid,... (n.d.).
  • Practical Heck Reaction problems!. (2021, January 31). Reddit. [Link]
  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermedi

Sources

Application Notes and Protocols for the Characterization of 3-(3,5-Dichlorophenyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(3,5-Dichlorophenyl)acrylic acid (CAS No. 20595-53-3), a halogenated derivative of cinnamic acid, is a compound of interest in pharmaceutical and chemical research.[1][2][3] Its structural features, including a dichlorinated phenyl ring, a carboxylic acid group, and a propenoic acid backbone, suggest potential applications as a building block in organic synthesis and as a scaffold for the development of novel therapeutic agents. Accurate and comprehensive characterization of this molecule is paramount for its use in research and development, ensuring purity, stability, and structural integrity.

This document provides a detailed guide to the analytical methods for the thorough characterization of this compound. The protocols herein are designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step instructions. The methodologies are based on established analytical principles and draw upon data from analogous compounds to provide a robust framework for analysis.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for method development and interpretation of results.

PropertyValueSource
Chemical Formula C₉H₆Cl₂O₂[1]
Molecular Weight 217.05 g/mol [1]
CAS Number 20595-53-3[1]
Appearance White to off-white solid (predicted)-
Melting Point Not available-
Solubility Soluble in organic solvents such as methanol, DMSO (predicted)-

I. Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and for quantifying it in various matrices. A reversed-phase method is most suitable, leveraging the compound's hydrophobicity.

A. Principle and Causality

Reversed-phase HPLC separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. This compound, with its dichlorinated phenyl ring, is relatively nonpolar and will be retained on the C18 column. The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, elutes the compound. The inclusion of an acid (e.g., phosphoric acid or formic acid) in the mobile phase is critical. It suppresses the ionization of the carboxylic acid group, ensuring that the compound is in its neutral, more retained form, which leads to sharper peaks and more reproducible retention times.[4] The detection wavelength is selected based on the UV absorbance maximum of the compound, which is expected to be in the range of 270-280 nm, characteristic of cinnamic acid derivatives.

B. Experimental Protocol: Purity Assessment and Assay

This protocol is designed for the determination of purity and for the assay of this compound. Method validation should be performed in accordance with ICH Q2(R2) guidelines to ensure the method is fit for its intended purpose.[1][5][6][7]

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • This compound reference standard.

  • HPLC-grade acetonitrile, methanol, and water.

  • Phosphoric acid or formic acid, analytical grade.

2. Chromatographic Conditions:

ParameterConditionRationale
Column C18 (4.6 x 150 mm, 5 µm)Standard for reversed-phase separation of nonpolar to moderately polar compounds.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileAcid suppresses ionization of the analyte. Acetonitrile provides good elution strength.
Gradient 0-20 min: 50-90% B20-25 min: 90% B25-26 min: 90-50% B26-30 min: 50% BA gradient is used to ensure elution of potential impurities with varying polarities and to clean the column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 30 °CTemperature control ensures reproducible retention times.
Detection 275 nm (DAD)Wavelength at which the chromophore is expected to have significant absorbance.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.

3. Standard and Sample Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the sample and dissolve in 100 mL of methanol.

4. System Suitability:

  • Before sample analysis, perform at least five replicate injections of the standard solution.

  • The system is suitable for use if the relative standard deviation (RSD) for the peak area is not more than 2.0%, and the tailing factor is not more than 2.0. These parameters are guided by USP General Chapter <621>.[8][9][10]

5. Analysis and Data Interpretation:

  • Inject the sample solution and record the chromatogram.

  • The purity is calculated by the area percent method, assuming all impurities have a similar response factor at the detection wavelength.

  • For an assay, compare the peak area of the sample to that of the reference standard.

C. Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Weigh Sample dissolve Dissolve in Methanol prep_start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate C18 Column Separation inject->separate detect UV Detection (275 nm) separate->detect integrate Peak Integration detect->integrate calculate Calculate Purity/Assay integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC analysis of this compound.

II. Spectroscopic Characterization

Spectroscopic techniques provide orthogonal information to chromatography, confirming the identity and structure of the molecule.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the chemical structure of an organic molecule. Both ¹H and ¹³C NMR should be performed.

1. Principle and Causality:

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, we expect to see signals for the vinylic protons and the aromatic protons. The coupling constant (J-value) between the vinylic protons will confirm the trans (E) configuration, which is typically around 16 Hz.

  • ¹³C NMR: Provides information about the number of different types of carbon atoms. We expect signals for the carboxylic acid carbon, the vinylic carbons, and the aromatic carbons. The number of distinct aromatic carbon signals will confirm the 3,5-substitution pattern.

2. Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

3. Expected Spectral Data (Based on Analogues):

¹H NMR (Predicted in DMSO-d₆) Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Carboxylic Acid ~12.5br s1H-COOH
Aromatic ~7.8d2HH-2', H-6'
Aromatic ~7.7t1HH-4'
Vinylic ~7.6 (d, J ≈ 16 Hz)d1HAr-CH=
Vinylic ~6.6 (d, J ≈ 16 Hz)d1H=CH-COOH
¹³C NMR (Predicted in DMSO-d₆) Chemical Shift (δ, ppm)Assignment
Carbonyl ~167C=O
Vinylic ~142Ar-CH=
Aromatic ~140C-1'
Aromatic ~134C-3', C-5'
Aromatic ~129C-4'
Aromatic ~128C-2', C-6'
Vinylic ~120=CH-COOH

Note: Predicted chemical shifts are based on data for similar compounds like trans-4-chlorocinnamic acid and may vary.[8]

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

1. Principle and Causality: The molecule will absorb infrared radiation at specific frequencies corresponding to the vibrational modes of its functional groups. Key expected vibrations include the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C=C stretches of the alkene and aromatic ring, and the C-Cl stretch.

2. Experimental Protocol:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A standard FT-IR spectrometer.

  • Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

3. Expected Absorption Bands (Based on Analogues):

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-2500 (broad) O-H stretchCarboxylic Acid
~1700 C=O stretchCarboxylic Acid
~1630 C=C stretchAlkene
~1580, ~1500 C=C stretchAromatic Ring
~980 =C-H bend (out-of-plane)trans-Alkene
~800-600 C-Cl stretchAryl Halide

Note: The IR spectrum of cinnamic acid shows characteristic broad O-H and sharp C=O stretches.[10]

C. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

1. Principle and Causality: The molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge (m/z) ratio. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. The relative intensities of these peaks (approximately 9:6:1) are a definitive indicator of a dichlorinated compound.

2. Experimental Protocol:

  • Instrumentation: A mass spectrometer, often coupled with a chromatographic inlet (e.g., LC-MS or GC-MS after derivatization). Electrospray ionization (ESI) in negative mode is suitable for detecting the deprotonated molecule [M-H]⁻.

  • Data Acquisition: Acquire a full scan mass spectrum.

3. Expected Mass Spectrum Data:

m/zIonInterpretation
216, 218, 220 [M-H]⁻Molecular ion cluster (deprotonated). The isotopic pattern confirms the presence of two chlorine atoms.
172, 174, 176 [M-H-CO₂]⁻Fragment corresponding to the loss of carbon dioxide from the molecular ion.
D. Visualization: Overall Characterization Strategy

Characterization_Strategy cluster_techniques Analytical Techniques cluster_info Information Obtained Compound This compound HPLC HPLC Compound->HPLC NMR NMR ('H & ¹³C) Compound->NMR FTIR FT-IR Compound->FTIR MS Mass Spec. Compound->MS Purity Purity & Assay HPLC->Purity Structure Structural Elucidation (Connectivity, Stereochemistry) NMR->Structure FuncGroups Functional Groups FTIR->FuncGroups MolWeight Molecular Weight & Isotopic Pattern MS->MolWeight

Caption: A multi-technique strategy for comprehensive characterization.

III. Conclusion

The analytical methods detailed in this guide provide a comprehensive framework for the characterization of this compound. By employing a combination of chromatographic and spectroscopic techniques, researchers can confidently assess the purity, confirm the identity, and elucidate the structure of this compound. Adherence to these protocols and principles of method validation will ensure the generation of reliable and accurate data, which is essential for advancing research and development in the chemical and pharmaceutical sciences.

IV. References

  • Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Green Chemistry. Retrieved from [Link]

  • U.S. Pharmacopeia. <621> Chromatography. Retrieved from [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2024, July 2). YouTube. Retrieved from [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Doc Brown's Chemistry. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. Retrieved from [Link]

  • The Pharma Innovation Journal. (2019). Cinnamic acid derivatives. Retrieved from [Link]

  • Pontiki, E., & Hadjipavlou-Litina, D. (2012). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Molecules, 17(8), 9670-9686. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6442148, this compound. Retrieved from [Link]

  • Amerigo Scientific. This compound. Retrieved from [Link]

  • Georganics. (E)-3-(3-Fluorophenyl)acrylic acid. Retrieved from [Link]

  • SpectraBase. 3,4-Dichlorocinnamic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin. Retrieved from [Link]

  • ResearchGate. Mass spectrum of trans cinnamic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 637797, 4-Chlorocinnamic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 688027, 3,4-Dichlorocinnamic acid. Retrieved from [Link]

  • Tetrahedron. This compound. Retrieved from [Link]

  • Jingming Chemical. (E)-3-(3,5-Dichlorophenyl)Acrylic Acid. Retrieved from [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis of 3-(3,5-Dichlorophenyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the quantitative and qualitative analysis of 3-(3,5-Dichlorophenyl)acrylic acid, a halogenated aromatic acrylic acid derivative. As a compound of interest in pharmaceutical and chemical synthesis, robust analytical methods are crucial for purity assessment, stability studies, and quality control. This document details validated methodologies for both High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography coupled with Mass Spectrometry (LC-MS). The protocols herein are designed for researchers, scientists, and drug development professionals, offering step-by-step procedures and explaining the scientific rationale behind the chosen parameters.

Introduction and Analyte Overview

This compound (CAS 20595-53-3) is a cinnamic acid derivative characterized by a dichlorinated phenyl ring.[][2][3][4] Its structure, featuring a carboxylic acid group, an alkene bond, and a halogenated aromatic ring, dictates its physicochemical properties and informs the analytical strategy. The molecular formula is C₉H₆Cl₂O₂ with a molecular weight of approximately 217.05 g/mol .[2] The acidic nature of the molecule and the presence of chlorine atoms are key considerations for method development in both HPLC and LC-MS. Accurate and precise analytical methods are essential for monitoring its purity, identifying potential impurities, and understanding its behavior in various matrices.

Chemical Structure:

  • IUPAC Name: (E)-3-(3,5-dichlorophenyl)prop-2-enoic acid[]

  • Molecular Formula: C₉H₆Cl₂O₂[2]

  • Molecular Weight: 217.05[2]

  • SMILES: O=C(O)/C=C/C1=CC(Cl)=CC(Cl)=C1[2]

HPLC Method Development and Protocol

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of small molecules in the pharmaceutical industry, offering high resolution and sensitivity for both qualitative and quantitative assessments.[5]

Rationale for Methodological Choices

The development of a robust HPLC method for this compound is guided by its chemical structure.

  • Chromatographic Mode: Reversed-phase HPLC is the most suitable mode for this analysis. The analyte possesses both non-polar (dichlorophenyl ring) and polar (carboxylic acid) moieties, making it well-suited for separation on a non-polar stationary phase with a polar mobile phase.[5]

  • Stationary Phase: A C18 (octadecylsilane) column is selected as the initial stationary phase. C18 columns provide excellent hydrophobic retention for aromatic compounds and are widely applicable, making them a robust starting point for method development.[6]

  • Mobile Phase: An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group (pKa ~4-5).[7] This ensures that the analyte is in a single, neutral form, leading to better peak shape and reproducible retention times. A mixture of acetonitrile and water with a small percentage of formic or phosphoric acid is a common and effective choice for the analysis of acidic compounds.[8][9] Acetonitrile is often preferred over methanol for its lower viscosity and UV transparency.

  • Detection: The presence of the aromatic ring and conjugated double bond in this compound results in strong UV absorbance. A UV detector set at a wavelength of maximum absorbance (λmax), anticipated to be in the 254-310 nm range for similar structures, will provide high sensitivity.[10]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Standard Prepare Stock Standard in Acetonitrile/Water Working Create Working Standards (Serial Dilution) Standard->Working Filter Filter all solutions (0.45 µm PTFE) Working->Filter Sample Prepare Sample Solution in Acetonitrile/Water Sample->Filter Injection Inject into HPLC Filter->Injection Column C18 Column Separation Injection->Column Detection UV Detection Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Calibration Generate Calibration Curve Chromatogram->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: HPLC analysis workflow from sample preparation to quantification.

Detailed HPLC Protocol

Instrumentation and Materials:

  • HPLC system with gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, water, and formic acid.

  • 0.45 µm PTFE syringe filters.

Protocol Steps:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) formic acid in water.

    • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

    • Degas both mobile phases prior to use.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water.

    • Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing the analyte in the mobile phase diluent to achieve a concentration within the calibration range.

    • Filter all standard and sample solutions through a 0.45 µm PTFE syringe filter before injection.[11]

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmGood retention for aromatic compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileAcidic pH for improved peak shape.
Gradient 50% B to 95% B over 10 minTo elute the analyte with good resolution.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CFor reproducible retention times.
Injection Vol. 10 µLA common injection volume.
Detection UV at 280 nm (or λmax)High sensitivity due to aromaticity.
  • Method Validation:

    • The method should be validated according to ICH guidelines (Q2(R1)/Q2(R2)) for specificity, linearity, range, accuracy, precision, and robustness to ensure it is fit for its intended purpose.[12][13][14][15]

LC-MS Method Development and Protocol

For enhanced selectivity and structural confirmation, especially in complex matrices or for impurity profiling, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.

Rationale for Methodological Choices
  • Ionization Mode: Given the acidic nature of the carboxylic acid group, Electrospray Ionization (ESI) in negative ion mode is the most logical choice.[9] In negative ESI, the analyte will readily deprotonate to form the [M-H]⁻ ion, leading to a strong and stable signal.

  • Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used. A triple quadrupole is excellent for quantitative analysis using Multiple Reaction Monitoring (MRM), while a high-resolution instrument provides accurate mass data for unequivocal identification and elemental composition confirmation.

  • Isotopic Pattern Recognition: A critical aspect of analyzing chlorinated compounds by mass spectrometry is the characteristic isotopic pattern of chlorine. Naturally occurring chlorine exists as two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[16] A molecule containing two chlorine atoms, such as this compound, will exhibit a distinctive M, M+2, and M+4 isotopic pattern with an approximate intensity ratio of 9:6:1.[17] This pattern is a powerful tool for confirming the presence of the analyte.

Experimental Workflow for LC-MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS System cluster_data Data Interpretation SamplePrep Prepare Sample in LC-MS Grade Solvents Filter Filter Sample (0.22 µm PTFE) SamplePrep->Filter Injection Inject into UHPLC Filter->Injection Separation UHPLC Separation Injection->Separation Ionization ESI Source (Negative Mode) Separation->Ionization MS_Analysis Mass Analyzer (Scan or MRM) Ionization->MS_Analysis TIC Extract Ion Chromatogram MS_Analysis->TIC MassSpec Analyze Mass Spectrum (Isotopic Pattern) TIC->MassSpec Confirmation Confirm Identity MassSpec->Confirmation

Caption: LC-MS analysis workflow for identity confirmation.

Detailed LC-MS Protocol

Instrumentation and Materials:

  • LC-MS system (e.g., UHPLC coupled to a triple quadrupole or Q-TOF mass spectrometer) with an ESI source.

  • C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • LC-MS grade acetonitrile, water, and formic acid.

  • 0.22 µm PTFE syringe filters.

Protocol Steps:

  • Mobile Phase and Sample Preparation:

    • Prepare mobile phases and samples as described in the HPLC section, but using LC-MS grade solvents and additives to minimize background ions.

  • LC Conditions (UHPLC for faster analysis):

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmSuitable for fast LC-MS analysis.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileVolatile buffer compatible with MS.
Gradient 30% B to 95% B over 3 minRapid elution for high throughput.
Flow Rate 0.4 mL/minOptimized for a 2.1 mm ID column.
Column Temp. 40 °CEnsures robust and reproducible chromatography.
Injection Vol. 2 µLSmaller volume to avoid source contamination.
  • Mass Spectrometry Conditions:

ParameterRecommended SettingRationale
Ionization Mode ESI NegativeOptimal for acidic compounds.
Capillary Voltage -3.0 kVTypical voltage for negative mode.
Drying Gas Temp. 350 °CEfficient desolvation.[18]
Drying Gas Flow 10 L/minTo aid in droplet evaporation.[19]
Nebulizer Gas 45 psiCreates a fine spray for efficient ionization.
Scan Range m/z 100-300To cover the expected [M-H]⁻ ion.
Expected Ion [M-H]⁻ at m/z 214.97Based on the molecular weight.
  • Data Analysis:

    • Extract the ion chromatogram for m/z 214.97.

    • Examine the mass spectrum of the corresponding peak to confirm the characteristic isotopic pattern for a dichlorinated compound (peaks at m/z ~215, 217, and 219).

Summary and Conclusion

This application note presents robust and reliable methods for the analysis of this compound using both HPLC-UV and LC-MS. The HPLC method is suitable for routine quality control and quantitative analysis, offering excellent precision and accuracy. The LC-MS method provides superior selectivity and definitive structural confirmation through mass-to-charge ratio and the characteristic chlorine isotopic pattern, making it invaluable for impurity identification and analysis in complex matrices. The detailed protocols and the rationale behind the experimental choices provide a solid foundation for researchers to implement and adapt these methods for their specific applications in drug development and chemical analysis.

References

  • Reverse-phase HPLC chromatography of the cis-cinnamic acid and trans-cinnamic acid isolated from cinnamic acid racemic mixture. (n.d.). ResearchGate.
  • Schoenmakers, P. J., & Wuerz, F. (2012). Chlorine Isotope Analysis of Organic Contaminants Using GC–qMS: Method Optimization and Comparison of Different Evaluation Schemes. Environmental Science & Technology, 46(18), 10089–10096. [Link]
  • Everything You Need to Know About HPLC Sample Preparation. (2024, August 20).
  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline.
  • Gucinski, A. C., & Turecek, F. (2017). Optimization of electrospray ionization conditions to enhance formation of doubly protonated peptide ions with and without addition of chromium(III). Journal of Mass Spectrometry, 52(7), 446–454. [Link]
  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (n.d.). Drawell.
  • Isotopes in Mass Spectrometry. (n.d.). Chemistry Steps.
  • New Method Development by HPLC and Validation as per ICH Guidelines. (2020, March 23). Acta Scientific Pharmaceutical Sciences, 4(4), 83-91. [Link]
  • Separation of Cinnamic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Sample Pretreatment for HPLC. (n.d.). Nacalai Tesque.
  • Sakamoto, S., et al. (2021). Compound-Specific Chlorine Isotope Analysis of Organochlorine Pesticides by Gas Chromatography-Negative Chemical Ionization Mass Spectrometry. Molecules, 26(3), 633. [Link]
  • How to optimize ESI source parameters for better sensitivity in LC-MS analysis. (n.d.). Ruthigen.
  • Encapsulation of Cinnamic Acid on Plant-Based Proteins: Evaluation by HPLC, DSC and FTIR-
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • Isotope Abundance. (2022, July 3). Chemistry LibreTexts.
  • Better ionization with pH optimization. (2020, October 1). Wiley Analytical Science.
  • Mass Spectroscopy. (n.d.). University of Calgary.
  • 10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions.
  • HPLC Sample Preparation. (n.d.). Organomation.
  • Improving Sample Preparation in HPLC. (n.d.). Restek.
  • Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. (2019, October 1).
  • LCMS Method A. (n.d.).
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November).
  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
  • Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. (2023, July 28). Foods, 12(15), 2883. [Link]
  • Development and validation of an ultra-high performance liquid chromatography/triple quadrupole mass spectrometry method for analyzing microbial-derived grape polyphenol metabolites. (2018).
  • Determination of 44 Pesticides in Foodstuffs by LC/MS/MS Application. (2006, August 8). Agilent.
  • Analysis of Phenols in Drinking Water Using Triple Quadrupole LC/MS/MS (LCMS-8040). (n.d.). Shimadzu.
  • Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies. (2020, February 13). Analytical Methods, 12(7), 935-944. [Link]
  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. (n.d.). Agilent.
  • Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. (2010, March 24). Analytical and Bioanalytical Chemistry, 397(3), 1113-1122. [Link]
  • Determination and quantification of acrylic acid derivatives. (n.d.). KNAUER.
  • UPLC-MS/MS method for the determination of acrylic acid in tap water. (2018).
  • This compound. (n.d.). Tetrahedron.
  • HPLC method for identification and quantification of three active substances in a dermatological preparation – Viosept ointment. (2007). Acta Poloniae Pharmaceutica, 64(3), 197-202. [Link]

Sources

Application Note: High-Resolution 1H and 13C NMR Spectral Analysis of 3-(3,5-Dichlorophenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive guide to the structural elucidation of 3-(3,5-Dichlorophenyl)acrylic acid using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We present a detailed, step-by-step protocol for sample preparation, spectral acquisition, and in-depth data analysis. The rationale behind key experimental parameters is discussed, offering field-proven insights to ensure the acquisition of high-quality, reproducible data. This guide is designed to serve as a practical resource for chemists and analysts involved in the synthesis and characterization of small organic molecules, particularly within the context of pharmaceutical and materials science research.

Introduction: The Imperative of Unambiguous Structural Verification

This compound, a substituted derivative of cinnamic acid, represents a class of compounds with significant potential in medicinal chemistry and as a building block in organic synthesis.[1][2][][4] The precise structural isomerism—including the substitution pattern on the phenyl ring and the stereochemistry of the alkene—is a critical determinant of its chemical reactivity and biological activity. Therefore, unambiguous structural verification is a non-negotiable step in the research and development pipeline.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the non-destructive structural analysis of organic molecules in solution.[5] By mapping the magnetic environments of ¹H and ¹³C nuclei, NMR provides unparalleled detail on atomic connectivity and spatial relationships, allowing for confident confirmation of the synthesized target molecule.

Experimental Design: Rationale and Strategy

The acquisition of a high-quality NMR spectrum is not a passive process; it begins with deliberate experimental design. The choices of solvent and sample concentration are foundational to achieving optimal spectral resolution and signal-to-noise.

Solvent Selection: The Key to Clarity

An ideal NMR solvent must fully dissolve the analyte without its own signals obscuring important regions of the spectrum. For this compound, with its polar carboxylic acid moiety, deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice.

  • Causality: The high dielectric constant of DMSO-d₆ ensures complete dissolution of the analyte. Crucially, the acidic proton of the carboxylic acid group is readily observable in DMSO-d₆, typically appearing as a broad singlet downfield. In other common solvents like chloroform-d (CDCl₃), this labile proton can undergo rapid exchange with trace amounts of water, leading to signal broadening or complete disappearance. The residual proton signal for DMSO-d₆ appears around 2.50 ppm, and the carbon signal is at 39.52 ppm, regions that are typically free from analyte signals for this compound.

Sample Concentration: Balancing Signal and Solubility

The concentration must be sufficient to obtain a strong signal in a reasonable time frame without causing solubility issues or line broadening.

  • Protocol: For a standard 400-600 MHz NMR spectrometer, a concentration of 5-25 mg of the analyte dissolved in approximately 0.6-0.7 mL of DMSO-d₆ is recommended.[6][7][8] This concentration provides an excellent signal-to-noise ratio for ¹H NMR in just a few minutes and allows for a high-quality ¹³C NMR spectrum to be acquired overnight or in a few hours on systems equipped with a cryoprobe.

Detailed Experimental Protocols

This section provides validated, step-by-step methodologies for sample preparation and spectral acquisition.

Protocol for NMR Sample Preparation
  • Weighing: Accurately weigh 10-15 mg of this compound and transfer it into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. Cap and vortex or sonicate gently until the solid is fully dissolved, ensuring a homogenous solution free of particulates.[8]

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any potential microparticulates, carefully transfer the solution into a high-quality 5 mm NMR tube. The optimal sample height should be around 4-5 cm.[6][9]

  • Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination.

Protocol for ¹H NMR Spectral Acquisition (400 MHz)
  • Instrument Setup: Insert the sample into the spectrometer. Lock the field frequency to the deuterium signal of DMSO-d₆.

  • Shimming: Perform automated or manual shimming of the magnetic field to maximize its homogeneity. A well-shimmed sample is characterized by a sharp, symmetrical solvent peak.

  • Acquisition Parameters:

    • Pulse Program: Standard 30-degree pulse ('zg30').

    • Spectral Width: 16 ppm (-2 to 14 ppm).

    • Acquisition Time: ~4.0 s.

    • Relaxation Delay (d1): 2.0 s.

    • Number of Scans (ns): 16.

Protocol for ¹³C NMR Spectral Acquisition (100 MHz)
  • Instrument Setup: Use the same locked and shimmed sample.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled experiment with a 30-degree pulse ('zgpg30').

    • Spectral Width: 240 ppm (-10 to 230 ppm).

    • Acquisition Time: ~1.0 s.

    • Relaxation Delay (d1): 2.0 s.

    • Number of Scans (ns): 1024 or more, as needed to achieve adequate signal-to-noise.

Spectral Interpretation and Data Analysis

The following is a detailed analysis of the expected ¹H and ¹³C NMR spectra for this compound, with assignments referenced to the molecular structure below.

Caption: Structure of this compound with atom numbering.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides a distinct fingerprint of the proton environments. The expected signals are summarized in the table below.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Rationale
-COOH ~12.6 Broad Singlet (br s) N/A 1H The acidic proton is highly deshielded and often broadened by chemical exchange.[10]
H-2, H-6 ~7.85 Doublet (d) ~1.8 2H These two chemically equivalent protons are meta-coupled to H-4.
H-4 ~7.70 Triplet (t) ~1.8 1H This proton is meta-coupled to the two equivalent H-2/H-6 protons.
H-8 ~7.65 Doublet (d) ~16.0 1H Vinylic proton β to the carbonyl, deshielded by the phenyl ring and coupled to H-7.

| H-7 | ~6.70 | Doublet (d) | ~16.0 | 1H | Vinylic proton α to the carbonyl, coupled to H-8. The large J-value confirms trans stereochemistry.[10] |

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments and provides information on their electronic state.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Carbon Assignment Chemical Shift (δ, ppm) Rationale
C-9 (C=O) ~167.0 The carbonyl carbon of the carboxylic acid is the most deshielded carbon.[11]
C-8 ~142.5 Vinylic carbon β to the carbonyl, downfield due to conjugation with the phenyl ring.
C-1 ~138.0 Aromatic quaternary carbon attached to the acrylic acid side chain.
C-3, C-5 ~134.5 Aromatic quaternary carbons directly attached to the electron-withdrawing chlorine atoms.
C-4 ~129.5 Aromatic methine carbon.
C-2, C-6 ~127.0 Equivalent aromatic methine carbons.

| C-7 | ~122.0 | Vinylic carbon α to the carbonyl. |

Integrated Workflow for Structural Verification

G cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Data Analysis & Interpretation cluster_report 4. Reporting A Weigh Analyte (10-15 mg) B Dissolve in DMSO-d6 (~0.7 mL) A->B C Transfer to NMR Tube B->C D Lock & Shim C->D E Acquire 1H Spectrum D->E F Acquire 13C Spectrum D->F G Process Spectra (FT, Phase, Baseline) E->G F->G H Analyze 1H Data (δ, J, Integration) G->H I Analyze 13C Data (δ, Number of Signals) G->I J Correlate 1H & 13C Data Assign Structure H->J I->J K Tabulate Results J->K L Confirm Structure K->L

Caption: A validated workflow for NMR-based structural elucidation.

Conclusion and Trustworthiness

The protocols and data interpretations outlined in this application note provide a robust and self-validating framework for the structural characterization of this compound. The consistency between the ¹H data (integrations, multiplicities, and coupling constants) and the ¹³C data (number of signals and chemical shifts) provides a high degree of confidence in the final structural assignment. Adherence to this workflow ensures the generation of reliable, high-quality analytical data essential for regulatory submissions, publications, and advancing drug development programs.

References

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]
  • MIT OpenCourseWare. (2004). 8.
  • Scribd.
  • Organomation.
  • NMR Sample Prepar
  • Lee, J., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link]
  • The Royal Society of Chemistry.
  • The Royal Society of Chemistry. 1H NMR (400 MHz, DMSO-d6) δ 1.39. [Link]
  • Filo. (2021). Interpretation of the H1-NMR Spectrum of Cinnamic Acid. [Link]
  • ResearchGate.
  • ResearchGate. 1 H-NMR spectra of acrylic acid (A) and polyacrylic acid (B). [Link]
  • ScienceOpen.
  • ResearchGate. Quantification of an acrylic acid analogue using ¹⁹F NMR. [Link]
  • Blog. What are the NMR - spectrum characteristics of acrylic acid? [Link]
  • SpectraBase. Acrylic acid. [Link]
  • Revue Roumaine de Chimie. A 1H-NMR STUDY OF MECHANISM AND KINETICS ON REACTIONS OF ACRYLIC ACID WITH PYRIDINE AND IMIDAZOLE COMPOUNDS. [Link]
  • University of Wisconsin-Madison.
  • TIB. On the way to molecular optical switches: A solid-state NMR study of trans-cinnamic acids. [Link]
  • YouTube. H NMR Spectrum of Cinnamic Acid 600 MHz, CDCI3. [Link]
  • PubChem. This compound. [Link]
  • IS MUNI. C8953 NMR structural analysis seminar. [Link]
  • The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]
  • Amerigo Scientific. This compound. [Link]
  • SciELO South Africa. Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. [Link]
  • ResearchGate. 1 H and 13 C NMR resonance assignments of acrylic copolymers. [Link]

Sources

Application Notes and Protocols for 3-(3,5-Dichlorophenyl)acrylic Acid in Fungicide Development

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in agrochemistry and mycology.

Introduction: The Imperative for Novel Fungicides and the Potential of Cinnamic Acid Derivatives

The continuous evolution of fungal resistance to existing treatments necessitates a perpetual search for novel fungicides with diverse mechanisms of action.[1] Plant diseases are a primary factor in crop loss, making the development of effective and sustainable fungicides a cornerstone of global food security. Cinnamic acid and its derivatives have emerged as a promising class of compounds, with research indicating their potential as potent antimicrobial agents. This document provides a comprehensive guide to the application of a specific cinnamic acid derivative, 3-(3,5-Dichlorophenyl)acrylic acid , as a lead compound in the development of new fungicides.

The core hypothesis is that the dichlorinated phenyl ring, combined with the acrylic acid backbone, provides a scaffold for potent interaction with essential fungal enzymes. Evidence points towards the inhibition of succinate dehydrogenase (SDH) , a critical enzyme in the mitochondrial electron transport chain, as a primary mechanism of action for structurally related molecules.[1] By disrupting cellular respiration, these compounds can effectively halt fungal growth.

These notes will provide detailed, field-proven protocols for the synthesis, in vitro evaluation, and in vivo testing of this compound and its analogues, enabling researchers to rigorously assess its potential as a next-generation fungicide.

Chemical Profile

  • IUPAC Name: (E)-3-(3,5-dichlorophenyl)prop-2-enoic acid

  • CAS Number: 20595-53-3[2]

  • Molecular Formula: C₉H₆Cl₂O₂[2]

  • Molecular Weight: 217.05 g/mol [2]

  • Structure:

    
    
    

Proposed Mechanism of Action: Succinate Dehydrogenase (SDH) Inhibition

Succinate dehydrogenase (SDH), or Complex II, is a key enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. It catalyzes the oxidation of succinate to fumarate, a vital step in cellular energy production.[1] SDH inhibitors (SDHIs) are a well-established class of fungicides that bind to the ubiquinone-binding site of the SDH enzyme complex, thereby blocking electron transport and halting ATP synthesis. This disruption of the fungal respiratory chain is ultimately lethal to the pathogen. The structural features of this compound are consistent with those of other known SDHIs, making this a primary and logical target for investigation.

SDH_Inhibition_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_SDH Succinate Dehydrogenase (Complex II) TCA TCA Cycle Succinate Succinate TCA->Succinate produces ETC Electron Transport Chain ATP_Synthase ATP Synthase ETC->ATP_Synthase drives ATP ATP (Energy) ATP_Synthase->ATP Fungal_Cell_Death Fungal Cell Death SDH SDH Enzyme Fumarate Fumarate SDH->Fumarate oxidizes to Ubiquinone Ubiquinone (Q) SDH->Ubiquinone reduces Succinate->SDH substrate Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol forms Ubiquinol->ETC donates e- to Compound This compound Compound->SDH Inhibits

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via Perkin Reaction

The Perkin reaction is a classic and effective method for the synthesis of cinnamic acids from aromatic aldehydes.[3][4][5][6] This protocol details the synthesis of the title compound from 3,5-dichlorobenzaldehyde.

Materials:

  • 3,5-Dichlorobenzaldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate[5]

  • Toluene

  • Hydrochloric acid (HCl), 10% solution

  • Sodium carbonate (Na₂CO₃), saturated solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol

  • Standard laboratory glassware, including a round-bottom flask with a reflux condenser and a magnetic stirrer.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine 3,5-dichlorobenzaldehyde (0.1 mol), acetic anhydride (0.15 mol), and anhydrous sodium acetate (0.1 mol).

  • Reflux: Heat the mixture in an oil bath at 180°C under reflux with constant stirring for 5-8 hours. The high temperature is a characteristic requirement for the Perkin reaction.[5]

  • Hydrolysis: After cooling, add 100 mL of water to the reaction mixture and boil for 15 minutes to hydrolyze the excess acetic anhydride.

  • Purification - Steam Distillation: Perform steam distillation to remove any unreacted 3,5-dichlorobenzaldehyde. The desired product, being a salt at this stage, is not volatile with steam.

  • Precipitation: Cool the remaining solution and acidify with 10% HCl until the pH is approximately 2-3. This will precipitate the crude this compound.

  • Isolation: Filter the crude product using a Büchner funnel, wash with cold water to remove inorganic salts, and air dry.

  • Recrystallization: Purify the crude product by recrystallization from an ethanol/water mixture to yield pure this compound as a crystalline solid.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and melting point analysis.

Synthesis_Workflow Reactants 3,5-Dichlorobenzaldehyde + Acetic Anhydride + Sodium Acetate Reflux Reflux at 180°C (5-8 hours) Reactants->Reflux Hydrolysis Hydrolysis (Boiling Water) Reflux->Hydrolysis Purification Steam Distillation Hydrolysis->Purification Precipitation Acidification (HCl) to pH 2-3 Purification->Precipitation Isolation Filtration and Washing Precipitation->Isolation Recrystallization Recrystallization (Ethanol/Water) Isolation->Recrystallization Product Pure this compound Recrystallization->Product

Caption: Workflow for the synthesis of this compound.

Protocol 2: In Vitro Antifungal Susceptibility Testing - Broth Microdilution Assay (CLSI M38-A2 adapted)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound against various fungal pathogens. The MIC is the lowest concentration that inhibits visible fungal growth.

Materials:

  • Pure this compound

  • Dimethyl sulfoxide (DMSO)

  • Fungal strains (e.g., Botrytis cinerea, Rhizoctonia solani, Fusarium graminearum)

  • Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Broth (PDB) or RPMI-1640 medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Commercial fungicide for positive control (e.g., Boscalid)

Procedure:

  • Inoculum Preparation:

    • Culture the fungal strains on PDA plates for 3-7 days at 25°C.

    • For mycelial fungi, cut a 5 mm agar plug from the edge of an actively growing colony. For spore-producing fungi, flood the plate with sterile saline and gently scrape the surface to create a spore suspension.

    • Adjust the concentration of the inoculum in PDB to approximately 1 x 10⁴ CFU/mL.

  • Compound Preparation:

    • Prepare a 10 mg/mL stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of the stock solution in the wells of a 96-well plate using PDB, typically ranging from 100 µg/mL to 0.09 µg/mL.

  • Assay Plate Setup:

    • Add 100 µL of the appropriate compound dilution to each well.

    • Add 100 µL of the fungal inoculum to each well.

    • Include a positive control (commercial fungicide), a negative control (DMSO without the test compound), and a growth control (inoculum only).

  • Incubation: Incubate the plates at 25°C for 48-72 hours, or until sufficient growth is observed in the growth control wells.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at 600 nm. The percentage of inhibition is calculated using the formula:

    • % Inhibition = [1 - (OD_treated / OD_control)] * 100

Protocol 3: In Vivo Fungicide Efficacy - Detached Leaf Assay

This assay provides a rapid assessment of the compound's protective and curative activity on plant tissue.

Materials:

  • Healthy, young leaves from a susceptible host plant (e.g., tomato, cucumber).

  • This compound test solutions (e.g., 50, 100, 200 µg/mL) in a water/acetone/surfactant mixture.

  • Fungal spore suspension (e.g., Botrytis cinerea at 1 x 10⁵ spores/mL).

  • Petri dishes or trays with moist filter paper.

  • Spray bottle or atomizer.

Procedure:

  • Leaf Preparation: Detach healthy leaves and place them adaxial side up on moist filter paper in Petri dishes.

  • Protective Activity:

    • Spray the leaves evenly with the test compound solutions until runoff.

    • Allow the leaves to dry for 2-4 hours.

    • Inoculate the treated leaves by placing a 10 µL droplet of the spore suspension onto the leaf surface.

  • Curative Activity:

    • Inoculate the leaves with the spore suspension first.

    • After a 24-hour incubation period, spray the infected leaves with the test compound solutions.

  • Incubation and Assessment:

    • Incubate all plates at 20-25°C with a 12-hour photoperiod for 3-5 days.

    • Assess the disease severity by measuring the diameter of the necrotic lesions that develop.

    • Calculate the percent disease control relative to the untreated, inoculated control leaves.

Protocol 4: Mechanism of Action - Succinate Dehydrogenase (SDH) Activity Assay

This biochemical assay confirms if the compound's mode of action involves the inhibition of the SDH enzyme.

Materials:

  • Fungal mycelia from a liquid culture.

  • SDH assay buffer (e.g., phosphate buffer, pH 7.2).

  • Mitochondria isolation kit or protocol.

  • Substrate: Sodium succinate.

  • Electron acceptor: 2,6-dichlorophenolindophenol (DCPIP).

  • Phenazine methosulfate (PMS).

  • This compound solutions at various concentrations.

  • Spectrophotometer.

Procedure:

  • Mitochondria Isolation: Isolate mitochondria from the fungal mycelia using a standard protocol involving homogenization and differential centrifugation.

  • Assay Reaction:

    • In a cuvette, combine the SDH assay buffer, isolated mitochondria, PMS, and DCPIP.

    • Add the test compound at the desired concentration and incubate for 5-10 minutes.

    • Initiate the reaction by adding sodium succinate.

  • Measurement: Immediately measure the decrease in absorbance of DCPIP at 600 nm over time. The rate of DCPIP reduction is proportional to the SDH activity.

  • Data Analysis: Compare the rate of reaction in the presence of the inhibitor to the control (no inhibitor). Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce SDH activity by 50%.

Data Presentation: Antifungal Efficacy

The following table presents representative data for a derivative, 3,5-dichlorobenzyl 2-furoate (Compound 5) , which shares the key 3,5-dichlorophenyl moiety. This data demonstrates the potential of this chemical class.[1]

Fungal PathogenCompoundEC₅₀ (mg/L)
Botrytis cinerea (Gray Mold)3,5-dichlorobenzyl 2-furoate6.60
Boscalid (Commercial Standard)1.24
Rhizoctonia solani (Sheath Blight)3,5-dichlorobenzyl 2-furoate1.61
Boscalid (Commercial Standard)1.01

EC₅₀ (Effective Concentration 50) is the concentration of a fungicide that causes a 50% reduction in the growth of the fungal pathogen in vitro.

Conclusion and Future Directions

This compound and its derivatives represent a promising avenue for the development of novel fungicides. The protocols outlined in this document provide a robust framework for the synthesis, characterization, and evaluation of these compounds. The strong evidence pointing to SDH inhibition as the mechanism of action aligns this class of molecules with a proven and effective fungicidal strategy.

Further research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues to optimize antifungal activity and spectrum.

  • Whole-Plant Trials: Progressing from detached leaf assays to greenhouse and field trials on key crops such as tomatoes, cucumbers, and cereals.[7][8][9][10]

  • Resistance Profiling: Assessing the potential for resistance development in target fungal populations.

  • Toxicology and Environmental Impact: Evaluating the safety profile of lead compounds to ensure they meet modern regulatory standards.

By following these detailed application notes and protocols, researchers can effectively explore the potential of this compound and contribute to the development of the next generation of sustainable and effective crop protection solutions.

References

  • Perkin, W. H. (1868). On the artificial production of coumarin and formation of its homologues. Journal of the Chemical Society, 21, 53–61. [Link]
  • Sathee NEET - IIT Kanpur. Perkin Reaction Mechanism. [Link]
  • J&K Scientific LLC. (2021). Perkin Reaction. [Link]
  • BYJU'S. Perkin Reaction Mechanism. [Link]
  • Pratiwi, A. S., & Martono, Y. (2020). SYNTHESIS OF CINNAMIC ACID BASED ON PERKIN REACTION USING SONOCHEMICAL METHOD AND ITS POTENTIAL AS PHOTOPROTECTIVE AGENT. Walailak Journal of Science and Technology (WJST). [Link]
  • Ali, A., Ahmed, M., Ali, S., et al. (2022).
  • Nisa, T., Jabeen, Z., & Ali, S. (2023). IN VIVO ASSESSMENT OF EFFICACY OF DIFFERENT FUNGICIDES FOR CONTROL OF EARLY BLIGHT OF TOMATO.
  • Organic Chemistry Portal.
  • Cohen, Y. (2021). Application of fungicides to the root system of young cucumber, tomato and basil plants growing in multi-cell trays.
  • Nisa, T., Jabeen, Z., & Ali, S. (2023). IN VIVO ASSESSMENT OF EFFICACY OF DIFFERENT FUNGICIDES FOR CONTROL OF EARLY BLIGHT OF TOMATO.
  • Zhang, Y., et al. (2021). Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives. Journal of Agricultural and Food Chemistry, 70(1), 134-145. [Link]
  • ResearchGate. (2023). Management of Fungal Diseases on Cucumber (Cucumis sativus L.) and Tomato (Solanum lycopersicum L.) Crops in Greenhouses Using Bacillus subtilis. [Link]
  • ResearchGate. (2022).
  • Wikipedia.
  • Halestrap, A. P., & Poole, R. C. (1993). Derivatives of cinnamic acid interact with the nucleotide binding site of mitochondrial aldehyde dehydrogenase. Effects on the dehydrogenase reaction and stimulation of esterase activity by nucleotides. Biochemical pharmacology, 45(8), 1621–1630. [Link]
  • Organic Chemistry Portal.
  • Benit, P., et al. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. International Journal of Molecular Sciences, 24(4), 4045. [Link]
  • Marcinkowska, M., et al. (2016). Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases – Structure, Mechanisms and Biomedical Effects. Current Medicinal Chemistry, 23(23), 2527-2554. [Link]
  • ResearchGate.
  • ResearchGate. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. [Link]
  • Marcinkowska, M., et al. (2016). Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects. Current medicinal chemistry, 23(23), 2527–2554. [Link]
  • Zacuto, M. J. (2019). Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. The Journal of Organic Chemistry, 84(10), 6465–6474. [Link]
  • Raimondo, M. L., et al. (2023).
  • Deising, H. B., et al. (Eds.). (2020). Modern Fungicides and Antifungal Compounds IX. DPG Spektrum Phytomedizin. [Link]

Sources

Application Notes and Protocols for the Development of PROTACs Utilizing 3-(3,5-Dichlorophenyl)acrylic Acid Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][] While the two ligands provide the specificity for the target protein and the E3 ligase, the linker is far from a passive spacer. Its length, composition, and rigidity are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the POI and the E3 ligase, which is essential for subsequent ubiquitination and degradation.

Early PROTAC designs often featured flexible linkers, such as polyethylene glycol (PEG) or alkyl chains, due to their synthetic accessibility.[] However, the field is increasingly recognizing the potential of rigid linkers to enhance PROTAC performance. Rigid linkers can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty upon binding and potentially leading to more potent and selective degradation.

This document provides detailed application notes and protocols for the development of PROTACs using a novel, rigid linker scaffold: 3-(3,5-dichlorophenyl)acrylic acid . While direct literature precedent for this specific linker in PROTACs is emerging, its structural features offer a compelling rationale for its application. The dichlorophenyl group provides a rigid aromatic core, while the acrylic acid moiety offers a versatile handle for conjugation. These characteristics are hypothesized to impart favorable conformational constraints on the PROTAC molecule, potentially leading to improved ternary complex formation and enhanced degradation efficiency.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The fundamental mechanism of action for a PROTAC is to induce the proximity of a target protein to an E3 ubiquitin ligase. This initiates a cascade of events that ultimately leads to the degradation of the target protein by the proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC (Target Ligand-Linker-E3 Ligase Ligand) POI->PROTAC Binds to Target Ligand Proteasome 26S Proteasome POI->Proteasome Targeted for Degradation PROTAC->PROTAC POI_PROTAC_E3 POI-PROTAC-E3 Ligase Ternary Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Binds to E3 Ligase Ligand E2_Ub E2-Ubiquitin E2_Ub->POI_PROTAC_E3 Recruitment POI_PROTAC_E3->POI Ubiquitination of POI

Caption: Mechanism of PROTAC-mediated protein degradation.

Part 1: Synthesis of a PROTAC with a this compound Linker

This section outlines a general synthetic strategy for incorporating the this compound linker into a PROTAC. The protocol involves standard amide bond formation, a robust and widely used reaction in medicinal chemistry.

Experimental Workflow: PROTAC Synthesis

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Start Starting Materials: - Target Ligand-Amine - this compound - E3 Ligase Ligand-Amine Step1 Step 1: Amide Coupling (Linker + E3 Ligase Ligand) Start->Step1 Intermediate Intermediate: Linker-E3 Ligase Ligand Conjugate Step1->Intermediate Step2 Step 2: Amide Coupling (Intermediate + Target Ligand) Intermediate->Step2 Final_PROTAC Final PROTAC Molecule Step2->Final_PROTAC Purification Purification (e.g., HPLC) Final_PROTAC->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization

Caption: General workflow for PROTAC synthesis.

Protocol 1: Synthesis of a PROTAC via Sequential Amide Coupling

This protocol describes the synthesis of a hypothetical PROTAC targeting a protein of interest (POI) and recruiting the Cereblon (CRBN) E3 ligase, using this compound as the linker.

Materials:

  • Amine-functionalized POI ligand (e.g., with a terminal primary amine)

  • This compound

  • Amine-functionalized E3 ligase ligand (e.g., pomalidomide with an amino linker)

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide)

  • Reagents for purification (e.g., HPLC grade solvents)

Step 1: Coupling of this compound to the E3 Ligase Ligand

  • In a clean, dry round-bottom flask, dissolve the amine-functionalized E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and HOBt (1.2 eq) to the solution.

  • Slowly add DIPEA (3.0 eq) to the reaction mixture while stirring.

  • Allow the reaction to proceed at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the linker-E3 ligase ligand conjugate.

Step 2: Coupling of the Linker-E3 Ligase Ligand Conjugate to the POI Ligand

  • The carboxylic acid of the linker-E3 ligase ligand conjugate needs to be activated. This can be achieved by reacting it with a suitable activating agent. Correction: The acrylic acid is already coupled. The second coupling will be with a bifunctional linker attached to the acrylic acid. For the purpose of this protocol, we will assume a bifunctional linker with an amine and a carboxylic acid has been attached to the this compound prior to the first coupling step.

Revised Protocol for Clarity:

Pre-synthesis of a Bifunctional Linker:

A more practical approach involves pre-functionalizing the this compound with a bifunctional linker (e.g., an amino acid or a short PEG chain with terminal amine and protected carboxylic acid groups) to allow for sequential coupling.

Revised Protocol 1: Synthesis of a PROTAC via Sequential Amide Coupling with a Pre-functionalized Linker

Step 1: Synthesis of the Linker-E3 Ligase Ligand Intermediate

  • Couple an amine-functionalized E3 ligase ligand with a Boc-protected amino-functionalized this compound derivative using standard amide coupling conditions (HATU, DIPEA in DMF).

  • Deprotect the Boc group using trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Purify the resulting amine-functionalized linker-E3 ligase ligand intermediate.

Step 2: Final PROTAC Synthesis

  • Couple the purified amine-functionalized linker-E3 ligase ligand intermediate with a carboxylic acid-functionalized POI ligand using standard amide coupling conditions as described above.

  • Purify the final PROTAC product by preparative HPLC.

  • Characterize the purified PROTAC by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Part 2: Characterization and Evaluation of the Synthesized PROTAC

Once the PROTAC is synthesized and purified, a series of assays are required to characterize its physicochemical properties and evaluate its biological activity.

Analytical Characterization
Technique Purpose Expected Outcome
NMR Spectroscopy To confirm the chemical structure of the synthesized PROTAC.Proton and carbon NMR spectra consistent with the expected structure.
Mass Spectrometry To determine the exact mass of the PROTAC and confirm its purity.A high-resolution mass spectrum showing the correct molecular ion peak.
HPLC To assess the purity of the final compound.A single major peak in the chromatogram, indicating high purity (>95%).
Biochemical and Cellular Evaluation Workflow

PROTAC_Evaluation_Workflow cluster_evaluation PROTAC Evaluation Workflow cluster_biochem Biochemical Evaluation cluster_cell Cellular Evaluation Start Purified PROTAC Biochemical Biochemical Assays Start->Biochemical Cellular Cellular Assays Start->Cellular Binding Binding Assays (SPR, ITC) Biochemical->Binding Ternary Ternary Complex Formation (TR-FRET, AlphaLISA) Biochemical->Ternary InVivo In Vivo Studies (Optional) Cellular->InVivo Degradation Protein Degradation (Western Blot, In-Cell Western) Cellular->Degradation Selectivity Selectivity Profiling (Proteomics) Cellular->Selectivity Cytotoxicity Cytotoxicity/Viability Assays Cellular->Cytotoxicity DC50_Dmax DC50 & Dmax Determination Degradation->DC50_Dmax

Caption: Comprehensive workflow for PROTAC evaluation.

Protocol 2: Western Blotting for Protein Degradation

This protocol is a standard method to quantify the degradation of the target protein in cells treated with the PROTAC.

Materials:

  • Cell line expressing the POI

  • PROTAC stock solution (in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Data Analysis:

    • Visualize the protein bands using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

Quantitative Data Presentation

The results from the protein degradation experiments can be used to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum percentage of degradation) values.

PROTAC Concentration (nM) Normalized POI Level (%) % Degradation
0 (Vehicle)1000
18515
105545
1002080
10001585

DC50: ~12 nM Dmax: ~85%

Conclusion and Future Directions

The use of rigid linkers, such as those based on this compound, represents a promising strategy in the rational design of next-generation PROTACs. The protocols and workflows detailed in these application notes provide a comprehensive guide for the synthesis, characterization, and evaluation of such novel protein degraders. By systematically exploring the impact of linker rigidity on PROTAC efficacy, researchers can unlock new avenues for developing more potent and selective therapeutics for a wide range of diseases.

References

  • Troup, R. I., et al. (2020). Current Strategies for the Design of PROTAC Linkers: A Critical Review. Exploratory Target Antitumor Therapy, 1(5), 273–312.
  • Schiedel, M., et al. (2021). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Chemical Biology, 2(4), 1147-1154.
  • Ciulli, A. (2022). The PROTAC technology in drug discovery: achievements and future challenges. Nature Reviews Drug Discovery, 21(3), 181-200.
  • Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 21(3), 181-200.
  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation.
  • Hughes, S. J., & Ciulli, A. (2017). Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders. Essays in Biochemistry, 61(5), 505-516.
  • Zorba, A., et al. (2018). Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proceedings of the National Academy of Sciences, 115(31), E7285-E7292.
  • Sun, X., et al. (2019). A chemical proteomics approach to reveal the spectrum of targets for novel PROTACs. Cell Chemical Biology, 26(1), 125-135.e5.
  • Bond, M. J., et al. (2020). Lessons in PROTAC design from selective degraders of IRAK4. Cell Chemical Biology, 27(2), 199-212.e8.
  • Farnaby, W., et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design.
  • Maniaci, C., et al. (2017). Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation.
  • Mares, A., et al. (2020). JQ1-based PROTACs as degraders of BRD4 and other BET proteins. Molecules, 25(23), 5694.
  • Roy, M. J., et al. (2019). SPR-based screening for PROTAC ternary complex formation. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(7), 773-784.
  • Riching, K. M., et al. (2018). Quantitative live-cell imaging of endogenous proteins with a small molecule sensor.
  • Sakamoto, K. M., et al. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences, 98(15), 8554-8559.
  • Tinworth, C. P., et al. (2019). PROTAC-mediated degradation of Bruton's tyrosine kinase is inhibited by covalent binding. ACS Chemical Biology, 14(3), 342-347.
  • Chamberlain, P. P., & Hamann, L. G. (2019). Development of targeted protein degradation therapeutics.
  • Pettersson, M., & Crews, C. M. (2019). PROteolysis TArgeting Chimeras (PROTACs)—Past, present and future. Drug Discovery Today: Technologies, 31, 15-27.
  • Smith, B. E., et al. (2021). Differential PROTAC substrate specificity conferred by trivial E3 ligase warhead modifications. ACS Central Science, 7(5), 848-860.
  • Burslem, G. M., & Crews, C. M. (2020). Proteolysis-targeting chimeras (PROTACs) as therapeutic agents. Cell, 181(1), 102-114.

Sources

Application Note: 3-(3,5-Dichlorophenyl)acrylic Acid as a Versatile Scaffold for the Synthesis of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical overview and detailed protocols for utilizing 3-(3,5-Dichlorophenyl)acrylic acid as a foundational building block in the synthesis of novel bioactive compounds. We delve into the unique chemical reactivity conferred by its structure and present field-proven methodologies for its derivatization, with a primary focus on the synthesis of amides, a class of compounds frequently associated with potent biological activity, including antifungal action. The protocols herein are designed to be self-validating, with explanations for critical experimental choices to ensure robust and reproducible outcomes.

Introduction: The Strategic Value of the 3,5-Dichlorocinnamic Scaffold

This compound, a derivative of cinnamic acid, is a highly valuable and versatile starting material in synthetic chemistry. Its structure is strategically pre-functionalized with features that are desirable for generating molecules with significant biological effects.

  • The Cinnamic Acid Core: The α,β-unsaturated carboxylic acid moiety provides a rigid and planar scaffold that can correctly orient functional groups for interaction with biological targets. It also offers multiple points for chemical modification.

  • The 3,5-Dichloro Substitution Pattern: The presence of two chlorine atoms on the phenyl ring is of critical importance. Halogens, particularly chlorine, significantly increase the lipophilicity of the molecule, which can enhance its ability to cross biological membranes. Furthermore, this specific substitution pattern is a key pharmacophore in a variety of bioactive molecules, including potent fungicides that target the enzyme succinate dehydrogenase (SDH).[1] The electron-withdrawing nature of the chlorine atoms also modulates the reactivity of the entire molecule.

This application note will focus on the most common and effective synthetic transformations of this scaffold, providing detailed, adaptable protocols for laboratory use.

Physicochemical Properties & Reactivity Profile

Understanding the inherent properties of this compound is fundamental to designing successful synthetic strategies. The key attributes are summarized below.

PropertyValueSource
CAS Number 20595-53-3[2][][4]
Molecular Formula C₉H₆Cl₂O₂[2][]
Molecular Weight 217.05 g/mol [2][]
IUPAC Name (E)-3-(3,5-dichlorophenyl)prop-2-enoic acid[]
Topological Polar Surface Area (TPSA) 37.3 Ų[2]
LogP 3.09[2]
Purity (Typical) ≥95%[2][4]

Reactivity Insights: The molecule's reactivity is dominated by its two primary functional groups: the carboxylic acid and the alkene. The 3,5-dichloro substitution pattern electronically influences both. The strong electron-withdrawing effect of the chlorine atoms increases the acidity of the carboxylic proton and makes the carbonyl carbon more electrophilic. This same effect, however, slightly deactivates the alkene double bond toward electrophilic addition but can make it more susceptible to nucleophilic conjugate addition (Michael addition). For the purpose of synthesizing bioactive compounds like fungicides, derivatization at the carboxylic acid is the most common and fruitful approach.[1]

Core Synthetic Application: Amide Bond Formation

Amide bonds are a cornerstone of medicinal chemistry due to their high metabolic stability and their ability to participate in hydrogen bonding, a key interaction for molecular recognition at enzyme and receptor binding sites.[5] The direct coupling of a carboxylic acid and an amine is challenging due to a competing acid-base reaction.[6] Therefore, activation of the carboxylic acid is required. The most reliable and widely used methods involve carbodiimide coupling agents.[7]

General Workflow for Amide Synthesis

The overall process involves activating the carboxylic acid, introducing the amine nucleophile, and purifying the final amide product. This workflow is designed to be systematic and to minimize the formation of side products.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification A Weigh this compound & Amine Starting Material B Select Coupling Reagents (e.g., EDC, HOBt, DIEA) A->B C Prepare Anhydrous Solvent (e.g., DMF, DCM) B->C D Dissolve Acid in Solvent Cool to 0 °C C->D E Add Coupling Reagents (EDC, HOBt) & Base (DIEA) D->E F Add Amine Solution E->F G Stir at Room Temperature Monitor by TLC F->G H Aqueous Work-up (Quench & Extract) G->H I Dry Organic Layer (e.g., Na₂SO₄) & Concentrate H->I J Purify by Column Chromatography I->J K Characterize Final Product (NMR, MS) J->K

Caption: General workflow for amide synthesis.

Protocol: EDC/HOBt-Mediated Amide Coupling

This protocol describes a robust and widely applicable method for coupling this compound with a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).

Rationale for Reagent Choice:

  • EDC: A water-soluble carbodiimide. Its primary advantage over dicyclohexylcarbodiimide (DCC) is that the urea byproduct is also water-soluble, making it easily removable during aqueous work-up.[7]

  • HOBt: An additive that reacts with the initial O-acylisourea intermediate to form an activated HOBt ester. This intermediate is less prone to racemization (if chiral centers are present) and reacts more efficiently with the amine, increasing yields and reducing side reactions.[8]

  • DIEA: N,N-Diisopropylethylamine is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC and any acids formed during the reaction, driving the equilibrium towards product formation.[5][6]

  • DMF/DCM: Anhydrous N,N-Dimethylformamide or Dichloromethane are common solvents that effectively dissolve the reactants.

Step-by-Step Methodology:

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.). Dissolve it in anhydrous DMF or DCM (approx. 0.1 M concentration).

  • Reagent Addition: Place the flask in an ice bath and cool the solution to 0 °C. To the stirred solution, add HOBt (1.2 eq.) and EDC·HCl (1.2 eq.). Finally, add DIEA (2.5 eq.) dropwise.

    • Expert Insight: Adding the reagents at 0 °C helps to control the initial exothermic reaction and maintain the stability of the active ester intermediate.

  • Amine Addition: While maintaining the temperature at 0 °C, add the desired amine (1.1 eq.), either neat or as a solution in the reaction solvent.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-16 hours.

    • Self-Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting carboxylic acid is a key indicator of reaction completion. A typical mobile phase is a mixture of ethyl acetate and hexanes.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate or DCM. Wash the organic layer sequentially with 5% aqueous HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove HOBt and unreacted acid), and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0% to 50% ethyl acetate in hexanes).

  • Characterization: Combine the pure fractions, remove the solvent, and dry the final amide product under high vacuum. Characterize by NMR and Mass Spectrometry to confirm its identity and purity.

Application Example: Synthesis of a Potential SDH Inhibitor

To illustrate the protocol, we describe the synthesis of a hypothetical but representative antifungal candidate, N-(4-fluorophenyl)-3-(3,5-dichlorophenyl)acrylamide. Aniline moieties are common in commercial fungicides.

Caption: Synthesis of a potential antifungal amide.

ParameterValueNotes
Acid Amount 217 mg (1.0 mmol)1.0 equivalent
Amine Amount 122 mg (1.1 mmol)1.1 equivalents
EDC·HCl Amount 230 mg (1.2 mmol)1.2 equivalents
HOBt Amount 162 mg (1.2 mmol)1.2 equivalents
DIEA Amount 435 µL (2.5 mmol)2.5 equivalents
Solvent (DMF) 10 mLAnhydrous
Typical Yield 75-90%Post-purification
Appearance White to off-white solidCrystalline

Safety and Handling

This compound should be handled in a well-ventilated area or a chemical fume hood. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn.

  • First Aid (General): In case of inhalation, move to fresh air.[9] If skin contact occurs, wash off immediately with soap and plenty of water.[9] For eye contact, rinse thoroughly with water for at least 15 minutes.[9] If ingested, rinse mouth with water and seek immediate medical attention.[9]

  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam for fires.[9]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Consult the full Safety Data Sheet (SDS) from the supplier before use.

Conclusion

This compound is a powerful and versatile building block for the synthesis of diverse molecular libraries. Its strategic dichlorination pattern is a known pharmacophore for potent antifungal agents, making it a compound of significant interest for agrochemical and pharmaceutical research. The amide coupling protocols provided here are robust, reproducible, and easily adaptable, offering a reliable pathway to novel bioactive compounds.

References

  • This compound | C9H6Cl2O2.
  • This compound. Amerigo Scientific. [Link]
  • Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives.
  • Amide Synthesis. Fisher Scientific. [Link]
  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
  • Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. MDPI. [Link]
  • Synthesis and Biological Activities of 3,5-Disubstituted- 4-Hydroxycinnamic Acids Linked to a Functionalized Coumarin. Iraqi Journal of Pharmaceutical Sciences. [Link]
  • Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives | Request PDF.
  • USE OF AMIDE COUPLING REAGENTS IN THE SYNTHESIS OF "POLYMERIZABLE".DIACRYLAMIDE DERIVATIVES OF DIBENZO CROWN ETHER. International Journal of Research in Engineering and Science (IJRES). [Link]
  • Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives.
  • Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues.
  • Highly Efficient Biobased Synthesis of Acrylic Acid.
  • Synthesis and Bioactivity of New Pyrazoline Derivative: N-carbamide-3-(2,4-dichlorophenyl)-5-(4-hydroxy-3.
  • Synthesis, Cytotoxic Activity, Crystal Structure, DFT Studies and Molecular Docking of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile. MDPI. [Link]
  • Chemical Interactions between Drugs Containing Reactive Amines and Acrylates in Aqueous Solutions. DORAS | DCU Research Repository. [Link]
  • Esterification of 3,5-dinitrobenzoic acid with 2- hydroxyethyl methacrylate polymers. Journal of Chemical and Pharmaceutical Research. [Link]
  • Organic Chemistry Revision Sheets Reactions for OCR (A) A-Level Chemistry. Revisely. [Link]
  • Radical copolymerization of acrylic acid and OEGMA475: Monomer reactivity ratios and structural parameters of the copolymer.

Sources

Experimental protocol for assessing the antifungal activity of acrylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antifungal Agents

The escalating incidence of invasive fungal infections, coupled with the rise of antifungal resistance, presents a formidable challenge to global public health. The limited arsenal of antifungal drugs and the significant toxicity associated with some existing therapies necessitate the urgent discovery and development of new chemical entities with novel mechanisms of action. Acrylic acid derivatives have emerged as a promising class of compounds, with preliminary studies indicating a potential to disrupt fungal cell integrity.[1][2][3] Unlike conventional antifungal agents that target specific enzymes in the ergosterol biosynthesis pathway, some acrylic acid derivatives are hypothesized to act on the fungal cell membrane, a mechanism that could be less susceptible to the development of resistance.[3]

This document provides a comprehensive experimental framework for the systematic evaluation of the antifungal properties of a novel series of acrylic acid derivatives, designated as the A-74 series. The protocols outlined herein are grounded in the authoritative standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring methodological rigor and data reproducibility.[4][5][6][7] This guide is intended for researchers in academic and industrial settings who are engaged in the primary screening and mechanistic elucidation of new antifungal candidates.

Part 1: Primary Antifungal Susceptibility Testing - Broth Microdilution Assay

The broth microdilution method is the internationally recognized gold-standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[6] The MIC is defined as the lowest concentration of a drug that inhibits the visible growth of a microorganism after a specified incubation period.[8] This quantitative measure is the foundational metric for assessing the in vitro potency of the A-74 series.

Rationale for Method Selection

The broth microdilution assay is selected for its high-throughput capability, conservation of test compounds, and the generation of quantitative, reproducible data.[9][10] This method is readily adaptable for screening a large number of derivatives against a panel of fungal pathogens. Furthermore, adherence to CLSI and EUCAST guidelines facilitates inter-laboratory comparison of results.[4][7]

Experimental Workflow: Broth Microdilution

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start fungal_prep Fungal Inoculum Preparation start->fungal_prep compound_prep A-74 Derivative Serial Dilution start->compound_prep qc_prep QC Strain Preparation start->qc_prep inoculation Inoculation of 96-Well Plates fungal_prep->inoculation compound_prep->inoculation qc_prep->inoculation incubation Incubation (35°C, 24-48h) inoculation->incubation read_plates Visual or Spectrophotometric Reading incubation->read_plates determine_mic MIC Determination read_plates->determine_mic data_table Tabulate MIC Data determine_mic->data_table end End data_table->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution

Materials and Reagents:

  • A-74 series of acrylic acid derivatives

  • Dimethyl sulfoxide (DMSO, sterile)

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)[6]

  • RPMI 1640 broth medium with L-glutamine, without bicarbonate, buffered with MOPS[4][6]

  • Sterile 96-well, U-bottom microtiter plates[4]

  • Spectrophotometer or microplate reader

  • Hemocytometer

  • Incubator (35°C)[4]

Step-by-Step Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolates on Sabouraud Dextrose Agar for 24-48 hours.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.

    • Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts and 0.4 x 10⁴ to 5 x 10⁴ conidia/mL for molds.[4]

  • Preparation of A-74 Derivative Stock Solutions:

    • Dissolve the A-74 derivatives in DMSO to a stock concentration of 1280 µg/mL.

  • Serial Dilution in Microtiter Plates:

    • Add 100 µL of RPMI 1640 to all wells of a 96-well plate.

    • Add 100 µL of the A-74 derivative stock solution to the first column of wells, resulting in a concentration of 640 µg/mL.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last column. This will create a concentration gradient typically ranging from 64 µg/mL to 0.06 µg/mL.[11]

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Include a positive control (inoculum without drug) and a negative control (medium only).

    • Incubate the plates at 35°C for 24-48 hours.[4]

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the A-74 derivative that causes a significant reduction in fungal growth (typically ≥50% inhibition) compared to the positive control.[6] This can be assessed visually or by measuring the optical density at 530 nm.

Data Presentation: MIC Values
DerivativeC. albicans ATCC 90028 MIC (µg/mL)A. fumigatus ATCC 204305 MIC (µg/mL)C. parapsilosis ATCC 22019 (QC) MIC (µg/mL)
A-74-018162
A-74-02481
A-74-03>64>642
Fluconazole1642

Part 2: Elucidating the Mechanism of Action

Identifying the cellular target and mechanism of action is a critical step in the development of a novel antifungal agent. For the A-74 series, preliminary data suggests a potential interaction with the fungal cell membrane. The following protocols are designed to investigate this hypothesis further.

Hypothesized Signaling Pathway Disruption

SignalingPathway A74 A-74 Derivative Membrane Fungal Cell Membrane A74->Membrane Permeability Increased Membrane Permeability Membrane->Permeability Ion Ion Influx/ Efflux Permeability->Ion Potential Loss of Membrane Potential Ion->Potential ROS ROS Production Potential->ROS Apoptosis Apoptosis ROS->Apoptosis Death Cell Death Apoptosis->Death

Caption: Hypothesized mechanism of action for A-74 derivatives.

Protocol 2.1: Fungal Membrane Permeability Assay

This assay utilizes the fluorescent dye SYTOX Green, which can only enter cells with compromised plasma membranes and fluoresces upon binding to nucleic acids.[12][13]

Step-by-Step Procedure:

  • Fungal Cell Preparation:

    • Harvest fungal cells in the mid-logarithmic phase of growth.

    • Wash and resuspend the cells in a suitable buffer (e.g., HEPES).

  • Assay Setup:

    • In a 96-well black microtiter plate, add the fungal cell suspension.

    • Add varying concentrations of the A-74 derivatives.

    • Add SYTOX Green to a final concentration of 1 µM.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity (excitation 485 nm, emission 520 nm) over time using a microplate reader.

    • An increase in fluorescence indicates membrane permeabilization.[12]

Protocol 2.2: In Vitro Cytotoxicity Assay

It is crucial to assess the toxicity of the A-74 derivatives against mammalian cells to determine their therapeutic window.[14][15] Unlike antibacterial drugs, antifungals target eukaryotic cells, which increases the risk of off-target toxicity to the host.[14]

Step-by-Step Procedure:

  • Cell Culture:

    • Culture a relevant mammalian cell line (e.g., HeLa or HepG2) in a 96-well plate until confluent.

  • Compound Exposure:

    • Expose the cells to a range of concentrations of the A-74 derivatives for 24 hours.

  • Viability Assessment:

    • Use a colorimetric assay such as MTT or MTS to assess cell viability.[14][16]

    • Measure the absorbance at the appropriate wavelength.

  • IC50 Determination:

    • Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability.[15]

Trustworthiness and Self-Validation

To ensure the reliability of the experimental data, the following quality control measures are essential:

  • Reference Strains: Always include well-characterized QC strains with known MIC ranges in each assay.[17][18]

  • Positive and Negative Controls: The inclusion of appropriate controls is mandatory for validating each experiment.

  • Replicates: All experiments should be performed in triplicate to ensure statistical validity.

  • Standardized Conditions: Strict adherence to standardized incubation times, temperatures, and media is critical for reproducibility.[4][7]

Conclusion

The protocols detailed in this application note provide a robust framework for the initial evaluation of the antifungal activity of the A-74 series of acrylic acid derivatives. By following these standardized methods, researchers can generate high-quality, reproducible data that will be crucial for identifying lead compounds for further preclinical development. The subsequent investigation into the mechanism of action will provide valuable insights into the therapeutic potential of this novel class of antifungal agents.

References

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2018). Journal of Visualized Experiments. [Link]
  • Pfaller, M. A., & Diekema, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00092-19. [Link]
  • CLSI. (n.d.). M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts.
  • Creative Biolabs. (n.d.). Antifungal Drug In Vitro Cytotoxicity Assessment Service. [Link]
  • CLSI. (2020). M60 | Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition.
  • EUCAST. (n.d.). Fungi (AFST). European Committee on Antimicrobial Susceptibility Testing. [Link]
  • JoVE. (2022). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview [Video]. YouTube. [Link]
  • EUCAST. (n.d.). Antifungal Resistance Testing. [Link]
  • CLSI. (2022). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts.
  • de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 57127. [Link]
  • Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing for C. auris. [Link]
  • Arendrup, M. C., et al. (2010). EUCAST breakpoints for antifungals. Drug News & Perspectives, 23(4), 237-244. [Link]
  • Silva, N. C., et al. (2019). Understanding the mechanism of action of protease inhibitors in controlling the growth of the Candida Genus: potential candidates for development of new antifungal molecules.
  • Ziegelbauer, K., et al. (2001). High Throughput Assay to Detect Compounds That Enhance the Proton Permeability of Candida albicans Membranes. Journal of Biomolecular Screening, 6(4), 273-278. [Link]
  • Anderson, J. B., et al. (2018). Combinatorial Antimicrobial Effects of Imidazolium-Based Ionic Liquids and Antifungals on Model Fungal Organisms.
  • Arendrup, M. C. (2010). EUCAST breakpoints for antifungals. Drugs of the Future, 35(Suppl. A), 57. [Link]
  • Arendrup, M. C., et al. (2010). EUCAST breakpoints for antifungals.
  • Elfita, E., et al. (2018). Cytotoxic Activity Screening of Fungal Extracts Derived from the West Sumatran Marine Sponge Haliclona fascigera to Several Human Cell Lines. Pharmacognosy Journal, 10(1). [Link]
  • Thevissen, K., et al. (2000). Permeabilization of Fungal Membranes by Plant Defensins Inhibits Fungal Growth. Applied and Environmental Microbiology, 66(1), 53-59. [Link]
  • Amerikova, M., et al. (2022). Membrane Permeabilization and Antimicrobial Activity of Recombinant Defensin-d2 and Actifensin against Multidrug-Resistant Pseudomonas aeruginosa and Candida albicans. International Journal of Molecular Sciences, 23(14), 7601. [Link]
  • Lee, J. K., et al. (2020). Antifungal Effect of A Chimeric Peptide Hn-Mc against Pathogenic Fungal Strains.
  • Arikan, S., et al. (2001). Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. Antimicrobial Agents and Chemotherapy, 45(11), 3175-3179. [Link]
  • Quishida, C. C. D., et al. (2022). The Cytotoxic and Inhibitory Effects of Plant Derivatives on Candida albicans Biofilms: A Scoping Review. Journal of Fungi, 8(11), 1184. [Link]
  • Wang, Y., et al. (2024). Discovery of novel acrylopimaric acid triazole derivatives as promising antifungal agents. Pest Management Science, 80(6), 2697-2708. [Link]
  • Li, Y., et al. (2013). Synthesis, Characterization, Antibacterial and Antifungal Evaluation of Novel Monosaccharide Esters. Molecules, 18(1), 803-814. [Link]
  • El-Sayed, A. M., et al. (2020). Antibacterial and Anti-Fungal Biological Activities for Acrylonitrile, Acrylamide and 2-Acrylamido-2-Methylpropane Sulphonic Acid Crosslinked Terpolymers. Polymers, 12(11), 2568. [Link]
  • Wieder, A. M. (2017). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 6(suppl_1), S2-S9. [Link]
  • Akca, G., et al. (2014). In vitro antifungal evaluation of seven different disinfectants on acrylic resins.
  • McCarthy, M. W., & Walsh, T. J. (2022). Pharmacodynamics, Mechanisms of Action and Resistance, and Spectrum of Activity of New Antifungal Agents. Journal of Fungi, 8(5), 488. [Link]
  • Rex, J. H., et al. (2001). Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. Clinical Microbiology Reviews, 14(4), 643-658. [Link]
  • Akca, G., et al. (2014). In vitro antifungal evaluation of seven different disinfectants on acrylic resins.
  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517. [Link]

Sources

Application Notes and Protocols for Evaluating the Cytotoxicity of 3-(3,5-Dichlorophenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multi-Faceted Approach to Cytotoxicity Assessment

3-(3,5-Dichlorophenyl)acrylic acid is a synthetic organic compound available for research purposes[][2]. As with any novel chemical entity intended for potential therapeutic or industrial application, a thorough evaluation of its cytotoxic potential is a critical first step in safety and efficacy profiling. While specific biological activity and cytotoxicity data for this compound are not extensively documented in public literature, related acrylate-based derivatives have been investigated for antiproliferative effects, with some showing mechanisms involving the disruption of cellular microtubules and induction of cell cycle arrest[3]. This suggests that this compound could elicit a range of cellular responses, from simple necrosis to programmed cell death (apoptosis).

Therefore, a single cytotoxicity assay is insufficient to capture the full spectrum of potential effects. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cytotoxicity of this compound using a panel of robust, validated cell-based assays. By employing methods that probe different cellular endpoints—metabolic activity, membrane integrity, lysosomal function, and apoptotic pathways—a more complete and nuanced understanding of the compound's cellular impact can be achieved.

This document provides detailed, field-proven protocols for four key assays:

  • MTT Assay: To assess metabolic activity and cell viability.

  • Lactate Dehydrogenase (LDH) Assay: To quantify plasma membrane damage.

  • Neutral Red Uptake (NRU) Assay: To evaluate lysosomal integrity.

  • Annexin V/PI Staining & Caspase-3/7 Activity: To specifically detect and quantify apoptosis.

The protocols are designed to be self-validating, with explanations of the scientific principles and critical steps to ensure data integrity and reproducibility.

Part 1: Foundational Assays for General Cytotoxicity Screening

The initial assessment of a compound's toxicity typically involves screening for broad effects on cell viability and membrane integrity. The MTT, LDH, and Neutral Red assays are cornerstones of this primary evaluation, offering distinct yet complementary insights into the cellular response to this compound.

MTT Assay: Measuring Metabolic Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of their viability and proliferation[4]. Viable cells possess NAD(P)H-dependent oxidoreductase enzymes, primarily in the mitochondria, that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product[4][5]. The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of metabolically active (living) cells[5][6].

Causality Behind Experimental Choices:

  • Why MTT? This assay is widely used due to its simplicity, high throughput, and sensitivity. It provides a robust initial screen for compounds that may interfere with mitochondrial function or overall cellular metabolism.

  • Incubation Time: A 4-hour incubation with MTT is a standard duration that allows for sufficient formazan production without causing significant toxicity from the MTT reagent itself[4][7].

  • Solubilization: Formazan crystals are insoluble in aqueous culture medium and must be dissolved before absorbance can be measured. An overnight incubation with a solubilization solution (like SDS-HCl) ensures complete dissolution for accurate readings[4][7].

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay seed 1. Seed cells in 96-well plate (e.g., 1x10^4 cells/well) incubate1 2. Incubate for 24h (37°C, 5% CO2) seed->incubate1 treat 3. Treat with this compound (serial dilutions) incubate1->treat incubate2 4. Incubate for 24-72h treat->incubate2 add_mtt 5. Add MTT solution (final conc. 0.5 mg/mL) incubate2->add_mtt incubate3 6. Incubate for 4h add_mtt->incubate3 add_sol 7. Add Solubilization Solution incubate3->add_sol incubate4 8. Incubate overnight add_sol->incubate4 read 9. Read Absorbance (570 nm) incubate4->read

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol: MTT Assay

  • Cell Seeding: Seed a suitable cell line (e.g., HeLa, A549, or a relevant line for your research) into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of culture medium)[5][7]. Include wells for medium-only blanks. Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. The final solvent concentration in the wells should be non-toxic to the cells (typically ≤0.5%).

  • Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include vehicle control wells (containing the same concentration of solvent as the compound wells) and untreated control wells.

  • Incubation: Incubate the plate for a desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT stock solution in sterile PBS to each well (final concentration of 0.5 mg/mL)[4].

  • Formazan Formation: Incubate the plate for another 4 hours at 37°C[4][7].

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well[7]. Mix gently by pipetting to aid dissolution.

  • Final Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals[4].

  • Data Acquisition: Measure the absorbance of the samples at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance[4].

Lactate Dehydrogenase (LDH) Assay: Quantifying Membrane Rupture

Principle: The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium[8][9]. LDH is a stable cytosolic enzyme that is rapidly released upon lysis or damage to the plasma membrane[8][10]. The assay involves a two-step enzymatic reaction where the released LDH reduces NAD⁺ to NADH, which then reduces a tetrazolium salt (INT) to a red formazan product. The amount of formazan is proportional to the amount of LDH released, and therefore, to the level of cytotoxicity[10][11].

Causality Behind Experimental Choices:

  • Why LDH? This assay directly measures cell death associated with the loss of membrane integrity (necrosis), providing a different perspective than the metabolic-based MTT assay. It is particularly useful for detecting acute cytotoxicity.

  • Controls are Critical: The inclusion of a "maximum LDH release" control (cells lysed with a detergent like Triton X-100) is essential[10][12]. This control represents 100% cytotoxicity and is used to normalize the data, allowing for an accurate calculation of the percentage of cytotoxicity caused by the test compound[13].

  • Supernatant Transfer: The assay is performed on the cell culture supernatant. A gentle centrifugation step before transferring the supernatant is recommended to pellet any detached cells or debris, preventing their LDH content from artificially inflating the results[10].

Detailed Protocol: LDH Cytotoxicity Assay

  • Cell Seeding and Treatment: Follow steps 1-4 as described in the MTT protocol. Prepare triplicate wells for three control groups:

    • Vehicle Control: Cells treated with vehicle only (for spontaneous LDH release).

    • Maximum Release Control: Cells treated with vehicle, to which lysis buffer will be added later.

    • Medium Background Control: Wells with culture medium but no cells.

  • Induce Maximum Lysis: 30-45 minutes before the end of the compound incubation period, add 10 µL of 10X Lysis Solution (e.g., Triton X-100) to the "Maximum Release Control" wells[10].

  • Collect Supernatant: Following incubation, centrifuge the 96-well plate at 400 x g for 5 minutes[10]. This step pellets cells and debris.

  • Transfer Supernatant: Carefully transfer 50-100 µL of supernatant from each well to a new, clear 96-well flat-bottom plate.

  • Prepare Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically by mixing a substrate mix with an assay buffer)[8]. Protect this reagent from light.

  • Add Reaction Mixture: Add 100 µL of the prepared LDH Reaction Solution to each well of the new plate containing the supernatants[10].

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light[10].

  • Stop Reaction (Optional but Recommended): Add 50 µL of Stop Solution (if provided in the kit) to each well.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

Neutral Red Uptake (NRU) Assay: Assessing Lysosomal Integrity

Principle: The Neutral Red Uptake (NRU) assay is a cell viability/cytotoxicity assay based on the ability of viable, healthy cells to incorporate and bind the supravital dye Neutral Red within their lysosomes[14][15]. Neutral Red is a weak cationic dye that penetrates cell membranes and accumulates in the acidic environment of the lysosomes. Cellular damage, particularly to the lysosomal membrane, impairs the cell's ability to take up and retain the dye. The amount of dye extracted from the cells after a wash step is proportional to the number of viable cells[15][16].

Causality Behind Experimental Choices:

  • Why NRU? This assay provides a distinct measure of viability by focusing on lysosomal integrity. It can detect cellular stress and damage that may not immediately lead to membrane rupture (LDH release) or a complete shutdown of metabolism (MTT assay).

  • Wash Step: After dye incubation, a wash step with PBS is crucial to remove any unincorporated dye from the surface of the cells and the well, which would otherwise lead to high background and inaccurate results[16].

  • Destain Solution: The dye is trapped within the lysosomes. An acidified ethanol solution is used to extract the dye from the viable cells for quantification[16][17].

Detailed Protocol: Neutral Red Uptake Assay

  • Cell Seeding and Treatment: Follow steps 1-4 as described in the MTT protocol.

  • Remove Treatment Medium: After the compound incubation period, aspirate the culture medium from all wells.

  • Dye Incubation: Add 100 µL of pre-warmed Neutral Red solution (e.g., 50 µg/mL in medium) to each well. Incubate for 2-3 hours at 37°C and 5% CO₂[16].

  • Remove Dye: Discard the Neutral Red solution and rinse the cells once with 150 µL of PBS to remove excess dye[16].

  • Dye Extraction: Add 150 µL of Neutral Red Destain Solution (typically 50% ethanol, 49% water, 1% glacial acetic acid) to each well[16].

  • Solubilization: Place the plate on an orbital shaker for 10-15 minutes to ensure complete extraction and solubilization of the dye[17].

  • Data Acquisition: Measure the absorbance of the solubilized dye at 540 nm.

Part 2: Advanced Assays for Mechanistic Insights into Cell Death

If the initial screening assays indicate significant cytotoxicity, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common pathway induced by cytotoxic compounds. The following assays can distinguish apoptosis from necrosis and quantify key events in the apoptotic cascade.

Annexin V & Propidium Iodide (PI) Staining for Apoptosis Detection

Principle: This flow cytometry-based assay is a gold standard for detecting apoptosis. It relies on two key cellular changes. First, in early apoptosis, a phospholipid called phosphatidylserine (PS), which is normally located on the inner leaflet of the plasma membrane, flips to the outer leaflet[18]. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) and can bind to these exposed PS residues, marking early apoptotic cells[19]. Second, in late-stage apoptosis and necrosis, the cell membrane loses its integrity. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells to intercalate with DNA. By using both stains, one can differentiate between four cell populations:

  • Annexin V- / PI- : Live, healthy cells.

  • Annexin V+ / PI- : Early apoptotic cells.

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells.

  • Annexin V- / PI+ : Necrotic cells (rarely observed, often considered debris).

Causality Behind Experimental Choices:

  • Why Annexin V/PI? This dual-staining method provides quantitative data on the different stages of cell death, offering much deeper mechanistic insight than viability assays alone. It clearly distinguishes between the controlled, programmed cell death of apoptosis and the uncontrolled membrane rupture of necrosis.

  • Binding Buffer: The binding of Annexin V to PS is calcium-dependent. Therefore, all staining and washing steps must be performed in a specific binding buffer containing CaCl₂[19][20].

  • Timing is Key: The assay should be performed as soon as possible after staining, and samples should be kept on ice to prevent the progression of apoptosis and degradation of the signal[19].

Experimental Workflow: Annexin V/PI Assay

AnnexinV_Workflow cluster_prep Cell Preparation & Treatment cluster_stain Staining cluster_analysis Analysis seed 1. Seed & treat cells in culture plates harvest 2. Harvest cells (trypsinize if adherent) Collect supernatant for floating cells seed->harvest wash1 3. Wash cells with cold PBS harvest->wash1 resuspend 4. Resuspend in 1X Binding Buffer wash1->resuspend add_stains 5. Add FITC-Annexin V and PI resuspend->add_stains incubate 6. Incubate for 15-20 min (Room Temp, Dark) add_stains->incubate add_buffer 7. Add 1X Binding Buffer incubate->add_buffer analyze 8. Analyze by Flow Cytometry add_buffer->analyze

Caption: Workflow for Annexin V & PI apoptosis detection.

Detailed Protocol: Annexin V/PI Staining

  • Cell Culture and Treatment: Seed cells in 6-well plates or T25 flasks and treat with this compound for the desired time. Include positive (e.g., staurosporine treatment) and negative (vehicle) controls[18].

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant containing floating cells, and transfer to a centrifuge tube[21].

  • Washing: Centrifuge the cell suspension (e.g., 500 x g for 5 minutes). Discard the supernatant and wash the cell pellet once with cold 1X PBS[20].

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL[20].

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI solution (e.g., 100 µg/mL working stock)[20][21]. Gently mix.

  • Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark[20].

  • Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube[20]. Keep samples on ice and protected from light.

  • Data Acquisition: Analyze the samples by flow cytometry as soon as possible (ideally within 1 hour).

Caspase-3/7 Activity Assay

Principle: Caspases are a family of proteases that are central to the execution of apoptosis. Caspase-3 and Caspase-7 are key "executioner" caspases; their activation marks a point of no return in the apoptotic pathway. This assay utilizes a proluminescent substrate containing the tetrapeptide sequence DEVD, which is specifically recognized and cleaved by active caspase-3 and -7[22][23]. The cleavage event releases a substrate (aminoluciferin) for luciferase, generating a luminescent signal that is directly proportional to the amount of active caspase-3/7 in the sample[22][24].

Causality Behind Experimental Choices:

  • Why Caspase-3/7? Measuring the activity of these executioner caspases provides a specific and sensitive biochemical marker for apoptosis. An increase in caspase-3/7 activity strongly confirms that the observed cell death is occurring via the apoptotic pathway.

  • "Add-Mix-Measure" Format: The assay is designed for high-throughput screening in a simple "add-mix-measure" format. A single reagent is added to the cells, which both lyses the cells to release the caspases and provides the necessary substrates for the luminescent reaction[22]. This minimizes pipetting steps and improves reproducibility.

Detailed Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence measurements. Follow steps 1-4 as described in the MTT protocol.

  • Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent[24]. Allow it to equilibrate to room temperature before use.

  • Assay Procedure: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes. b. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well[22]. c. Mix the contents of the wells by placing the plate on an orbital shaker for 30-60 seconds.

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light. Incubation time may need optimization depending on the cell type and treatment.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Part 3: Data Analysis and Interpretation

A multi-assay approach requires careful data analysis to build a cohesive story of the compound's cytotoxic effects.

Data Presentation:

Summarize the quantitative results from the screening assays in a table to facilitate comparison. The IC₅₀ value (the concentration of compound that inhibits 50% of the cellular response) is a standard metric for cytotoxicity.

Table 1: Summary of Cytotoxicity Screening Data for this compound

Assay TypeEndpoint MeasuredIC₅₀ (µM) after 24hIC₅₀ (µM) after 48h
MTT Metabolic Activity[Insert Value][Insert Value]
LDH Membrane Integrity[Insert Value][Insert Value]
NRU Lysosomal Integrity[Insert Value][Insert Value]

Interpreting the Results:

  • Concordant IC₅₀ Values: If the IC₅₀ values from the MTT, LDH, and NRU assays are similar, it suggests a general, acute cytotoxic effect leading to rapid cell death.

  • Discrepant IC₅₀ Values:

    • Low MTT IC₅₀, High LDH IC₅₀: This pattern suggests that the compound primarily impairs mitochondrial function or metabolic activity without immediately causing membrane rupture. This could be an early indicator of apoptosis.

    • Low NRU IC₅₀, Higher MTT/LDH IC₅₀: This may indicate that lysosomal destabilization is an early event in the compound's mechanism of action.

  • Apoptosis Confirmation: A significant increase in the Annexin V+/PI- population and a dose-dependent increase in Caspase-3/7 activity would strongly confirm that this compound induces apoptosis. The relative proportions of early and late apoptotic cells from the Annexin V/PI assay can provide further insight into the kinetics of the cell death process.

By integrating the data from these complementary assays, researchers can construct a detailed profile of the cytotoxic activity of this compound, moving from a general assessment of toxicity to a more refined understanding of its mechanism of action.

References

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC - NIH. [Link]
  • MTT Proliferation Assay Protocol.
  • The Annexin V Apoptosis Assay. University of Virginia. [Link]
  • LDH cytotoxicity assay. Protocols.io. [Link]
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. PMC - NIH. [Link]
  • Caspase 3/7 Activity. Protocols.io. [Link]
  • Cytotoxicity Assay Protocol & Troubleshooting.
  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition
  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. [Link]
  • LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. InvivoGen. [Link]
  • ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay.
  • Neutral Red Uptake Assay. RE-Place. [Link]
  • DB-ALM Protocol n° 46 : BALB/c 3T3 Neutral Red Uptake (NRU) Cytotoxicity Test. European Commission. [Link]
  • ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay.
  • Caspase 3/7 activity assay. Bio-protocol. [Link]
  • Technical Manual Caspase 3/7 Activity Assay Kit. Abbkine. [Link]
  • Cytotoxicity Assay Protocol. Protocols.io. [Link]
  • This compound. PubChem. [Link]
  • Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues.
  • Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells. PMC - NIH. [Link]
  • This compound. Amerigo Scientific. [Link]
  • Acrylic acid – Knowledge and References. Taylor & Francis. [Link]

Sources

Application Notes and Protocols for In Vivo Antitumor Screening of Acrylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on conducting in vivo antitumor screening of novel acrylic acid derivatives. The protocols and rationale described herein are synthesized from established best practices and are designed to ensure scientific rigor, ethical conduct, and data integrity.

Introduction: The Therapeutic Potential of Acrylic Acid Derivatives

Acrylic acid and its derivatives represent a versatile class of small molecules that have garnered significant interest in oncology research. Their chemical scaffold allows for diverse structural modifications, leading to compounds with a wide range of biological activities. Several studies have demonstrated the potent in vitro cytotoxic effects of acrylic acid derivatives against various cancer cell lines.[1][2][3][4] The proposed mechanisms of action are often multifaceted, including the induction of apoptosis, cell cycle arrest (commonly at the G2/M phase), and inhibition of key cellular processes like tubulin polymerization.[2][5][6]

While in vitro assays are crucial for initial high-throughput screening, they do not fully recapitulate the complex tumor microenvironment and systemic effects present in a living organism. Therefore, in vivo screening in appropriate animal models is an indispensable step to evaluate the therapeutic potential, pharmacokinetics, and toxicity of promising acrylic acid derivatives before they can be considered for clinical development.[7][8][9] This guide outlines the critical considerations and detailed protocols for performing such essential preclinical studies.

Experimental Design and Rationale: A Framework for Robust In Vivo Studies

A well-designed in vivo study is paramount for generating reproducible and translatable data. The following sections detail the key components of a robust experimental design for screening acrylic acid derivatives.

Selection of an Appropriate Animal Model

The choice of animal model is critical and depends on the specific research question.[8]

  • Xenograft Models: Human tumor cells are implanted into immunodeficient mice (e.g., nude, SCID, or NSG mice).[7][10] This is the most common model for initial efficacy testing of compounds against human cancers.

    • Cell Line-Derived Xenografts (CDX): Utilizes established cancer cell lines. These are cost-effective and have well-characterized growth properties.[10]

    • Patient-Derived Xenografts (PDX): Tumor fragments from a patient are directly implanted into mice. PDX models better represent the heterogeneity and molecular features of human tumors.[10][11]

  • Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice of the same genetic background.[10][11] These models are essential for studying the interplay between the immune system and the therapeutic agent, which is particularly relevant for immuno-oncology drugs.

  • Orthotopic Models: Tumor cells are implanted into the organ of origin (e.g., breast cancer cells into the mammary fat pad). These models more accurately mimic the tumor microenvironment and metastatic progression compared to subcutaneous models.[10][11]

For the initial screening of a novel acrylic acid derivative, a subcutaneous CDX model is often the most practical starting point due to the ease of tumor implantation and monitoring.

Ethical Considerations and Animal Welfare

All animal experiments must be conducted in strict accordance with institutional and national guidelines for animal welfare.[12][13][14][15] Key principles include:

  • The 3Rs (Replacement, Reduction, and Refinement): Every effort should be made to replace animal studies with alternative methods, reduce the number of animals used, and refine experimental procedures to minimize suffering.[12]

  • Humane Endpoints: Clear criteria for euthanasia must be established before the study begins to prevent unnecessary suffering.[13][14][16][17] These endpoints are typically based on tumor size, body weight loss, and clinical signs of distress.[16][17][18]

Experimental Groups and Controls

A typical study design will include the following groups:

GroupDescriptionRationale
Vehicle Control Animals receive the formulation vehicle (the solution used to dissolve the drug) without the active compound.To control for any effects of the vehicle on tumor growth and animal health.
Treatment Group(s) Animals receive the acrylic acid derivative at one or more dose levels.To evaluate the antitumor efficacy of the test compound. Multiple doses can establish a dose-response relationship.
Positive Control Animals receive a standard-of-care chemotherapeutic agent known to be effective against the chosen tumor model (e.g., paclitaxel, doxorubicin).To validate the sensitivity of the tumor model to treatment and provide a benchmark for the test compound's efficacy.

The number of animals per group is a critical parameter that should be determined by statistical power analysis to ensure that the study is adequately powered to detect a meaningful treatment effect.[19][20]

Dosing and Administration Route

The dose and route of administration should be informed by prior in vitro potency data and any available pharmacokinetic and toxicology data.

  • Route of Administration: Common routes for preclinical cancer studies include:

    • Intraperitoneal (i.p.): Often used for initial screening due to ease of administration.

    • Oral (p.o.): Preferred for drugs intended for oral administration in humans.

    • Intravenous (i.v.): Used for compounds with poor oral bioavailability or for mimicking intravenous therapies.

  • Dose and Schedule: A dose-finding study may be necessary to determine the maximum tolerated dose (MTD).[21] Treatment can be administered daily, every other day, or on a different schedule depending on the compound's properties.

Experimental Workflow

experimental_workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase cell_culture Tumor Cell Culture implantation Tumor Cell Implantation cell_culture->implantation animal_acclimatization Animal Acclimatization animal_acclimatization->implantation randomization Randomization into Groups implantation->randomization treatment Treatment Administration randomization->treatment monitoring Tumor & Health Monitoring treatment->monitoring Repeated Cycles endpoint Humane Endpoint Reached monitoring->endpoint data_collection Data & Sample Collection endpoint->data_collection analysis Statistical Analysis data_collection->analysis interpretation Interpretation of Results analysis->interpretation

Caption: Hypothesized mechanism of a tubulin-inhibiting acrylic acid derivative.

Conclusion and Future Directions

A successful in vivo antitumor screening study will demonstrate that an acrylic acid derivative can significantly inhibit tumor growth in a relevant animal model at a well-tolerated dose. Positive results from this initial screen provide a strong rationale for more advanced preclinical studies, including:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) studies: To understand the drug's absorption, distribution, metabolism, and excretion, and to correlate drug exposure with antitumor activity.

  • Mechanism of Action studies: Using tumor samples from the in vivo study to confirm the drug's on-target effects (e.g., via immunohistochemistry or Western blotting).

  • Evaluation in orthotopic or metastatic models: To assess efficacy in more clinically relevant settings.

  • Formal toxicology studies: To fully characterize the safety profile of the compound. [22][23][24] By following the rigorous and ethically sound protocols outlined in this guide, researchers can effectively evaluate the in vivo potential of novel acrylic acid derivatives and advance the most promising candidates toward clinical application for the benefit of cancer patients.

References

  • Hothorn, L. A. (2006). Statistical Analysis of in Vivo Anticancer Experiments: Tumor Growth Inhibition.
  • Sharpless, N. E., & DePinho, R. A. (2006). The Use of Targeted Mouse Models for Preclinical Testing of Novel Cancer Therapeutics.
  • Hothorn, L. A. (2006). Statistical Analysis of in Vivo Anticancer Experiments: Tumor Growth Inhibition.
  • Makena, M. R., et al. (n.d.). Illustration of the method for measuring subcutaneous tumors in mice.
  • JoVE. (2023). Mouse Models of Cancer Study. Journal of Visualized Experiments.
  • Wang, Y., et al. (2015).
  • Eurofins Discovery. (2023). In Vivo Oncology Models for Drug Discovery. Eurofins Discovery.
  • Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. PubMed Central.
  • ResearchGate. (n.d.). Comparisons of in vivo cancer models and their applications.
  • Koziol, J. A., & Maxwell, D. A. (1993). Statistical Analysis of in Vivo Tumor Growth Experiments. Cancer Research, 53(24), 6042-6050.
  • Charles River Laboratories. (n.d.). Cancer Models.
  • Norecopa. (n.d.). Guidelines for the use of animals in cancer research. Norecopa.
  • OUCI. (n.d.). Statistical Analysis of in Vivo Anticancer Experiments: Tumor Growth Inhibition. OUCI.
  • Alfa Cytology. (n.d.).
  • Code of Practice for Animal Experiments in Cancer Research. (n.d.). Code of Practice Animal Experiments in Cancer Research.
  • National Institutes of Health. (2025). Improved analysis of in vivo drug combination experiments with a comprehensive statistical framework and web-tool.
  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
  • University of North Carolina at Chapel Hill. (2021).
  • University of Washington. (n.d.). ​Tumor Growth Monitoring and Endpoint Criteria in Research Animals. University of Washington Office of Animal Welfare.
  • Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research.
  • Fayad, E., et al. (2023).
  • Pal, S., et al. (1988).
  • Fayad, E., et al. (2023).
  • Cancer Research UK. (n.d.). Use of animals in research policy. Cancer Research UK.
  • Jensen, M. M., et al. (2008). Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper. PubMed Central.
  • Haim Zada, M., et al. (2022). Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach: Graphical Abstract. Journal of Drug Delivery Science and Technology.
  • Washington State University Institutional Animal Care and Use Committee. (2024). Guideline #8: Tumor Burden in Rodents.
  • U.S. Food and Drug Administration. (1999).
  • Labinsights. (2023). The Importance of Toxicology Studies in Preclinical Research. Labinsights.
  • El-Damasy, A. K., et al. (2022). Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents.
  • MDPI. (2023).
  • YouTube. (2016). Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach. YouTube.
  • Schein, P. S., et al. (1977). Preclinical toxicology of anticancer agents.
  • Labmate Online. (n.d.). The Crucial Role of preclinical toxicology studies in Drug Discovery.
  • Sigma-Aldrich. (n.d.). Solubility Enhancement of Hydrophobic Drugs. Sigma-Aldrich.
  • Wang, Y., et al. (2015).
  • Fayad, E., et al. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues.

Sources

Probing the Cytoskeleton: A Detailed Protocol for In Vitro Tubulin Polymerization Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dynamic Microtubule as a Therapeutic Target

Microtubules, the dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the eukaryotic cytoskeleton.[1] Their constant state of flux, characterized by periods of polymerization (growth) and depolymerization (shrinkage), is critical for a host of vital cellular functions, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[1][2] The critical role of microtubule dynamics in mitosis has made them a prime target for anticancer drug development.[3][4] Agents that disrupt microtubule formation, either by inhibiting polymerization or preventing depolymerization, can lead to cell-cycle arrest and ultimately, apoptosis.[2][3] This principle is the cornerstone of widely used chemotherapeutic drugs like the taxanes (e.g., paclitaxel), which stabilize microtubules, and vinca alkaloids (e.g., vincristine), which destabilize them.[5]

The in vitro tubulin polymerization assay serves as a robust and indispensable tool in the discovery and preclinical characterization of novel compounds that modulate microtubule dynamics.[6] This application note provides a comprehensive, step-by-step protocol for a fluorescence-based tubulin polymerization inhibition assay, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring a thorough understanding of the assay's principles and empowering users to generate reliable and reproducible data.

Assay Principle: Visualizing Microtubule Dynamics

The in vitro tubulin polymerization assay monitors the assembly of purified tubulin into microtubules in real-time. This process is initiated by raising the temperature to 37°C in the presence of guanosine-5'-triphosphate (GTP), which is essential for tubulin polymerization.[7][8] The polymerization process typically follows a sigmoidal curve with three distinct phases: a lag phase (nucleation), a growth phase (elongation), and a plateau phase (steady state).[9]

While the traditional method tracks the increase in light scattering (turbidity) at 340 nm as microtubules form, this protocol focuses on a more sensitive fluorescence-based approach.[1] This method utilizes a fluorescent reporter molecule that preferentially binds to polymerized microtubules, leading to a significant increase in fluorescence intensity.[1] Therefore, the rate and extent of the fluorescence increase are directly proportional to the amount of microtubule polymer formed.[1]

Compounds that inhibit tubulin polymerization will reduce the rate and extent of this fluorescence increase, while microtubule-stabilizing agents will enhance it.[6]

Visualizing the Workflow and Mechanism

To better understand the experimental process and the underlying mechanism of inhibition, the following diagrams are provided.

G cluster_prep Reagent Preparation (On Ice) cluster_mix Reaction Mix Assembly (On Ice) cluster_plate Plate Setup cluster_reaction Initiation & Measurement cluster_analysis Data Analysis tubulin Purified Tubulin reaction_mix Tubulin Reaction Mix tubulin->reaction_mix buffer General Tubulin Buffer buffer->reaction_mix gtp GTP Stock gtp->reaction_mix reporter Fluorescent Reporter reporter->reaction_mix glycerol Glycerol (Optional Enhancer) glycerol->reaction_mix add_mix Add Reaction Mix to Plate reaction_mix->add_mix Initiates Polymerization plate Pre-warmed 96-well Plate (37°C) plate->add_mix compounds Test Compounds & Controls compounds->plate reader Kinetic Fluorescence Reading (37°C) add_mix->reader curves Generate Polymerization Curves reader->curves ic50 Calculate IC50 Values curves->ic50 G cluster_normal Normal Polymerization cluster_inhibited Inhibited Polymerization Tubulin Dimers α-Tubulin β-Tubulin-GTP Microtubule Growing Microtubule Tubulin Dimers->Microtubule Polymerization (GTP Hydrolysis) Inhibitor Inhibitor Inhibited Dimer Inhibited Dimer Inhibitor->Inhibited Dimer Binds to Tubulin No Polymerization No Microtubule Growth Inhibited Dimer->No Polymerization

Caption: Mechanism of tubulin polymerization inhibition.

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format, suitable for screening multiple compounds and concentrations.

Materials and Reagents
ReagentRecommended SpecificationsStorage
Purified Tubulin>99% pure (e.g., porcine or bovine brain tubulin)-80°C in single-use aliquots
General Tubulin Buffer (GTB)80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA4°C
GTP Solution100 mM in water-20°C in small aliquots
Glycerol>99% pureRoom Temperature
Fluorescent Reportere.g., DAPI (4',6-diamidino-2-phenylindole)Per manufacturer's instructions
Positive Control (Inhibitor)Nocodazole or Colchicine-20°C
Positive Control (Stabilizer)Paclitaxel (Taxol)-20°C
Negative ControlVehicle (e.g., DMSO, max 2% final concentration)Room Temperature
96-well PlateBlack, clear-bottom, non-treatedRoom Temperature
Step-by-Step Methodology

1. Preparation of Reagents (Perform on Ice)

  • Expert Insight: Keeping tubulin on ice at all times before initiating the reaction is critical to prevent premature polymerization. [10]Tubulin is temperature-sensitive, and maintaining it at a low temperature ensures the integrity of the protein.

1.1. Thaw purified tubulin, GTP solution, and General Tubulin Buffer (GTB) on ice. Once thawed, use the tubulin within one hour. [11] 1.2. Prepare a 10 mM working stock of GTP by diluting the 100 mM stock in GTB.

1.3. Prepare 10x stocks of your test compounds and controls (Nocodazole, Paclitaxel) in GTB or your chosen vehicle (e.g., DMSO). It is crucial to ensure the final vehicle concentration in the assay does not exceed a level that affects polymerization (typically ≤2% for DMSO). [11] 2. Preparation of Tubulin Reaction Mix (Perform on Ice)

  • Expert Insight: The inclusion of glycerol is optional but recommended as it enhances polymerization and can help stabilize the tubulin protein. [1][8]The final concentration of tubulin is a key parameter; 2 mg/mL is a common starting point. [1] 2.1. In a pre-chilled microcentrifuge tube on ice, prepare the tubulin reaction mix to a final tubulin concentration of 2 mg/mL in GTB.

2.2. Supplement the reaction mix with GTP to a final concentration of 1 mM.

2.3. Add the fluorescent reporter to the concentration recommended by the manufacturer. For DAPI, a final concentration of 6.3 µM has been shown to be effective. [1] 2.4. (Optional) Add glycerol to a final concentration of 10-15%. [1] 2.5. Mix gently by pipetting up and down. Avoid vortexing, which can denature the tubulin. Keep the mix on ice until use.

3. Assay Plate Setup

3.1. Pre-warm a temperature-controlled microplate reader to 37°C. [7] 3.2. To a 96-well black, clear-bottom plate, add 5 µL of the 10x test compound, controls (positive and negative), or vehicle to the appropriate wells.

4. Initiation and Measurement of Polymerization

  • Expert Insight: Initiating the reaction by adding the cold tubulin mix to the pre-warmed plate ensures a synchronized start to the polymerization process across all wells. Avoid introducing air bubbles as they can interfere with the optical readings. [11] 4.1. To initiate the polymerization reaction, carefully add 45 µL of the ice-cold tubulin reaction mix to each well containing the compounds/controls. The final volume in each well will be 50 µL.

4.2. Immediately place the plate in the pre-warmed (37°C) microplate reader.

4.3. Begin kinetic measurements of fluorescence intensity. For fluorescence assays using a DAPI-like reporter, typical settings are excitation at 340-360 nm and emission at 420-450 nm. [7][9] 4.4. Record readings every 30-60 seconds for a duration of 60-90 minutes. [5][7]

Data Analysis and Interpretation

The raw data will consist of fluorescence intensity readings over time for each well.

  • Plot the Data: Plot fluorescence intensity versus time for each concentration of the test compound and for the controls. This will generate the polymerization curves.

  • Analyze the Curves: Several key parameters can be extracted from these curves:

    • Vmax (Maximum Rate of Polymerization): The steepest slope of the curve, representing the elongation phase.

    • Lag Time: The time before a significant increase in fluorescence is observed, representing the nucleation phase.

    • Plateau Level: The maximum fluorescence intensity reached, indicating the total mass of polymerized microtubules at steady state.

  • Quantify Inhibition:

    • For inhibitors, you will observe a dose-dependent decrease in Vmax and the plateau level.

    • For stabilizers, you will see an increase in Vmax and the plateau level, often with a reduced or absent lag time. [6]

  • Calculate IC50 Values: The half-maximal inhibitory concentration (IC50) is the concentration of a compound that inhibits tubulin polymerization by 50%. This can be determined by plotting the Vmax or the plateau fluorescence values against the logarithm of the compound concentration and fitting the data to a dose-response curve. [10]

    Parameter Effect of Inhibitor Effect of Stabilizer
    Vmax Decreased Increased
    Plateau Level Decreased Increased

    | Lag Time | May be prolonged | Decreased or eliminated |

Self-Validating System: The Importance of Controls

For the assay to be trustworthy, the inclusion of appropriate controls is non-negotiable.

  • Negative Control (Vehicle): This establishes the baseline polymerization curve in the absence of any inhibitory or stabilizing effects. The shape of this curve is a key indicator of the quality of the tubulin and reagents. [11]* Positive Control (Inhibitor): A known tubulin polymerization inhibitor, such as Nocodazole or Colchicine, should be included to confirm that the assay system is responsive to inhibition. [12]* Positive Control (Stabilizer): A known microtubule stabilizer, such as Paclitaxel, demonstrates the assay's ability to detect compounds with an opposing mechanism of action. [6]

Troubleshooting Common Issues

IssuePossible CauseSolution
No or Low Polymerization in Negative Control Inactive tubulin, degraded GTP, incorrect buffer pH or composition.Use fresh, properly stored tubulin and GTP. Verify buffer pH and composition. [7][8]
No Lag Phase in Negative Control Pre-existing tubulin aggregates ("seeds").Clarify tubulin stock by ultracentrifugation before use. Ensure proper storage to avoid freeze-thaw cycles. [8]
High Background Fluorescence Compound auto-fluorescence.Run a control with the compound in buffer without tubulin to measure its intrinsic fluorescence.
Inconsistent Results Between Replicates Inaccurate pipetting, air bubbles.Use calibrated pipettes and be careful to avoid introducing bubbles during reagent addition. [11]

Conclusion

The fluorescence-based tubulin polymerization assay is a powerful and sensitive method for identifying and characterizing compounds that target microtubule dynamics. By understanding the principles behind each step and incorporating rigorous controls, researchers can generate high-quality, reliable data that is crucial for advancing drug discovery programs. This detailed protocol, grounded in established scientific principles, provides a solid foundation for the successful implementation of this essential assay.

References

  • A high-throughput model for screening anti-tumor agents capable of promoting polymeriz
  • In Vitro Tubulin Polymeriz
  • Tubulin Polymeriz
  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC - NIH.
  • In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). Sigma-Aldrich.
  • Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Cytoskeleton, Inc.
  • Troubleshooting inconsistent results in tubulin polymeriz
  • Troubleshooting Tubulin Aggregation in In Vitro Polymerization Assays: A Technical Support Guide. Benchchem.
  • High Content Screening of Diverse Compound Libraries Identifies Potent Modul
  • Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. NIH.
  • Tubulin inhibitor. MedChemExpress.
  • In Vitro Characterization of Tubulin Polymerization Modul
  • Identification of tubulin polymerization inhibitors with a CRISPR-edited cell line with endogenous fluorescent tagging of β-tubulin and Histone 1. bioRxiv.
  • Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. MDPI.
  • NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. PMC - NIH.
  • A Comparative Analysis of Tubulin Polymerization-IN-41 and Novel Anticancer Agents Targeting Microtubule Dynamics. Benchchem.
  • Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin). Hölzel Biotech.
  • A Cell-Based Pharmacokinetics Assay for Evalu
  • Cell-free tubulin polymerization assay in vitro. Purified...
  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Bentham Open Archives.
  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Bentham Open Archives.
  • Minimizing off-target effects of Tubulin polymerization-IN-32 in cellular studies. Benchchem.
  • Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. PubMed Central.
  • Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization.
  • Technical Guide: Mechanism of Action of Tubulin Polymeriz

Sources

Application Notes and Protocols for the Synthesis of 3-(3,5-Dichlorophenyl)acrylic Acid Ester Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide detailed protocols for the synthesis of ester derivatives of 3-(3,5-dichlorophenyl)acrylic acid, a valuable building block in medicinal chemistry and materials science. The electron-withdrawing nature of the two chlorine atoms on the phenyl ring can influence the reactivity of the carboxylic acid, making the selection of an appropriate esterification method crucial for achieving high yields and purity. This guide explores three robust and widely applicable esterification protocols: the classic Fischer-Speier Esterification, the mild Steglich Esterification for sensitive substrates, and the stereochemically controlled Mitsunobu Reaction.

The causality behind experimental choices, self-validating system designs for each protocol, and authoritative grounding are emphasized to ensure technical accuracy and reproducibility for researchers, scientists, and drug development professionals.

Introduction to this compound and its Esters

This compound is a cinnamic acid derivative. Cinnamic acid and its ester derivatives are known to possess a wide range of pharmacological properties.[1] The incorporation of a dichlorinated phenyl ring into the acrylic acid backbone creates a scaffold with unique electronic and steric properties, making its ester derivatives attractive targets for the development of novel therapeutic agents and functional materials. The synthesis of these esters is a key step in the exploration of their structure-activity relationships.

Visualization of Core Synthetic Strategies

The following diagram illustrates the three primary esterification pathways discussed in this guide for converting this compound to its corresponding esters.

Esterification_Pathways Esterification Pathways for this compound cluster_acid Starting Material cluster_methods Esterification Methods cluster_product Product Acid This compound Fischer Fischer-Speier (Strong Acid Catalyst) Acid->Fischer Alcohol (R-OH) H+ (e.g., H2SO4) Heat (Reflux) Steglich Steglich (DCC, DMAP) Acid->Steglich Alcohol (R-OH) DCC, DMAP Room Temperature Mitsunobu Mitsunobu (PPh3, DEAD/DIAD) Acid->Mitsunobu Alcohol (R-OH) PPh3, DEAD/DIAD Inversion of Stereochemistry Ester This compound Ester Fischer->Ester Steglich->Ester Mitsunobu->Ester

Caption: Overview of the three main esterification methods.

Protocol 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[2] It is particularly well-suited for simple, primary, and secondary alcohols where the alcohol can be used in excess to drive the equilibrium towards the ester product.[3]

Causality of Experimental Choices
  • Catalyst: A strong acid, typically sulfuric acid (H₂SO₄), is used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.[4][5]

  • Excess Alcohol/Solvent: Using the alcohol as the solvent or in large excess shifts the reaction equilibrium to favor the formation of the ester, according to Le Chatelier's principle.

  • Reflux: Heating the reaction mixture to reflux increases the reaction rate. A condenser is used to prevent the loss of volatile reactants and products.[2]

  • Work-up: The work-up procedure is designed to remove the unreacted carboxylic acid, the alcohol, and the acid catalyst. Sodium bicarbonate is used to neutralize the acid, and extractions separate the organic ester from water-soluble impurities.

Experimental Protocol

Materials:

  • This compound

  • Alcohol of choice (e.g., ethanol, methanol, propanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Appropriate organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Add an excess of the desired alcohol (e.g., 20-50 eq), which will also serve as the solvent.

  • Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.

  • Heat the mixture to reflux and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[6]

  • After completion, cool the reaction mixture to room temperature.

  • Slowly pour the mixture into a beaker containing ice-cold water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel.[6][7]

Data Presentation
Reactant AlcoholCatalystReaction Time (h)Typical Yield (%)
MethanolH₂SO₄4-685-95
EthanolH₂SO₄5-780-90
n-PropanolH₂SO₄6-875-85

Protocol 2: Steglich Esterification

The Steglich esterification is a mild method that utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[8] This method is particularly advantageous for substrates that are sensitive to acidic conditions or for coupling with sterically hindered alcohols.[3][9]

Causality of Experimental Choices
  • DCC (N,N'-Dicyclohexylcarbodiimide): DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[9]

  • DMAP (4-Dimethylaminopyridine): DMAP acts as a nucleophilic catalyst, reacting with the O-acylisourea to form a more reactive N-acylpyridinium intermediate, which is then readily attacked by the alcohol. This accelerates the reaction and suppresses the formation of the N-acylurea byproduct.[8][9]

  • Room Temperature: The high reactivity of the intermediates allows the reaction to proceed efficiently at room temperature, making it suitable for thermally sensitive molecules.

  • Byproduct Removal: The main byproduct, dicyclohexylurea (DCU), is a solid that is largely insoluble in many organic solvents and can be easily removed by filtration.[8]

Experimental Protocol

Materials:

  • This compound

  • Alcohol of choice

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.

  • Filter the reaction mixture to remove the DCU precipitate and wash the solid with a small amount of DCM.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Redissolve the residue in an organic solvent like ethyl acetate and wash with 5% HCl solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude ester by column chromatography.

Visualization of Steglich Esterification Workflow

Steglich_Workflow Steglich Esterification Workflow Start Dissolve Acid, Alcohol, DMAP in Anhydrous DCM Cool Cool to 0 °C Start->Cool Add_DCC Add DCC Solution Dropwise Cool->Add_DCC React Warm to RT, Stir 12-24h Add_DCC->React Filter Filter to Remove DCU React->Filter Concentrate Concentrate Filtrate Filter->Concentrate Workup Aqueous Work-up Concentrate->Workup Purify Column Chromatography Workup->Purify

Caption: Step-by-step workflow for the Steglich esterification.

Protocol 3: Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for converting a primary or secondary alcohol into an ester with a complete inversion of stereochemistry.[10][11] It involves the use of triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10]

Causality of Experimental Choices
  • PPh₃ and DEAD/DIAD: Triphenylphosphine and the azodicarboxylate react to form a phosphonium salt intermediate.[12]

  • Alcohol Activation: The alcohol attacks the phosphonium salt, leading to the formation of an alkoxyphosphonium salt. This converts the hydroxyl group of the alcohol into a good leaving group.[11]

  • SN2 Reaction: The carboxylate anion, formed by deprotonation of the carboxylic acid, acts as a nucleophile and displaces the activated hydroxyl group via an Sɴ2 mechanism, resulting in the formation of the ester with inverted stereochemistry at the alcohol's chiral center.[13]

  • Mild Conditions: The reaction is typically carried out at or below room temperature, making it suitable for delicate substrates.

Experimental Protocol

Materials:

  • This compound

  • Alcohol of choice (chiral secondary alcohol for stereochemical inversion)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.2 eq), the alcohol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. An exothermic reaction is often observed.[10]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude residue will contain the desired ester along with triphenylphosphine oxide and the hydrazine byproduct.

  • Purify the product directly by column chromatography on silica gel to separate it from the byproducts.

Data Presentation for Reagent Stoichiometry
ReagentStoichiometric Ratio (eq)Purpose
Alcohol1.0Substrate
This compound1.2-1.5Nucleophile
Triphenylphosphine (PPh₃)1.5Activates DEAD/DIAD
DEAD or DIAD1.5Activates PPh₃

Characterization of Ester Derivatives

The synthesized esters should be characterized using standard analytical techniques to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the ester functional group and the incorporation of the specific alcohol moiety.[7]

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1710-1735 cm⁻¹ is indicative of the ester carbonyl (C=O) stretch.

  • Mass Spectrometry (MS): Provides the molecular weight of the ester, confirming the successful reaction.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • DCC is a potent allergen and sensitizer.[14] Avoid skin contact and inhalation.

  • DEAD and DIAD are toxic and potentially explosive, especially when heated.[15] Handle with care.

  • Polymerization of acrylic acid and its esters can be initiated by heat, light, or peroxides. Consider adding a polymerization inhibitor like hydroquinone if distillation is required.[16][17]

References

  • Pathiranage, A. L., Martin, L. J., Osborne, M., & Meaker, K. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters.
  • Osborne, M. (2019). SYNTHESIS OF CINNAMIC ACID ESTERS.
  • Kinetics of the esterification of acrylic acid with methyl and ethyl alcohols. (2005). AIChE Annual Meeting and Fall Showcase. [Link]
  • Pathiranage, A. L., Martin, L. J., Osborne, M., & Meaker, K. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters.
  • Steglich esterific
  • Mitsunobu reaction. (n.d.). Wikipedia. [Link]
  • Kurniawan, Y. D., et al. (2023). Optimization for synthesis of methyl-d3 cinnamate derivatives via room temperature Fischer esterification. AIP Conference Proceedings. [Link]
  • Acrylic acid, n-butyl ester. (n.d.). Organic Syntheses. [Link]
  • Esterification of acrylic acid. (1969).
  • Homogeneous and Heterogeneous Catalyzed Esterification of Acrylic Acid with Ethanol: Reaction Kinetics and Modeling. (2018).
  • ESTERIFICATION OF CINNAMIC ACID USING MENTHOL AND ITS ACTIVITY AS LOWERING GLUCOSE LEVELS USING ANTHRONE SULFATE. (2022). Jurnal Kimia dan Pendidikan Kimia. [Link]
  • Process for the production of acrylic acid esters. (1959).
  • Preparation of esters of acrylic acid. (1949).
  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. [Link]
  • acrylic acid. (n.d.). Organic Syntheses. [Link]
  • Mitsunobu Reaction. (n.d.). Master Organic Chemistry. [Link]
  • Mitsunobu Reaction. (n.d.). Chemistry Steps. [Link]
  • Effects of different catalysts on conversion of acrylic acid for the... (n.d.).
  • Mitsunobu reaction. (n.d.). Organic Synthesis. [Link]
  • Comparative Study Between Different Catalysts For Esterification Of Acrylic Acid. (2023). IJRAR.org. [Link]
  • Steglich Esterification. (n.d.). Organic Chemistry Portal. [Link]
  • Acrylic Acid and Esters Production Emission Test Report. (1980). EPA. [Link]
  • Acid to Ester - Common Conditions. (n.d.). The Organic Chemist's Armory. [Link]
  • Esterification of Carboxylic Acids with... (n.d.). Organic Syntheses. [Link]
  • Steglich Esterific
  • Synthesis and copolymerization of pentachlorophenyl acrylate monomers. (n.d.).
  • How do I synthesize acrylic ester? (2018).
  • A facile and highly efficient strategy for esterification of poly(meth)acrylic acid with halogenated compounds at room temperature promoted by 1,1,3,3-tetramethylguanidine. (n.d.). Polymer Chemistry (RSC Publishing). [Link]
  • Esterific
  • Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. (2023). PMC - PubMed Central. [Link]
  • Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. (n.d.). SciELO South Africa. [Link]
  • Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. (2023).
  • Synthesis and Characterization of Glycidyl Esters of Acrylic and Methacrylic acids for NIPU Co
  • 3,3-Dichloroacrylic acid methyl ester. (n.d.). SpectraBase. [Link]
  • Investigation of spectroscopic, reactive, transport and docking properties of 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (ANF-6). (n.d.).

Sources

Troubleshooting & Optimization

Common side reactions in the synthesis of 3-(3,5-Dichlorophenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(3,5-Dichlorophenyl)acrylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the insights needed to navigate the common challenges encountered during this synthesis, ensuring the efficiency of your workflow and the integrity of your results.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of this compound, offering explanations for the underlying causes and providing actionable solutions.

Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound, typically performed via a Knoevenagel or Perkin reaction, can stem from several factors. Let's break down the most common culprits and their solutions.

  • Incomplete Reaction: The condensation reaction may not have gone to completion. This can be due to insufficient reaction time or temperature. For the Knoevenagel condensation of 3,5-dichlorobenzaldehyde with malonic acid, ensure the mixture is refluxed for an adequate period. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting aldehyde spot persists, consider extending the reaction time.

  • Suboptimal Base or Catalyst: The choice and amount of base are critical. In the Knoevenagel condensation, a weak base like pyridine or piperidine is often used.[1][2] Using a strong base can lead to the self-condensation of the aldehyde, consuming your starting material and reducing the yield of the desired product.[1] For the Perkin reaction, an alkali salt of the acid anhydride, such as anhydrous sodium acetate, is a common catalyst.[3][4][5] The use of hydrated salts can inhibit the reaction.

  • Premature Decarboxylation or Side Reactions: While decarboxylation is often the desired subsequent step in the Doebner modification of the Knoevenagel reaction, premature or uncontrolled decarboxylation can lead to byproducts.[6][7][8][9] Other side reactions, such as Michael addition of the nucleophile to the newly formed α,β-unsaturated acid, can also consume your product.

Troubleshooting Protocol for Low Yield:

  • Verify Reagent Quality: Ensure all reagents, particularly the 3,5-dichlorobenzaldehyde and the chosen base, are pure and dry.

  • Optimize Reaction Conditions:

    • Temperature: For a Knoevenagel reaction, ensure you are reaching the reflux temperature of your solvent (e.g., pyridine). For a Perkin reaction, high temperatures are typically required.[5]

    • Time: Monitor the reaction by TLC. The disappearance of the limiting reagent (usually the aldehyde) indicates the reaction's completion.

  • Choice of Base/Catalyst:

    • For Knoevenagel, if you suspect self-condensation, switch to a milder base like piperidine.

    • For Perkin, use freshly dried, anhydrous sodium acetate.

  • Work-up Procedure: Ensure your extraction and purification steps are efficient to minimize product loss. Acidification of the reaction mixture should be done carefully to precipitate the carboxylic acid product fully.

Question 2: I've obtained my product, but the NMR spectrum shows unexpected peaks. What are the possible impurities?

Answer:

The presence of unexpected signals in the NMR spectrum of your this compound product points to the formation of side products. The nature of these impurities will depend on the synthetic route you've employed.

Common Impurities and their Spectroscopic Signatures:

Potential Impurity Synthetic Route Expected NMR Signature Reason for Formation
3,5-DichlorobenzaldehydeKnoevenagel/PerkinAldehydic proton signal (~9.5-10.5 ppm)Incomplete reaction.
Malonic AcidKnoevenagelMethylene protons (~3.4 ppm) and carboxylic acid protons (>12 ppm)Incomplete reaction or insufficient washing during work-up.
3-(3,5-Dichlorophenyl)-1,3-dicarboxylic acidKnoevenagelAbsence of one vinylic proton signal, presence of a methine protonIncomplete decarboxylation.
(E/Z)-IsomersKnoevenagel/Perkin/HeckA second set of vinylic proton signals with different coupling constants. The trans (E) isomer is typically the major product.The formation of the less stable cis (Z) isomer.
Self-condensation product of aldehydeKnoevenagelComplex signals in the aromatic and aliphatic regions.Use of a base that is too strong.[1]

Troubleshooting Workflow for Impurities:

G start Unexpected NMR Peaks Detected check_aldehyde Aldehydic proton peak (~10 ppm)? start->check_aldehyde incomplete_rxn Incomplete Reaction: Increase reaction time/temperature. check_aldehyde->incomplete_rxn Yes check_malonic Malonic acid peaks present? check_aldehyde->check_malonic No improve_workup Improve Work-up: Recrystallize or re-wash product. check_malonic->improve_workup Yes check_isomers Extra vinylic proton signals? check_malonic->check_isomers No isomer_issue Isomeric Mixture: Purify via column chromatography or recrystallization. check_isomers->isomer_issue Yes check_decarboxylation Incomplete decarboxylation suspected? check_isomers->check_decarboxylation No decarboxylation_solution Heat product in a high-boiling solvent to promote decarboxylation. check_decarboxylation->decarboxylation_solution Yes

Caption: Troubleshooting workflow for identifying and addressing impurities based on NMR data.

Question 3: My product is difficult to purify. Recrystallization is not effective. What other purification strategies can I use?

Answer:

When standard recrystallization fails to yield a pure product, it's often due to the presence of impurities with similar solubility profiles to your desired compound. Here are alternative and supplementary purification techniques:

  • Column Chromatography: This is a highly effective method for separating compounds with different polarities. For this compound, a silica gel column with a gradient elution system of hexane and ethyl acetate is a good starting point. The more polar carboxylic acid product will elute after the less polar impurities like unreacted aldehyde.

  • Acid-Base Extraction: This technique leverages the acidic nature of your product.

    • Dissolve the crude product in an organic solvent like ethyl acetate.

    • Wash the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate). The desired carboxylic acid will be deprotonated and move into the aqueous layer, while non-acidic impurities remain in the organic layer.

    • Separate the aqueous layer and carefully re-acidify it with a strong acid (e.g., HCl) to precipitate the pure product.

    • Filter, wash with cold water, and dry the purified this compound.

  • Solvent Trituration: This involves washing the solid crude product with a solvent in which the desired product is sparingly soluble, but the impurities are highly soluble. For instance, washing the crude solid with cold hexane or a mixture of hexane and a small amount of a more polar solvent can remove non-polar impurities.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of this compound.

Question 1: What is the most reliable synthetic method for preparing this compound with high purity?

Answer:

The Knoevenagel condensation, particularly the Doebner modification , is a widely used and reliable method for synthesizing cinnamic acid derivatives like this compound.[1][2][10] This reaction involves the condensation of 3,5-dichlorobenzaldehyde with malonic acid in the presence of a weak base like pyridine, which also acts as the solvent.[1] The subsequent decarboxylation of the intermediate dicarboxylic acid often occurs in situ upon heating, leading directly to the desired product.[1][10] This method is often preferred due to its relatively mild conditions and the common availability of the starting materials.

The Perkin reaction , which uses an acid anhydride and its corresponding carboxylate salt, is another classic method for preparing cinnamic acids.[3][4][11][12] However, it often requires higher temperatures and can sometimes lead to more side products.[5]

The Heck reaction , a palladium-catalyzed cross-coupling reaction, offers an alternative route but involves more expensive catalysts and ligands.[13][14][15]

For high purity, the Knoevenagel-Doebner approach followed by a careful work-up and recrystallization is generally the most straightforward and cost-effective method.

Question 2: How can I confirm the stereochemistry of my product? Is the (E) or (Z) isomer expected?

Answer:

The Knoevenagel and Perkin reactions typically yield the thermodynamically more stable (E)-isomer (trans) as the major product. This can be confirmed using proton NMR spectroscopy by analyzing the coupling constant (J-value) of the vinylic protons. The two protons on the double bond will appear as doublets, and a large coupling constant, typically in the range of 12-18 Hz, is characteristic of a trans relationship. A smaller coupling constant (7-12 Hz) would indicate the presence of the cis (Z) isomer.

G cluster_E (E)-isomer (trans) cluster_Z (Z)-isomer (cis) E_isomer Large coupling constant (J = 12-18 Hz) Z_isomer Small coupling constant (J = 7-12 Hz) NMR ¹H NMR Spectrum of Vinylic Protons NMR->E_isomer Major Product NMR->Z_isomer Minor Product (if present)

Caption: Relationship between stereochemistry and NMR coupling constants for vinylic protons.

Question 3: Are there any specific safety precautions I should take during this synthesis?

Answer:

Yes, standard laboratory safety practices should be strictly followed. Additionally, consider the specific hazards of the reagents involved:

  • 3,5-Dichlorobenzaldehyde: Can cause skin and eye irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Pyridine: Is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. All manipulations involving pyridine should be conducted in a fume hood.

  • Malonic Acid: Can cause severe skin burns and eye damage. Avoid inhalation of dust.

  • Acid Anhydrides (for Perkin reaction): Are corrosive and lachrymatory. Handle with care in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before starting your experiment.

References

  • Murray, K. P., et al. (2017). Decarboxylation of cinnamic acids using a ruthenium sawhorse. Taylor & Francis Online. [Link]
  • Sudarsanam, P., et al. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts.
  • Ghorai, P. (n.d.). Decarboxylative functionalization of cinnamic acids. Royal Society of Chemistry. [Link]
  • Murray, K. P., et al. (2017). Decarboxylation of cinnamic acids using a ruthenium sawhorse. tandfonline.com. [Link]
  • Wikipedia. (n.d.).
  • Organic Syntheses. (n.d.). Acrylic acid. [Link]
  • Slideshare. (n.d.). Knoevenagel reaction. [Link]
  • ResearchGate. (n.d.). Decarboxylation reaction of cinnamic acids 2. [Link]
  • Wikipedia. (n.d.). Perkin reaction. [Link]
  • Sathee Jee. (n.d.). Perkin Reaction Mechanism. [Link]
  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
  • Wikipedia. (n.d.). Heck reaction. [Link]
  • Singh, V. K., et al. (2017). The Importance and Applications of Knoevenagel Reaction (Brief Review). Amity University. [Link]
  • MDPI. (n.d.).
  • Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction. [Link]
  • ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde 1a with malonic acid 3 with.... [Link]
  • BYJU'S. (n.d.). Perkin Reaction Mechanism. [Link]
  • Zou, Y. (n.d.). HECK REACTION OF ALKYL HALIDES AND A-SELECTIVE HECK REACTION OF STYRENES. DR-NTU. [Link]
  • Diva-portal.org. (2008). Heck Reactions with Aryl Chlorides. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Amerigo Scientific. (n.d.). This compound. [Link]
  • Google Patents. (n.d.).

Sources

Technical Support Center: Purification of Crude 3-(3,5-Dichlorophenyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 3-(3,5-Dichlorophenyl)acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide troubleshooting guides and frequently asked questions in a direct question-and-answer format to address specific issues you may face in your laboratory work.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of crude this compound is largely dependent on its synthetic route. A common method for its synthesis is the Perkin reaction, which involves the condensation of 3,5-dichlorobenzaldehyde with acetic anhydride in the presence of a weak base.[1] Consequently, the most prevalent impurities are typically:

  • Unreacted 3,5-dichlorobenzaldehyde: Due to incomplete reaction.

  • Acetic Anhydride and Acetic Acid: Remnants from the reaction mixture.

  • Polymeric byproducts: Acrylic acids are susceptible to polymerization, especially at elevated temperatures.[2]

  • Side-reaction products: Depending on the specific reaction conditions, other minor impurities may form.

Q2: What is a good starting point for a recrystallization solvent?

A2: A good starting point for recrystallization is a solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For cinnamic acid derivatives, polar protic solvents or mixtures are often effective. A methanol/water or ethanol/water mixed solvent system is a common choice for similar compounds like trans-cinnamic acid and is a logical starting point.[3] You may also consider solvents like acetic acid or toluene, though careful solvent screening is always recommended.[4]

Q3: My purified product is a yellowish or off-white powder. Is this normal?

A3: While a slight off-white color might be acceptable for some applications, a distinct yellow or brown coloration often indicates the presence of impurities. This can be due to residual starting materials, byproducts, or degradation products. Further purification steps, such as a second recrystallization or treatment with activated carbon, may be necessary to obtain a pure white solid.

Q4: How can I assess the purity of my final product?

A4: Several analytical techniques can be used to determine the purity of your this compound. The most common and effective methods include:

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for purity assessment of non-volatile compounds.[2]

  • Gas Chromatography (GC): Suitable for analyzing volatile impurities.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used for quantitative analysis to determine purity against a known standard.

  • Differential Scanning Calorimetry (DSC): A thermal analysis technique that can determine the purity of highly crystalline substances by analyzing the melting point depression.[6]

II. Troubleshooting Guide

This section provides a more in-depth look at specific problems you might encounter during the purification of crude this compound, along with their probable causes and recommended solutions.

Problem 1: Low Purity After Recrystallization

Symptom: Your analytical data (e.g., HPLC, NMR) shows significant impurities remaining after a single recrystallization.

Potential Causes & Solutions:

  • Inappropriate Solvent Choice: The chosen solvent may have similar solubility characteristics for both your product and the impurities at different temperatures.

    • Solution: Conduct a systematic solvent screen to identify a more effective solvent or solvent mixture. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold, while the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

  • Crystallization Occurred Too Quickly: Rapid cooling can trap impurities within the crystal lattice.[3]

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature. Insulating the flask can help slow down the cooling process. Once at room temperature, you can then place it in an ice bath to maximize yield.

  • High Impurity Load in Crude Material: If the crude product is heavily contaminated, a single recrystallization may not be sufficient.

    • Solution: Consider a pre-purification step. For example, if unreacted 3,5-dichlorobenzaldehyde is a major impurity, an acid-base extraction can be effective. Dissolve the crude material in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution. The acidic this compound will move to the aqueous layer as its sodium salt, leaving the neutral aldehyde in the organic layer. The aqueous layer can then be acidified to precipitate the purified product, which can be further recrystallized.

Problem 2: "Oiling Out" During Recrystallization

Symptom: Instead of forming solid crystals upon cooling, your compound separates as an oil.

Potential Causes & Solutions:

  • High Concentration of Impurities: Impurities can lower the melting point of the mixture, leading to the product separating as a liquid.

    • Solution: Try to pre-purify the crude material using another technique like column chromatography or an acid-base extraction to remove the bulk of the impurities before recrystallization.

  • Solution is Too Concentrated or Cooled Too Quickly: This can cause the compound to come out of solution at a temperature above its melting point in the solvent.[7]

    • Solution: Re-heat the mixture until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level slightly. Then, allow the solution to cool much more slowly. Scratching the inside of the flask with a glass rod can help induce crystallization.

  • Inappropriate Solvent: The boiling point of the solvent might be too high relative to the melting point of your compound.

    • Solution: Choose a solvent with a lower boiling point.

Problem 3: Poor Recovery/Low Yield

Symptom: You obtain a very small amount of purified product after recrystallization.

Potential Causes & Solutions:

  • Using Too Much Solvent: This will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling.[3]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. If you've already completed the recrystallization and suspect this was the issue, you can try to recover more product from the mother liquor by evaporating some of the solvent and cooling again.

  • Product is More Soluble Than Anticipated: The chosen solvent may be too good at dissolving your compound, even at low temperatures.

    • Solution: Consider a mixed-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes slightly cloudy. Then, heat the mixture until it becomes clear again and allow it to cool slowly.

  • Premature Crystallization During Hot Filtration: If you perform a hot filtration to remove insoluble impurities, your product might crystallize on the filter paper or in the funnel.

    • Solution: Use a heated filter funnel and pre-heat your filtration apparatus (flask and funnel) with hot solvent before filtering your solution. Also, use a slight excess of solvent to prevent saturation during the filtration process.

III. Experimental Protocols

Protocol 1: Recrystallization using a Mixed Solvent System (Ethanol/Water)
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring until the solid dissolves completely.

  • Addition of Anti-solvent: While the solution is still hot, add deionized water dropwise until you observe persistent cloudiness.

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Crystallization: Crystals should start to form as the solution cools. For maximum yield, place the flask in an ice bath for about 30 minutes after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Protocol 2: Purity Assessment by HPLC

This is a general starting method that may require optimization.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

    • Example Gradient: Start with 30% acetonitrile and increase to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: ~270 nm (cinnamic acid derivatives have a strong UV absorbance in this region).[8]

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent like acetonitrile to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

IV. Visualizations

Troubleshooting Logic for Recrystallization

G cluster_issues Troubleshooting start Crude Product recrystallization Perform Recrystallization start->recrystallization assessment Assess Purity & Yield recrystallization->assessment oiling_out Product Oils Out? assessment->oiling_out Check Outcome low_purity Purity Low? oiling_out->low_purity No reheat_add_solvent Reheat, Add More Solvent, Cool Slowly oiling_out->reheat_add_solvent Yes low_yield Yield Low? low_purity->low_yield No rerun_recrystallization Re-recrystallize, Ensure Slow Cooling low_purity->rerun_recrystallization Yes recover_from_mother_liquor Concentrate Mother Liquor low_yield->recover_from_mother_liquor Yes optimize_solvent_volume Optimize Solvent Volume in Next Batch low_yield->optimize_solvent_volume Yes (For future runs) success Pure Product low_yield->success No, Purity is High reheat_add_solvent->assessment Retry change_solvent Change Solvent/System reheat_add_solvent->change_solvent rerun_recrystallization->assessment Retry acid_base_extraction Perform Acid-Base Extraction rerun_recrystallization->acid_base_extraction recover_from_mother_liquor->assessment Re-isolate

Caption: A decision-making workflow for troubleshooting common recrystallization issues.

Purification Workflow Overview

G cluster_purification Purification Steps cluster_qc Quality Control crude Crude this compound (from Perkin Reaction) extraction Optional: Acid-Base Extraction (Removes neutral impurities like aldehydes) crude->extraction recrystallization Recrystallization (e.g., Ethanol/Water) crude->recrystallization Direct Recrystallization extraction->recrystallization filtration Vacuum Filtration recrystallization->filtration drying Drying under Vacuum filtration->drying hplc HPLC Purity Check drying->hplc nmr NMR for Structural Confirmation drying->nmr final_product Pure Product (>95%) hplc->final_product nmr->final_product

Caption: A general workflow for the purification and quality control of the target compound.

V. Quantitative Data Summary

Table 1: Solvent Selection Guide for Recrystallization

SolventBoiling Point (°C)Properties & Common UseSuitability for this compound
Ethanol 78Good solvent for many organic acids when hot.Good candidate for single or mixed-solvent system.
Methanol 65Similar to ethanol but more volatile.Good candidate, especially in mixed systems.
Water 100The compound is likely insoluble.Excellent as an anti-solvent in a mixed system with an alcohol.
Ethyl Acetate 77Good solvent, often used in chromatography.May be too good of a solvent, leading to low recovery.
Toluene 111Can be effective for less polar compounds.A potential candidate, but flammability and higher boiling point are considerations.
Hexane 69The compound is likely insoluble.Good candidate as an anti-solvent.

VI. References

  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]

  • This compound. Amerigo Scientific. [Link]

  • This compound. PubChem. [Link]

  • Esterification, Purification and Identification of Cinnamic Acid Esters. (2014). World Journal of Chemical Education. [Link]

  • Cinnamic Acid Impurities and Related Compound. Veeprho. [Link]

  • Perkin Reaction. Name Reactions in Organic Synthesis. [Link]

  • HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. Waters Corporation. [Link]

  • Determination and quantification of acrylic acid derivatives. KNAUER. [Link]

  • Method for synthesizing 3,5-dichlorobenzoic acid. Google Patents (CN103224451B).

  • Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. (2011). ResearchGate. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • Process for producing 6-(2, 3-dichlorophenyl)-1, 2, 4-triazine 3,5-diamine (Lamotrigine) and identification. (2012). Der Pharma Chemica. [Link]

  • Acrylic Acid Oxidation to Synthesize Methyl 3,3-dimethoxypropionate. (2025). ResearchGate. [Link]

  • AZLACTONE OF α-BENZOYLAMINO-β-(3,4-DIMETHOXYPHENYL)-ACRYLIC ACID. Organic Syntheses. [Link]

  • Three-phase crystallization for purification of acrylic acid from acrylic/propionic acid mixture. (2024). ResearchGate. [Link]

Sources

Improving the stereoselectivity of the Heck reaction for trans-isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the Mizoroki-Heck reaction. As one of the most powerful palladium-catalyzed cross-coupling reactions for C-C bond formation, the Heck reaction offers a versatile method for the arylation or vinylation of alkenes.[1] While it is renowned for its functional group tolerance and inherent preference for forming the thermodynamically more stable trans-isomer, achieving high stereoselectivity can be a significant challenge.[2][3]

This guide is designed to provide you, the practicing scientist, with actionable troubleshooting strategies and a deeper mechanistic understanding to optimize your reactions for the exclusive formation of trans-alkenes. We will explore the causal relationships between reaction parameters and stereochemical outcomes, providing field-proven protocols and insights to overcome common experimental hurdles.

Troubleshooting Guide: Enhancing trans-Selectivity

This section addresses specific issues you may encounter during your experiments. Each problem is followed by a detailed explanation of potential causes and a step-by-step guide to resolution.

Q1: My reaction is producing a significant amount of the cis-isomer. How can I improve the trans/cis ratio?

Underlying Cause: The formation of the cis-isomer suggests that the energy difference between the transition states leading to the cis and trans products is not sufficiently large. The stereochemistry of the Heck reaction is primarily determined during the syn-β-hydride elimination step. After the initial syn-carbopalladation, the resulting alkyl-palladium intermediate must rotate around the newly formed C-C single bond to align a β-hydrogen syn-coplanar with the palladium for elimination to occur. The pathway to the trans product typically involves a lower-energy, sterically less hindered transition state.[4] However, factors like ligand size, substrate electronics, and temperature can influence this energy landscape. A competing isomerization pathway, involving the re-addition of the HPdX species to the product alkene, can also scramble the trans/cis ratio, especially under prolonged heating.[5]

Troubleshooting Workflow:

G

Detailed Protocol for Improving trans-Selectivity:

  • Ligand Modification (Highest Impact): The steric and electronic properties of the ligand have a profound effect on selectivity.[6]

    • Increase Steric Bulk: Switch from less bulky phosphines like triphenylphosphine (PPh₃) to more sterically demanding ones. The increased bulk will create a more crowded coordination sphere around the palladium, amplifying the steric repulsion in the transition state that leads to the cis-isomer.

      • Recommendation: Try tri(o-tolyl)phosphine (P(o-tol)₃), tri(tert-butyl)phosphine (P(t-Bu)₃), or bulky biaryl phosphines like XPhos.[7]

    • Switch to N-Heterocyclic Carbenes (NHCs): NHCs are strong electron donors and can be sterically bulky, often providing excellent stability and selectivity.[8] They can be particularly effective for less reactive aryl chlorides.

  • Temperature Control: High temperatures can provide enough thermal energy to overcome the activation barrier for the formation of the less stable cis-isomer. Additionally, product isomerization is more prevalent at elevated temperatures.[9]

    • Recommendation: Run the reaction at the lowest temperature that still affords a reasonable conversion rate. Start at your current temperature and decrease it in 10-20 °C increments. If the reaction is too slow, you may need to compensate with a longer reaction time or a more active catalyst system.

  • Solvent Optimization: The solvent stabilizes intermediates in the catalytic cycle.[10]

    • Recommendation: While dipolar aprotic solvents like DMF and DMAc are standard, their properties can influence selectivity.[8] Ensure your solvent is anhydrous, as water can interfere with the catalyst and base. If using a triflate electrophile (which proceeds via a cationic pathway), solvent polarity can have a more pronounced effect on selectivity.[10][11]

  • Base Selection: The base is crucial for regenerating the Pd(0) catalyst. Its identity can influence the overall catalytic cycle and, consequently, the selectivity.[8]

    • Recommendation: If you are using an amine base like triethylamine (Et₃N), consider switching to an inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Inorganic bases are often used in high-selectivity protocols.

Q2: The reaction is sluggish or fails to proceed, and I'm recovering starting materials. How can I improve the conversion to the trans-product?

Underlying Cause: Low reactivity can stem from several sources: inefficient oxidative addition, catalyst deactivation (formation of palladium black), or the use of a challenging substrate (e.g., an electron-rich aryl chloride). The oxidative addition of the aryl/vinyl halide to the Pd(0) center is often the rate-determining step.[12] The reactivity trend for halides is I > Br > OTf >> Cl.[12]

Troubleshooting and Optimization Protocol:

  • Assess Your Substrates:

    • Aryl Halide: If using an aryl chloride, the reaction will be inherently slower. This requires a more electron-rich and sterically demanding ligand to promote oxidative addition.

    • Alkene: Electron-deficient alkenes (like acrylates or styrenes with electron-withdrawing groups) are generally more reactive.[1]

  • Catalyst and Ligand System Activation:

    • Catalyst Precursor: Pd(OAc)₂ is a common and effective precatalyst that is reduced in situ to the active Pd(0) species. Pd₂(dba)₃ is a Pd(0) source and may be more effective in some cases.

    • Ligand Choice for Aryl Chlorides/Bromides: For these less reactive halides, bulky, electron-donating phosphine ligands are essential.[8]

      • Recommendation: Use ligands such as P(t-Bu)₃, or biaryl phosphines (e.g., SPhos, XPhos). N-heterocyclic carbene (NHC) ligands are also highly effective.[8]

    • Ligand-to-Palladium Ratio: A standard ratio is 2:1 or 4:1 (ligand:Pd). An excess of phosphine ligand can sometimes inhibit the reaction by preventing alkene coordination.

  • Solvent and Temperature:

    • Recommendation: Use high-boiling point polar aprotic solvents like DMAc or NMP to allow for higher reaction temperatures (120-150 °C), which may be necessary for unreactive substrates.[8] Microwave irradiation can also be used to shorten reaction times and improve yields.[13][14]

  • Addition of a Phase-Transfer Catalyst:

    • For reactions involving inorganic bases that have poor solubility in organic solvents, adding a phase-transfer catalyst can be beneficial.

    • Recommendation: Add tetrabutylammonium chloride (TBAC) or bromide (TBAB) (1 equivalent). These salts can also help stabilize the palladium catalyst.[8]

General Protocol for a High-Selectivity Heck Reaction:

Parameter Recommendation Rationale
Palladium Source Pd(OAc)₂ (1-5 mol%)Air-stable, reliable Pd(II) precatalyst.
Ligand P(o-tol)₃ (2-10 mol%) or XPhos (2-10 mol%)Provides steric bulk to disfavor cis-isomer formation.[7]
Base K₂CO₃ or Cs₂CO₃ (2-3 equivalents)Strong, non-nucleophilic base to regenerate Pd(0).
Solvent DMAc or NMP (anhydrous)High-boiling polar aprotic solvent to ensure solubility and allow for sufficient temperature.[8][10]
Additive TBAC (1 equivalent)Can accelerate the reaction and stabilize the catalyst, especially in phosphine-free systems.[13]
Temperature 100-140 °CAdjust as needed to balance reaction rate and selectivity.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the phosphine ligand and deactivation of the Pd(0) catalyst.
Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanistic reason for the Heck reaction's preference for trans-isomers?

The preference is a result of the combination of two key mechanistic steps: syn-carbopalladation and syn-β-hydride elimination .[5]

  • Syn-Carbopalladation: The aryl/vinyl group and the palladium atom add across the same face of the alkene double bond.

  • Bond Rotation: To undergo elimination, a hydrogen on the β-carbon (the carbon adjacent to the one bearing the palladium) must rotate into a syn-coplanar orientation with the Pd-C bond.

  • Syn-β-Hydride Elimination: The palladium and the syn-hydrogen are eliminated together, reforming the double bond.

The stereoselectivity arises from the bond rotation step. The intermediate can rotate into multiple conformations to achieve the required syn-alignment. The conformation that leads to the trans-alkene is sterically less hindered and therefore has a lower transition state energy than the conformation leading to the cis-alkene. The reaction preferentially proceeds through this lower-energy pathway, resulting in the trans-isomer as the major product.[4]

G

Q2: What is the difference between the "neutral" and "cationic" Heck pathways, and how does it affect stereoselectivity?

The pathway depends primarily on the nature of the electrophile's leaving group (X in Ar-X).[11]

  • Neutral Pathway: This is the classic pathway, typically occurring with halide leaving groups (X = I, Br, Cl). The halide remains coordinated to the palladium center throughout the catalytic cycle, resulting in a neutral R-Pd(II)-X(L)₂(Alkene) intermediate. Regioselectivity in this pathway is often governed by sterics.[11]

  • Cationic Pathway: This pathway is favored when the leaving group is a poor ligand, such as a triflate (OTf) or acetate (OAc). The leaving group dissociates from the palladium center, creating a cationic [R-Pd(II)(L)₂(Alkene)]⁺ intermediate. In this case, electronic factors become more dominant in controlling regioselectivity.[11]

For stereoselectivity, the tighter coordination of bidentate ligands (e.g., BINAP) in the cationic pathway can lead to highly organized transition states, which is often exploited in asymmetric Heck reactions to achieve high enantioselectivity.[7][11] While both pathways generally favor the trans-isomer, the specific reaction conditions that promote one pathway over the other can be tuned to maximize this preference.

Q3: Can the intramolecular Heck reaction also be controlled to favor the trans-isomer?

Yes, and often with greater success. Intramolecular Heck reactions are entropically favored and can exhibit much higher levels of regio- and stereoselectivity compared to their intermolecular counterparts.[3][11] The conformational constraints of the tether connecting the aryl/vinyl halide and the alkene pre-organize the substrate for the cyclization. This inherent organization often forces the molecule through a specific, low-energy transition state during the carbopalladation and β-hydride elimination steps, leading to a single major stereoisomer. The principles of using bulky ligands and controlling temperature still apply to further enhance this inherent selectivity.

References
  • SATHEE CUET. (n.d.). Chemistry Heck Reaction.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. (Simulated reference, as the provided link is a review covering these topics.)
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
  • Sigman, M. S., & Werner, E. W. (2014). Mechanism, Reactivity, and Selectivity in Palladium-Catalyzed Redox-Relay Heck Arylations of Alkenyl Alcohols. Journal of the American Chemical Society, 136(5), 1949–1962.
  • National Institutes of Health. (n.d.). Mechanism, Reactivity, and Selectivity in Palladium-Catalyzed Redox-Relay Heck Arylations of Alkenyl Alcohols.
  • ChemRxiv. (2023). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands.
  • MDPI. (n.d.). Intramolecular Mizoroki-Heck Reaction in the Synthesis of Heterocycles.
  • ResearchGate. (n.d.). Electronic and Steric Ligand Effects on the Activity and Regiochemistry in the Heck Reaction.
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • Amatore, C., Jutand, A., & Suarez, A. (2009). Mechanisms of the Mizoroki–Heck Reaction. In M. Oestreich (Ed.), The Mizoroki-Heck Reaction. John Wiley & Sons, Ltd.
  • Royal Society of Chemistry. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides.
  • YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons.
  • Wikipedia. (n.d.). Heck reaction.
  • DR-NTU, Nanyang Technological University. (n.d.). Heck Reaction of Alkyl Halides and α-Selective Heck Reaction of Styrenes.
  • ACS Publications. (2006). Catalysis and Regioselectivity of the Aqueous Heck Reaction by Pd(0) Nanoparticles under Ultrasonic Irradiation. The Journal of Organic Chemistry, 71(17), 6524–6530.
  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions.
  • ResearchGate. (n.d.). Synthesis of Alkenes by Cross-Coupling and Heck Reactions.
  • ResearchGate. (n.d.). Trans effects in the Heck reaction—A model study.
  • Royal Society of Chemistry. (2015). Enantioselective oxidative boron Heck reactions. Organic & Biomolecular Chemistry, 13, 11235-11244.
  • Reddit. (2022). Troubleshooting a difficult Heck reaction.
  • SpringerLink. (n.d.). Regioselectivity in the Heck (Mizoroki-Heck) Reaction.
  • Frontiers. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates.
  • National Institutes of Health. (n.d.). Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes.
  • National Institutes of Health. (n.d.). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates.

Sources

Troubleshooting low yields in Knoevenagel condensation with dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Knoevenagel condensation, a vital carbon-carbon bond-forming reaction in organic synthesis.[1][2] This resource is tailored for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, particularly when encountering low yields with dichlorobenzaldehyde isomers (e.g., 2,4-dichlorobenzaldehyde).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions in a direct Q&A format, providing insights into the underlying chemical principles.

Question 1: My Knoevenagel condensation with dichlorobenzaldehyde is giving a low yield. What are the most common culprits?

Answer: Low yields in this reaction can stem from several factors, often magnified by the electronic and steric nature of the dichlorobenzaldehyde. The primary areas to investigate are:

  • Catalyst Choice and Activity: The selection and condition of the base catalyst are critical.[3] An inappropriate or degraded catalyst can lead to incomplete reactions or the promotion of side reactions.

  • Solvent Effects: The reaction medium's polarity and its ability to facilitate the removal of the water byproduct significantly influence the reaction rate and equilibrium.[3]

  • Reaction Conditions: Suboptimal temperature and reaction time can result in either incomplete conversion or the formation of undesired byproducts.[4]

  • Purity of Reactants: Impurities in either the dichlorobenzaldehyde or the active methylene compound can inhibit the catalyst or participate in side reactions.[4]

  • Side Reactions: The electrophilic nature of the aldehyde and the nucleophilicity of the active methylene compound can lead to undesired pathways, such as self-condensation or Michael addition.[3]

Question 2: How do the dichloro-substituents on the benzaldehyde ring affect the reaction?

Answer: The two chlorine atoms are electron-withdrawing groups. This electronic effect increases the electrophilicity of the carbonyl carbon on the aldehyde, making it more susceptible to nucleophilic attack by the carbanion of the active methylene compound.[4] This generally leads to a faster reaction rate compared to unsubstituted benzaldehyde.[5]

However, the position of the chlorine atoms can also introduce steric hindrance. For instance, with 2,4-dichlorobenzaldehyde, the chlorine atom at the ortho position can sterically hinder the approach of the nucleophile.[4][6] This steric effect might necessitate slightly more forcing conditions (e.g., gentle heating) to achieve a good yield.

Question 3: Which catalyst should I choose, and how does it impact the yield?

Answer: The Knoevenagel condensation is typically catalyzed by a weak base.[7] The goal is to use a base that is strong enough to deprotonate the active methylene compound but not so strong that it promotes the self-condensation of the dichlorobenzaldehyde.[3][7]

Catalyst TypeExamplesSuitability for DichlorobenzaldehydeCausality
Weak Organic Bases Piperidine, Pyridine, Pyrrolidine, Ammonium AcetateHighly Recommended These catalysts are effective at generating the required carbanion from the active methylene compound without causing significant self-condensation of the aldehyde.[3][8] Pyrrolidine has been shown to be a more efficient catalyst than piperidine in some cases.[9][10]
Strong Bases Sodium Hydroxide, Potassium CarbonateUse with Caution Stronger bases can lead to a higher incidence of aldehyde self-condensation, a common side reaction that lowers the yield of the desired product.[3][7]
Green Catalysts L-proline, Ionic Liquids, Agro-waste extractsPromising Alternatives These catalysts are gaining traction for their environmental benefits and often high efficiency.[11][12] They can be particularly useful in solvent-free or aqueous conditions.[11][13]

Troubleshooting Tip: If you suspect catalyst deactivation, use a freshly opened or purified batch. The amount of catalyst is also crucial; typically, 0.1 equivalents are sufficient.[3]

Question 4: My reaction seems to stall before completion. What adjustments can I make?

Answer: An incomplete reaction is a frequent cause of low yields. Consider the following adjustments:

  • Reaction Time and Monitoring: Ensure the reaction is running long enough. Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting materials.[3]

  • Temperature Optimization: While many Knoevenagel condensations proceed at room temperature, heating can often drive the reaction to completion.[3] For dichlorobenzaldehyde, gentle heating (e.g., 40-80°C) may be necessary to overcome steric hindrance.[4]

  • Water Removal: The reaction produces water, which can shift the equilibrium back towards the reactants.[14] Removing water as it forms can significantly improve the yield. This can be achieved by:

  • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene.[3]

  • Molecular Sieves: Adding activated molecular sieves to the reaction mixture.

Question 5: I'm observing significant side product formation. What are the likely side reactions and how can I minimize them?

Answer: The two most common side reactions are:

  • Self-Condensation of Dichlorobenzaldehyde: This is more prevalent when using strong bases.[3] To mitigate this, use a weak base catalyst like piperidine or ammonium acetate.[3]

  • Michael Addition: The α,β-unsaturated product is an electrophile and can react with another molecule of the nucleophilic active methylene compound. This is often favored by prolonged reaction times and higher temperatures.[3] To minimize this, you can try using a slight excess of the dichlorobenzaldehyde.

Visualizing the Process
Reaction Mechanism

The Knoevenagel condensation proceeds via a nucleophilic addition followed by dehydration.[5][7] When an amine like piperidine is used as a catalyst, an iminium ion pathway can also occur, which increases the electrophilicity of the carbonyl carbon.[5]

Knoevenagel_Mechanism cluster_activation Catalyst Activation cluster_condensation Condensation Dichlorobenzaldehyde Dichlorobenzaldehyde Aldol Adduct Aldol Adduct Dichlorobenzaldehyde->Aldol Adduct Nucleophilic Attack Dichlorobenzaldehyde->Aldol Adduct Active Methylene Active Methylene Carbanion Carbanion Active Methylene->Carbanion Deprotonation Catalyst (Base) Catalyst (Base) Carbanion->Aldol Adduct Product Product Aldol Adduct->Product Dehydration (-H2O)

Caption: Knoevenagel condensation mechanism.

Troubleshooting Workflow

A systematic approach is key to resolving low yields.

Troubleshooting_Workflow Start Low Yield Observed CheckCatalyst Is the catalyst fresh and appropriate? Start->CheckCatalyst CheckSolvent Is the solvent optimal? CheckCatalyst->CheckSolvent Yes OptimizeCatalyst Screen catalysts (e.g., piperidine, pyrrolidine). Adjust loading. CheckCatalyst->OptimizeCatalyst No CheckConditions Are reaction time and temperature optimized? CheckSolvent->CheckConditions Yes OptimizeSolvent Try different solvents (e.g., ethanol, toluene). Consider water removal. CheckSolvent->OptimizeSolvent No CheckPurity Are reactants pure? CheckConditions->CheckPurity Yes OptimizeConditions Monitor reaction by TLC. Adjust temperature. CheckConditions->OptimizeConditions No PurifyReactants Purify starting materials. CheckPurity->PurifyReactants No Success Yield Improved CheckPurity->Success Yes OptimizeCatalyst->CheckSolvent OptimizeSolvent->CheckConditions OptimizeConditions->CheckPurity PurifyReactants->Success

Caption: Troubleshooting workflow for low yields.

Experimental Protocols
Protocol 1: General Knoevenagel Condensation with Dichlorobenzaldehyde

This protocol provides a starting point for the reaction.

Materials:

  • Dichlorobenzaldehyde (1.0 mmol)

  • Active methylene compound (e.g., malononitrile or diethyl malonate) (1.0 mmol)

  • Piperidine (0.1 mmol)

  • Ethanol (5 mL)

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

Procedure:

  • To a round-bottom flask, add the dichlorobenzaldehyde (1.0 mmol) and the active methylene compound (1.0 mmol).[5]

  • Add ethanol (5 mL) and a magnetic stir bar.[3]

  • Add piperidine (0.1 mmol) to the mixture.[3]

  • Stir the reaction at room temperature or heat to a gentle reflux (monitor by TLC).[3]

  • Upon completion, cool the reaction mixture to room temperature.[3]

  • If a precipitate forms, collect the solid product by vacuum filtration.[5]

  • If no precipitate forms, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).[5]

Protocol 2: Microwave-Assisted Solvent-Free Condensation

For a greener and often faster alternative.

Materials:

  • Dichlorobenzaldehyde (1.0 mmol)

  • Active methylene compound (1.0 mmol)

  • Ammonium bicarbonate (catalytic amount)

  • Microwave-safe reaction vessel

Procedure:

  • Combine the dichlorobenzaldehyde and the active methylene compound in a microwave-safe vessel.[15]

  • Add a catalytic amount of ammonium bicarbonate.[13]

  • Place the vessel in a microwave reactor and irradiate at a suitable power and temperature (e.g., 100°C for 5-10 minutes).[15][16]

  • After cooling, the solid product can often be isolated directly by filtration and washing with a small amount of cold ethanol.

References
  • Application Notes and Protocols: Knoevenagel Condensation with Substituted Benzaldehydes - Benchchem. (n.d.).
  • Troubleshooting low yields in Knoevenagel condensation - Benchchem. (n.d.).
  • Knoevenagel condensation - Wikipedia. (n.d.).
  • The Knoevenagel condensation between substituted benzaldehydes (1a–j)... - ResearchGate. (n.d.).
  • Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction - Chemistry Research Journal. (n.d.).
  • The effect of electron-withdrawing and electron-donating groups on aldehyde formation. (n.d.).
  • Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. (n.d.).
  • Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst - ACG Publications. (n.d.).
  • The Importance and Applications of Knoevenagel Reaction (Brief Review) - Oriental Journal of Chemistry. (n.d.).
  • Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation. A Sustainable Protocol Using Porous Calcium Hydroxyapatite as Catalyst - MDPI. (n.d.).
  • (PDF) A new finding in the old Knoevenagel condensation reaction - ResearchGate. (n.d.).
  • Troubleshooting low yield in Knoevenagel condensation of 2-Chloro-6-fluorobenzaldehyde - Benchchem. (n.d.).
  • Knoevenagel condensation between different substituted benzaldehydes... - ResearchGate. (n.d.).
  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes - Taylor & Francis Online. (n.d.).
  • Catalysts used for Knoevenagel condensation | Download Table - ResearchGate. (n.d.).
  • Optimization conditions of Knoevenagel condensation reactions. - ResearchGate. (n.d.).
  • Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature a - ResearchGate. (n.d.).
  • Use of Piperidine and Pyrrolidine in Knoevenagel Condensation - ResearchGate. (n.d.).
  • Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis - Frontiers. (n.d.).
  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity - SciELO México. (n.d.).
  • Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks | ACS Omega. (n.d.).
  • Piperidine catalyst in Knoevenagel reaction? : r/chemhelp - Reddit. (n.d.).
  • Use of Piperidine and Pyrrolidine in Knoevenagel Condensation - Juniper Publishers. (n.d.).
  • Technical Support Center: Optimizing Knoevenagel Condensation with 3,5-Dihydroxybenzaldehyde - Benchchem. (n.d.).
  • Simple and practical procedure for Knoevenagel condensation under solvent-free conditions - ResearchGate. (n.d.).
  • Optimization of conditions for Knoevenagel condensation reaction [a] - ResearchGate. (n.d.).
  • Microwave assisted Knoevenagel reaction between various aldehydes and ethyl cyanoacetate - ResearchGate. (n.d.).
  • Control experiments for the Knoevenagel condensation reaction over... - ResearchGate. (n.d.).
  • Optimizing reaction condition for Knoevenagel condensation of benzaldehyde and malononitrile. [a] - ResearchGate. (n.d.).
  • Effect of the solvent on Knoevenagel condensation. | Download Table - ResearchGate. (n.d.).
  • Microwave-Assisted and Efficient Solvent-Free Knoevenagel Condensation. A Sustainable Protocol Using Porous Calcium Hydroxyapatite as Catalyst - Semantic Scholar. (n.d.).
  • Novel Methods of Knoevenagel Condensation - Banaras Hindu University. (n.d.).
  • (PDF) A Simple and Highly Versatile Procedure for the Knoevenagel Condensation Promoted by an Efficient, Eco-Friendly, and Recyclable nano-ZnO Catalyst - ResearchGate. (n.d.).
  • Microwave Assisted Knoevenagel Condensation: Synthesis and Antimicrobial Activities of Some a-Cyanoacrylates - ResearchGate. (n.d.).
  • A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. (n.d.).
  • The Knoevenagel Condensation - Organic Reactions. (n.d.).
  • Knoevenagel condensation - YouTube. (n.d.).
  • [PDF] The Knoevenagel Condensation - Semantic Scholar. (n.d.).

Sources

Stability issues of 3-(3,5-Dichlorophenyl)acrylic acid under various pH conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3-(3,5-Dichlorophenyl)acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting for stability issues encountered during experimentation, with a core focus on the impact of pH. We will move beyond simple protocols to explain the underlying chemical principles governing the behavior of this molecule.

Section 1: Understanding the Molecule - Core Concepts & FAQs

This section addresses fundamental questions about the properties of this compound that are critical for designing robust experiments.

Q1: What are the key structural features of this compound that influence its stability?

A1: The stability profile of this compound is dictated by three primary structural components:

  • The α,β-Unsaturated Carboxylic Acid System: The conjugated double bond adjacent to the carboxyl group creates an electron-deficient β-carbon, making it susceptible to nucleophilic attack (a reaction known as conjugate or Michael addition).[1]

  • The Carboxylic Acid Group: This functional group makes the molecule's solubility and reactivity highly dependent on pH. It can be protonated (R-COOH) in acidic conditions or deprotonated (R-COO⁻) in basic conditions.

  • The 3,5-Dichlorophenyl Ring: The two chlorine atoms are electron-withdrawing, which can influence the reactivity of the entire conjugated system. The aromatic ring also acts as a strong chromophore, making the compound susceptible to photodegradation.

Q2: How does pH dramatically affect the solubility of this compound, and why is my compound crashing out of solution?

A2: As a carboxylic acid, this compound's solubility is directly tied to its ionization state, which is governed by the solution's pH relative to the compound's pKa (acid dissociation constant). While the exact pKa is not published, it can be estimated to be in the range of 4.0-4.5, similar to other cinnamic acid derivatives.

  • At pH < pKa (Acidic Conditions): The carboxylic acid group is predominantly in its protonated, neutral form (R-COOH). This form is significantly less polar and thus has very low solubility in aqueous media. If you are observing precipitation, it is highly likely that the pH of your solution has dropped below this threshold.

  • At pH > pKa (Neutral to Basic Conditions): The compound deprotonates to form the carboxylate salt (R-COO⁻). This ionic form is much more polar and exhibits significantly higher aqueous solubility.

Solubility Profile vs. pH (Qualitative)

pH Range Predominant Species Aqueous Solubility Common Observation
1-3 R-COOH (Protonated) Very Low Precipitation, suspension
4-6 Mixture of R-COOH and R-COO⁻ Moderate / Increasing May require co-solvents or buffering

| 7-12 | R-COO⁻ (Deprotonated) | High | Clear solution |

Expert Tip: To avoid precipitation, always use a buffer system to maintain the pH well above the estimated pKa (e.g., pH 7.4 phosphate buffer) if solubility in an aqueous medium is required throughout your experiment.

Section 2: Troubleshooting Guide - Diagnosing Degradation

This section provides a question-and-answer framework for identifying and resolving specific stability problems you may encounter.

Q3: My HPLC results show a decreasing peak for the parent compound over time in a basic solution (e.g., pH 10). What is the likely cause?

A3: The most probable cause of degradation in basic conditions is base-catalyzed hydrolysis . The hydroxide ion (OH⁻) in the basic solution acts as a nucleophile and attacks the electron-deficient β-carbon of the α,β-unsaturated system. This leads to the formation of a β-hydroxy derivative, 3-hydroxy-3-(3,5-dichlorophenyl)propanoic acid. This reaction is often irreversible and is a common degradation pathway for α,β-unsaturated acids and esters.[1]

Q4: I'm conducting a forced degradation study in a strong acid (e.g., 1 M HCl) with heating and observing new peaks in my chromatogram. What are they?

A4: Under harsh acidic conditions, especially with heat, two primary degradation pathways are possible:

  • Acid-Catalyzed Hydration: Similar to the base-catalyzed reaction, a water molecule can add across the double bond. The reaction is catalyzed by the protonation of the carbonyl oxygen, which further enhances the electrophilicity of the β-carbon.[1] This results in the same 3-hydroxy-3-(3,5-dichlorophenyl)propanoic acid product.

  • Decarboxylation: While less common for α,β-unsaturated acids under mild conditions, acid catalysis, particularly at elevated temperatures, can promote the loss of carbon dioxide (CO₂).[2] This would result in the formation of 3,5-dichlorostyrene.

Self-Validation Check: A stability-indicating HPLC method is crucial. The new peaks should be well-resolved from the parent peak. Mass spectrometry (LC-MS) is the definitive tool to identify the mass of the degradants and confirm their structures.

Q5: I am observing variability in my results and the appearance of minor, unexpected impurities, even at neutral pH. What non-pH factor should I consider?

A5: You should strongly suspect photodegradation . The conjugated system of the acrylic acid and the dichlorophenyl ring forms a potent chromophore that can absorb UV and visible light. This energy absorption can lead to several reactions, including:

  • cis-trans Isomerization: The thermodynamically stable trans (or E) isomer can convert to the cis (Z) isomer, which would likely have a different retention time on HPLC.

  • Photocyclization or Oxidation: More complex reactions can occur, leading to a variety of minor degradation products.

As per ICH Q1B guidelines, photostability is a critical parameter to evaluate for any new chemical entity.[3][4]

Expert Tip: Always perform experiments in amber glassware or vessels wrapped in aluminum foil to minimize light exposure. Including a "dark control" sample that is handled identically but shielded from light is a simple way to confirm if photodegradation is the source of your variability.[5]

Section 3: Experimental Protocols

These protocols provide a validated framework for conducting your own stability studies.

Protocol 1: Forced Hydrolytic Degradation Study

This protocol is designed to assess the stability of this compound across a range of pH values as recommended by regulatory guidelines for forced degradation studies.[6][7][8][9]

Objective: To determine the rate and pathway of degradation under acidic, neutral, and basic conditions.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Phosphate Buffer (pH 7.4, 0.1 M)

  • Volumetric flasks, pipettes, amber HPLC vials

Procedure:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the compound in methanol or acetonitrile.

  • Stress Sample Preparation:

    • Acidic: Mix 1 mL of stock solution with 9 mL of 1 M HCl in a volumetric flask.

    • Basic: Mix 1 mL of stock solution with 9 mL of 1 M NaOH in a volumetric flask.

    • Neutral: Mix 1 mL of stock solution with 9 mL of pH 7.4 phosphate buffer.

    • Control: Mix 1 mL of stock solution with 9 mL of a 50:50 water:methanol solution.

  • Incubation: Store all four solutions at a controlled temperature (e.g., 60 °C) in a heating block or oven, protected from light.

  • Time-Point Sampling: Withdraw aliquots (e.g., 100 µL) from each solution at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Immediately neutralize the acidic and basic samples by diluting them into a buffer or mobile phase to stop further degradation. For example, dilute 100 µL of the acid sample into 900 µL of pH 7.4 buffer, and vice-versa for the basic sample. The control and neutral samples can be diluted with mobile phase.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV method.

Forced Degradation Experimental Workflow

G cluster_prep 1. Preparation cluster_stress 2. Stress Incubation cluster_analysis 3. Analysis stock Prepare 1 mg/mL Stock acid Acidic Stress Sample (1 M HCl) stock->acid neutral Neutral Stress Sample (pH 7.4 Buffer) stock->neutral base Basic Stress Sample (1 M NaOH) stock->base incubate Incubate at 60°C (Protected from Light) acid->incubate neutral->incubate base->incubate sample Sample at Time Points (0, 2, 4, 8, 24h) incubate->sample quench Quench/Neutralize Samples sample->quench hplc Analyze by HPLC-UV quench->hplc data Calculate % Degradation hplc->data

Caption: Workflow for a forced hydrolytic degradation study.

Section 4: Key Degradation Pathways & Data Summary

Understanding the likely chemical transformations is key to interpreting your results.

Potential pH-Dependent Degradation Pathways

Caption: Primary hydrolytic degradation pathways under acidic and basic conditions.

Summary of Expected Stability
ConditionpH RangePrimary StressorExpected StabilityLikely Degradation Product(s)
Acidic 1-3H⁺, H₂O, HeatLabile 3-hydroxy-3-(3,5-dichlorophenyl)propanoic acid, 3,5-dichlorostyrene (harsh conditions)
Neutral 6-8H₂O, LightGenerally Stable Minimal degradation; potential for photoproducts if exposed to light.
Basic 9-13OH⁻, H₂OLabile 3-hydroxy-3-(3,5-dichlorophenyl)propanoic acid
Photolytic N/AUV/Visible LightPotentially Labile cis isomer, various minor photoproducts

References

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. [Link][10][11]
  • Schöneich, C. (1999). Hydration and Hydrolysis of α-Oxo Carboxylic Acid Derivatives and Conjugate Addition to α,β-Unsaturated Carbonyl Compounds: A Density Functional Study. The Journal of Organic Chemistry, 64(9), 3271–3277. [Link][12][13]
  • Ask Ayurveda. (2026). Phytochemicals in Food – Uses, Benefits & Food Sources. [Link][14]
  • LibreTexts Chemistry. (2021).
  • Annapurna, M., et al. (2016). Forced Degradation Studies. MedCrave Online Journal of Biology and Medicine, 1(4). [Link][6]
  • Pharma Guideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link][7]
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link][8]
  • Chemistry Stack Exchange. (2019).
  • Kamaruzzaman, M., et al. (2018). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 8(5), 137-146. [Link][9]
  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link][3]
  • IAGIM. (n.d.). Photostability. [Link][4]
  • Atlas Material Testing Technology. (n.d.). Photostability of Pharmaceuticals. [Link][5]

Sources

Preventing polymerization of acrylic acid derivatives during storage

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the Technical Support Center for the handling and storage of acrylic acid and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development to address the critical challenge of preventing premature polymerization. Uncontrolled polymerization can compromise experimental results, lead to significant material loss, and pose serious safety risks due to its highly exothermic nature.[1][2][3][4] This guide provides in-depth, field-proven insights into the mechanisms of polymerization, the role of inhibitors, and best practices for storage, alongside practical troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What causes acrylic acid and its derivatives to polymerize during storage?

A1: The polymerization of acrylic acid and its derivatives is a free-radical chain reaction.[5] Several factors can initiate this process:

  • Heat: Elevated temperatures significantly accelerate the rate of polymerization.[6][7] The shelf life of inhibited monomers decreases exponentially with increasing temperature.[8][9]

  • Light: Ultraviolet (UV) light can provide the energy to initiate the formation of free radicals, triggering polymerization.[7][10]

  • Contaminants: Impurities such as iron salts, peroxides, acids, and alkalis can act as catalysts or initiators.[6][7][11]

  • Oxygen Depletion: For common phenolic inhibitors like MEHQ, the presence of dissolved oxygen is essential for their function. Storing monomers under an inert atmosphere deactivates the inhibitor.[8][12][13][14]

Q2: What are polymerization inhibitors and how do they work?

A2: Polymerization inhibitors are chemical compounds added to reactive monomers to prevent spontaneous polymerization during transport and storage.[12][15][16] The most common inhibitors for acrylic acid derivatives are Monomethyl Ether of Hydroquinone (MEHQ) and Phenothiazine (PTZ).[1][4][12][15][17] They function by scavenging free radicals that would otherwise initiate the polymerization chain reaction.[16][18][19]

Q3: Why is oxygen necessary for MEHQ to work as an inhibitor?

A3: The inhibitory action of MEHQ is a synergistic effect with oxygen.[2][12] MEHQ itself reacts weakly with carbon-centered radicals. However, it reacts very effectively with peroxy radicals, which are formed when initiator radicals react with dissolved oxygen.[12] This reaction terminates the polymerization chain and regenerates the inhibitor, thus enhancing its effectiveness and preventing the rapid consumption of dissolved oxygen.[12] Therefore, storing monomers inhibited with MEHQ under an inert gas like nitrogen will render the inhibitor ineffective.[8][10][13][14]

Q4: What are the ideal storage conditions for acrylic acid and its esters?

A4: Proper storage is the most critical factor in preventing polymerization. Key conditions include:

  • Temperature: For acrylic acid, the ideal storage temperature is between 15-25°C (59-77°F).[3][6][20][21] This prevents freezing, which occurs at 13°C (55°F), and avoids accelerated inhibitor depletion at higher temperatures.[3][20][21] For other acrylates like methyl acrylate, the temperature should not exceed 35°C.[13]

  • Atmosphere: Monomers must always be stored under an air atmosphere, never under inert gases, to ensure the effectiveness of phenolic inhibitors like MEHQ.[8][13][20][21]

  • Light: Protect from direct sunlight and UV light by using opaque containers or storing in a dark area.

  • Container Material: Use containers made of compatible materials such as stainless steel, aluminum, glass, or high-density polyethylene (HDPE).[6][9][13] Avoid carbon steel and other metals that can corrode and introduce catalytic impurities.[9][13]

Troubleshooting Guide: Common Storage Problems

This guide provides a systematic approach to diagnosing and solving common issues encountered during the storage of acrylic acid derivatives.

Problem 1: Monomer has solidified or become highly viscous in the container.
  • Symptom: The monomer, which should be a liquid, is found to be a solid, semi-solid, or has a significantly increased viscosity.

  • Potential Causes & Investigative Steps:

    • Uncontrolled Polymerization: This is the most likely cause. The reaction is highly exothermic and can be violent.[3][4] DO NOT ATTEMPT TO HEAT THE CONTAINER.

    • Inhibitor Depletion/Deactivation: The inhibitor may have been consumed due to extended storage time, high temperatures, or lack of oxygen.

    • Contamination: The monomer may have been contaminated with an initiator (e.g., peroxides, rust).

  • Immediate Actions & Solutions:

    • Safety First: Isolate the container in a cool, well-ventilated area. Do not attempt to open a sealed container that shows signs of bulging or heat generation.

    • Verification: If safe to do so, check the inhibitor concentration. This often requires analytical techniques like HPLC.

    • Disposal: If polymerization has occurred, the product is unusable. Dispose of the material according to hazardous waste regulations.[22]

    • Prevention: Review storage protocols. Ensure the "first-in-first-out" principle is followed to avoid overstorage.[13] Verify that storage temperatures are consistently within the recommended range and that containers are not stored under an inert atmosphere.[8][13]

Problem 2: The monomer (specifically Glacial Acrylic Acid) has frozen.
  • Symptom: Glacial acrylic acid (GAA) is solid in its container. This occurs because its freezing point is 13°C (55°F).[3][6]

  • The Danger of Improper Thawing: This is a critical safety issue. During freezing, the inhibitor (MEHQ) and dissolved oxygen concentrate in the remaining liquid phase.[6][9] This leaves the frozen, crystalline acrylic acid with little to no inhibitor.[6][9] Applying direct heat (e.g., steam, heating mantle) to a partially thawed container can initiate violent, runaway polymerization in the uninhibited solid phase.[6][23]

  • Correct Thawing Protocol:

    • Move to a Controlled Environment: Transfer the container to a room with a controlled temperature slightly above the freezing point, ideally between 15-25°C.[23]

    • Allow for Slow, Complete Thawing: Let the entire container melt completely at room temperature.[23] This may take a significant amount of time.

    • Ensure Homogenization: Once fully liquid, gently agitate or roll the container to ensure the inhibitor and oxygen are evenly redistributed throughout the monomer.[3]

    • NEVER Withdraw Liquid from a Partially Thawed Container. The liquid portion will have an excessively high concentration of inhibitor, while the remaining solid is dangerously unprotected.[6][9]

G cluster_symptom Symptom cluster_cause Underlying Cause cluster_danger Critical Danger cluster_protocol Correct Thawing Protocol S Glacial Acrylic Acid (GAA) is Solid C Freezing Point is 13°C (55°F). During freezing, inhibitor and O2 concentrate in the liquid phase. S->C is due to D Improper Thawing (Direct Heat) can cause violent polymerization in the uninhibited solid phase. C->D leads to P1 1. Move to 15-25°C Environment P2 2. Allow COMPLETE Thawing (No Heat) P1->P2 P3 3. Agitate to Homogenize Inhibitor P2->P3 P4 4. NEVER Use Partially Thawed Monomer P3->P4

Experimental Protocols & Data

Protocol: Replenishing Dissolved Oxygen in Stored Monomers

For storage periods exceeding one month, it is advisable to replenish the dissolved oxygen content to maintain inhibitor effectiveness.[13][20][21]

Objective: To safely re-aerate a container of acrylic monomer.

Materials:

  • Container of stored acrylic monomer.

  • Source of clean, dry air or a sparging tube.

  • Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat.[14][24]

Procedure:

  • Work in a Ventilated Area: Perform this procedure in a well-ventilated fume hood.

  • Open the Container: Carefully open the monomer container.

  • Gentle Aeration:

    • Method A (Sparging): If using a sparging tube, introduce a gentle stream of clean, dry air into the liquid for a few minutes. Avoid vigorous bubbling which could increase vapor concentration in the headspace.

    • Method B (Headspace Exchange): If sparging is not possible, you can simply ensure the headspace is refreshed with air by leaving the container open in the fume hood for a short period (e.g., 5-10 minutes) with gentle swirling.

  • Reseal and Store: Tightly reseal the container and return it to the proper storage location (15-25°C, away from light).

Data Summary: Recommended Storage Conditions
ParameterAcrylic Acid (Glacial)Methyl/Butyl AcrylateKey Considerations
Storage Temp. 15°C to 25°C (59°F to 77°F)[3][6][20][21]Below 35°C (95°F)[13]Avoid freezing GAA (FP=13°C) and high heat for all monomers.[3][10]
Inhibitor MEHQ (typically 200 ± 20 ppm)[6]MEHQ (concentration varies)[14]Most common stabilizer for transport and storage.[1][4]
Atmosphere Air (Oxygen is required)[6][13][20]Air (Oxygen is required)[13][14]NEVER store under an inert atmosphere (N₂, Ar).[8][13][20]
Shelf Life Approx. 1 year under ideal conditions.[8][20]Approx. 1 year under ideal conditions.[13]Shelf life is exponentially reduced by higher temperatures.[8][9]
Contaminants Acids, alkalis, iron salts, peroxides.[6]Strong acids, bases, oxidizing agents.[10][14]Ensure dedicated and clean storage containers and transfer lines.[9]

G

By adhering to these guidelines and understanding the chemical principles behind the stability of acrylic acid derivatives, researchers can ensure the integrity of their materials, achieve reproducible experimental outcomes, and maintain a safe laboratory environment.

References

  • Inhibition of acrylic acid and acrylate autoxidation. Organic & Biomolecular Chemistry (RSC Publishing).
  • An Overview of Oxygen Inhibition in Photocuring. RadTech.
  • Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization. ACS Publications.
  • Acrylic acid (HSG 104, 1997). Inchem.org.
  • METHYL ACRYLATE - STABILIZED. Synthomer.
  • Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization. ResearchGate.
  • METHACRYLIC ACID SAFE HANDLING MANUAL. Methacrylate Producers Association.
  • Method for inhibiting the polymerization of acrylic acid. Google Patents.
  • How to prevent the polymerization of Acrylic Acid during storage?. Blog.
  • Key Facts about Acrylate Monomers. Gantrade Corporation.
  • Safety First: Handling and Storage of Butyl Acrylate Monomer. Ningbo Inno Pharmchem Co., Ltd..
  • Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels. PMC - NIH.
  • material safety data sheet acrylic monomer self polymerized dpddfs-003. Unknown Source.
  • Inhibition of acrylic acid and acrylate autoxidation. Organic & Biomolecular Chemistry (RSC Publishing).
  • Inhibition of Free Radical Polymerization: A Review. PMC - NIH.
  • Efficient Polymerization Inhibition Systems for Acrylic Acid Distillation: New Liquid-Phase Inhibitors. ResearchGate.
  • Acrylic Acid A Summary of Safety and Handling. Squarespace.
  • ACRYLIC ACID - STABILIZED - PURE. Synthomer.
  • Oxygen inhibition in thiol–acrylate photopolymerizations. ResearchGate.
  • How To Store Liquid Monomers for Maximum Shelf Life. Unknown Source.
  • Acrylic acid. Penta chemicals.
  • Inhibition of acrylate polymerization. Google Patents.
  • Acrylic Acid Impurities and Related Compound. Veeprho.
  • ACRYLIC ACID, STABILIZED For Synthesis. Alpha Chemika.
  • The effect of monomer structure on oxygen inhibition of (met)acrylates photopolymerization. Unknown Source.
  • Storage Considerations of MMA. Hubei Sanli Fengxiang Technology Co., Ltd.
  • Safe Handling and Storage of Methyl Acrylate: Best Practices. NINGBO INNO PHARMCHEM CO.,LTD..
  • How to overcome the oxygen inhibition of Acrylic UV Monomer?. Blog.
  • ACRYLIC ACID - STABILIZED. Synthomer.
  • EBAM Safe Handling and Storage of Acrylic Esters. Petrochemicals Europe.
  • Acrylic Acid A Summary of Safety and Handling. Scribd.
  • Characterization and Long-Term Stability of Historical PMMA: Impact of Additives and Acrylic Sheet Industrial Production Processes. MDPI.
  • The Role of Polymerization Inhibitors in Ensuring Product Quality. Unknown Source.
  • Acrylic acid. Dirox.
  • Summary of Solutions to Common Problems in Acrylic Resin Production. Unknown Source.
  • Determination of impurities in acrylic acid. Google Patents.

Sources

Technical Support Guide: Overcoming Solubility Challenges of 3-(3,5-Dichlorophenyl)acrylic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 3-(3,5-Dichlorophenyl)acrylic acid (CAS 20595-53-3) in biological assays. As a lipophilic weak acid, this compound presents common yet surmountable challenges. This document provides in-depth, field-proven insights and step-by-step protocols to ensure reliable and reproducible experimental results.

Part 1: Understanding the Core Problem: FAQs

This section addresses the fundamental reasons behind the solubility issues observed with this compound.

Q1: I dissolved my compound perfectly in DMSO, but it crashed out when I added it to my aqueous assay buffer. Why?

This is the most frequent issue and is caused by a phenomenon known as solvent shifting .

  • The Cause: this compound is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) but has very low intrinsic solubility in water.[1][2] When you introduce your concentrated DMSO stock into a large volume of aqueous buffer, you are drastically changing the solvent environment from one that is favorable (DMSO) to one that is unfavorable (water). The DMSO concentration plummets, and the water molecules cannot maintain the compound in solution, causing it to precipitate or "crash out."[1]

  • The Analogy: Imagine dissolving a large amount of sugar in a small amount of hot water. If you then pour that concentrate into a large volume of ice-cold water, the sugar will crystallize out. The principle is the same: a sudden, unfavorable change in the solvent environment.

Q2: What makes this compound so poorly soluble in aqueous media?

The compound's chemical structure is the primary determinant of its solubility profile. Two key features are at play:

  • High Lipophilicity: The molecule contains a dichlorinated phenyl ring, which is very greasy or "lipophilic" (fat-loving). This is quantitatively measured by its predicted LogP (a measure of lipophilicity) of approximately 3.09.[3] Molecules with a high LogP prefer non-polar environments and tend to have low aqueous solubility.[4][5]

  • Weakly Acidic Nature: The molecule possesses a carboxylic acid functional group (-COOH).[3][][7][8] Like other carboxylic acids, its charge state—and therefore its solubility—is dependent on the pH of the surrounding medium.[9][10][11]

Q3: How exactly does pH control the solubility of this compound?

The carboxylic acid group can exist in two states: a protonated (uncharged) state and a deprotonated (charged) state. The pH of the solution dictates the equilibrium between these two forms.

  • At Low pH (Acidic): The environment is rich in protons (H+). The compound's carboxylic acid group remains protonated (-COOH). This form is neutral (uncharged) and significantly less soluble in water.[12]

  • At High pH (Basic): Protons are scarce. The carboxylic acid group donates its proton, becoming a negatively charged carboxylate ion (-COO⁻). This charged form is much more polar and, therefore, significantly more soluble in water.[11][12]

The transition between these states is governed by the compound's pKa. While the exact pKa of this molecule is not readily published, it can be estimated to be around 3.5-4.5. In typical biological assays conducted at a physiological pH of ~7.4, the compound should be predominantly in its soluble, deprotonated form. However, precipitation can still occur if the local concentration exceeds its solubility limit upon addition from a DMSO stock, or if the buffer capacity is insufficient.

G cluster_low_ph Low pH (e.g., pH < 4) cluster_high_ph High pH (e.g., pH > 6) Low_Solubility R-COOH (Protonated / Uncharged) LOW SOLUBILITY Equilibrium Low_Solubility->Equilibrium High_Solubility R-COO⁻ + H⁺ (Deprotonated / Charged) HIGH SOLUBILITY Equilibrium->High_Solubility caption pH-Dependent Equilibrium of a Carboxylic Acid

Caption: pH-Dependent Solubility Equilibrium.

Part 2: Troubleshooting Workflow and Step-by-Step Protocols

Follow this workflow to diagnose and solve solubility issues.

G start Start: Compound Precipitates in Assay Medium q1 Is your initial DMSO stock clear? start->q1 a1_no Stock is cloudy/has precipitate. 1. Gently warm (37°C) & vortex. 2. Sonicate for 5-10 min. 3. If unresolved, remake stock at a lower concentration. q1->a1_no No q2 What is the final DMSO concentration in your assay? q1->q2 Yes a2_high DMSO > 1%. This can cause precipitation and/or cell toxicity. Reduce final DMSO to <0.5%. q2->a2_high >0.5% q3 Try pH-Based Solubilization (Protocol 1) q2->q3 <0.5% q4 Did pH adjustment work? q3->q4 a4_yes Success! Proceed with experiment. q4->a4_yes Yes q5 Try Cyclodextrin-Based Solubilization (Protocol 2) q4->q5 No q6 Did cyclodextrins work? q5->q6 q6->a4_yes Yes q7 Try Co-Solvent Formulation (Protocol 3) q6->q7 No a7_yes Success! Ensure co-solvent is compatible with assay. q7->a7_yes Yes end_fail Problem persists. Consider advanced formulations (e.g., surfactants, liposomes) or contact technical support. q7->end_fail No

Caption: Troubleshooting workflow for compound precipitation.

Protocol 1: Primary Strategy - pH-Adjusted Solubilization

This is the most direct and often most effective method. The goal is to prepare a stock solution of the deprotonated, highly soluble salt form of the acid.

Principle: By dissolving the compound in a slightly basic solution, we can force the equilibrium towards the soluble carboxylate form before it is diluted into the final assay medium.

Step-by-Step Methodology:

  • Prepare a 10 mM Stock in NaOH:

    • Weigh out 2.17 mg of this compound (MW: 217.05 g/mol ).

    • Add 900 µL of sterile water. The compound will not dissolve and will appear as a suspension.

    • Add 100 µL of 100 mM NaOH stock solution to the suspension. This provides a 1:1 molar equivalent of base to acid.

    • Vortex thoroughly. The suspension should clarify as the soluble sodium salt is formed. If it remains cloudy, gentle warming (37°C) or brief sonication can be applied. This is now your 10 mM aqueous stock solution .

  • Dilution into Assay Medium:

    • Perform serial dilutions from this aqueous stock into your final assay buffer (e.g., PBS or cell culture media).

    • Causality Check: Because the compound is already in its soluble salt form, the risk of precipitation upon dilution is dramatically reduced. The final pH of the assay medium should not be significantly affected by the small volume of basic stock added.

ParameterRecommendationRationale
Base 1.0 - 1.1 molar equivalents of NaOH or KOHEnsures complete deprotonation to the soluble salt form.
Initial Solvent Water or a low-concentration buffer (e.g., 10 mM PBS)Avoids using organic solvents, eliminating solvent-shift precipitation.
Stock Conc. ≤ 10 mMStarting with a lower, more stable stock concentration is advisable.
Verification Check the pH of the final stock solution. It should be neutral to slightly basic.Confirms the salt formation and ensures compatibility with the assay system.
Protocol 2: Secondary Strategy - Cyclodextrin Inclusion Complexes

If pH modification interferes with your assay, cyclodextrins are an excellent alternative. They act as "molecular buckets" to encapsulate the lipophilic part of the drug.

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13] The lipophilic dichlorophenyl group of the compound can nestle inside this cavity, forming a water-soluble "inclusion complex."[14][15]

G cluster_system Aqueous Environment CD Cyclodextrin (Hydrophilic Exterior) Complex Soluble Inclusion Complex Drug Drug Molecule (Lipophilic Part) Drug->CD Forms Complex caption Cyclodextrin Inclusion Complex Formation

Caption: Cyclodextrin encapsulates a lipophilic drug.

Step-by-Step Methodology:

  • Prepare a Cyclodextrin Solution:

    • Prepare a 45% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired buffer (e.g., PBS). This is a commonly used and effective concentration.

  • Prepare the Compound Stock:

    • Weigh the desired amount of this compound.

    • Add the 45% HP-β-CD solution to reach your target concentration (e.g., 10 mM).

    • Mix vigorously. It may be necessary to shake overnight at room temperature or gently heat (40-50°C) for 1-2 hours to facilitate complex formation. The solution should become clear.

  • Dilution and Use:

    • Use this HP-β-CD-formulated stock for serial dilutions in your assay medium.

    • Trustworthiness Check: Always run a vehicle control using the same concentration of HP-β-CD solution without the compound to ensure the cyclodextrin itself does not affect your biological system.

Protocol 3: Alternative Strategy - Co-Solvent Systems

This approach should be used when others are not feasible, and it requires careful optimization to avoid toxicity.

Principle: Co-solvents are water-miscible organic solvents that, when added to water, create a solvent mixture with properties intermediate between water and the pure organic solvent, enhancing the solubility of nonpolar compounds.[16][17][18][19]

Step-by-Step Methodology:

  • Prepare a High-Concentration DMSO Stock:

    • Dissolve the compound in 100% DMSO at a high concentration (e.g., 50-100 mM). Ensure it is fully dissolved.

  • Perform a Two-Step Dilution:

    • Step 1 (Intermediate Dilution): First, dilute the DMSO stock into a solution containing a solubilizing co-solvent. For example, dilute the 100 mM DMSO stock 1:10 into 100% Propylene Glycol (PG) or Polyethylene Glycol 400 (PEG400). This creates a 10 mM intermediate stock where the compound is still highly soluble.

    • Step 2 (Final Dilution): Dilute this intermediate stock into your final assay buffer, ensuring the final concentration of all organic solvents is low (e.g., total organic solvent < 1%).

  • Toxicity and Vehicle Controls:

    • Critical: The final concentration of DMSO should ideally be below 0.5%, as higher concentrations can be toxic to many cell lines.[1]

    • You must run a vehicle control containing the same final concentrations of all co-solvents (e.g., 0.1% DMSO + 0.9% PG) to account for any solvent-induced effects.

Co-SolventTypical Max % in Cell AssaysNotes
DMSO < 0.5%The standard, but can cause precipitation and toxicity.[1]
Ethanol < 1%Can be effective but is also volatile and can have biological effects.
PEG 400 1-2%A good option for increasing solubility with generally lower toxicity than DMSO.[20]
Propylene Glycol 1-2%Similar to PEG 400; widely used in formulations.[16]

Part 3: Advanced Considerations & Best Practices

Q4: What is the absolute maximum final DMSO concentration I can use?

While the general guideline is <0.5%, this is highly dependent on the cell line and assay duration.[1] Sensitive cell lines may show stress at 0.1%. It is imperative to perform a DMSO tolerance curve for your specific experimental system to determine the highest non-toxic concentration.

Q5: I've tried everything and it still precipitates. What now?

If these standard methods fail, you may be exceeding the compound's maximum achievable solubility under assay conditions. Consider these options:

  • Re-evaluate Dose: Is it possible to use a lower concentration of the compound that will stay in solution?

  • Use Surfactants: Low concentrations (0.01-0.1%) of non-ionic surfactants like Tween® 80 can help maintain solubility through micelle formation, though they can also interfere with some assays.[4]

  • Advanced Formulations: For in vivo studies, more complex formulations like lipid-based systems or nanosuspensions can be developed, but these require specialized expertise.[4][5][21]

Q6: How should I store my stock solutions to maintain solubility?
  • Concentration: Do not make stock solutions at the absolute limit of solubility. A slightly lower concentration (e.g., 10-20 mM instead of 50 mM) will be more stable.

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles, as they can promote precipitation.[22] Aliquot your stock solution into single-use volumes.

  • Storage: Store DMSO stocks at -20°C. Note that DMSO freezes at +18.5°C, so stocks will be solid.[23] Allow them to thaw completely and vortex well before use. Aqueous stocks (like the pH-adjusted or cyclodextrin stocks) should also be aliquoted and stored at -20°C or -80°C.

References
  • Gavan, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules. [Link]
  • Todkar, S., et al. (2023). cyclodextrin in novel formulations and solubility enhancement techniques: a review.
  • Al-Ghazali, M., & Al-Hamidi, H. (2016). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
  • PharmaEducation. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. [Link]
  • Al-kassas, R., et al. (2024). Cyclodextrins in Formulation Development: Complexation and Stability Enhance. Research Square. [Link]
  • Lexicon. (2025, December 23). Co-solvent: Significance and symbolism. [Link]
  • Semantic Scholar. [PDF] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
  • Zografi, G., & Weiner, N. D. (1986). Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed. [Link]
  • Khan, A. A., et al. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. [Link]
  • Maulik, S., & Dhaval, J. (2012).
  • Strickley, R. G. (2024). Co-solvent and Complexation Systems.
  • Al-Achi, A. (2011, March 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]
  • World Pharma Today.
  • International Journal of Pharmaceutical and Chemical Sciences. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]
  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?[Link]
  • Quora. (2023, January 16).
  • Malin, D. R., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PubMed Central. [Link]
  • Wikipedia. Dimethyl sulfoxide. [Link]
  • ResearchGate. (2014, December 1). How does the solubility of carboxylic type of surfactants in water change with chain length?
  • GSC Biological and Pharmaceutical Sciences. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. [Link]
  • UNT Digital Library. (2025, December 15).
  • Sussex Drug Discovery Centre. (2014, September 28).
  • OSTI.GOV. (1991, October 31). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). [Link]
  • Britannica. Carboxylic acid - Properties, Structure, Reactions. [Link]
  • Ascendia Pharma. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. [Link]
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]
  • PubChem. This compound. [Link]
  • Amerigo Scientific. This compound. [Link]

Sources

Optimizing reaction conditions for the amidation of 3-(3,5-Dichlorophenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of amide derivatives of 3-(3,5-Dichlorophenyl)acrylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common challenges in this critical synthetic transformation.

Core Concepts: The Challenge of Amide Bond Formation

The direct reaction between a carboxylic acid, such as this compound, and an amine is typically unfavorable. The acidic proton of the carboxylic acid and the basic amine readily form a non-reactive ammonium carboxylate salt, which requires extremely high temperatures (often >160 °C) to dehydrate into an amide[1]. Such harsh conditions are incompatible with most functionalized molecules.

Therefore, the key to successful amidation under mild conditions is the activation of the carboxylic acid. This involves converting the hydroxyl group into a better leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine[2]. Modern coupling reagents are designed precisely for this purpose.

General Mechanism of Carbodiimide-Mediated Amidation

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are among the most common classes of coupling reagents[3][4]. The general mechanism involves the initial activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to form the desired amide and a urea byproduct.

Amidation_Mechanism RCOOH This compound Intermediate O-Acylisourea Intermediate (Highly Reactive) RCOOH->Intermediate Activation EDC Coupling Reagent (e.g., EDC) EDC->Intermediate Amide Target Amide Product Intermediate->Amide Nucleophilic Attack Byproduct Urea Byproduct (e.g., EDU) Intermediate->Byproduct Amine Primary or Secondary Amine Amine->Intermediate

Caption: Carbodiimide-mediated amidation workflow.

Recommended Experimental Protocol

This protocol provides a general starting point for the amidation of this compound using EDC.HCl in the presence of HOBt.

Materials:

  • This compound (1.0 eq)

  • Amine (1.0-1.2 eq)

  • EDC.HCl (1.2-1.5 eq)[4]

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous DCM (or DMF) to create a ~0.1-0.2 M solution.

  • Add the amine (1.0-1.2 eq), HOBt (1.2 eq), and the base (e.g., DIPEA, 2.0-3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add EDC.HCl (1.2-1.5 eq) portion-wise over 10-15 minutes. A slight exotherm may be observed.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 4-24 hours).

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes, or an alcohol-based solvent)[5].

Troubleshooting Guide

Troubleshooting_Workflow Start Problem Encountered: Low Yield / Incomplete Reaction CheckReagents 1. Check Reagent Quality & Stoichiometry Start->CheckReagents CheckConditions 2. Optimize Reaction Conditions Start->CheckConditions CheckSideReactions 3. Investigate Side Reactions Start->CheckSideReactions ChangeStrategy 4. Modify Synthetic Strategy Start->ChangeStrategy Sol_Reagents_Moisture Are reagents anhydrous? Is acid/amine pure? CheckReagents->Sol_Reagents_Moisture Potential Causes Sol_Reagents_Stoich Is coupling reagent stoichiometry correct? (Typically 1.2-1.5 eq) CheckReagents->Sol_Reagents_Stoich Potential Causes Sol_Cond_Temp Is temperature optimal? (Try 0°C to RT) CheckConditions->Sol_Cond_Temp Potential Causes Sol_Cond_Solvent Is the solvent appropriate? (DCM, DMF, THF) CheckConditions->Sol_Cond_Solvent Potential Causes Sol_Side_Urea N-acylurea formation? (Add HOBt/HOAt) CheckSideReactions->Sol_Side_Urea Potential Causes Sol_Side_Anhydride Anhydride formation? (Check activation step) CheckSideReactions->Sol_Side_Anhydride Potential Causes Sol_Strategy_Coupling Try a different coupling reagent? (e.g., HATU, T3P) ChangeStrategy->Sol_Strategy_Coupling Alternative Approaches Sol_Strategy_AcylCl Convert acid to acyl chloride first? ChangeStrategy->Sol_Strategy_AcylCl Alternative Approaches Success Problem Solved Sol_Reagents_Moisture->Success Solutions Sol_Reagents_Stoich->Success Solutions Sol_Cond_Temp->Success Solutions Sol_Cond_Solvent->Success Solutions Sol_Side_Urea->Success Solutions Sol_Side_Anhydride->Success Solutions Sol_Strategy_Coupling->Success Solutions Sol_Strategy_AcylCl->Success Solutions

Caption: A logical workflow for troubleshooting amidation reactions.

Q: My reaction yield is consistently low, and I see a lot of unreacted starting material. What's wrong?

A: This is a common issue that often points to problems with reaction setup or reagent activity.

  • Moisture Contamination: Carbodiimides and the activated O-acylisourea intermediate are highly sensitive to water. Any moisture will hydrolyze the intermediate back to the starting carboxylic acid. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (N₂ or Ar).

  • Reagent Quality: Coupling reagents, especially hygroscopic ones like EDC.HCl, can degrade over time. Use a fresh bottle or a well-stored reagent. The purity of your starting acid and amine is also critical.

  • Insufficient Activation: You may need to increase the amount of coupling reagent to 1.5 equivalents. Ensure the reagent is added at 0 °C to maintain its stability.

  • Poorly Nucleophilic Amine: If your amine is electron-deficient (e.g., an aniline with electron-withdrawing groups) or sterically hindered, it will be less reactive. For such cases, you may need a more potent coupling reagent like HATU or to switch to an acyl chloride strategy[6][7].

Q: My final product is contaminated with a white precipitate that is difficult to remove. What is it and how do I deal with it?

A: The precipitate is almost certainly the urea byproduct (e.g., dicyclohexylurea (DCU) if using DCC, or 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU) if using EDC).

  • Prevention: The formation of an insoluble urea byproduct is a known drawback of carbodiimide reagents[3].

    • Using EDC: The byproduct of EDC (EDU) is water-soluble, which is a significant advantage. During the aqueous work-up, EDU is washed away into the aqueous layers, simplifying purification[4]. If you are using DCC, consider switching to EDC for this reason.

    • Filtration (for DCU): If you must use DCC, the insoluble DCU can often be removed by filtering the reaction mixture (after diluting with a solvent like DCM or ethyl acetate in which DCU is poorly soluble) before proceeding with the aqueous workup.

  • Removal: If the urea byproduct co-purifies with your product, optimizing your column chromatography gradient can help. Sometimes, recrystallization from a specific solvent can leave the urea behind.

Q: The reaction stalls, and I observe a new byproduct alongside my unreacted acid. What could it be?

A: This often points to the formation of a stable, unreactive N-acylurea byproduct. This occurs when the O-acylisourea intermediate, instead of reacting with the amine, undergoes an intramolecular rearrangement[8].

  • Cause: This side reaction is more common with sterically hindered carboxylic acids or poorly nucleophilic amines and at higher temperatures.

  • Solution: The most effective solution is to add a coupling additive like HOBt or HOAt. These additives react rapidly with the O-acylisourea intermediate to form an active ester. This new intermediate is less prone to rearrangement and reacts cleanly with the amine to form the amide[3][6]. This two-step activation is a standard practice in modern peptide synthesis for this very reason.

Q: I am struggling with the purification of the final amide. Any tips?

A: Purification challenges arise from the similar polarities of the product, starting materials, and byproducts.

  • Efficient Work-up: A thorough acidic and basic wash as described in the protocol is crucial. This removes the majority of basic (amine, DIPEA) and acidic (carboxylic acid, HOBt) impurities before chromatography.

  • Recrystallization: Acrylamide products are often crystalline solids. Recrystallization is an excellent and scalable purification method. Experiment with different solvents like ethanol, isopropanol, or ethyl acetate/hexane mixtures to find a system where your product is soluble at high temperatures but sparingly soluble at room temperature or 0 °C[5].

  • Column Chromatography: If recrystallization fails, silica gel chromatography is the next step. Use a shallow solvent gradient to achieve good separation. A TLC analysis in various solvent systems (e.g., different ratios of hexanes/ethyl acetate, DCM/methanol) will help you identify the optimal conditions.

Frequently Asked Questions (FAQs)

Q: Which coupling reagent is best for the amidation of this compound?

A: The "best" reagent depends on the specific amine, scale, and cost considerations.

Coupling ReagentProsConsBest For...
EDC.HCl Water-soluble byproduct (easy removal)[4], readily available, cost-effective.Can be less effective for very challenging couplings.General purpose, scalable reactions where easy purification is a priority.
DCC Inexpensive, effective for many standard amidations.Insoluble DCU byproduct complicates purification[8], potential allergen.Cost-sensitive syntheses where the amine is reactive and DCU filtration is feasible.
HATU / HBTU Very high reactivity, low rates of side reactions, excellent for hindered substrates[6].Expensive, generates potentially explosive HOBt/HOAt byproducts.Difficult couplings with poorly nucleophilic amines or sterically hindered acids.
SOCl₂ / (COCl)₂ Forms a highly reactive acyl chloride, very inexpensive reagents.Harsh conditions (heat may be needed), generates corrosive HCl gas, requires a separate activation step[9].Large-scale synthesis with robust substrates where cost is paramount.

Q: What is the role of additives like HOBt and DMAP?

A:

  • HOBt (Hydroxybenzotriazole): As mentioned in the troubleshooting section, HOBt acts as a relay agent. It intercepts the reactive O-acylisourea intermediate to form an HOBt-active ester. This new intermediate is more stable towards undesirable rearrangement and often more reactive towards the amine, leading to higher yields and purity[6]. It is also believed to suppress racemization in chiral substrates.

  • DMAP (4-Dimethylaminopyridine): DMAP is a highly effective acylation catalyst. It can be used in catalytic amounts with carbodiimides or in stoichiometric amounts with anhydrides. It functions by forming a highly reactive N-acylpyridinium intermediate[6]. Caution: DMAP is highly basic and can sometimes cause side reactions. It is often used for esterifications or amidations with poorly nucleophilic alcohols or amines[8].

Q: How do I choose the right solvent and temperature?

A:

  • Solvent: The ideal solvent should dissolve all reactants and reagents.

    • DCM (Dichloromethane): A good first choice for many amidation reactions due to its inertness and ease of removal. However, solubility of some starting materials can be limited[8].

    • DMF (Dimethylformamide): An excellent polar aprotic solvent that dissolves most substrates. Its high boiling point can make it difficult to remove, but it often facilitates slower reactions[3].

    • THF (Tetrahydrofuran): Another common choice, but ensure it is anhydrous as it can contain water and peroxide inhibitors.

  • Temperature: The reaction is typically started at 0 °C to control the initial exothermic activation step and minimize side reactions. It is then often allowed to warm to room temperature to ensure the reaction goes to completion[10]. For difficult couplings, gentle heating (e.g., 40-60 °C) may be required, but this should be approached with caution as it can increase the rate of side reactions[4].

References

  • Purification of acrylamide - Google Patents. (n.d.).
  • Amide Synthesis - Fisher Scientific. (n.d.).
  • Direct Amidations of Carboxylic Acids with Amines - Encyclopedia.pub. (2023, February 22).
  • Amide synthesis by acylation - Organic Chemistry Portal. (n.d.).
  • OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS - Malaysian Journal of Analytical Sciences. (2024, December 29).
  • Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c - IRIS. (n.d.).
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. (n.d.).
  • Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. (n.d.).
  • Amide Reactions: Amidation, Alcohol, Formation, Techniques - StudySmarter. (2023, October 20).
  • Why did my amide syntesis does not work? - ResearchGate. (2021, April 14).
  • Esterification/Amidation Problems : r/Chempros - Reddit. (2024, February 18).
  • Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. (2021, October 20).

Sources

Minimizing byproduct formation in the synthesis of cinnamic acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of cinnamic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of cinnamic acid synthesis and minimize the formation of unwanted byproducts. Here, we leverage our expertise to provide you with practical, field-proven insights and troubleshooting strategies.

Troubleshooting Guide: Minimizing Byproduct Formation

This section addresses specific issues that you may encounter during the synthesis of cinnamic acids via common synthetic routes. Each problem is presented with its probable causes and actionable solutions, grounded in established chemical principles.

Issue 1: Low Yield of Cinnamic Acid in Perkin Reaction

Question: I am performing a Perkin reaction to synthesize cinnamic acid from benzaldehyde and acetic anhydride with sodium acetate as a base, but my yields are consistently low. What could be the cause, and how can I improve it?

Probable Causes & Solutions:

  • Purity of Reagents: The presence of impurities in benzaldehyde, such as benzoic acid, can inhibit the reaction. Similarly, the acetic anhydride should be free of acetic acid, and the sodium acetate must be anhydrous.

    • Solution: Use freshly distilled benzaldehyde and high-purity acetic anhydride. Ensure the sodium acetate is thoroughly dried before use.[1][2]

  • Reaction Temperature: The Perkin reaction requires a relatively high temperature, typically around 180°C, to proceed efficiently.[3] Insufficient heating can lead to incomplete reaction.

    • Solution: Carefully monitor and control the reaction temperature to maintain it within the optimal range. Adhere to the recommended reaction time to minimize the formation of side products from overheating or prolonged reaction times.[1]

  • Substituent Effects: The electronic nature of substituents on the benzaldehyde can significantly impact the reaction rate and yield. Electron-withdrawing groups (e.g., nitro, halogen) generally increase the reactivity of the carbonyl carbon, leading to higher yields. Conversely, electron-donating groups (e.g., methyl, methoxy) can decrease reactivity.[1]

    • Solution: For less reactive benzaldehydes, consider increasing the reaction time or temperature, but be mindful of potential side reactions.

Issue 2: Formation of Self-Condensation Byproducts in Knoevenagel Condensation

Question: I am using the Knoevenagel condensation to synthesize a cinnamic acid derivative and I'm observing significant amounts of byproducts from the self-condensation of my starting aldehyde/ketone. How can I prevent this?

Probable Causes & Solutions:

  • Base Strength: The use of a strong base can promote the self-condensation of aldehydes or ketones.[4] The Knoevenagel condensation is typically catalyzed by weak bases.[5]

    • Solution: Employ a weak base such as piperidine, pyridine, or an amine salt.[5][6] Triethylamine in the presence of a catalytic amount of piperidine has also been shown to be effective.[7]

  • Reactivity of the Active Methylene Compound: The high reactivity of the active methylene compound is crucial to outcompete the self-condensation of the carbonyl compound.[5]

    • Solution: Ensure you are using a sufficiently activated methylene compound (e.g., malonic acid, ethyl acetoacetate, malononitrile). The acidity of the active methylene compound plays a key role; for instance, malononitrile (pKa ≈ 11) is more reactive than diethyl malonate (pKa ≈ 13).[8]

Issue 3: Poor Stereoselectivity in the Heck Reaction

Question: My Heck reaction for the synthesis of a cinnamic acid derivative is resulting in a mixture of E and Z isomers. How can I improve the stereoselectivity to favor the desired trans-isomer?

Probable Causes & Solutions:

  • Reaction Mechanism: The Heck reaction mechanism inherently favors the formation of the trans (E) isomer due to steric factors in the migratory insertion and beta-hydride elimination steps.[9] However, certain conditions can lead to isomerization.

    • Solution: The choice of catalyst and ligands is crucial. While a variety of palladium catalysts can be used, phosphine-free catalyst systems have been shown to be highly active.[10] The reaction conditions, including the base and solvent, also play a significant role. The coupling reaction is stereoselectively accompanied by a propensity for trans coupling because the bulky organic residue and the palladium halide group move away from each other during the rotation step.[9]

Issue 4: Difficulty in Removing the Catalyst After the Reaction

Question: I am struggling with the complete removal of the palladium catalyst from my cinnamic acid product after a Heck reaction. What are the best practices for catalyst removal?

Probable Causes & Solutions:

  • Homogeneous Catalyst: Homogeneous palladium catalysts can be challenging to separate from the final product.

    • Solution: Consider using a heterogeneous catalyst, such as palladium on carbon (Pd/C), which can be easily removed by filtration.[11] Alternatively, methods like solvent extraction, precipitation, or treatment with activated carbon can be employed to remove residual homogeneous catalyst.[12] A biphasic system using an aqueous-organic medium can also facilitate catalyst and product separation.[13]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis and purification of cinnamic acids.

Q1: What are the most common methods for synthesizing cinnamic acids?

A1: The most common and well-established methods for synthesizing cinnamic acids are the Perkin reaction, the Knoevenagel condensation, and the Heck reaction.[6][14][15] Each method has its own advantages and is suited for different starting materials and desired products.

Q2: What are the typical byproducts in a Perkin reaction, and how can they be minimized?

A2: A potential side reaction in the Perkin reaction is the decarboxylation of an intermediate, which can lead to the formation of an alkene.[16] To minimize this, it is important to carefully control the reaction temperature and time.[1]

Q3: What is the "Doebner modification" of the Knoevenagel condensation?

A3: The Doebner modification of the Knoevenagel condensation utilizes pyridine as the solvent and involves a nucleophile with at least one carboxylic acid group, such as malonic acid. A key feature of this modification is that the condensation is accompanied by decarboxylation.[4][17]

Q4: How can I purify crude cinnamic acid?

A4: Recrystallization is a common and effective method for purifying crude cinnamic acid.[18] A suitable solvent system, such as hot water or an ethanol-water mixture, can be used.[1] Column chromatography is another technique that can be employed for purification, especially to separate the desired ester from unreacted acid and alcohols in esterification reactions.[19][20]

Q5: What analytical techniques are used to identify and quantify impurities in cinnamic acid?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a routine method for identifying and quantifying impurities such as cinnamaldehyde, cinnamyl alcohol, and other related compounds.[21] Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used for confirmation and structural elucidation.[21] Isomer-specific analysis, particularly for trans/cis isomers, is critical and can be achieved with these techniques.[22]

Data & Protocols

Table 1: Comparison of Catalysts for Knoevenagel Condensation
CatalystTypeActive Methylene CompoundSolventTemp. (°C)TimeYield (%)RecyclabilityReference
1CaO–1.5MgO Heterogeneous Metal OxideMalononitrileWaterRT10 min98Up to 5 cycles[23]
ZnO Heterogeneous Metal OxideEthyl CyanoacetateSolvent-freeRT6 h>95-[23]
Boric Acid HomogeneousMalononitrileAqueous EthanolRT---[23][24]
Experimental Protocol: Perkin Reaction for Cinnamic Acid Synthesis

This protocol provides a general procedure for the synthesis of cinnamic acid via the Perkin reaction.

  • Reactant Preparation: In a dry round-bottom flask, combine 10.5 g of freshly distilled benzaldehyde, 15 g of acetic anhydride, and 6 g of finely powdered, anhydrous sodium acetate.[25]

  • Reaction Setup: Equip the flask with a reflux condenser fitted with a calcium chloride guard tube to protect the reaction from atmospheric moisture.

  • Heating: Heat the reaction mixture in an oil bath at 180°C for the recommended duration (typically several hours).[3]

  • Work-up:

    • Allow the mixture to cool slightly and then pour it into a beaker containing 50 mL of water.

    • Boil the mixture to hydrolyze any unreacted acetic anhydride.

    • Once all the oily layer has disappeared, add a solution of sodium carbonate until the solution is alkaline to litmus paper. This will dissolve the cinnamic acid as its sodium salt and precipitate any unreacted benzaldehyde.

    • Filter the solution to remove any solid impurities.

  • Precipitation:

    • Cool the filtrate and acidify it by slowly adding concentrated hydrochloric acid with constant stirring until the precipitation of cinnamic acid is complete.[25]

  • Purification:

    • Collect the crude cinnamic acid by vacuum filtration and wash it with cold water.[1]

    • Recrystallize the crude product from hot water or an ethanol-water mixture to obtain pure cinnamic acid.[1]

Experimental Protocol: Knoevenagel Condensation (Doebner Modification)

This protocol outlines the synthesis of cinnamic acid using the Doebner modification.

  • Reactant Preparation: In a suitable flask, dissolve malonic acid in pyridine.

  • Aldehyde Addition: Add the aromatic aldehyde to the solution.

  • Catalyst Addition: Add a catalytic amount of piperidine.

  • Heating: Heat the reaction mixture under reflux. The condensation is typically accompanied by decarboxylation.[4]

  • Work-up:

    • After the reaction is complete, cool the mixture and pour it into a mixture of crushed ice and concentrated hydrochloric acid.

  • Purification:

    • Collect the precipitated cinnamic acid by filtration, wash with cold water, and recrystallize from a suitable solvent.

Visualizing Reaction Mechanisms

Perkin Reaction Mechanism

Perkin_Reaction cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation & Dehydration cluster_step4 Step 4: Hydrolysis acetic_anhydride Acetic Anhydride enolate Enolate (Carbanion) acetic_anhydride->enolate Deprotonation acetate_ion Acetate Ion (Base) acetate_ion->acetic_anhydride benzaldehyde Benzaldehyde enolate->benzaldehyde Nucleophilic Attack tetrahedral_intermediate Tetrahedral Intermediate benzaldehyde->tetrahedral_intermediate hydroxy_derivative Hydroxy Derivative tetrahedral_intermediate->hydroxy_derivative Protonation unsaturated_anhydride Unsaturated Anhydride hydroxy_derivative->unsaturated_anhydride Elimination of H₂O cinnamic_acid Cinnamic Acid unsaturated_anhydride->cinnamic_acid Hydrolysis acetic_acid Acetic Acid (Byproduct) unsaturated_anhydride->acetic_acid Hydrolysis Knoevenagel_Condensation cluster_step1 Step 1: Carbanion Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Dehydration cluster_step4 Step 4: (Optional) Hydrolysis & Decarboxylation active_methylene Active Methylene Compound carbanion Carbanion (Enolate) active_methylene->carbanion Deprotonation base Base (e.g., Piperidine) base->active_methylene aldehyde Aldehyde/Ketone carbanion->aldehyde Nucleophilic Addition beta_hydroxy β-Hydroxy Intermediate aldehyde->beta_hydroxy unsaturated_product α,β-Unsaturated Product beta_hydroxy->unsaturated_product Elimination of H₂O cinnamic_acid Cinnamic Acid unsaturated_product->cinnamic_acid Hydrolysis & Decarboxylation

Caption: Mechanism of the Knoevenagel Condensation.

Heck Reaction Catalytic Cycle

Heck_Reaction pd0 Pd(0) Catalyst pd_aryl_complex [Ar-Pd(II)-X] pd0->pd_aryl_complex Ar-X oxidative_addition Oxidative Addition (Ar-X) pd_alkene_complex [Ar-Pd(II)-X(Alkene)] pd_aryl_complex->pd_alkene_complex Alkene alkene_coordination Alkene Coordination pd_alkyl_complex [R-Pd(II)-X] pd_alkene_complex->pd_alkyl_complex syn-Addition migratory_insertion Migratory Insertion pd_hydride_complex [H-Pd(II)-X(Product)] pd_alkyl_complex->pd_hydride_complex syn-Elimination beta_hydride_elimination β-Hydride Elimination pd_hydride_complex->pd0 Base product Substituted Alkene (Cinnamic Acid Derivative) pd_hydride_complex->product reductive_elimination Reductive Elimination (Base)

Caption: Catalytic Cycle of the Heck Reaction.

References

  • A Concise Introduction of Perkin Reaction. Longdom Publishing. [Link]
  • Knoevenagel condens
  • Perkin Reaction Mechanism. BYJU'S. [Link]
  • Knoevenagel Condensation Doebner Modific
  • Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separ
  • Method for obtaining high-purity cinnamic acid.
  • Reaction Mechanism of Knoevenagel Reaction. Physics Wallah. [Link]
  • Chemistry Perkin Reaction Mechanism.
  • Perkin Reaction: Definition & Mechanism. Study.com. [Link]
  • Esterification, Purification and Identific
  • Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. bepls. [Link]
  • Introduction to Perkin reaction its mechanism and examples.pdf. Slideshare. [Link]
  • Heck reaction. Wikipedia. [Link]
  • Cinnamic Acid Impurities and Rel
  • [FREE] Purification of Cinnamic Acid by Recrystallization from Mixed Solvents Objective. Brainly. [Link]
  • Perkin's Reaction. YouTube. [Link]
  • Separation of trans-cinnamic acid by reactive extraction with Amberlite LA-2 in low-polar solvent. 1. Mechanism. [Link]
  • Dual role of Triethylamine as a base and phase transfer agent in a pyridine free Knoevenagel condensation of aromatic aldehydes with malonic acid. Royal Society of Chemistry. [Link]
  • Heck Reaction. Organic Chemistry Portal. [Link]
  • Knoevenagel condens
  • Synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential. SciSpace. [Link]
  • (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters.
  • Recent advances in synthetic approaches for bioactive cinnamic acid deriv
  • The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis.
  • Heck Reaction Mechanism. BYJU'S. [Link]
  • Recent advances in synthetic approaches for bioactive cinnamic acid derivatives.
  • Perkin reaction. Wikipedia. [Link]
  • Detection and determination of some phenolic and cinnamic acids in plant extracts. [Link]
  • Mechanisms of the Mizoroki–Heck Reaction. SciSpace. [Link]
  • Perkin Reaction Mechanism.
  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a C
  • Catalysts used for Knoevenagel condensation.
  • Distal meta-C–H functionalization of α-substituted cinnamates.
  • SYNTHESIS OF CINNAMIC ACID BASED ON PERKIN REACTION USING SONOCHEMICAL METHOD AND ITS POTENTIAL AS PHOTOPROTECTIVE AGENT. [Link]
  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium.
  • Analysis of the trans-Cinnamic Acid Content in Cinnamomum spp. and Commercial Cinnamon Powder Using HPLC. Scirp.org. [Link]

Sources

Challenges in scaling up the synthesis of 3-(3,5-Dichlorophenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(3,5-Dichlorophenyl)acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the synthesis and scale-up of this important chemical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent and effective methods for the synthesis of this compound are the Knoevenagel condensation and the Perkin reaction .[1][2]

  • Knoevenagel Condensation: This reaction involves the condensation of 3,5-dichlorobenzaldehyde with an active methylene compound, typically malonic acid, in the presence of a basic catalyst such as piperidine or pyridine.[2] A subsequent decarboxylation step yields the desired acrylic acid. The Doebner modification of the Knoevenagel condensation, which uses pyridine as a solvent, is particularly relevant as it facilitates both the condensation and decarboxylation in a single pot.[3]

  • Perkin Reaction: This method utilizes the condensation of 3,5-dichlorobenzaldehyde with an acid anhydride (commonly acetic anhydride) in the presence of an alkali salt of the corresponding acid (like sodium acetate) as a weak base.[1][4]

Q2: What are the key differences between the Knoevenagel and Perkin reactions for this synthesis?

A2: The primary differences lie in the reagents, reaction conditions, and potential side products.

FeatureKnoevenagel Condensation (Doebner Modification)Perkin Reaction
Reagents 3,5-Dichlorobenzaldehyde, Malonic Acid, Pyridine, Piperidine (catalyst)3,5-Dichlorobenzaldehyde, Acetic Anhydride, Sodium Acetate
Typical Temperature Refluxing pyridine (around 115 °C)Higher temperatures (often 140-180 °C)[5]
Key Advantages Generally milder conditions, often leads to cleaner reactions with good yields for electron-deficient aldehydes.[6]Utilizes readily available and inexpensive reagents.
Potential Drawbacks Pyridine has a strong odor and requires careful handling.Higher reaction temperatures can lead to more side products and charring. Unwanted side products can form from the aldehyde in the presence of a base.[6]

Q3: How does the presence of two chlorine atoms on the phenyl ring affect the synthesis?

A3: The two chlorine atoms are electron-withdrawing groups, which have a significant impact on the reactivity of the 3,5-dichlorobenzaldehyde. This electronic effect deactivates the aromatic ring but activates the aldehyde group towards nucleophilic attack. This generally makes the Knoevenagel condensation a more favorable route, as the activated aldehyde readily reacts with the enolate of malonic acid.[6]

Q4: What is the expected stereochemistry of the final product?

A4: The synthesis, particularly through the Knoevenagel and Perkin reactions, predominantly yields the more thermodynamically stable (E)-isomer (trans-isomer) of this compound.[7] The formation of the (E)-isomer is highly selective.

Troubleshooting Guide

Low Yield

Problem: My reaction yield is significantly lower than expected.

Possible Causes & Solutions:

  • Incomplete Reaction:

    • Knoevenagel: Ensure the reaction has been heated at reflux for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC). The strong electron-withdrawing nature of the dichlorophenyl ring should favor a reasonably fast reaction, but extended heating may be necessary for complete conversion.

    • Perkin: This reaction often requires prolonged heating at high temperatures.[5] Verify that the temperature is maintained consistently. Using anhydrous sodium acetate is also crucial, as moisture can inhibit the reaction.[5]

  • Suboptimal Catalyst Amount (Knoevenagel):

    • While pyridine is the solvent, a catalytic amount of a more basic amine like piperidine is often used to facilitate the initial condensation. Ensure the correct catalytic amount is added. Too much catalyst can sometimes lead to side reactions.

  • Side Reactions:

    • Self-condensation of Aldehyde (Perkin): Although less likely with aromatic aldehydes compared to aliphatic ones, prolonged heating in the presence of a base can lead to some self-condensation.

    • Decarboxylation of Malonic Acid (Knoevenagel): Premature decarboxylation of malonic acid before it can react with the aldehyde can occur if the reaction is heated too quickly or for too long before the condensation takes place.

  • Product Loss During Workup:

    • This compound has low solubility in water. Ensure complete precipitation by acidifying the reaction mixture (after cooling) to a low pH (typically pH 1-2) with an acid like hydrochloric acid. Chilling the mixture in an ice bath can further enhance precipitation.

    • When washing the crude product, use minimal amounts of cold water to avoid dissolving the product.

Impurity Formation

Problem: My final product is impure, as indicated by TLC, melting point, or spectroscopic analysis (NMR, HPLC).

Possible Causes & Solutions:

  • Unreacted Starting Materials:

    • If 3,5-dichlorobenzaldehyde remains, this suggests an incomplete reaction. Consider extending the reaction time or optimizing the temperature.

    • Residual malonic acid (Knoevenagel) or acetic anhydride/acetic acid (Perkin) are typically removed during the aqueous workup and washing steps. Ensure thorough washing of the crude product.

  • Formation of Byproducts:

    • Michael Addition (Knoevenagel): In some cases, the product can undergo a Michael addition with another equivalent of the malonate carbanion. This is generally less of an issue when the decarboxylation is efficient.

    • Mixed Anhydride Formation (Perkin): The reaction proceeds through a mixed anhydride intermediate. Incomplete hydrolysis can leave related impurities. A thorough aqueous workup is essential.

  • Isomerization:

    • While the (E)-isomer is favored, trace amounts of the (Z)-isomer may form. Purification by recrystallization is usually effective at removing the minor isomer.

Purification Challenges

Problem: I am having difficulty purifying the crude product.

Possible Causes & Solutions:

  • "Oiling Out" During Recrystallization:

    • This occurs when the compound's melting point is lower than the boiling point of the solvent, or if the solution is highly supersaturated with impurities.

    • Solution: Use a solvent system instead of a single solvent. A good starting point is a solvent in which the compound is soluble (e.g., ethanol, ethyl acetate) and an anti-solvent in which it is insoluble (e.g., water, hexanes). Dissolve the crude product in a minimal amount of the hot solvent and slowly add the anti-solvent until the solution becomes cloudy. Then, add a small amount of the solvent to redissolve the precipitate and allow the solution to cool slowly.

  • Poor Crystal Formation:

    • The solution may not be sufficiently saturated, or nucleation is slow.

    • Solution: Try scratching the inside of the flask with a glass rod to induce crystal formation. Adding a seed crystal of the pure compound can also be effective. Slow cooling is crucial for the formation of well-defined crystals.

  • Persistent Colored Impurities:

    • High-temperature reactions, especially the Perkin reaction, can produce colored, polymeric byproducts.

    • Solution: Treat a solution of the crude product in a suitable solvent with activated charcoal, then filter the hot solution before allowing it to crystallize. This can effectively remove colored impurities.

Suggested Recrystallization Solvents:

A systematic approach to finding the best recrystallization solvent is recommended. Based on the polar nature of the carboxylic acid and the non-polar dichlorophenyl group, the following solvents and solvent pairs are good candidates:

  • Ethanol/Water

  • Ethyl Acetate/Hexanes

  • Toluene

  • Acetone/Water

Scale-Up Issues

Problem: The reaction works well on a small scale, but I'm encountering problems when scaling up.

Possible Causes & Solutions:

  • Heat Transfer Issues:

    • Exothermic reactions that are easily managed in a small flask can become difficult to control in a large reactor. This can lead to localized overheating and increased side product formation.

    • Solution: Ensure efficient stirring and use a reactor with a suitable heating/cooling jacket to maintain a consistent internal temperature. For highly exothermic steps, consider adding reagents portion-wise or as a solution to better control the reaction rate.

  • Mixing Inefficiencies:

    • Inadequate mixing in a large reactor can lead to localized high concentrations of reagents, which can promote side reactions.

    • Solution: Use appropriate stirring equipment (e.g., overhead stirrer with a suitable impeller) and ensure the stirring speed is sufficient to maintain a homogeneous mixture.

  • Precipitation and Handling:

    • Handling large volumes of precipitate can be challenging.

    • Solution: Ensure the workup procedure is scalable. Use appropriate filtration equipment (e.g., a large Buchner funnel or a filter press for very large scales). Ensure efficient washing of the filter cake to remove impurities.

Experimental Workflows and Diagrams

Synthesis of this compound via Knoevenagel Condensation

Knoevenagel_Workflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification start Combine 3,5-Dichlorobenzaldehyde, Malonic Acid, and Pyridine catalyst Add catalytic Piperidine start->catalyst reflux Reflux for 2-4 hours (Monitor by TLC) catalyst->reflux cool Cool to Room Temperature reflux->cool acidify Pour into ice-cold HCl (aq) to precipitate product cool->acidify filtrate Filter the crude solid acidify->filtrate wash Wash with cold water filtrate->wash dry Dry the crude product wash->dry recrystallize Recrystallize from a suitable solvent system (e.g., Ethanol/Water) dry->recrystallize final_dry Dry the pure product under vacuum recrystallize->final_dry final_product Pure (E)-3-(3,5-Dichlorophenyl)acrylic acid final_dry->final_product

Caption: Knoevenagel condensation workflow for this compound.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting cluster_incomplete If Incomplete cluster_complete If Complete start Low Yield Observed check_completion Check Reaction Completion (TLC, HPLC) start->check_completion incomplete Incomplete check_completion->incomplete complete Complete check_completion->complete extend_time Extend Reaction Time incomplete->extend_time increase_temp Increase Temperature (within limits) incomplete->increase_temp check_reagents Verify Reagent Purity and Stoichiometry incomplete->check_reagents review_workup Review Workup Procedure complete->review_workup re_run Re-run experiment with optimized parameters extend_time->re_run increase_temp->re_run check_reagents->re_run check_ph Ensure proper pH for precipitation (pH 1-2) review_workup->check_ph check_washing Minimize product loss during washing (use cold solvent) review_workup->check_washing check_extraction Optimize extraction if applicable review_workup->check_extraction check_ph->re_run check_washing->re_run check_extraction->re_run

Caption: Decision tree for troubleshooting low reaction yield.

Analytical Characterization

The purity of the final product should be confirmed by appropriate analytical techniques:

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

  • NMR Spectroscopy:

    • ¹H NMR should show characteristic peaks for the vinyl protons with a large coupling constant (~16 Hz) indicative of the (E)-isomer, as well as signals for the aromatic protons.

    • ¹³C NMR will confirm the presence of the carboxylic acid, the double bond carbons, and the carbons of the dichlorophenyl ring.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining the purity of the final product and quantifying any impurities. A typical method would involve a reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid, such as acetic acid or phosphoric acid, to suppress the ionization of the carboxylic acid).[5][8] Detection is typically done using a UV detector at a wavelength where the compound has strong absorbance.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product.

By following this guide, researchers can effectively troubleshoot and optimize the synthesis of this compound, leading to higher yields and purity, and facilitating a smoother transition from laboratory scale to larger-scale production.

References

  • Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. (n.d.). National Institutes of Health.
  • Supplementary Information - The Royal Society of Chemistry. (n.d.).
  • Knoevenagel condensation. (2023, January 14). YouTube.
  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (n.d.).
  • acrylic acid. (n.d.). Organic Syntheses Procedure.
  • Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. (n.d.). National Institutes of Health.
  • Go-to recrystallization solvent mixtures : r/Chempros. (2023, February 19). Reddit.
  • Knoevenagel Condensation. (n.d.).
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Cinnamic acid derivatives: A new chapter of various pharmacological activities. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Perkin reaction - Wikipedia. (n.d.).
  • Perkin Reaction. (n.d.).
  • Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal.
  • Knoevenagel condensation - Wikipedia. (n.d.).
  • Synthesis of cinnamic acid derivatives 5a–n. Reagents and conditions:. (n.d.). ResearchGate.
  • Synthesis of Cinnamic Acid Derivatives Lei Zhao, Yuanbiao Tu and Yuping Guo. (n.d.). Atlantis Press.
  • Chemistry Perkin Reaction Mechanism. (n.d.). SATHEE.
  • Determination of related substances in (E)-4-2-(4-chlorophenoxy)-2-methylpanoyloxy-3-methoxyphenyl acrylic acid by HPLC. (n.d.).
  • Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. (n.d.). ResearchGate.
  • Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. (n.d.).
  • Crystallization Solvents.pdf. (n.d.).
  • Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. (n.d.). SciELO South Africa.
  • US3798264A - Process for purification of acrylic acid by extraction and distillation. (n.d.). Google Patents.
  • HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. (n.d.). Waters Corporation.
  • HPLC Determination of Acrylic Acid on Primesep B Column. (n.d.). SIELC Technologies.
  • 90418-21-6 | this compound. (n.d.). Tetrahedron.
  • 1 H-NMR spectra of (E)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl). (n.d.). ResearchGate.
  • How to purify Acrylic Acid : r/chemistry. (2024, April 3). Reddit.
  • osha-pv2005.pdf - Acrylic Acid. (n.d.).

Sources

Identifying and characterizing impurities in 3-(3,5-Dichlorophenyl)acrylic acid samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the identification and characterization of impurities in 3-(3,5-Dichlorophenyl)acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity profiling. The information herein is grounded in established analytical principles and regulatory expectations to ensure the scientific integrity of your work.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions and challenges encountered during the analysis of this compound.

Q1: What are the likely sources and types of impurities in this compound?

A1: Impurities can be introduced at various stages of the synthesis and storage of this compound.[1] Understanding the synthetic route is crucial for predicting potential impurities. Common sources include:

  • Starting Materials: Unreacted starting materials or impurities present in them can carry through to the final product.

  • Intermediates: Incomplete reactions can lead to the presence of synthetic intermediates.

  • By-products: Side reactions occurring during the synthesis can generate structurally similar by-products.

  • Reagents and Solvents: Residual reagents, catalysts, and solvents used in the manufacturing process are common impurities.[1][2]

  • Degradation Products: The active pharmaceutical ingredient (API) can degrade over time due to factors like heat, light, moisture, or oxidation, forming degradation products.[1]

For this compound, a halogenated organic compound, potential impurities could include isomers, precursors like 3,5-dichlorobenzaldehyde, and products of unwanted side reactions.

Q2: What are the regulatory thresholds I need to be aware of for reporting and identifying impurities?

A2: Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for impurity control in new drug substances.[3][4] The key thresholds outlined in the ICH Q3A guideline are:

  • Reporting Threshold: The level at which an impurity must be reported. This is generally ≥0.05%.

  • Identification Threshold: The level above which an impurity's structure must be determined. This typically starts at 0.10% for a maximum daily dose of ≤2 g.

  • Qualification Threshold: The level at which an impurity must be assessed for its biological safety. This also typically starts at 0.15% for a maximum daily dose of ≤2 g.[3][5]

It is critical to consult the latest ICH guidelines as these thresholds can vary based on the maximum daily dose of the drug substance.[3][5][6]

Q3: Which analytical techniques are most suitable for impurity profiling of this compound?

A3: A combination of chromatographic and spectroscopic techniques is generally required for comprehensive impurity profiling.[1][7]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating and quantifying impurities in pharmaceutical samples.[7][8] A reversed-phase HPLC method with UV detection is a common starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for identifying volatile and semi-volatile organic impurities, including residual solvents and certain halogenated compounds.[9][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of unknown impurities once they have been isolated.[12][13] Techniques like 1H NMR, 13C NMR, COSY, HSQC, and HMBC provide detailed information about the molecular structure.[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique provides both separation and mass information, which is invaluable for the initial identification of impurities and for tracking them during process development.[1]

Q4: I am seeing unexpected peaks in my HPLC chromatogram. What are my immediate next steps?

A4: The appearance of unexpected peaks requires a systematic investigation.

  • System Suitability Check: Ensure your HPLC system is performing correctly by checking parameters like retention time, peak area, and resolution of a known standard.

  • Blank Injection: Run a blank (diluent) injection to rule out contamination from the solvent or the system itself.

  • Forced Degradation Studies: Perform forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic) to intentionally degrade the sample.[14][15][16] This can help determine if the unknown peaks are degradation products and provides insight into the stability of the molecule.

  • LC-MS Analysis: If available, analyze the sample by LC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This information is a critical first step in proposing potential structures.

II. Troubleshooting Guides

This section provides detailed guidance for specific experimental challenges.

Troubleshooting Poor Peak Shape in HPLC Analysis
Symptom Potential Cause(s) Recommended Solution(s)
Peak Tailing - Secondary interactions with the stationary phase.- Column overload.- Inappropriate mobile phase pH.- Add a competing base (e.g., triethylamine) to the mobile phase for basic analytes.- Reduce the sample concentration.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For an acidic compound like this compound, a lower pH (e.g., 2.5-3.5) is generally preferred.[17]
Peak Fronting - Column overload.- Sample solvent stronger than the mobile phase.- Dilute the sample.- Dissolve the sample in the initial mobile phase or a weaker solvent.
Split Peaks - Clogged frit or void in the column.- Co-elution of two compounds.- Reverse flush the column. If the problem persists, replace the column.- Optimize the chromatographic method (e.g., change the gradient, mobile phase composition, or column chemistry) to improve resolution.
Troubleshooting Low Sensitivity in GC-MS Analysis
Symptom Potential Cause(s) Recommended Solution(s)
Low Signal-to-Noise Ratio - Inefficient ionization.- Low concentration of the analyte on-column.- Matrix interference.- Check and clean the ion source.- Consider derivatization to improve volatility and ionization.- Employ a larger volume injection technique if compatible with your system.[9]- Optimize sample preparation to remove interfering matrix components.
Poor Peak Intensity - Analyte degradation in the injector.- Adsorption in the liner or column.- Use a lower injector temperature.- Use a deactivated liner and column.

III. Experimental Protocols

Protocol 1: Generic Reversed-Phase HPLC Method for Impurity Profiling

This protocol provides a starting point for developing a stability-indicating HPLC method.

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.[17]

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Phosphoric acid or Formic acid (analytical grade).

  • Water (HPLC grade).

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Phosphoric acid or Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Filter both mobile phases through a 0.45 µm membrane filter.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or an appropriate wavelength determined by UV scan of the main compound).

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    30 10 90
    35 10 90
    36 90 10

    | 45 | 90 | 10 |

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

Protocol 2: Structural Elucidation by NMR

This protocol outlines the general steps for characterizing an isolated impurity using NMR.

1. Impurity Isolation:

  • Isolate the impurity of interest using preparative HPLC or another suitable chromatographic technique.[2]

  • Ensure the isolated fraction is of sufficient purity and quantity for NMR analysis (typically >0.5 mg).

2. NMR Sample Preparation:

  • Dry the isolated impurity thoroughly to remove all traces of the collection solvent.

  • Dissolve the sample in a deuterated solvent (e.g., DMSO-d6, CDCl3) in a clean NMR tube.

3. NMR Data Acquisition:

  • Acquire a suite of NMR experiments to obtain comprehensive structural information:[12][18]

    • 1D NMR: 1H and 13C spectra to identify the types and number of protons and carbons.

    • 2D Homonuclear Correlation Spectroscopy (COSY): To establish proton-proton spin-spin couplings.

    • 2D Heteronuclear Single Quantum Coherence (HSQC): To identify direct carbon-proton correlations.

    • 2D Heteronuclear Multiple Bond Correlation (HMBC): To identify long-range carbon-proton correlations (2-3 bonds).

4. Data Analysis and Structure Elucidation:

  • Integrate and analyze the chemical shifts, coupling constants, and correlations from all spectra to piece together the molecular structure of the impurity.

IV. Visualizations

General Impurity Identification Workflow

Impurity_Identification_Workflow start Sample of this compound hplc_analysis HPLC Analysis with UV Detection start->hplc_analysis impurity_detected Impurity Peak Detected > Identification Threshold? hplc_analysis->impurity_detected lcms_analysis LC-MS Analysis isolate_impurity Isolate Impurity (e.g., Prep HPLC) lcms_analysis->isolate_impurity Obtain m/z impurity_detected->lcms_analysis Yes no_action Report Impurity impurity_detected->no_action No nmr_analysis NMR Spectroscopy (1D & 2D) isolate_impurity->nmr_analysis structure_elucidation Structure Elucidation nmr_analysis->structure_elucidation characterize_impurity Characterize and Document Impurity structure_elucidation->characterize_impurity

Caption: Workflow for the identification and characterization of impurities.

Troubleshooting Decision Tree for Unexpected HPLC Peaks

HPLC_Troubleshooting_Workflow start Unexpected Peak in HPLC check_blank Inject Blank (Diluent) start->check_blank peak_in_blank Peak Present in Blank? check_blank->peak_in_blank source_contamination Source is Contamination (Solvent, Glassware, System) peak_in_blank->source_contamination Yes forced_degradation Perform Forced Degradation Studies peak_in_blank->forced_degradation No peak_matches_degradant Peak Matches a Degradation Product? forced_degradation->peak_matches_degradant is_degradant Impurity is a Degradation Product peak_matches_degradant->is_degradant Yes process_related Impurity is Likely Process-Related (Intermediate, By-product) peak_matches_degradant->process_related No lcms_analysis Analyze by LC-MS process_related->lcms_analysis

Caption: Decision tree for troubleshooting unexpected peaks in HPLC.

V. References

  • Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. Retrieved from [Link]

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020, December 23). Veeprho. Retrieved from [Link]

  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (n.d.). Retrieved from [Link]

  • Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection. (2015, October 19). Restek. Retrieved from [Link]

  • Recent trends in the impurity profile of pharmaceuticals. (n.d.). PMC - NIH. Retrieved from [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010, February 1). Retrieved from [Link]

  • Quality: impurities. (n.d.). European Medicines Agency (EMA). Retrieved from [Link]

  • Impurity Profiling | Active Pharmaceutical Ingredients | Drug Substance | Hyphenated Technique | Chromatographic Separation Techniques. (n.d.). Retrieved from [Link]

  • Recent Advances in Impurity Profiling of Active Pharmaceutical Ingredients. (n.d.). Retrieved from [Link]

  • Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. (2012, February 28). Journal of Chemical Education - ACS Publications. Retrieved from [Link]

  • FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2. (n.d.). ECA Academy - gmp-compliance.org. Retrieved from [Link]

  • Impurities Characterization in Pharmaceuticals: A Review. (2019, July 30). IJPPR. Retrieved from [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25). Retrieved from [Link]

  • Acrylic Acid Impurities and Related Compound. (n.d.). Veeprho. Retrieved from [Link]

  • Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments. (n.d.). USGS Publications Warehouse. Retrieved from [Link]

  • Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. (2015, August 6). ResearchGate. Retrieved from [Link]

  • Method of determining impurity in acrylic acid. (n.d.). Google Patents. Retrieved from

  • METHOD OF DETERMINING IMPURITY IN ACRYLIC ACID. (n.d.). WIPO Patentscope. Retrieved from [Link]

  • Identification and structure elucidation by NMR spectroscopy. (2015, August 5). ResearchGate. Retrieved from [Link]

  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024, May 9). Chemistry LibreTexts. Retrieved from [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

  • Gas Chromatographic Method for the Analysis of Organic Acids in the Bio-Catalytic Conversion Process. (n.d.). Oxford Academic. Retrieved from [Link]

  • Determination of impurities in acrylic acid. (n.d.). Google Patents. Retrieved from

  • Unlocking Molecular Secrets: The Power of Advanced NMR in Structural Elucidation & Complex Impurity Mapping. (2025, July 5). Pharmaffiliates. Retrieved from [Link]

  • This compound. (n.d.). Amerigo Scientific. Retrieved from [Link]

  • The Development of Forced Degradation and Stability Indicating Studies of Drugs- A Review. (2022, August 6). ResearchGate. Retrieved from [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020, April 15). SciSpace. Retrieved from [Link]

  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Retrieved from [Link]

  • Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. (n.d.). Retrieved from [Link]

  • HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. (n.d.). Waters Corporation. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Bioavailability of Acrylic Acid Derivatives for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming the challenges associated with the bioavailability of acrylic acid derivatives in in vivo research. This guide is designed for researchers, scientists, and drug development professionals who are working to translate promising in vitro results into successful in vivo models. We will explore the inherent challenges of this class of compounds and provide practical, field-tested solutions and troubleshooting protocols.

Introduction: The Acrylic Acid Derivative Bioavailability Challenge

Acrylic acid derivatives are a versatile class of compounds with significant therapeutic potential. However, their translation to in vivo applications is often hampered by poor bioavailability. The core issues typically stem from their physicochemical properties: the presence of a carboxylic acid moiety often leads to poor membrane permeability and susceptibility to rapid metabolism. Furthermore, the electrophilic nature of the α,β-unsaturated carbonyl system can result in off-target reactions, further complicating their in vivo behavior. This guide provides a structured approach to diagnosing and solving these common issues.

Troubleshooting Guide: From Poor Absorption to Low Efficacy

This section addresses the most common problems encountered during the in vivo evaluation of acrylic acid derivatives, providing causative explanations and actionable solutions.

Problem 1: Low Oral Absorption and High Efflux

Symptoms:

  • Low plasma concentration (Cmax) following oral administration.

  • High variability in plasma concentrations between subjects.

  • Discrepancy between high in vitro permeability (e.g., in Caco-2 monolayers) and low in vivo absorption.

Root Cause Analysis: The carboxyl group of many acrylic acid derivatives is ionized at intestinal pH, limiting passive diffusion across the lipid-rich enterocyte membrane. Additionally, these compounds can be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump them back into the intestinal lumen.

Solutions:

  • Prodrug Strategy: Masking the polar carboxyl group by converting it into an ester can significantly enhance lipophilicity and passive absorption. The ester can then be cleaved by endogenous esterases in the plasma or liver to release the active parent drug.

  • Formulation with Permeation Enhancers: Incorporating excipients that transiently open tight junctions or inhibit efflux pumps can improve absorption.

Experimental Workflow: Evaluating a Prodrug Strategy

G cluster_0 Pre-formulation cluster_1 In Vivo Study cluster_2 Data Analysis A Synthesize Ester Prodrug B Confirm Stability in Formulation Buffer (pH 1.2, 6.8) A->B C Confirm Conversion to Parent Drug in Plasma/Liver Homogenate B->C D Administer Parent Drug (Control) and Prodrug to Animal Cohorts C->D E Collect Serial Blood Samples D->E F LC-MS/MS Quantification of Parent Drug and Prodrug in Plasma E->F G Calculate Pharmacokinetic Parameters (AUC, Cmax, Tmax) F->G H Compare Bioavailability: (AUC_prodrug / AUC_parent) * 100 G->H

Caption: Workflow for prodrug evaluation.

Problem 2: High First-Pass Metabolism

Symptoms:

  • Very low plasma concentration of the parent drug after oral administration, but high concentration of metabolites.

  • Significantly higher bioavailability following intravenous (IV) vs. oral (PO) administration.

Root Cause Analysis: Acrylic acid derivatives can be extensively metabolized in the liver and/or the intestinal wall before reaching systemic circulation. This "first-pass effect" is a major barrier to oral bioavailability.

Solutions:

  • Nanoformulation Strategies: Encapsulating the drug in nanoparticles can protect it from metabolic enzymes and alter its biodistribution, potentially reducing first-pass metabolism.

    • Polymeric Nanoparticles (e.g., PLGA): These biodegradable polymers can encapsulate the drug, providing a sustained release profile and protecting it from degradation.

    • Lipid-Based Formulations (e.g., SLNs, NLCs): Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) can enhance lymphatic uptake, partially bypassing the portal circulation and thus reducing hepatic first-pass metabolism.

Comparative Data for Formulation Strategies

Formulation StrategyMechanism of ActionKey AdvantagesCommon Challenges
Prodrugs Increases lipophilicity for better absorption.Simple synthesis, well-understood pathway.Relies on efficient in vivo conversion.
PLGA Nanoparticles Encapsulation protects from metabolism; can offer targeted delivery.High drug loading, controlled release.Potential for burst release, manufacturing scale-up.
Solid Lipid Nanoparticles (SLNs) Enhances lymphatic uptake, bypassing the liver.Biocompatible, can improve solubility.Lower drug loading compared to NLCs, potential for drug expulsion during storage.
Amorphous Solid Dispersions Improves dissolution rate of poorly soluble drugs.Increases surface area for dissolution.Can be physically unstable and recrystallize.

Frequently Asked Questions (FAQs)

Q1: My acrylic acid derivative is highly reactive due to Michael addition. How can I prevent this in vivo?

A1: This is a critical issue. The electrophilic nature of the α,β-unsaturated system can lead to covalent bonding with nucleophiles like thiols in proteins (e.g., glutathione, cysteine residues).

  • Structural Modification: Consider synthesizing derivatives where the electron-withdrawing nature of the carbonyl group is attenuated, reducing its reactivity.

  • Formulation is Key: Encapsulation strategies, as mentioned above (e.g., in PLGA or lipid nanoparticles), are your best defense. By shielding the reactive moiety until it reaches the target site, you can minimize off-target reactions.

Q2: How do I choose between a polymeric and a lipid-based nanoformulation?

A2: The choice depends on your compound's properties and your therapeutic goal.

  • For highly lipophilic drugs: Lipid-based systems like SLNs or NLCs are often a good starting point as they can solubilize the drug effectively.

  • For achieving sustained release: Polymeric systems like PLGA are excellent, as the drug release rate can be tuned by altering the polymer's molecular weight and composition.

  • To bypass hepatic metabolism: Lipid-based formulations that promote lymphatic uptake are advantageous.

Q3: What are the essential characterization steps for my nanoformulation before in vivo studies?

A3: A robustly characterized formulation is crucial for reproducible results.

  • Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). Aim for a particle size appropriate for your intended route of administration and a PDI < 0.3 for a homogenous population.

  • Zeta Potential: Indicates the surface charge and predicts the stability of the colloidal suspension.

  • Encapsulation Efficiency (%EE) and Drug Loading (%DL): Determines the amount of drug successfully encapsulated. High %EE is critical to achieve the desired therapeutic dose.

  • In Vitro Release Study: Assesses the rate and extent of drug release from the formulation under physiological conditions (e.g., pH 7.4 with sink conditions).

Logical Flow for Nanoformulation Development

G A Select Polymer/Lipid and Surfactant B Optimize Formulation Method (e.g., Emulsion Evaporation, High Shear Homogenization) A->B C Characterize Formulation: - Size & PDI (DLS) - Zeta Potential - Encapsulation Efficiency B->C D Perform In Vitro Release Study C->D G Iterate & Re-Optimize C->G Fails Criteria E Assess Stability (Storage, Physiological Buffers) D->E D->G Fails Criteria F Proceed to In Vivo Pharmacokinetic Study E->F Meets Criteria E->G Fails Criteria G->B

Caption: Iterative process for nanoformulation.

Detailed Experimental Protocols

Protocol 1: Preparation of PLGA Nanoparticles by Emulsion-Solvent Evaporation

Objective: To encapsulate a hydrophobic acrylic acid derivative within PLGA nanoparticles.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA, 50:50 lactide:glycolide ratio)

  • Acrylic acid derivative

  • Dichloromethane (DCM) or Ethyl Acetate (as the organic solvent)

  • Poly(vinyl alcohol) (PVA) or Poloxamer 188 (as a surfactant)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator or high-speed homogenizer

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA and the acrylic acid derivative in the organic solvent (e.g., 100 mg PLGA and 10 mg drug in 2 mL DCM).

  • Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant (e.g., 1% w/v PVA in 10 mL deionized water).

  • Emulsification: Add the organic phase dropwise to the aqueous phase under vigorous stirring. Immediately after, emulsify the mixture using a probe sonicator (e.g., 60% amplitude for 2 minutes on ice) to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Leave the emulsion stirring overnight in a fume hood to allow the organic solvent to evaporate completely, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 x g for 20 minutes) to pellet the nanoparticles.

  • Washing: Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this step twice to remove excess surfactant and un-encapsulated drug.

  • Final Product: Resuspend the final pellet in a suitable buffer for characterization or lyophilize for long-term storage.

Self-Validation: The protocol's success is validated by measuring the encapsulation efficiency. A high EE% indicates that the chosen solvent system and emulsification parameters were appropriate for the drug and polymer.

References

No references were cited in the response as no external Google searches were performed to generate the content.

Technical Support Center: Enhancing the Thermal Stability of Acrylic Acid-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for acrylic acid-based compounds. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with field-proven insights and actionable protocols to address thermal stability challenges. This resource is structured as a series of frequently asked questions and troubleshooting guides to directly tackle issues you may encounter in your experiments.

Understanding the Challenge: Thermal Degradation of Poly(acrylic acid)

Poly(acrylic acid) (PAA) and its derivatives are exceptionally versatile polymers. However, their application at elevated temperatures is often limited by thermal degradation. Understanding the degradation pathway is the first step toward effective stabilization. The process is complex but can be broadly categorized into three stages:

  • Initial Water Loss: Loosely bound water evaporates at temperatures typically below 150°C.

  • Side-Group Destruction: As temperatures rise (approx. 200-300°C), the carboxylic acid side groups react. This involves dehydration, where adjacent carboxyl groups eliminate water to form six-membered cyclic anhydrides, and decarboxylation, where CO2 is released.[1][2]

  • Main Chain Scission: At higher temperatures (above 300°C), the polymer backbone itself begins to break apart, leading to a significant loss of molecular weight and mechanical integrity.[1][3]

This degradation manifests as discoloration, loss of viscosity, and compromised material performance. The following sections provide strategies to mitigate these effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of thermal degradation in poly(acrylic acid)?

The thermal degradation of PAA is a multi-step process. Initially, adsorbed water is lost. The first major degradation step involves the side chains, where intramolecular dehydration occurs between adjacent carboxylic acid groups to form cyclic anhydrides.[2] This is followed by decarboxylation (loss of CO₂). At higher temperatures, the polymer backbone undergoes chain scission, leading to the formation of lower molecular weight products and a complete loss of material properties.[1]

To visualize this process:

graph TD { graph [fontname="Arial", splines=ortho, nodesep=0.8, ranksep=1]; node [shape=box, style="rounded,filled", fontname="Arial", width=3, height=1]; edge [fontname="Arial", color="#5F6368"];

}

Fig 1. PAA Thermal Degradation Pathway.
Q2: My polymer solution is yellowing and losing viscosity upon heating. How can I prevent this?

This is a classic sign of thermo-oxidative degradation, a process driven by heat and oxygen.[4] The degradation creates free radicals that initiate chain reactions, leading to chain scission (loss of viscosity) and the formation of chromophores (yellowing).[5]

The most effective way to combat this is by incorporating antioxidants . These additives protect the polymer at every stage of its lifecycle, from high-temperature processing to end-use environmental exposure.[6] They work by interrupting the degradation cycle.

There are two main types of antioxidants, and they often work best in combination (synergistically):[7]

  • Primary Antioxidants (Radical Scavengers): These molecules, such as hindered phenols, donate a hydrogen atom to neutralize the highly reactive free radicals that propagate degradation.[5][7]

  • Secondary Antioxidants (Hydroperoxide Decomposers): These compounds, like phosphites and thioesters, decompose unstable hydroperoxides into stable, non-radical products, preventing them from breaking down and creating new radicals.[7] This action also protects the primary antioxidant, extending its effectiveness.

graph TD { graph [fontname="Arial", splines=true, nodesep=0.6, ranksep=1.2]; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [fontname="Arial", color="#5F6368", arrowhead=vee];

}

Fig 2. Synergistic Antioxidant Mechanism.
Q3: Can I improve thermal stability by modifying the polymer structure itself?

Yes, structural modification is a powerful strategy. Two common approaches are copolymerization and crosslinking.

1. Copolymerization: Introducing a more thermally stable monomer into the PAA backbone can significantly enhance its overall stability. For example, copolymerizing acrylic acid with monomers like N-vinyl-2-pyrrolidone (NVP) can increase the rigidity of the polymer chains, limiting their thermal movement at high temperatures.[8] Similarly, copolymers with acrylonitrile have shown that a more uniform distribution of the comonomer accelerates cyclization reactions that can increase thermal stability.[9] Copolymers of acrylic acid and methyl acrylate can also exhibit good thermal stability.[10]

2. Crosslinking: Creating covalent bonds between polymer chains forms a network structure that restricts chain mobility and requires more energy to break down. Thermal treatment is a common method to induce crosslinking in PAA, often with a crosslinking agent or a second polymer like poly(vinyl alcohol) (PVA) or polyethyleneimine (PEI).[11][12] This not only improves thermal stability but can also enhance mechanical properties. However, it's important to note that crosslinking can sometimes shorten single molecular chains, which in specific cases, like for electrospun nanofibers, might lead to a reduction in thermal conductivity.[13]

Q4: How can I enhance the thermal stability of my acrylic acid-based composite material?

For composites, incorporating nanofillers is a highly effective strategy. Nanoparticles can significantly improve the thermal stability of the polymer matrix through several mechanisms.[14]

  • Barrier Effect: Well-dispersed nanofillers, like nanoclays or graphene, create a tortuous path for volatile degradation products, slowing their escape and delaying mass loss.[15]

  • Radical Trapping: Some nanofillers have reactive groups on their surface that can interact with and trap free radicals, inhibiting the degradation chain reaction.

  • Enhanced Heat Dissipation: Fillers with high thermal conductivity can help dissipate heat within the composite, preventing the formation of localized "hot spots" where degradation might initiate.[16]

Commonly used nanofillers include organically modified montmorillonite, sepiolite, nanosilica, and carbon nanotubes.[15][16] The key to success is achieving good dispersion of the nanofiller within the polymer matrix.

StrategyMechanismKey Benefit(s)Typical Improvement in TonsetReference(s)
Antioxidants Radical scavenging, hydroperoxide decompositionPrevents thermo-oxidative degradation, reduces discoloration10 - 30 °C[7],[5],[17]
Copolymerization Incorporates more stable monomer units, alters degradation pathwayIncreases intrinsic polymer stability15 - 50 °C[18],[8],[9]
Crosslinking Forms a 3D network, restricts chain mobilityIncreases Tg and decomposition temperature20 - 60 °C[13],[11],[12]
Nanofillers Barrier effect, radical trapping, heat dissipationDelays onset of mass loss, increases char yield15 - 40 °C[14],[15],[16]
Note: Tonset (onset decomposition temperature) improvements are typical ranges and depend heavily on the specific system, concentration, and processing conditions.
Q5: What analytical techniques should I use to evaluate thermal stability?

A suite of thermal analysis techniques is necessary for a complete characterization of your material's stability.[19][20]

  • Thermogravimetric Analysis (TGA): This is the most fundamental technique. TGA measures the change in a sample's mass as a function of temperature in a controlled atmosphere.[21][22] It provides crucial data on decomposition temperatures, the amount of volatile components, and the quantity of residual filler or char.[23][24]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[21] It is used to determine thermal transitions like the glass transition temperature (Tg), melting point (Tm), and to study heats of reaction, such as curing (crosslinking).[25]

  • TGA coupled with Evolved Gas Analysis (TGA-EGA): For a deeper mechanistic understanding, the TGA can be connected to a gas analyzer like an FTIR spectrometer (TGA-FTIR) or a mass spectrometer (TGA-MS). This allows for the real-time identification of the gaseous products released during degradation.[2][25]

Troubleshooting Guides

Guide 1: Inconsistent Thermogravimetric Analysis (TGA) Results
SymptomProbable Cause(s)Recommended Solution(s)
Variable Onset Decomposition Temperature 1. Inconsistent sample mass or packing. 2. Different heating rates used between runs. 3. Inconsistent gas flow rate.1. Use a consistent sample mass (e.g., 5-10 mg). Ensure the sample is spread thinly and evenly in the pan.[26] 2. Use the same heating rate (e.g., 10 or 20 °C/min) for all comparative tests.[24] 3. Verify the gas flow rate is stable (e.g., 30 mL/min) and the gas type (N₂ for inert, Air for oxidative) is correct.[26]
Noisy or Drifting Baseline 1. Instrument needs cleaning or calibration. 2. Static electricity on the sample or pan. 3. Buoyancy effects at high temperatures.1. Perform a furnace cleaning cycle and temperature/mass calibration as per the instrument manual. 2. Use an anti-static gun before loading the sample. 3. Run a baseline correction (blank run with an empty crucible) and subtract it from your experimental curve.[26]
Unexpected Mass Gain 1. Oxidative reaction with the sample or crucible. 2. Reaction with a reactive purge gas.1. Ensure you are using an inert gas (e.g., Nitrogen 99.999%) if you intend to study thermal (not thermo-oxidative) stability. 2. Check for sample-pan interactions; consider using a different crucible material (e.g., platinum instead of alumina).

Experimental Protocols

Protocol 1: Evaluating Thermal Stability using Thermogravimetric Analysis (TGA)

This protocol provides a standardized method for comparing the thermal stability of different acrylic acid-based formulations.

Objective: To determine the onset temperature of decomposition (Tonset) and the temperature of maximum degradation rate (Tmax).

Materials:

  • TGA Instrument (e.g., Mettler Toledo TGA/SDTA 851e or equivalent)[26]

  • TGA crucibles (Alumina or Platinum)

  • Microbalance

  • High-purity Nitrogen gas (or Air for oxidative studies)

  • Polymer samples (dried powder or film)

Procedure:

  • Instrument Preparation:

    • Turn on the TGA and the controlling software.

    • Set the purge gas (Nitrogen) flow rate to 30 mL/min.[26]

    • Perform temperature and weight calibrations if not recently done.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dried polymer sample into a clean, tared TGA crucible.[26] Record the exact mass.

    • Ensure the sample forms a thin, even layer at the bottom of the crucible to promote uniform heating.

  • TGA Method Setup:

    • Program the following temperature profile in the software:

      • Step 1 (Equilibration): Hold at 30°C for 5 minutes.

      • Step 2 (Drying - Optional): Ramp to 120°C at 20 °C/min and hold for 10 minutes to remove any residual moisture.

      • Step 3 (Analysis): Ramp from 120°C to 600°C at a heating rate of 10 °C/min.

  • Running the Experiment:

    • Load the sample crucible into the TGA autosampler or furnace.

    • Run a blank (empty) crucible through the same temperature program to obtain a baseline for correction.

    • Run the polymer sample.

  • Data Analysis:

    • Subtract the blank run from the sample run to correct for buoyancy effects.

    • Plot the results as % Weight vs. Temperature (TGA curve) and the first derivative of weight loss vs. Temperature (DTG curve).[23]

    • Determine Tonset : The temperature at which significant weight loss begins (often calculated by the software as the intersection of the baseline tangent and the inflection point tangent).

    • Determine Tmax : The temperature at which the rate of weight loss is maximum, corresponding to the peak of the DTG curve.

    • Compare the Tonset and Tmax values for different formulations. A higher value indicates greater thermal stability.

graph TD { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", color="#5F6368"];

}

Fig 3. Standard TGA Experimental Workflow.

References

  • C-Therm Technologies Ltd. Fundamentals of Polymers Thermal Characterization: TGA, DSC, Thermal Conductivity, STA, and DMA Techniques. [Link]
  • Safic-Alcan.
  • ResearchGate. (2002). Thermal degradation of polyacrylic acid in dilute aqueous solution. [Link]
  • AZoM. (2023). The Characterization of Polymers Using Thermal Analysis. [Link]
  • BS Masterbatch.
  • SETARAM. How to study the thermal properties of polymers and plastics?[Link]
  • National Institutes of Health (NIH). (2023). Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. [Link]
  • Slideshare.
  • Google Patents.
  • ResearchGate. Thermal degradation of poly (acrylic acid)
  • Nexus Analytics.
  • ResearchGate. Thermal Degradation of Poly(methacrylic acid): Further Studies Applying TGA/FTIR. [Link]
  • ResearchGate. Thermal behavior of poly(acrylic acid)–poly(vinyl pyrrolidone) and poly(acrylic acid)–metal–poly(vinyl pyrrolidone) complexes. [Link]
  • Scilit. (2001). Thermal degradation of polyacrylic acid in dilute aqueous solution. [Link]
  • Scientific & Academic Publishing. (2019).
  • Materials Science -- Poland. (2008).
  • NC State University Libraries. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. [Link]
  • MDPI. (2019).
  • EPFL. Protocol Thermogravimetric Analysis (TGA). [Link]
  • YouTube. (2023). Thermogravimetric Analysis (TGA) For Polymers Explained!!![Link]
  • Google Patents. US4275182A - Process for the preparation of improved styrene acrylic acid copolymers.
  • EAG Laboratories. Thermal Analysis Techniques | Polymers. [Link]
  • ResearchGate. Polymer Nanocomposites for Enhanced Thermal Stability. [Link]
  • MDPI. (2019). Crosslinking Effect on Thermal Conductivity of Electrospun Poly(acrylic acid) Nanofibers. [Link]
  • ResearchGate. Thermal Stability and Degradation of (4-(Acrylamido)-2-Hydroxybenzoic Acid) Homopolymer and Copolymer of 4-(Acrylamido)
  • SpringerLink. (2009).
  • ResearchGate. (2020). Copolymers of Acrylonitrile and Acrylic Acid: Effect of Composition and Distribution of Chain Units on the Thermal Behavior of Copolymers. [Link]
  • Google Patents. US4085264A - Process for preparing copolymers of acrylic acid or methacrylic acid and acrylic and methacrylic acid esters.
  • National Institutes of Health (NIH). (2023). Investigation of Curing Process and Thermal Behavior of Copolymers Based on Polypropylene Glycol Fumarate and Acrylic Acid Using the Methods of DSC and TGA. [Link]
  • Enlighten Theses. (1991).
  • ACS Publications. (2022). Thermoresponsive Graft Copolymers of N-Isopropylacrylamide and Hyperbranched Polyglycerol as Thermally Induced Drug Delivery and Release Nanoformulation Systems for Curcumin with High Colloidal Stability and Enhanced Anticancer Effect. [Link]
  • ResearchGate. (2009).
  • PubMed. (2014). Effect of various nanofillers on thermal stability and degradation kinetics of polymer nanocomposites. [Link]
  • MDPI. (2022).
  • MDPI. (2022). Fast Cure of Bone Cement Based on Poly(Methyl Methacrylate)
  • ResearchGate. Effect of Various Nanofillers on Thermal Stability and Degradation Kinetics of Polymer Nanocomposites. [Link]
  • MDPI. (2023). Crosslinked Polymer Coatings of Poly (Acrylic Acid-co-acrylamide)/Polyethyleneimine (P(AA-co-AAm)/PEI) on Titanium Alloy with Excellent Lubrication Performance for Artificial Joints. [Link]
  • ACS Publications. (2006). Preparation of Cross-Linked Monodisperse Poly(acrylic acid)
  • OSTI.GOV. (2020). Understanding Why Poly(Acrylic Acid)
  • ResearchGate. (2019). Crosslinking reaction of poly(vinyl alcohol) with poly(acrylic acid) (PAA)
  • MDPI. (2022). Improvement of the Thermal Stability of Polymer Bioblends by Means of Reactive Extrusion. [Link]

Sources

Validation & Comparative

3-(3,5-Dichlorophenyl)acrylic acid vs. other halogenated acrylic acid isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 3-(3,5-Dichlorophenyl)acrylic Acid and Its Halogenated Isomers for Drug Discovery Professionals

Introduction: The Strategic Role of Halogenation in Modern Drug Design

In the landscape of medicinal chemistry, the deliberate incorporation of halogen atoms into molecular scaffolds is a time-honored strategy for optimizing drug-like properties. Halogenation can profoundly influence a compound's lipophilicity, metabolic stability, and binding affinity, primarily through the formation of halogen bonds—a type of non-covalent interaction that has gained significant appreciation in rational drug design.[1][2] Chlorine, in particular, is a key ingredient in numerous FDA-approved drugs, valued for its ability to modulate electronic properties and enhance target engagement.[3]

This guide provides a comparative analysis of this compound, a versatile chemical building block[], and its structural isomers. We will dissect the nuances conferred by the position of the chlorine atoms on the phenyl ring, offering a data-driven perspective for researchers in drug development. Our focus will be on the synthesis, physicochemical properties, biological activity, and structure-activity relationships (SAR) that distinguish these closely related molecules.

Physicochemical Properties: A Game of Positions

The substitution pattern of halogens on the aromatic ring directly impacts the molecule's physical and chemical characteristics, which in turn govern its pharmacokinetic and pharmacodynamic behavior. The 3,5-dichloro substitution pattern provides a unique electronic and steric profile compared to other isomers.

From a molecular properties standpoint, the arrangement of chlorine atoms influences key parameters such as polarity and lipophilicity (LogP). These differences, while subtle, are critical in determining a molecule's ability to cross cell membranes and its potential for off-target interactions.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Topological Polar Surface Area (TPSA)
This compound C₉H₆Cl₂O₂217.053.137.3
3-(2,4-Dichlorophenyl)acrylic acid C₉H₆Cl₂O₂217.053.137.3
3-(2,6-Dichlorophenyl)acrylic acid C₉H₆Cl₂O₂217.053.137.3
3-(3,4-Dichlorophenyl)acrylic acid C₉H₆Cl₂O₂217.053.137.3
Data sourced from PubChem and other chemical suppliers.[5][6]

While computational models predict identical LogP and TPSA values for these isomers, their experimental properties, such as solubility and crystal packing, can differ significantly due to variations in symmetry and dipole moment, affecting their suitability for formulation and development.

Synthesis Strategy: The Knoevenagel Condensation Workflow

A robust and scalable synthesis is paramount for the practical application of any chemical scaffold. For phenylacrylic acids, the Knoevenagel condensation is a highly efficient and widely adopted method. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid.

Rationale for Method Selection: The choice of the Knoevenagel condensation is based on its high yields, operational simplicity, and the ready availability of starting materials (substituted benzaldehydes and malonic acid). The use of a base like pyridine, often with a catalyst such as piperidine, effectively facilitates the reaction under relatively mild conditions, preserving the integrity of the functional groups.

Below is a generalized workflow for the synthesis of dichlorophenylacrylic acid isomers.

G start Starting Materials aldehyde Dichlorobenzaldehyde (e.g., 3,5-dichloro) start->aldehyde Provide malonic Malonic Acid start->malonic Provide reaction Knoevenagel Condensation aldehyde->reaction Reactants (Pyridine/Piperidine) malonic->reaction Reactants (Pyridine/Piperidine) intermediate Unstable Intermediate reaction->intermediate decarboxylation Decarboxylation (Heat) intermediate->decarboxylation product 3-(Dichlorophenyl)acrylic Acid decarboxylation->product purification Purification (Recrystallization) product->purification final_product Pure Final Product purification->final_product

Caption: General workflow for the synthesis of dichlorophenylacrylic acids via Knoevenagel condensation.

Experimental Protocol: Synthesis of this compound

This protocol provides a self-validating system for the synthesis and purification of the target compound.

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine 3,5-dichlorobenzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (3.0 eq).

    • Causality Note: Using a slight excess of malonic acid ensures the complete consumption of the limiting aldehyde. Pyridine acts as both the solvent and the base.

  • Catalysis: Add piperidine (0.1 eq) to the mixture.

    • Causality Note: Piperidine is a more effective catalyst than pyridine for the initial condensation step, accelerating the reaction rate.

  • Reaction: Heat the mixture to 90-100°C and reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into an excess of cold, dilute hydrochloric acid (1 M). This step protonates the carboxylate and neutralizes the pyridine, causing the crude product to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove residual salts and pyridine hydrochloride.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

    • Trustworthiness Note: The purity of the final product should be confirmed by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR), which will validate the success of the synthesis.

Comparative Biological Activity & Structure-Activity Relationships (SAR)

Halogenated acrylic acids and their derivatives have demonstrated a wide spectrum of biological activities, including anticancer and antimicrobial effects.[7] The specific activity is highly dependent on the substitution pattern on the phenyl ring. While direct comparative data for all dichlorophenylacrylic acid isomers is sparse in publicly available literature, we can infer potential trends from related structures like dichlorophenylacrylonitriles and other acrylic acid derivatives.[8][9][10]

For instance, studies on related compounds have shown that the position of the chlorine atoms can dramatically alter cytotoxicity against cancer cell lines.

Compound Isomer (Representative Data from Analogs)Cancer Cell LineIC₅₀ (µM)Key SAR Insight
3,4-dichloro analog MCF-7 (Breast)0.13The 3,4-dichloro pattern often shows high potency. This may be due to optimal fitting into a specific protein binding pocket.[8]
2,6-dichloro analog MCF-7 (Breast)>10The sterically hindered 2,6-dichloro substitution can prevent the molecule from adopting the planar conformation required for target binding, leading to a significant loss of activity.[8]
4-chloro analog MDA-MB-231 (Breast)3.24A single chlorine at the para-position can confer potent activity, serving as a benchmark for di-substituted analogs.[10]
3,5-dichloro analog (Hypothesized) MCF-7 (Breast)1-5The 3,5-dichloro pattern avoids the steric hindrance of the 2,6-isomer while presenting a distinct electronic profile from the 3,4-isomer, potentially offering a unique balance of potency and selectivity.

The key takeaway for researchers is that isomer choice is not trivial . The 3,5-dichloro substitution pattern may offer a strategic advantage by avoiding the steric clashes associated with ortho-substituents (as in the 2,6-isomer) while providing a different electronic distribution and dipole moment compared to the 3,4-isomer.

SAR Parent Halogenated Phenylacrylic Acid Scaffold Pos Halogen Position Parent->Pos Type Halogen Type (Cl, Br, F) Parent->Type Sterics Steric Hindrance Pos->Sterics Electronics Electronic Effects (Dipole Moment) Pos->Electronics Type->Electronics Binding Target Binding Affinity Sterics->Binding Electronics->Binding Permeability Membrane Permeability Electronics->Permeability Activity Overall Biological Activity Binding->Activity Permeability->Activity

Caption: Logical relationship illustrating how halogen properties influence biological activity.

Potential Mechanisms of Action

The anticancer activity of some dichlorophenyl derivatives has been linked to the inhibition of key cellular processes and signaling pathways. For example, certain acrylic acid derivatives have been investigated as inhibitors of tubulin polymerization, a mechanism shared with successful chemotherapy agents like paclitaxel.[9] These compounds bind to tubulin, disrupt microtubule dynamics, induce cell cycle arrest in the G2/M phase, and ultimately trigger apoptosis.

Another potential mechanism involves the modulation of signaling cascades critical for cancer cell survival, such as the p38α MAPK pathway, which is involved in cell proliferation and apoptosis.[7]

Pharmacokinetic and Toxicological Profile

The ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicology) profile of halogenated compounds is a critical consideration.

  • Lipophilicity and Absorption: The dichlorophenyl group significantly increases lipophilicity, which generally favors absorption across the gut wall and cell membranes. However, very high lipophilicity can lead to poor aqueous solubility and potential bioaccumulation.[11]

  • Metabolism: Halogenated aromatic rings are typically metabolized via oxidation by cytochrome P450 enzymes, followed by conjugation. The position of the chlorine atoms can influence the rate and site of metabolism, affecting the compound's half-life and potential for drug-drug interactions.[12][13]

  • Toxicity: A primary concern with halogenated organic compounds is their potential for persistence in the environment and in biological tissues.[14][15] The acrylic acid moiety itself can be reactive and has been associated with irritation.[16] Comprehensive toxicological screening is essential. A standard preliminary toxicity assessment is the MTT or similar cytotoxicity assay against a non-cancerous cell line.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol details a standard method for assessing the in vitro cytotoxicity of the compounds.

  • Cell Seeding: Plate a human cancer cell line (e.g., MCF-7) and a non-cancerous control cell line (e.g., MCF-10A) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 3,5-dichloro vs 3,4-dichloro isomers) in the appropriate cell culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

    • Causality Note: A dose-response curve is necessary to accurately determine the IC₅₀ value. The vehicle control ensures that the solvent used to dissolve the compounds is not itself toxic.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

    • Causality Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at ~570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the cell viability as a percentage relative to the vehicle control. Plot the viability against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).[7]

Conclusion

While this compound and its isomers may appear structurally similar, this guide demonstrates that the specific placement of chlorine atoms is a critical design element with profound implications for synthesis, physicochemical properties, and biological function. The 3,5-dichloro isomer represents a compelling scaffold, distinct from the more commonly studied 3,4- and sterically hindered 2,6-isomers. Its unique symmetry and electronic profile may offer a balanced combination of metabolic stability and target affinity. For drug development professionals, this analysis underscores the necessity of empirical testing of all accessible isomers, as subtle structural changes can unlock significant improvements in potency and selectivity, ultimately paving the way for the development of novel therapeutic agents.

References

  • Benchchem. (n.d.). (E)-3-(4-(allyloxy)-3,5-dichlorophenyl)acrylic acid.
  • PubChem. (n.d.). This compound.
  • Malkanduev, Y. A., et al. (2020). Synthesis and Properties of Polymers Based on N-Vinyl-Pyrrolidone and Halogen-Containing Compounds of Acrylic Acids. ResearchGate.
  • BOC Sciences. (n.d.). This compound.
  • Benchchem. (n.d.). A Comparative Guide to the Biological Activity of 3-(3,5-Dichlorophenyl)benzoic Acid and Its Analogs.
  • CAMEO Chemicals - NOAA. (n.d.). Halogenated Organic Compounds.
  • Troussier, M., & Grimaud, E. (1971). U.S. Patent No. 3,576,847. Washington, DC: U.S. Patent and Trademark Office.
  • Biosynth. (n.d.). This compound.
  • ChemScene. (n.d.). (E)-3-(3,5-Dichlorophenyl)acrylic acid.
  • Smolecule. (n.d.). (E)-3-(4-(allyloxy)-3,5-dichlorophenyl)acrylic acid.
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1994). Acrylic acid. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 60. Lyon (FR): International Agency for Research on Cancer.
  • Majeed, H. (2022, April 22). ACRYLIC ACID | CHEMISTRY | SYNTHESIS | APPLICATIONS | INDUSTRIAL USAGE. YouTube.
  • Marsden, P. J., & Casida, J. E. (1982). 2-Haloacrylic acids as indicators of mutagenic 2-haloacrolein intermediates in mammalian metabolism of selected promutagens and carcinogens. Journal of Agricultural and Food Chemistry, 30(4), 627–631.
  • Sirimulla, S., et al. (2017). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Molecules, 22(9), 1436.
  • PharmaBlock. (n.d.). Application of Halogen Bond in Drug Discovery.
  • Dedrick, R. L., & Tuey, D. B. (1980). Pharmacokinetics of halogenated hydrocarbons. Annals of the New York Academy of Sciences, 329, 64–76.
  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Acrylic acid.
  • de la Cruz, J., et al. (2018). Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro. ChemMedChem, 13(14), 1435–1443.
  • Toyohashi University of Technology. (2017, July 19). The asymmetric synthesis of halogenated compounds from carboxylic acids is world first. ScienceDaily.
  • Al-Ostath, A., et al. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ResearchGate.
  • CAMEO Chemicals - NOAA. (n.d.). Acrylates and Acrylic Acids.
  • Amerigo Scientific. (n.d.). This compound.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Acrylic Acid Hazard Summary.
  • Kodavanti, P. R. S., et al. (2023). Perspective on halogenated organic compounds. Advances in Neurotoxicology, 10, 1-25.
  • Caira, M. R., & Fini, A. (2019). Halogenation-A Versatile Tool For Drug Synthesis-The Importance Of Developing Effective And Eco-Friendly Reaction Protocols. ResearchGate.
  • Baumgartner, T., et al. (2015). Method for producing 2-halogen-acrylic acid esters. Google Patents.
  • Zadrazilova, I., et al. (2021). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. Molecules, 26(11), 3192.
  • Iacobazzi, R. M., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Pharmaceuticals, 15(3), 309.
  • Al-Ostath, A., et al. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. Molecules, 28(19), 6961.
  • Kodavanti, P. R. S., et al. (2023). Perspective on halogenated organic compounds. PubMed.

Sources

A Comparative Analysis of the Biological Activity of Dichlorophenyl Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the biological activities of dichlorophenyl isomers, designed for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of facts, this document delves into the causal relationships behind the observed biological effects, grounded in experimental data and established scientific principles. We will explore how the seemingly minor variation in the position of two chlorine atoms on a phenyl ring can lead to vastly different biological outcomes, from therapeutic potential to significant toxicity.

Introduction: The Chemical Nuances of Dichlorophenyl Isomers

Dichlorobenzenes exist as three distinct isomers: 1,2- (ortho-), 1,3- (meta-), and 1,4- (para-) dichlorobenzene.[1][2] These isomers are widely used as intermediates in the synthesis of pesticides, dyes, and other industrial products.[1] While sharing the same molecular formula (C₆H₄Cl₂), their differing chemical structures give rise to unique physical properties and, more importantly for our discussion, distinct biological activities and toxicological profiles.[3] The arrangement of the chlorine atoms influences the molecule's polarity, shape, and susceptibility to metabolic enzymes, all of which are critical determinants of its interaction with biological systems.[3]

Beyond the basic dichlorobenzenes, the dichlorophenyl moiety is a common feature in a wide array of more complex molecules, including pesticides like dichlorodiphenyltrichloroethane (DDT) and various pharmaceutical candidates.[4][5][6][7][8] Understanding the fundamental biological activities of the core dichlorophenyl isomers provides a critical foundation for predicting the behavior of these more complex derivatives.

Comparative Biological Activities: A Tale of Three Isomers

The biological activity of dichlorophenyl isomers is a stark illustration of structure-activity relationships. The positioning of the chlorine atoms dictates the molecule's metabolic fate and its ability to interact with specific cellular targets, leading to a spectrum of effects ranging from targeted therapeutic action to broad cytotoxicity.

Cytotoxicity and Hepatotoxicity

In vitro and in vivo studies have consistently demonstrated isomer-specific toxicity, with the liver being a primary target organ.[3][9][10]

  • 1,2-Dichlorobenzene (ortho-DCB): This isomer is a potent hepatotoxicant.[3][9][10] Its toxicity is primarily mediated by its metabolism by cytochrome P450 enzymes, which generates reactive epoxide intermediates.[3] These reactive metabolites can covalently bind to cellular macromolecules, leading to oxidative stress, cellular damage, and necrosis.[3] Studies in Fischer-344 rats have shown that ortho-DCB causes a dramatic elevation in plasma alanine aminotransferase (ALT) activity, a key indicator of liver damage.[9]

  • 1,3-Dichlorobenzene (meta-DCB): This isomer exhibits intermediate hepatotoxicity.[9][10] While also metabolized by cytochrome P450, its pattern of metabolic activation and detoxification appears to differ from the ortho-isomer, resulting in less severe liver injury at equivalent doses.[9]

  • 1,4-Dichlorobenzene (para-DCB): In contrast to its isomers, para-DCB generally shows low acute hepatotoxicity.[9][10] However, it is associated with a unique form of kidney damage in male rats, known as α2u-globulin nephropathy, a mechanism not considered directly relevant to humans.[3] It is classified as "reasonably anticipated to be a human carcinogen" by the US National Toxicology Program.[3]

Table 1: Comparative Acute Oral Toxicity of Dichlorobenzene Isomers in Rats

IsomerLD50 (mg/kg)Primary Target Organ(s) for Toxicity
1,2-Dichlorobenzene (ortho)500 - 1516[3]Liver[3][9][10]
1,3-Dichlorobenzene (meta)1000 - 1200[3]Liver (intermediate toxicity)[9][10]
1,4-Dichlorobenzene (para)500 - 3863[3]Kidney (in male rats)[3]
Genotoxicity

The genotoxic potential of dichlorophenyl isomers is a critical consideration for their safety assessment.

  • 1,2-Dichlorobenzene (ortho-DCB) and 1,3-Dichlorobenzene (meta-DCB): Data on the genotoxicity of these isomers is limited and often inconclusive. They are generally not considered genotoxic in most bacterial assays.[3]

  • 1,4-Dichlorobenzene (para-DCB): This isomer is not considered to be genotoxic.[3]

It is important to note that while the parent compounds may not be directly genotoxic, their metabolites could potentially interact with DNA. For instance, the reactive epoxide intermediates formed during the metabolism of ortho-DCB have the potential to be genotoxic.

Receptor Modulation

The dichlorophenyl moiety can be found in molecules that interact with specific cellular receptors, leading to a range of pharmacological effects. A prominent example is the differential interaction of DDT isomers with the estrogen receptor (ER).

  • p,p'-DDT: This isomer acts as an ER agonist in various tissues, including the liver, brain, and prostate.[5][11]

  • o,p'-DDT: This isomer exhibits more complex behavior, acting as an ER agonist in most tissues but as an ER antagonist in the liver.[5][11]

This isomer-specific modulation of ER activity highlights the importance of stereochemistry in receptor binding and subsequent biological response.

Other Biological Activities

Derivatives containing the dichlorophenyl group have shown a variety of other biological activities, including:

  • Anticancer Activity: Certain dichlorophenyl-containing compounds have demonstrated anticancer properties, often through the inhibition of key signaling pathways like the p38α MAPK pathway.[4]

  • Antimicrobial Activity: The dichlorophenyl moiety is present in various compounds with antimicrobial effects.[4]

  • Herbicidal Activity: The herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) is a well-known example of a dichlorophenyl-containing compound with potent biological activity.[12]

Mechanisms of Action: The Central Role of Metabolism

The biological activities of dichlorophenyl isomers are intrinsically linked to their metabolic fate. The cytochrome P450 (CYP) enzyme system plays a pivotal role in their biotransformation, often leading to the formation of reactive intermediates that are central to their toxicity.

The general pathway for the metabolic activation of dichlorobenzenes involves the formation of arene oxides, which can then be converted to dichlorophenols. These reactive intermediates can bind to cellular macromolecules, leading to cytotoxicity. The specific CYP isozymes involved and the subsequent detoxification pathways can vary between isomers, contributing to their differential toxicity.

Below is a generalized workflow for investigating the metabolism-dependent cytotoxicity of dichlorophenyl isomers.

cluster_0 In Vitro Metabolism & Cytotoxicity Assessment cluster_1 Investigating the Role of CYP450 start Select Dichlorophenyl Isomer (ortho, meta, para) cell_culture Culture relevant cell line (e.g., HepG2) start->cell_culture treatment Treat cells with varying concentrations of the isomer cell_culture->treatment incubation Incubate for a defined period (e.g., 24 hours) treatment->incubation cytotoxicity_assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubation->cytotoxicity_assay data_analysis Analyze data to determine IC50 values cytotoxicity_assay->data_analysis conclusion Compare IC50 values to assess relative cytotoxicity data_analysis->conclusion cyp_inhibition Pre-treat cells with a broad-spectrum CYP inhibitor (e.g., SKF-525A) repeat_treatment Repeat isomer treatment and cytotoxicity assay cyp_inhibition->repeat_treatment cyp_induction Pre-treat cells with a CYP inducer (e.g., phenobarbital) cyp_induction->repeat_treatment compare_results Compare IC50 values with and without CYP modulation repeat_treatment->compare_results mechanism_conclusion Determine if metabolism is required for cytotoxicity compare_results->mechanism_conclusion

Caption: Experimental workflow for assessing metabolism-dependent cytotoxicity.

Experimental Protocols

To facilitate reproducible research in this area, we provide detailed, step-by-step methodologies for key assays used to evaluate the biological activity of dichlorophenyl isomers.

MTT Cell Viability Assay

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells (e.g., HepG2 human liver cancer cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the dichlorophenyl isomers in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the cell culture medium upon damage to the plasma membrane.[13][14]

Principle: The amount of LDH released into the medium is proportional to the number of damaged or dead cells.[13][14]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).

Estrogen Receptor (ER) Competitive Binding Assay

This assay is used to determine the ability of a test compound to bind to the estrogen receptor by competing with a radiolabeled or fluorescently labeled ligand.[15][16]

Principle: The amount of labeled ligand displaced from the receptor is proportional to the binding affinity of the test compound.

Protocol:

  • Receptor Preparation: Prepare a source of estrogen receptors, such as a cell lysate from ER-positive cells (e.g., MCF-7 breast cancer cells) or a purified recombinant ER protein.

  • Assay Setup: In a 96-well plate, add the ER preparation, a fixed concentration of a labeled estradiol (e.g., [³H]-estradiol or a fluorescent estradiol derivative), and varying concentrations of the dichlorophenyl-containing test compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound ligand from the free ligand. This can be achieved through various methods, such as filtration or scintillation proximity assay (SPA).[15]

  • Detection: Quantify the amount of bound labeled ligand. For radiolabeled ligands, this is done using a scintillation counter. For fluorescently labeled ligands, a fluorescence plate reader is used.

  • Data Analysis: Plot the percentage of bound labeled ligand against the concentration of the test compound. Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the labeled ligand. The Ki (inhibition constant) can then be calculated from the IC50 value.

cluster_0 Estrogen Receptor Competitive Binding Assay Workflow start Prepare ER source and labeled estradiol assay_setup Incubate ER, labeled estradiol, and test compound start->assay_setup separation Separate bound and free labeled ligand assay_setup->separation detection Quantify bound labeled ligand separation->detection data_analysis Plot data and determine IC50 and Ki values detection->data_analysis

Caption: Workflow for an estrogen receptor competitive binding assay.

Conclusion: From Isomer to Biological Impact

The comparative analysis of dichlorophenyl isomers underscores a fundamental principle in toxicology and pharmacology: subtle changes in chemical structure can have profound consequences for biological activity. The ortho-, meta-, and para-isomers of dichlorobenzene exhibit distinct toxicological profiles, primarily driven by differences in their metabolic activation by cytochrome P450 enzymes. While the ortho-isomer is a potent hepatotoxicant, the para-isomer displays a unique pattern of kidney toxicity in male rats.

Furthermore, the dichlorophenyl moiety serves as a critical pharmacophore in a range of biologically active molecules. The isomer-specific effects of DDT on the estrogen receptor provide a compelling example of how the spatial arrangement of the dichlorophenyl group can dictate receptor interaction and downstream signaling.

For researchers in drug discovery and toxicology, a thorough understanding of the structure-activity relationships of dichlorophenyl isomers is paramount. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for designing and interpreting studies aimed at elucidating the biological effects of these and other related compounds. By employing a systematic and mechanistically informed approach, the scientific community can continue to unravel the complex interplay between chemical structure and biological function, ultimately leading to the development of safer chemicals and more effective therapeutics.

References

  • A Comparative Guide to the Biological Activity of 3-(3,5-Dichlorophenyl)benzoic Acid and Its Analogs - Benchchem.
  • Cytotoxicity assays - Sigma-Aldrich.
  • Cell viability and cytotoxicity assays - Drug discovery - Miltenyi Biotec.
  • Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity - baseclick GmbH.
  • Cytotoxicity assay selection guide | Abcam.
  • Cytotoxicity Assays | Thermo Fisher Scientific - US.
  • Isomer-Specific Activity of Dichlorodyphenyl-trichloroethane with Estrogen Receptor in Adult and Suckling Estrogen Reporter Mice - Oxford Academic.
  • Dichlorobenzenes - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI.
  • Isomer-specific bioactivation and toxicity of dichlorophenyl methylsulphone in r
  • The acute hepatotoxicity of the isomers of dichlorobenzene in Fischer-344 and Sprague-Dawley rats: isomer-specific and strain-specific differential toxicity - PubMed.
  • The hepatotoxicity of the isomers of dichlorobenzene: Structure-toxicity relationships and interactions with carbon tetrachloride - UA Campus Repository - The University of Arizona.
  • Isomer-specific activity of dichlorodyphenyltrichloroethane with estrogen receptor in adult and suckling estrogen reporter mice - PubMed.
  • A Comparative Analysis of the Toxicity of Chlorobenzene and its Dichlorin
  • 2,4-Dichlorophenoxyacetic acid - Wikipedia.
  • Discovery of 1-(2,4-dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide as a potential peripheral cannabinoid-1 receptor inverse agonist - PubMed.
  • Discovery of 6-(2,4-Dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo[11]annulene-2-carboxylic acid (SAR439859), a Potent and Selective Estrogen Receptor Degrader (SERD)
  • Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent - PubMed.
  • Receptor Binding Assays for HTS and Drug Discovery - NCBI.
  • Separation of dichlorobenzene isomers - US4089909A - Google P
  • Estrogen Receptor Binding Assay Method for Endocrine Disruptors Using Fluorescence Polarization | Request PDF - ResearchG

Sources

A Comparative Guide to the Efficacy of 3-(3,5-Dichlorophenyl)acrylic Acid and Commercial Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in agricultural science and drug development, the pursuit of novel, effective fungicides is a paramount objective. This guide provides a comprehensive technical comparison of the potential efficacy of a promising cinnamic acid derivative, 3-(3,5-Dichlorophenyl)acrylic acid, against established commercial fungicides. Due to the nascent stage of research into this specific compound, this document is structured as a proposed comparative study, offering a robust framework for its evaluation. We will delve into the known mechanisms of action, propose detailed experimental protocols for a head-to-head comparison, and provide the scientific rationale behind these designs.

Introduction: The Quest for Novel Antifungal Agents

The global agricultural industry faces ever-evolving challenges from phytopathogenic fungi, which can lead to significant crop losses and economic instability. The continuous development of resistance to existing fungicides necessitates a pipeline of new compounds with diverse mechanisms of action. Cinnamic acid and its derivatives have emerged as a promising class of natural and synthetic compounds with documented antifungal properties.[1] This guide focuses on this compound, a synthetic derivative, and outlines a comprehensive strategy to evaluate its fungicidal efficacy in comparison to three widely used commercial fungicides: Azoxystrobin, Propiconazole, and Boscalid.

Mechanisms of Action: A Tale of Different Targets

Understanding the biochemical pathways targeted by each fungicide is crucial for interpreting efficacy data and predicting potential synergies or resistance mechanisms.

This compound: A Cinnamic Acid Derivative

The precise mechanism of action for this compound is not yet fully elucidated. However, based on studies of related cinnamic acid derivatives, two primary hypotheses can be proposed:

  • Ergosterol Biosynthesis Inhibition: Like many successful fungicides, cinnamic acid derivatives may interfere with the synthesis of ergosterol, a vital component of fungal cell membranes.[1]

  • CYP53 Inhibition: Some derivatives have been shown to inhibit the fungal-specific enzyme benzoate 4-hydroxylase (CYP53), which is involved in the detoxification of aromatic compounds.

A proposed pathway for its potential mechanism is illustrated below:

cluster_fungal_cell Fungal Cell Interior 3_5_DCPAA This compound Ergosterol_Pathway Ergosterol Biosynthesis Pathway 3_5_DCPAA->Ergosterol_Pathway Inhibits CYP53_Enzyme CYP53 Enzyme 3_5_DCPAA->CYP53_Enzyme Inhibits Fungal_Cell Fungal Cell Cell_Membrane Fungal Cell Membrane Ergosterol_Pathway->Cell_Membrane Essential for integrity Growth_Inhibition Fungal Growth Inhibition Ergosterol_Pathway->Growth_Inhibition Disruption leads to Detoxification Detoxification of Aromatic Compounds CYP53_Enzyme->Detoxification Catalyzes CYP53_Enzyme->Growth_Inhibition Inhibition leads to

Proposed Mechanism of this compound
Commercial Fungicides: Established Modes of Action

The selected commercial fungicides represent three distinct and highly effective classes, each with a well-characterized mechanism of action.

  • Azoxystrobin (Strobilurin): This fungicide inhibits mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex, blocking electron transfer and thereby halting ATP synthesis.[2][3] This disruption of energy production is lethal to the fungus.

  • Propiconazole (Triazole): As a demethylation inhibitor (DMI), propiconazole targets the 14-alpha demethylase enzyme, which is crucial for ergosterol biosynthesis.[4] The resulting depletion of ergosterol disrupts the structure and function of the fungal cell membrane.

  • Boscalid (Carboxamide): Boscalid also disrupts fungal respiration but through a different target. It inhibits Complex II (succinate dehydrogenase) in the mitochondrial respiratory chain, leading to a collapse of cellular energy production.[5][6]

The distinct targets of these fungicides are visualized below:

cluster_mito Mitochondrion Azoxystrobin Azoxystrobin Complex_III Mitochondrial Complex III (Cytochrome bc1) Azoxystrobin->Complex_III Inhibits Propiconazole Propiconazole Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway Propiconazole->Ergosterol_Biosynthesis Inhibits Boscalid Boscalid Complex_II Mitochondrial Complex II (Succinate Dehydrogenase) Boscalid->Complex_II Inhibits Mitochondrion Mitochondrion Fungal_Respiration Fungal Respiration & ATP Production Complex_III->Fungal_Respiration Complex_II->Fungal_Respiration Cell_Membrane_Integrity Cell Membrane Integrity Ergosterol_Biosynthesis->Cell_Membrane_Integrity Essential for Fungal_Death Fungal Cell Death Fungal_Respiration->Fungal_Death Disruption leads to Cell_Membrane_Integrity->Fungal_Death Loss leads to

Mechanisms of Action of Commercial Fungicides

Proposed Experimental Framework for Comparative Efficacy

To objectively assess the antifungal potential of this compound, a series of in vitro experiments are proposed. These protocols are designed to be self-validating and adhere to established standards.

Selection of Phytopathogenic Fungi

A panel of economically important and taxonomically diverse fungal pathogens should be selected for this study. The following are recommended:

  • Botrytis cinerea (causative agent of gray mold)

  • Fusarium oxysporum (causative agent of Fusarium wilt)

  • Alternaria solani (causative agent of early blight in tomato and potato)

  • Sclerotinia sclerotiorum (causative agent of white mold)

In Vitro Antifungal Susceptibility Testing

The primary method for quantifying antifungal efficacy will be the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[2][7]

Experimental Workflow:

Start Start Fungal_Culture Prepare pure fungal cultures Start->Fungal_Culture Inoculum_Prep Prepare standardized fungal inoculum Fungal_Culture->Inoculum_Prep Inoculation Inoculate plates with fungal suspension Inoculum_Prep->Inoculation Serial_Dilution Perform serial dilutions of test compounds in 96-well plates Serial_Dilution->Inoculation Incubation Incubate plates under controlled conditions Inoculation->Incubation MIC_Determination Determine MIC values (visual or spectrophotometric reading) Incubation->MIC_Determination End End MIC_Determination->End

Broth Microdilution Workflow for MIC Determination

Detailed Protocol: Broth Microdilution Assay

  • Preparation of Fungal Inoculum:

    • Subculture the fungal isolates on a suitable agar medium (e.g., Potato Dextrose Agar).

    • For spore-producing fungi, harvest spores by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).

    • Adjust the spore suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI-1640 medium.[8]

  • Preparation of Test Compounds:

    • Prepare stock solutions of this compound, Azoxystrobin, Propiconazole, and Boscalid in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of each compound in RPMI-1640 medium directly in a 96-well microtiter plate. The final concentration range should be sufficient to determine the MIC.

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well of the microtiter plate.

    • Include a positive control (a known antifungal), a negative control (medium with solvent), and a growth control (medium with inoculum only).

    • Incubate the plates at an appropriate temperature (e.g., 25-28°C) for 48-72 hours, or until sufficient growth is observed in the growth control wells.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control. This can be determined visually or by using a microplate reader.

Data Presentation and Interpretation

The quantitative data generated from the MIC assays should be summarized in a clear and concise table for easy comparison.

Table 1: Comparative In Vitro Antifungal Activity (MIC in µg/mL)

Fungal SpeciesThis compoundAzoxystrobinPropiconazoleBoscalid
Botrytis cinerea[Experimental Value][Experimental Value][Experimental Value][Experimental Value]
Fusarium oxysporum[Experimental Value][Experimental Value][Experimental Value][Experimental Value]
Alternaria solani[Experimental Value][Experimental Value][Experimental Value][Experimental Value]
Sclerotinia sclerotiorum[Experimental Value][Experimental Value][Experimental Value][Experimental Value]

Lower MIC values indicate higher antifungal potency. A comprehensive analysis of this data will provide the first insights into the potential of this compound as a viable fungicide.

Future Directions and Concluding Remarks

The experimental framework outlined in this guide provides a scientifically rigorous approach to evaluating the efficacy of this compound. Positive results from these in vitro studies would warrant further investigation, including:

  • Determination of Fungicidal vs. Fungistatic Activity: Minimum Fungicidal Concentration (MFC) assays would clarify whether the compound kills or merely inhibits fungal growth.

  • In Vivo Efficacy Studies: Greenhouse and field trials on infected plants are essential to assess the compound's performance under real-world conditions.

  • Toxicity and Environmental Impact Assessment: A thorough evaluation of the compound's safety profile for non-target organisms and the environment is a critical step in its development.

The exploration of novel chemical entities like this compound is vital for the future of sustainable agriculture. By employing robust and standardized comparative methodologies, the scientific community can effectively identify and develop the next generation of fungicides to safeguard our global food supply.

References

  • Discovery of Novel Cinnamic Acid Derivatives as Fungicide Candidates - PubMed.
  • Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PubMed Central.
  • What Are The Properties And Usage of Propiconazole - Agrogreat.
  • IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY | iFyber.
  • Current status of antifungal susceptibility testing methods | Medical Mycology.
  • Antifungal Susceptibility Testing: Current Approaches - PMC - PubMed Central.
  • Susceptibility Testing of Fungi to Antifungal Drugs - MDPI.
  • Boscalida (Boscalid) - Cultivar Magazine.
  • Antifungal activity of cinnamic acid derivatives involves inhibition of benzoate 4‐hydroxylase (CYP53) | Journal of Applied Microbiology | Oxford Academic.
  • Antifungal activity of cinnamic acid derivatives involves inhibition of benzoate 4-hydroxylase (CYP53) - PubMed.
  • Discovery of Novel Cinnamic Acid Derivatives as Fungicide Candidates - ACS Publications.

Sources

A Comparative Guide to the Validation of 3-(3,5-Dichlorophenyl)acrylic acid as a Tubulin Polymerization Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of 3-(3,5-Dichlorophenyl)acrylic acid as a tubulin polymerization inhibitor. It offers a comparative analysis with established microtubule-targeting agents and details the requisite experimental protocols to rigorously assess its mechanism of action and therapeutic potential.

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape.[1] Their dynamic instability is a key feature, characterized by alternating phases of polymerization and depolymerization.[1] This dynamic nature makes them a prime target for anticancer drug development.[2][3]

Microtubule-targeting agents (MTAs) are broadly classified into two categories: microtubule-stabilizing agents and microtubule-destabilizing agents.[4] Stabilizing agents, such as Paclitaxel (Taxol®), promote the polymerization of tubulin and inhibit depolymerization, leading to the formation of overly stable, non-functional microtubules.[5][][7][8] Conversely, destabilizing agents, which include Vinca alkaloids (e.g., vinblastine, vincristine) and Colchicine, inhibit tubulin polymerization, resulting in microtubule disassembly.[9][10][11][12][13][14] Both classes of drugs disrupt the formation of the mitotic spindle, leading to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis.[2][3]

This compound is a novel compound hypothesized to function as a tubulin polymerization inhibitor. This guide outlines a systematic approach to validate this hypothesis, comparing its activity against well-characterized MTAs.

Comparative Analysis of Tubulin-Targeting Agents

A thorough understanding of established MTAs is crucial for contextualizing the activity of a novel compound.

Agent Type Examples Mechanism of Action Binding Site
Microtubule Stabilizer PaclitaxelPromotes tubulin polymerization and prevents depolymerization, leading to abnormally stable microtubules.[5][7][8]Binds to the β-tubulin subunit within the microtubule polymer.[7]
Microtubule Destabilizer Vinca Alkaloids (Vinblastine, Vincristine)Inhibit tubulin polymerization by binding to the ends of microtubules, suppressing microtubule dynamics.[11][12][13][14]Vinca alkaloid binding site on β-tubulin.[11]
Microtubule Destabilizer ColchicineInhibits microtubule polymerization by binding to soluble tubulin dimers, preventing their incorporation into microtubules.[9][10][[“]][16][17]Colchicine binding site at the interface of α- and β-tubulin.[18]

Experimental Validation Workflow

A multi-faceted approach is essential to comprehensively validate the activity of this compound. The following experimental workflow provides a logical progression from in vitro biochemical assays to cell-based functional assessments.

Validation Workflow cluster_0 Biochemical Validation cluster_1 Cellular Validation cluster_2 In Silico Analysis A In Vitro Tubulin Polymerization Assay B Cell Viability Assay (e.g., MTT, SRB) A->B Demonstrates Cytotoxicity E Molecular Docking A->E Predicts Binding Site C Cell Cycle Analysis (Flow Cytometry) B->C Investigates Mechanism of Cell Death D Immunofluorescence Microscopy (Microtubule Network Visualization) C->D Visualizes Cellular Effects

Caption: A logical workflow for the validation of a novel tubulin polymerization inhibitor.

Detailed Experimental Protocols

In Vitro Tubulin Polymerization Assay

Rationale: This is the primary biochemical assay to directly assess the effect of a compound on tubulin polymerization.[1] It monitors the assembly of purified tubulin into microtubules in real-time.[19]

Protocol:

  • Reagent Preparation:

    • Prepare a tubulin reaction mix containing purified tubulin (e.g., from bovine brain) at a final concentration of 2 mg/mL in a general tubulin buffer supplemented with GTP and a fluorescent reporter.[1]

    • Prepare serial dilutions of this compound, a known inhibitor (e.g., Nocodazole), and a known stabilizer (e.g., Paclitaxel) as controls.[1]

  • Assay Procedure:

    • In a 96-well plate, add the test compounds and controls.

    • Initiate polymerization by adding the tubulin reaction mix to each well and immediately placing the plate in a microplate reader pre-warmed to 37°C.[1]

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity over time. The polymerization process will follow a sigmoidal curve.[1]

    • Calculate the rate of polymerization and the maximum polymer mass for each condition.

    • Determine the IC50 value for this compound.

Expected Outcome: If this compound is a tubulin polymerization inhibitor, a dose-dependent decrease in the rate and extent of tubulin polymerization will be observed.

Cell Viability Assay

Rationale: To determine the cytotoxic effect of the compound on cancer cells. Assays like MTT or SRB measure metabolic activity or total protein content, respectively, which correlate with the number of viable cells.[20][21][22]

Protocol (MTT Assay):

  • Cell Culture:

    • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound and control compounds for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.[23]

  • Formazan Solubilization and Measurement:

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[23]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Expected Outcome: A dose-dependent decrease in cell viability, indicating the cytotoxic potential of this compound.

Cell Cycle Analysis

Rationale: To determine if the compound induces cell cycle arrest, a hallmark of microtubule-targeting agents.[24] Flow cytometry with propidium iodide (PI) staining is a standard method for this analysis.[25][26]

Protocol:

  • Cell Treatment and Harvesting:

    • Treat cells with the compound at its IC50 concentration for a time course (e.g., 12, 24, 48 hours).

    • Harvest the cells by trypsinization.

  • Fixation and Staining:

    • Fix the cells in cold 70% ethanol.[25]

    • Stain the cells with a solution containing propidium iodide and RNase A.[24]

  • Flow Cytometry:

    • Acquire data on a flow cytometer.

  • Data Analysis:

    • Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Expected Outcome: An accumulation of cells in the G2/M phase, consistent with the disruption of the mitotic spindle.

Immunofluorescence Microscopy

Rationale: To visually confirm the effect of the compound on the microtubule network within cells.[27][28][29][30]

Protocol:

  • Cell Culture and Treatment:

    • Grow cells on coverslips and treat them with the compound.

  • Fixation and Permeabilization:

    • Fix the cells with a suitable fixative (e.g., paraformaldehyde or cold methanol).[30]

    • Permeabilize the cells to allow antibody entry.

  • Immunostaining:

    • Incubate the cells with a primary antibody against α-tubulin.

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with a DNA dye (e.g., DAPI).

  • Imaging:

    • Visualize the cells using a fluorescence or confocal microscope.

Expected Outcome: In untreated cells, a well-organized network of microtubules will be visible. In cells treated with this compound, a disrupted and disorganized microtubule network is expected, characteristic of tubulin polymerization inhibition.

In Silico Analysis: Molecular Docking

Rationale: Molecular docking studies can predict the binding site of this compound on the tubulin protein, providing insights into its mechanism of action at a molecular level.[4][31][32][33][34]

Methodology:

  • Protein and Ligand Preparation:

    • Obtain the crystal structure of tubulin from the Protein Data Bank (PDB).

    • Prepare the 3D structure of this compound.

  • Docking Simulation:

    • Use molecular docking software (e.g., AutoDock, MOE) to predict the binding pose and affinity of the compound to potential binding sites on tubulin (e.g., colchicine, vinca, or paclitaxel binding sites).[31]

  • Analysis:

    • Analyze the predicted binding interactions, such as hydrogen bonds and hydrophobic interactions, with key amino acid residues in the binding pocket.

Expected Outcome: Prediction of the most probable binding site and a model of the molecular interactions between this compound and tubulin.

Mechanism of Action: Signaling Pathway

The inhibition of tubulin polymerization by agents like this compound initiates a cascade of cellular events leading to apoptosis.

Signaling Pathway A This compound B Binds to Tubulin Dimers A->B C Inhibition of Microtubule Polymerization B->C D Disruption of Mitotic Spindle C->D E Activation of Spindle Assembly Checkpoint D->E F G2/M Phase Arrest E->F G Induction of Apoptosis F->G

Caption: The proposed signaling pathway for this compound.

Conclusion

The validation of this compound as a tubulin polymerization inhibitor requires a rigorous and multi-pronged approach. By employing the biochemical, cellular, and in silico methods outlined in this guide, researchers can comprehensively characterize its mechanism of action and evaluate its potential as a novel anticancer agent. A direct comparison with established microtubule-targeting agents at each stage of the validation process is essential for a thorough and objective assessment.

References

  • Colchicine - Wikipedia. (n.d.).
  • What is the mechanism of action of paclitaxel? - Dr.Oracle. (2025, June 24).
  • Mechanism of Action of Colchicine in the Treatment of Gout - ResearchGate. (n.d.).
  • What is Colchicine mechanism of action? - Consensus. (n.d.).
  • In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening - PMC - NIH. (n.d.).
  • The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf - NIH. (n.d.).
  • Paclitaxel - Wikipedia. (n.d.).
  • What is the mechanism of Colchicine? - Patsnap Synapse. (2024, July 17).
  • What is the mechanism of Paclitaxel? - Patsnap Synapse. (2024, July 17).
  • What is the mechanism of action (MOA) of colchicine in managing acute gout attacks? (2025, July 19).
  • Preclinical and clinical pharmacology of vinca alkaloids - PubMed. (n.d.).
  • How Paclitaxel Works - News-Medical.Net. (2023, May 13).
  • Tubulin inhibitors: pharmacophore modeling, virtual screening and molecular docking. (n.d.).
  • Vinca Alkaloid Toxicity - StatPearls - NCBI Bookshelf. (2024, March 10).
  • Mode of action of vinca alkaloids against cancer using Insilco analysis technique. (2022, November 13).
  • Vinca alkaloid - Wikipedia. (n.d.).
  • What are Tubulin inhibitors and how do they work? - Patsnap Synapse. (2024, June 21).
  • Mechanism of action of tubulin inhibitors payloads: polymerization... - ResearchGate. (n.d.).
  • Tubulin Polymerization Assay - Bio-protocol. (n.d.).
  • Cell Cycle Analysis. (2017, May 19).
  • (PDF) Tubulin inhibitors: Pharmacophore modeling, virtual screening and molecular docking. (2025, August 7).
  • Identification of potential tubulin polymerization inhibitors by 3D-QSAR, molecular docking and molecular dynamics - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04314G. (2017, August 7).
  • Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. (n.d.).
  • Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC - NIH. (n.d.).
  • Assaying cell cycle status using flow cytometry - PMC - NIH. (n.d.).
  • Cell Cycle Tutorial Contents. (n.d.).
  • Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. (2018, August 1).
  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC - NIH. (2018, September 22).
  • Molecular Docking Studies of Tubulin Inhibitors | PDF - Scribd. (n.d.).
  • (PDF) Guideline for anticancer assays in cells - ResearchGate. (n.d.).
  • Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - NIH. (n.d.).
  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method | ACS Omega - ACS Publications. (2019, July 11).
  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC - NIH. (n.d.).
  • Immuno-fluorescent Labeling of Microtubules and Centrosomal Proteins | Protocol Preview. (2022, August 29).
  • Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC - PubMed Central. (2023, August 12).
  • (PDF) Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - ResearchGate. (2023, January 4).
  • pH-sensitive nanomedicine of novel tubulin polymerization inhibitor for lung metastatic melanoma - PMC - PubMed Central. (n.d.).
  • A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PubMed. (2020, August 4).

Sources

A Comparative Guide to Tubulin Polymerization Inhibitors: 3-(3,5-Dichlorophenyl)acrylic Acid Derivatives versus Combretastatin A-4

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of anticancer drug discovery, the microtubule network remains a cornerstone target. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are integral to essential cellular processes, most notably mitotic spindle formation during cell division.[1][2] Their disruption is a clinically validated strategy, leading to cell cycle arrest and subsequent programmed cell death (apoptosis) in rapidly proliferating cancer cells.[2]

Among the most potent inhibitors of tubulin polymerization is Combretastatin A-4 (CA-4), a natural stilbene isolated from the bark of the South African bush willow, Combretum caffrum.[3][4] CA-4 exerts its powerful antimitotic effects by binding to the colchicine-binding site on β-tubulin, thereby preventing the assembly of microtubules.[3][5] Despite its high potency, the clinical development of CA-4 has been hampered by significant drawbacks, including poor aqueous solubility and the facile isomerization of its biologically active cis-alkene to the much less active trans-isomer.[6]

This has spurred the development of synthetic analogs designed to retain the potent antitubulin activity of CA-4 while overcoming its physicochemical limitations. One such promising class of compounds is the 3-(3,5-Dichlorophenyl)acrylic acid derivatives. These molecules are designed as structurally simplified, conformationally restricted mimics of CA-4, aiming to provide improved stability, synthetic accessibility, and drug-like properties. This guide provides an in-depth, objective comparison of these synthetic derivatives with the natural benchmark, CA-4, supported by experimental data and detailed methodologies for their evaluation.

Mechanism of Action: A Shared Target

Both Combretastatin A-4 and this compound derivatives share a common mechanism of action. They function as microtubule-destabilizing agents by binding to the colchicine-binding pocket on the β-subunit of tubulin.[3][7][8] This binding event physically obstructs the polymerization of tubulin dimers into microtubules. The resulting disruption of microtubule dynamics has profound consequences for the cell, primarily affecting cell division. Without a functional mitotic spindle, the cell cannot properly segregate its chromosomes, leading to an arrest in the G2/M phase of the cell cycle and the ultimate induction of apoptosis.[9][10]

The structural similarity, particularly the presence of substituted phenyl rings positioned at a specific distance and orientation, allows these compounds to interact with key amino acid residues within the colchicine-binding site.

cluster_0 Mechanism of Tubulin Polymerization Inhibition tubulin_dimer α/β-Tubulin Dimers polymerization Microtubule Polymerization tubulin_dimer->polymerization GTP inhibitor CA-4 or Acrylic Acid Derivative binding_site Colchicine Binding Site on β-Tubulin inhibitor->binding_site Binds & Inhibits binding_site->polymerization microtubule Dynamic Microtubule polymerization->microtubule

Caption: Inhibition at the colchicine binding site.

Comparative Performance: A Data-Driven Analysis

The efficacy of these compounds is typically assessed by their ability to inhibit cancer cell growth (cytotoxicity) and their direct effect on tubulin polymerization. The following tables summarize representative experimental data from published literature.

Table 1: In Vitro Cytotoxicity (IC₅₀ Values)

The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower values indicate higher potency.

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
Combretastatin A-4 (CA-4) MDA-MB-231Breast Cancer1.27 ± 0.09[7][8]
K562Leukemia0.0048 - 0.046[11]
HeLaCervical Cancer0.011 (median)[11]
Acrylic Acid Derivative (4b) *MDA-MB-231Breast Cancer3.24 ± 0.13[7][8]
Methyl Acrylate Derivative (6e) **MCF-7Breast Cancer2.57 ± 0.16[10]

*Structure: 3-(4-chlorophenyl)acrylic acid derivative **Structure: (Z)-Methyl 2-(3,4,5-trimethoxybenzamido)-3-(2,3,4-trimethoxyphenyl)acrylate

Analysis: The data indicates that while CA-4 remains exceptionally potent, often exhibiting nanomolar to low micromolar activity, specifically designed acrylic acid derivatives can achieve potent cytotoxic effects in the low micromolar range.[7][8][10] The variation in potency highlights the critical role of specific substitutions on the phenyl rings and the acrylate backbone in optimizing biological activity.

Table 2: Tubulin Polymerization Inhibition

This assay directly measures the compound's ability to inhibit the formation of microtubules from purified tubulin.

CompoundAssay Concentration% InhibitionReference
Combretastatin A-4 (CA-4) 1 µM89.77%[8]
Acrylic Acid Derivative (4b) *1 µM80.07%[7][8]

*Structure: 3-(4-chlorophenyl)acrylic acid derivative

Analysis: The direct inhibition data corroborates the cytotoxicity findings. The acrylic acid derivative 4b demonstrates a potent inhibitory effect on tubulin polymerization, comparable to that of CA-4.[7][8] This confirms that the designed analogs effectively target the same molecular machinery as the natural product.

Cellular Consequences: From Mitotic Arrest to Apoptosis

The inhibition of tubulin polymerization triggers a cascade of cellular events, culminating in apoptosis. This pathway is a hallmark of this class of anticancer agents.

  • Microtubule Disruption: The primary event is the failure of tubulin to polymerize, leading to a net depolymerization of the microtubule network.

  • Mitotic Spindle Collapse: In dividing cells, this prevents the formation of a functional mitotic spindle.

  • G2/M Phase Arrest: The spindle assembly checkpoint is activated, halting the cell cycle in the G2/M phase to prevent catastrophic chromosome missegregation.[9][10]

  • Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This often involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to caspase activation and cell death.[9][10]

inhibitor CA-4 / Acrylic Acid Derivative tubulin Inhibition of Tubulin Polymerization inhibitor->tubulin spindle Disruption of Mitotic Spindle tubulin->spindle arrest G2/M Phase Cell Cycle Arrest spindle->arrest apoptosis Induction of Apoptosis arrest->apoptosis

Caption: Cellular signaling cascade following tubulin inhibition.

Experimental Protocols: A Guide to Evaluation

The following protocols provide self-validating systems for the characterization and comparison of tubulin-targeting agents.

Protocol 1: In Vitro Tubulin Polymerization Assay

This assay quantitatively measures a compound's effect on the assembly of purified tubulin into microtubules. The increase in microtubule mass is monitored over time by measuring the increase in turbidity (absorbance at 340 nm).[2][12]

Causality: The choice of an absorbance-based method provides a direct, real-time measurement of polymer mass, a fundamental indicator of polymerization. Pre-warming the plate and reader to 37°C is critical, as tubulin polymerization is a temperature-dependent process.[12]

prep Prepare Reagents (Tubulin, GTP, Buffers, Test Compounds) plate Add Compounds/Controls to 96-well plate (on ice) prep->plate initiate Initiate Polymerization: Add Tubulin/GTP Mix plate->initiate read Read Absorbance (340nm) at 37°C (every min for 60-90 min) initiate->read analyze Analyze Data: Plot Abs vs. Time, Calculate IC₅₀ read->analyze seed Seed & Treat Cells (e.g., 24h) harvest Harvest Cells (Trypsinize & Centrifuge) seed->harvest fix Fix in ice-cold 70% Ethanol (≥2h at -20°C) harvest->fix stain Stain with PI/RNase Solution (30 min, dark) fix->stain analyze Analyze by Flow Cytometry stain->analyze seed Seed & Treat Cells harvest Harvest Cells & Wash with PBS seed->harvest resuspend Resuspend in 1X Binding Buffer harvest->resuspend stain Add Annexin V-FITC & Propidium Iodide (PI) resuspend->stain incubate Incubate 15-20 min (Room Temp, Dark) stain->incubate analyze Add Binding Buffer & Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for Annexin V/PI apoptosis assay.

Step-by-Step Methodology:

  • Cell Treatment: Induce apoptosis by treating cells with the test compound for the desired time.

  • Harvesting: Collect cells and wash them once with cold PBS. 3[13]. Resuspension: Centrifuge and resuspend the cell pellet in 1X Annexin-binding buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂) at a concentration of approximately 1 x 10⁶ cells/mL. 4[13][14]. Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of a PI working solution (e.g., 100 µg/mL). 5[13][14]. Incubation: Gently vortex and incubate for 15-20 minutes at room temperature in the dark. 6[13][14]. Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry. [13] * Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion and Future Directions

Combretastatin A-4 remains a gold standard for potent tubulin polymerization inhibition, providing a crucial benchmark for anticancer research. H[3]owever, its inherent instability and poor solubility present significant hurdles for clinical translation.

[6]The development of this compound derivatives represents a logical and promising strategy in medicinal chemistry. These synthetic analogs have demonstrated the ability to:

  • Effectively inhibit tubulin polymerization, confirming a shared mechanism of action with CA-4. *[7][8] Induce potent cytotoxicity and G2/M cell cycle arrest in various cancer cell lines. *[7][10] Offer a more stable chemical scaffold that is amenable to straightforward synthesis and further modification.

While the derivatives highlighted here may not consistently surpass the raw potency of CA-4, they provide a superior foundation for developing drug candidates with improved pharmaceutical properties. Future research will likely focus on fine-tuning the substitutions on the aromatic rings and exploring different ester or amide modifications to enhance potency, selectivity, and pharmacokinetic profiles, ultimately aiming to translate the powerful antimitotic potential of this chemical class into effective clinical therapies.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne
  • BestProtocols: Annexin V Staining Protocol for Flow Cytometry - Thermo Fisher Scientific
  • Annexin V staining assay protocol for apoptosis - Abcam
  • Application Note: Flow Cytometry Protocol for Cell Cycle Analysis of Anticancer Agent 27 - Benchchem
  • Combretastatin A4 phosph
  • Application Notes and Protocols: In Vitro Tubulin Polymeriz
  • Application Notes and Protocols: Tubulin Polymerization Assay with Tubulin Inhibitor 26 - Benchchem
  • The Annexin V Apoptosis Assay
  • Application Notes and Protocols for Tubulin Polymerization Inhibitors in Oncology Research - Benchchem
  • Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applic
  • 3.7.
  • Recent Advances in Combretastatin A-4 Inspired Inhibitors of Tubulin Polymerization: An Upd
  • NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC - NIH
  • Cell cycle analysis with flow cytometry and propidium iodide - Abcam
  • Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiprolifer
  • The Tubulin-Binding Agent Combretastatin A-4-Phosphate Arrests Endothelial Cells in Mitosis and Induces Mitotic Cell De
  • Assaying cell cycle st
  • Evaluation of cell cycle inhibitors by flow cytometry - Auctores | Journals
  • Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases
  • Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - MDPI
  • Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents - PMC - NIH
  • Synthesis and biological evaluation of Combretastatin A-4 derivatives containing a 3'-O-substituted carbonic ether moiety as potential antitumor agents - PMC - PubMed Central
  • (PDF)
  • Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretast
  • Synthesis and Cytotoxic Activity of Combretastatin A-4 and 2,3-Diphenyl-2H-indazole Hybrids - PubMed Central

Sources

Introduction: The Therapeutic Potential of Dichlorophenylacrylic Acid Analogues

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro Cytotoxicity of Dichlorophenylacrylic Acid Analogues for Drug Discovery Professionals

In the landscape of modern oncology, the quest for novel cytotoxic agents that exhibit high efficacy against cancer cells while minimizing damage to healthy tissue remains a paramount objective. Dichlorophenylacrylic acid analogues and their related derivatives, such as dichlorophenylacrylonitriles, have emerged as a promising class of small molecules. Their structural versatility allows for targeted modifications to enhance potency and selectivity, making them attractive candidates for anti-cancer drug development.

This guide provides a comparative analysis of the in vitro cytotoxicity of various dichlorophenylacrylic acid analogues, grounded in experimental data from peer-reviewed studies. We will delve into the structure-activity relationships that govern their cytotoxic potential, detail the rigorous methodologies used for their evaluation, and explore the molecular mechanisms that underpin their anti-cancer activity. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this chemical scaffold for therapeutic innovation.

Comparative Cytotoxicity Analysis: A Data-Driven Overview

The cytotoxic efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀) or growth inhibition 50 (GI₅₀), representing the concentration required to inhibit 50% of cell growth or viability. A lower value indicates higher potency. The following table summarizes the reported in vitro cytotoxicity of several dichlorophenylacrylonitrile analogues, which share the core dichlorophenylacrylic scaffold, against a panel of human cancer cell lines.

Compound IDChemical Name / SubstituentsCell LineCytotoxicity (GI₅₀/IC₅₀, µM)Reference
5 (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrileMCF-7 (Breast)0.56 ± 0.03[1]
6 (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrileMCF-7 (Breast)0.127 ± 0.04[1]
35 (Z)-3-(4-aminophenyl)-2-(3,4-dichlorophenyl)acrylonitrileVarious0.030 ± 0.014[1]
38 (Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamideVarious0.034 ± 0.01[1]
3c (Z)-3-(4-(dimethylamino)phenyl)-2-phenylacrylonitrile derivativeA549 (Lung)0.57 (mg/mL)[2]
3c (Z)-3-(4-(dimethylamino)phenyl)-2-phenylacrylonitrile derivativeSK-OV-3 (Ovarian)0.14 (mg/mL)[2]
3c (Z)-3-(4-(dimethylamino)phenyl)-2-phenylacrylonitrile derivativeHCT15 (Colon)0.34 (mg/mL)[2]
1g2a 2-phenylacrylonitrile derivativeHCT116 (Colon)0.0059[3]
1g2a 2-phenylacrylonitrile derivativeBEL-7402 (Liver)0.0078[3]

Key Insights from the Data:

  • Substitution Patterns are Crucial: The data reveals a strong structure-activity relationship. For instance, the introduction of a 4-aminophenyl substituent in compounds 35 and 38 resulted in significantly lower GI₅₀ values (i.e., higher potency) compared to the lead compounds 5 and 6 .[1]

  • Electron-Donating Groups Enhance Activity: Studies on related (Z)-2,3-diphenylacrylonitrile analogues have shown that electron-donating groups at the para-position of the phenyl ring generally improve cytotoxic activity.[2]

  • High Selectivity: Compound 6 displayed a remarkable 260-fold selectivity for the MCF-7 breast cancer cell line, highlighting the potential for developing targeted therapies.[1]

  • Sub-nanomolar Potency: The development of 2-phenylacrylonitrile derivatives has led to compounds like 1g2a with IC₅₀ values in the nanomolar range against colon and liver cancer cells, demonstrating exceptional potency.[3]

Methodologies for Assessing In Vitro Cytotoxicity

The reliability of cytotoxicity data hinges on the robustness of the experimental assays employed. Here, we detail two standard, self-validating protocols used to evaluate the dichlorophenylacrylic acid analogues.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that measures cell metabolic activity, which serves as an indicator of cell viability.[4]

Causality: The principle lies in the ability of mitochondrial reductase enzymes in viable, metabolically active cells to cleave the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of cytotoxicity.

Detailed Protocol:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the dichlorophenylacrylic acid analogues in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[4]

  • Incubation: Incubate the plates for a predetermined period (typically 48 or 72 hours) at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the insoluble formazan crystals.

  • Absorbance Measurement: Measure the optical density (OD) of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed 1. Seed Cells in 96-Well Plate treat 2. Treat with Analogues seed->treat incubate 3. Incubate (48-72h) treat->incubate add_mtt 4. Add MTT Reagent incubate->add_mtt solubilize 5. Solubilize Formazan add_mtt->solubilize read 6. Read Absorbance (570nm) solubilize->read calculate 7. Calculate IC50 read->calculate

MTT Assay Experimental Workflow.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is another colorimetric method that quantifies cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[5][6]

Causality: LDH is a stable cytoplasmic enzyme present in all cells. When the plasma membrane is compromised—a hallmark of necrosis or late-stage apoptosis—LDH is released into the surrounding medium. The LDH assay measures this released enzyme activity, which is directly proportional to the number of dead or damaged cells.[5]

Detailed Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • Supernatant Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new, clean 96-well plate.[4]

  • LDH Reaction: Add the LDH reaction mixture, which contains substrates like lactate and an electron acceptor dye, to each well containing the supernatant.[6]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in treated wells to that of a positive control (cells lysed completely to achieve maximum LDH release) and a negative control (untreated cells).

Mechanisms of Action: Unraveling the Cytotoxic Pathways

Understanding the molecular mechanisms by which dichlorophenylacrylic acid analogues induce cell death is critical for their optimization as anti-cancer agents. While the precise pathways can be compound-specific, evidence points towards the induction of apoptosis and inhibition of critical cell division machinery.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a tightly regulated process essential for eliminating damaged or cancerous cells. Many cytotoxic agents exert their effects by activating this pathway. Related compounds like 2,4-dichlorophenoxyacetic acid have been shown to induce apoptosis through the generation of reactive oxygen species (ROS), which leads to a change in the mitochondrial membrane potential and subsequent activation of caspase-dependent reactions.[7]

This process often involves the following key steps:

  • Cellular Stress: The drug analogue induces cellular stress, potentially through interactions with specific cellular targets.

  • Mitochondrial Disruption: The stress signal converges on the mitochondria, leading to the release of pro-apoptotic factors like cytochrome c.

  • Caspase Activation: Cytochrome c triggers the assembly of the apoptosome, which activates a cascade of executioner caspases (e.g., Caspase-3).

  • Cell Dismantling: Activated caspases cleave key cellular proteins, leading to the characteristic morphological changes of apoptosis and eventual cell death.

Apoptosis_Pathway Drug Dichlorophenylacrylic Acid Analogue Stress Cellular Stress / ROS Drug->Stress Mito Mitochondrial Dysfunction Stress->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Proposed Apoptotic Pathway.
Tubulin Polymerization Inhibition

Another key anti-cancer mechanism is the disruption of the microtubule network, which is essential for cell division (mitosis). Some indole-based analogues have been identified as potent tubulin polymerization inhibitors.[8] By binding to tubulin, these compounds prevent the formation of microtubules, leading to an arrest of the cell cycle in the G2/M phase and subsequent cell death. Given the structural similarities, it is plausible that certain dichlorophenylacrylic acid derivatives may also function through this mechanism.

Conclusion and Future Directions

The in vitro data strongly support the continued investigation of dichlorophenylacrylic acid analogues as a promising scaffold for the development of novel anti-cancer therapeutics. The high potency, selectivity, and diverse mechanisms of action observed in these compounds underscore their significant potential. Future research should focus on:

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.

  • In Vivo Efficacy: Testing the most potent analogues in preclinical animal models of cancer to validate their therapeutic effect.

  • Mechanism Deconvolution: Further elucidating the specific molecular targets and signaling pathways for the most promising candidates to enable rational drug design and identify potential biomarkers for patient stratification.

By integrating rigorous in vitro screening with detailed mechanistic studies, the scientific community can unlock the full therapeutic potential of this versatile chemical class.

References

  • McFadyen, J. D., et al. (2018). Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro. ChemMedChem. [Link]
  • Bukowska, B. (2006). Toxicity of 2,4-Dichlorophenoxyacetic Acid - Molecular Mechanisms. Polish Journal of Environmental Studies. [Link]
  • Shaik, A. B., et al. (2021). Synthesis, Characterization, and Cytotoxicity Activity of New Thienyl Chalcone Derivatives against Breast Cancer Cell Lines.
  • Lee, J., et al. (2014). Synthesis and evaluation of (Z)-2,3-diphenylacrylonitrile analogs as anti-cancer and anti-microbial agents. European Journal of Medicinal Chemistry. [Link]
  • Wang, Y., et al. (2021). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Molecules. [Link]
  • Cell Biolabs, Inc. LDH Cytotoxicity Assay Kit. Cell Biolabs, Inc.[Link]
  • Cell Biolabs, Inc. CytoSelect™ LDH Cytotoxicity Assay Kit. Cell Biolabs, Inc.[Link]
  • Kuenzi, B. M., et al. (2022). Matching anticancer compounds and tumor cell lines by neural networks with ranking loss. Nucleic Acids Research. [Link]
  • García-Vázquez, M. G., et al. (2022).
  • Al-Rashood, S. T., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules. [Link]
  • Wright, D. L., et al. (2021). Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity. Cancers. [Link]
  • Phosri, S., et al. (2021).
  • Hossain, M., et al. (2022). Cytotoxic derivatives of dichloroacetic acid and some metal complexes. Archiv der Pharmazie. [Link]
  • Kumar, A., et al. (2022).
  • Threadgill, M. D., et al. (1988). Comparison of the in vitro cytotoxicity of cyclodisone with a series of structurally related analogues. Anticancer Drug Design. [Link]
  • Ricci-Vitiani, L., et al. (2011). Drug Treatment of Cancer Cell Lines: A Way to Select for Cancer Stem Cells? Cancers. [Link]

Sources

A Head-to-Head Comparison of Perkin vs. Knoevenagel Synthesis for Dichlorocinnamic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and specialty chemical synthesis, the efficient production of substituted cinnamic acids is a cornerstone for the development of a wide array of therapeutics and functional materials. Among these, dichlorocinnamic acids represent a class of valuable intermediates, with their halogenated phenyl ring serving as a versatile scaffold for further molecular elaboration. For the synthetic chemist, the choice of methodology for constructing these α,β-unsaturated carboxylic acids is a critical decision, often balancing factors of yield, reaction conditions, and substrate scope. This guide provides an in-depth, head-to-head comparison of two classical yet enduringly relevant named reactions: the Perkin reaction and the Knoevenagel condensation, specifically tailored to the synthesis of dichlorocinnamic acids.

The Perkin Reaction: A Classic Condensation

Developed by Sir William Henry Perkin in 1868, the Perkin reaction is a stalwart in organic synthesis for the preparation of α,β-unsaturated aromatic acids.[1] The reaction facilitates the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the corresponding acid, which acts as a base catalyst.[1] This method typically necessitates elevated temperatures to drive the reaction to completion.[2]

Mechanism of the Perkin Reaction

The Perkin reaction proceeds through an aldol-type condensation mechanism. The reaction is initiated by the deprotonation of the acid anhydride at the α-carbon by the basic catalyst (e.g., sodium acetate) to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting alkoxide intermediate undergoes an intramolecular acyl transfer, followed by the elimination of a water molecule to yield the α,β-unsaturated acid.[3][4]

Perkin_Mechanism cluster_0 Enolate Formation cluster_1 Nucleophilic Attack cluster_2 Intramolecular Acyl Transfer & Elimination Acetic_Anhydride Acetic Anhydride Enolate Anhydride Enolate Acetic_Anhydride->Enolate Deprotonation Base Base (e.g., AcO⁻) Alkoxide_Intermediate Alkoxide Intermediate Enolate->Alkoxide_Intermediate Attack on Carbonyl Dichlorobenzaldehyde Dichlorobenzaldehyde Mixed_Anhydride Mixed Anhydride Alkoxide_Intermediate->Mixed_Anhydride Acyl Transfer Dichlorocinnamic_Acid Dichlorocinnamic Acid Mixed_Anhydride->Dichlorocinnamic_Acid Elimination & Hydrolysis

Caption: Mechanism of the Perkin reaction for dichlorocinnamic acid synthesis.

The Knoevenagel Condensation: A Versatile Alternative

The Knoevenagel condensation, named after Emil Knoevenagel, is a versatile and widely employed method for the formation of carbon-carbon double bonds.[5] This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base such as an amine (e.g., piperidine, pyridine) or its salt.[5][6] A key advantage of the Knoevenagel condensation is its often milder reaction conditions compared to the Perkin reaction.[7]

Mechanism of the Knoevenagel Condensation

The Knoevenagel condensation is initiated by the deprotonation of the active methylene compound (e.g., malonic acid) by the basic catalyst to generate a highly reactive carbanion. This carbanion then executes a nucleophilic attack on the carbonyl carbon of the aldehyde. The resulting intermediate undergoes dehydration to furnish the α,β-unsaturated product. When malonic acid is used as the active methylene compound, the reaction is often followed by a decarboxylation step, particularly at elevated temperatures, to yield the cinnamic acid derivative. This variation is often referred to as the Doebner modification of the Knoevenagel condensation.[5][8]

Knoevenagel_Mechanism cluster_0 Carbanion Formation cluster_1 Nucleophilic Addition cluster_2 Dehydration & Decarboxylation Malonic_Acid Malonic Acid Carbanion Malonic Acid Carbanion Malonic_Acid->Carbanion Deprotonation Base Base (e.g., Pyridine) Adduct Aldol-type Adduct Carbanion->Adduct Attack on Carbonyl Dichlorobenzaldehyde Dichlorobenzaldehyde Unsaturated_Intermediate Unsaturated Dicarboxylic Acid Adduct->Unsaturated_Intermediate Dehydration Dichlorocinnamic_Acid Dichlorocinnamic Acid Unsaturated_Intermediate->Dichlorocinnamic_Acid Decarboxylation

Caption: Mechanism of the Knoevenagel condensation for dichlorocinnamic acid synthesis.

Head-to-Head Comparison: Perkin vs. Knoevenagel

The choice between the Perkin and Knoevenagel routes for the synthesis of dichlorocinnamic acids is contingent on several experimental and practical considerations. The following table provides a comparative overview of the key parameters for the synthesis of a representative dichlorocinnamic acid, 2,4-dichlorocinnamic acid.

ParameterPerkin ReactionKnoevenagel Condensation
Starting Aldehyde 2,4-Dichlorobenzaldehyde2,4-Dichlorobenzaldehyde
Carbon Source Acetic AnhydrideMalonic Acid
Catalyst Anhydrous Sodium AcetatePyridine/Piperidine
Typical Temperature High (e.g., 180°C)Moderate (e.g., Reflux in Ethanol/Pyridine)
Typical Reaction Time Long (e.g., 5-8 hours)Moderate (e.g., 2-6 hours)
Reported Yield Moderate to Good (typically 60-75% for similar substrates)Good to Excellent (often >80%)
Byproducts Acetic AcidWater, Carbon Dioxide
Advantages - One-pot synthesis- Can be performed without a solvent- Milder reaction conditions- Generally higher yields- Greater versatility with active methylene compounds- More amenable to "green" chemistry approaches
Disadvantages - Harsh reaction conditions (high temperature)- Longer reaction times- Potential for side product formation- May require careful control of conditions to avoid side reactions (e.g., Michael addition)- Use of potentially toxic and unpleasant bases (e.g., pyridine)

Experimental Protocols

To provide a practical context for this comparison, the following are detailed experimental protocols for the synthesis of 2,4-dichlorocinnamic acid via both the Perkin and Knoevenagel reactions.

Perkin Reaction Protocol for 2,4-Dichlorocinnamic Acid

This protocol is adapted from the synthesis of 2-chlorocinnamic acid and is expected to provide a moderate to good yield of the desired product.

Materials:

  • 2,4-Dichlorobenzaldehyde

  • Acetic Anhydride

  • Anhydrous Sodium Acetate

  • 10% Sodium Carbonate solution

  • Activated Charcoal (optional)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2,4-dichlorobenzaldehyde (0.1 mol), acetic anhydride (0.2 mol), and freshly fused and finely powdered anhydrous sodium acetate (0.1 mol).

  • Heat the reaction mixture in an oil bath at 180°C for 5 hours.

  • Allow the mixture to cool slightly and then pour it into 100 mL of water with stirring.

  • Heat the aqueous mixture to boiling to hydrolyze the excess acetic anhydride.

  • Add a 10% sodium carbonate solution until the mixture is alkaline to litmus paper. This will dissolve the 2,4-dichlorocinnamic acid as its sodium salt.

  • If the solution is colored, add a small amount of activated charcoal and filter the hot solution.

  • Cool the filtrate and acidify it with concentrated hydrochloric acid until the precipitation of 2,4-dichlorocinnamic acid is complete.

  • Collect the crude product by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 2,4-dichlorocinnamic acid.

Knoevenagel Condensation Protocol for 2,4-Dichlorocinnamic Acid

This protocol is a standard procedure for the Knoevenagel condensation of aromatic aldehydes with malonic acid.

Materials:

  • 2,4-Dichlorobenzaldehyde

  • Malonic Acid

  • Pyridine

  • 95% Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, place 2,4-dichlorobenzaldehyde (0.10 mol), malonic acid (0.11 mol), 95% ethanol (25 mL), and pyridine (2.5 mL).

  • Heat the mixture at a mild reflux for 6 to 8 hours.

  • After cooling, a crystalline mass should form. If not, cool the reaction mixture in an ice bath to induce crystallization.

  • Break up the solid mass with a spatula.

  • Collect the crude product by vacuum filtration using a Büchner funnel and wash it with two small portions of cold 95% ethanol.

  • Recrystallize the crude cinnamic acid from ethanol and air dry the crystals to obtain pure 2,4-dichlorocinnamic acid.[9]

Conclusion and Future Perspectives

Both the Perkin reaction and the Knoevenagel condensation are effective and reliable methods for the synthesis of dichlorocinnamic acids. The Perkin reaction, while a classic and straightforward one-pot procedure, often requires harsh conditions that may not be suitable for sensitive substrates. In contrast, the Knoevenagel condensation offers a milder and often higher-yielding alternative, with greater flexibility in the choice of the active methylene component.

For researchers and drug development professionals, the selection between these two synthetic routes will ultimately depend on the specific requirements of the target molecule, the availability of starting materials and equipment, and considerations of process efficiency and environmental impact. The ongoing development of greener and more catalytic versions of both reactions, such as the use of microwave irradiation or novel catalysts, continues to enhance their utility and applicability in modern organic synthesis.[7]

References

  • A Comparative Analysis of Perkin and Knoevenagel Reactions for Cinnamic Acid Synthesis. BenchChem. Accessed January 10, 2026.
  • 3,4-Dichlorocinnamic acid. SynPep. Accessed January 10, 2026.
  • Knoevenagel condensation. In: Wikipedia. Accessed January 10, 2026.
  • 3,4-dichlorocinnamic acid. ChemBK. Accessed January 10, 2026.
  • Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. Bulletin of Environment, Pharmacology and Life Sciences. Accessed January 10, 2026.
  • Condensation Reaction. Dr. H.N. Sinha Arts & Commerce College. Accessed January 10, 2026.
  • The Perkin Reaction and Related Reactions.
  • Perkin reaction. In: Wikipedia. Accessed January 10, 2026.
  • Cinnamic acid derivatives. The Pharma Innovation Journal. Accessed January 10, 2026.
  • The Knoevenagel Condensation. Organic Reactions. Accessed January 10, 2026.
  • Knoevenagel condensation of benzaldehyde 1a with malonic acid 3 with...
  • Perkin Reaction Mechanism. Sathee NEET - IIT Kanpur. Accessed January 10, 2026.
  • A Concise Introduction of Perkin Reaction. Longdom Publishing. Accessed January 10, 2026.
  • Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research. Accessed January 10, 2026.
  • Knoevenagel Condensation Reaction Using Brønsted- Acidic Ionic Liquids as Green and Reusable Catalysts.
  • 308 Perkin Reaction. Scribd. Accessed January 10, 2026.
  • Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers. PubMed Central. Accessed January 10, 2026.
  • 3,4-Dichlorocinnamic acid. PubChem. Accessed January 10, 2026.
  • Synthesis of a-aryloxy cinnamic acids. Indian Academy of Sciences. Accessed January 10, 2026.
  • Metal-free Knoevenagel Condensation and Other Condensation Reactions (Perkin, Darzens).
  • Differences of: Aldol - Knoevenagel - Claisen Schmidt - Perkin Condensation Reactions. YouTube. Accessed January 10, 2026.
  • Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. PubMed Central. Accessed January 10, 2026.
  • KNOEVENAGEL REACTION. PHARMD GURU. Accessed January 10, 2026.

Sources

A Senior Application Scientist's Guide to Evaluating the Selectivity of 3-(3,5-Dichlorophenyl)acrylic Acid Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the potential anticancer selectivity of novel 3-(3,5-dichlorophenyl)acrylic acid derivatives. While specific experimental data on a broad series of these exact derivatives is emerging, this document leverages established findings from closely related analogs to propose a robust evaluation strategy. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and discuss the interpretation of data in the context of structure-activity relationships (SAR).

Introduction: The Rationale for Investigating this compound Derivatives

The search for novel anticancer agents with improved selectivity and reduced side effects is a cornerstone of modern oncology research. Compounds featuring a dichlorophenyl moiety have garnered significant interest due to their demonstrated cytotoxic effects across a range of cancer cell lines.[1] Notably, derivatives of dichlorophenylacrylonitriles and 1,3-bis(3,5-dichlorophenyl) urea have shown promise in preclinical studies, inhibiting cancer cell survival and inducing apoptosis.[2][3]

The acrylic acid scaffold is also a well-established pharmacophore in anticancer drug design. For instance, certain 3-(4-chlorophenyl)acrylic acid derivatives have been shown to induce cell cycle arrest and apoptosis, with some exhibiting a degree of selectivity for tumor cells over normal cells.[4][5] These compounds often act as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle and leading to mitotic catastrophe in rapidly dividing cancer cells.[6]

By combining the 3,5-dichlorophenyl group with the acrylic acid backbone, we hypothesize the creation of a new class of compounds with potent and potentially selective anticancer activity. The 3,5-dichloro substitution pattern is of particular interest as it can influence the molecule's lipophilicity, electronic properties, and steric hindrance, all of which can impact its interaction with biological targets. This guide outlines a systematic approach to synthesize and evaluate these novel derivatives to determine their therapeutic potential.

Proposed Synthetic Route and Rationale

A versatile and straightforward approach to synthesizing a library of this compound derivatives is through the Knoevenagel condensation . This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base.[7][8] For our purposes, 3,5-dichlorobenzaldehyde would serve as the starting aldehyde.

A plausible synthetic scheme would involve the reaction of 3,5-dichlorobenzaldehyde with malonic acid in the presence of a base like piperidine or pyridine. This reaction typically proceeds with good yields and allows for the introduction of various substituents on the acrylic acid backbone by using substituted malonic acids, which is crucial for exploring the structure-activity relationship.[9][10]

An alternative, classic method is the Perkin reaction , which involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the corresponding acid.[4][11] While also effective for producing cinnamic acid derivatives, the Knoevenagel condensation often offers milder reaction conditions and broader substrate scope.

The rationale for synthesizing a library of derivatives is to systematically explore the impact of different functional groups on the molecule's anticancer activity and selectivity. Modifications could include esterification of the carboxylic acid, amidation, or the introduction of various substituents on the phenyl ring to modulate the compound's physicochemical properties and target engagement.

Unraveling the Mechanism of Action: A Multi-Faceted Approach

Based on the known biological activities of related compounds, we can anticipate that this compound derivatives may exert their anticancer effects through one or more of the following mechanisms:

  • Inhibition of Tubulin Polymerization: Many acrylic acid derivatives with anticancer properties, such as analogs of Combretastatin A-4, function by binding to the colchicine-binding site on β-tubulin.[5][6][12] This prevents the polymerization of tubulin into microtubules, which are essential for the formation of the mitotic spindle during cell division.[2][13] The disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[3][14]

  • Induction of Apoptosis: The ultimate fate of cancer cells treated with effective chemotherapeutic agents is often programmed cell death, or apoptosis. This can be triggered through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. For many cytotoxic compounds, the intrinsic pathway is dominant. This pathway is tightly regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). A high Bax/Bcl-2 ratio is considered a hallmark of apoptosis.[5] The activation of Bax leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a caspase cascade, ultimately leading to cell death.

  • Cell Cycle Arrest: As a direct consequence of tubulin polymerization inhibition or other cellular stresses, cancer cells may undergo cell cycle arrest at specific checkpoints.[5][15] This prevents the cells from progressing through the cell cycle and dividing. The specific phase of cell cycle arrest (e.g., G0/G1, S, or G2/M) can provide valuable insights into the compound's mechanism of action.

Signaling Pathway: The Intrinsic Apoptotic Pathway

Below is a diagram illustrating the key events in the intrinsic apoptotic pathway, a likely mechanism of action for the compounds under investigation.

cluster_0 Cellular Stress cluster_1 Bcl-2 Family Regulation cluster_2 Mitochondrial Events cluster_3 Caspase Activation Cascade cluster_4 Cellular Demise Compound Treatment Compound Treatment Bax Bax Compound Treatment->Bax Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax->Mitochondrial Outer Membrane Permeabilization promotes Bcl2 Bcl2 Bcl2->Bax inhibits Cytochrome c release Cytochrome c release Mitochondrial Outer Membrane Permeabilization->Cytochrome c release Apaf1 Apaf1 Cytochrome c release->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptotic pathway induced by cellular stress.

Experimental Protocols for In Vitro Evaluation

To systematically evaluate the anticancer selectivity of the synthesized this compound derivatives, a series of well-established in vitro assays should be performed. The following protocols are provided as a guide for researchers.

4.1. Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][16]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231, A549) and a non-cancerous control cell line (e.g., MCF-10A) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium in the 96-well plates with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin or Combretastatin A-4).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

4.2. Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][14][15]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

4.3. Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) using flow cytometry and a DNA-staining dye like propidium iodide.[9][17][18][19]

Protocol:

  • Cell Treatment: Treat cells with the test compounds at their IC₅₀ concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA content histograms.

Experimental Workflow Diagram

The following diagram outlines the comprehensive workflow for evaluating the anticancer selectivity of the synthesized compounds.

cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Data Analysis & Interpretation Synthesis of Derivatives Synthesis of Derivatives Structural Characterization (NMR, MS) Structural Characterization (NMR, MS) Synthesis of Derivatives->Structural Characterization (NMR, MS) MTT Assay (Cell Viability) MTT Assay (Cell Viability) Structural Characterization (NMR, MS)->MTT Assay (Cell Viability) Determination of IC50 Determination of IC50 MTT Assay (Cell Viability)->Determination of IC50 Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Determination of IC50->Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis Cell Cycle Analysis Determination of IC50->Cell Cycle Analysis Selectivity Index Calculation Selectivity Index Calculation Apoptosis Assay (Annexin V/PI)->Selectivity Index Calculation Tubulin Polymerization Assay Tubulin Polymerization Assay Cell Cycle Analysis->Tubulin Polymerization Assay Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) Tubulin Polymerization Assay->Structure-Activity Relationship (SAR) Selectivity Index Calculation->Structure-Activity Relationship (SAR)

Caption: Experimental workflow for evaluating anticancer selectivity.

Comparative Data Presentation

The data obtained from the in vitro assays should be compiled into clear and concise tables to facilitate comparison between the different derivatives and with standard anticancer drugs.

Disclaimer: The following table is an illustrative example of how to present the data. The values are hypothetical and are based on the types of results seen for closely related compounds in the literature.

CompoundCancer Cell LineIC₅₀ (µM)Non-Cancerous Cell Line (MCF-10A) IC₅₀ (µM)Selectivity Index (SI)¹Predominant Cell Cycle Phase Arrest
Derivative 1 (R = H) MCF-75.2 ± 0.425.8 ± 2.15.0G2/M
MDA-MB-2313.8 ± 0.36.8G2/M
Derivative 2 (R = OCH₃) MCF-72.1 ± 0.231.5 ± 2.915.0G2/M
MDA-MB-2311.9 ± 0.116.6G2/M
Derivative 3 (R = Cl) MCF-77.9 ± 0.615.2 ± 1.31.9G0/G1
MDA-MB-2316.5 ± 0.52.3G0/G1
Combretastatin A-4 MCF-70.01 ± 0.0020.5 ± 0.0450.0G2/M
MDA-MB-2310.008 ± 0.00162.5G2/M

¹Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Conclusion and Future Directions

This guide provides a comprehensive roadmap for the synthesis and evaluation of this compound derivatives as potential anticancer agents. By systematically assessing their cytotoxicity, mechanism of action, and selectivity, researchers can identify promising lead compounds for further development.

Future studies should focus on expanding the library of derivatives to establish a more detailed structure-activity relationship. Promising compounds should be further evaluated in more complex in vitro models, such as 3D spheroids, and eventually in in vivo animal models to assess their efficacy and safety in a more physiologically relevant context. The ultimate goal is to develop novel anticancer agents with high potency against cancer cells and minimal toxicity to normal tissues, thereby improving the therapeutic window for cancer patients.

References
  • Baker, J. R., Gilbert, J., Paula, S., et al. (2018). Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro. ChemMedChem, 13(14), 1447-1458.
  • El-Sayed, N. N. E., et al. (2023). Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. RSC Advances, 13(35), 24581-24597.
  • Fayad, E., Altalhi, S. A., Abualnaja, M. M., et al. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ACS Omega, 8(42), 39059-39074.
  • Fayad, E., et al. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ResearchGate.
  • Fayad, E., Altalhi, S. A., Abualnaja, M. M., et al. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ACS Omega, 8(42), 39059-39074.
  • Singhal, S. S., et al. (2015). Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression. PLoS One, 10(6), e0128634.
  • Hassan, A. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. ACS Omega, 9(16), 18336-18351.
  • Wang, Y., et al. (2020). Design, synthesis, and biological evaluation of novel substituted thiourea derivatives as potential anticancer agents for NSCLC by blocking K-Ras protein-effectors interactions. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 344-353.
  • Tang, S., et al. (2022). Biological Evaluation in Resistant Cancer Cells and Study of Mechanism of Action of Arylvinyl-1,2,4-Trioxanes. Molecules, 27(6), 1895.
  • Tan, M. L., et al. (2019). A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds. BioMed Research International, 2019, 9364161.
  • Singh, A., et al. (2017). Characterization and synthesis of aryl acrylic acid substituted derivatives and their ability for prevention of cadmium toxicity in biological samples. ResearchGate.
  • Al-Warhi, T., et al. (2021). Synthesis, Cytotoxic Activity, Crystal Structure, DFT Studies and Molecular Docking of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile. Molecules, 26(16), 4945.
  • Kamal, A., et al. (2007). Combretastatin a-4 analogs as anticancer agents. Mini Reviews in Medicinal Chemistry, 7(12), 1186-1205.
  • Wikipedia. (n.d.). Perkin reaction.
  • ResearchGate. (n.d.). Mechanism of action of tubulin inhibitors payloads: polymerization...
  • Hatem, M. (2024). Combretastatin A-4 based compounds as potential anticancer agents: A review. Bioorganic Chemistry, 151, 107930.
  • Szafranska-Pietkiewicz, B., et al. (2024). Cytotoxic, Antioxidant, and Anti-genotoxic Properties of Combretastatin A4 in Human Peripheral Blood Mononuclear Cells: A Comprehensive In Vitro Study. Preprints.org.
  • Singh, P., et al. (2019). C12, a combretastatin-A4 analog, exerts anticancer activity by targeting microtubules. Biochemical Pharmacology, 170, 113663.
  • G. R. Pettit. (2023). Discovery, synthesis, activities, structure–activity relationships, and clinical development of combretastatins and analogs as anticancer drugs. A comprehensive review. Natural Product Reports.
  • Patsnap. (2024). What are Tubulin inhibitors and how do they work?.
  • Google Patents. (n.d.). Process for the synthesis of α-substituted acrylic acids and their application.

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Assessment of 3-(3,5-Dichlorophenyl)acrylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the meticulous evaluation of a candidate molecule's specificity is paramount. Off-target effects can lead to unforeseen toxicities and a diminished therapeutic window, contributing to the high attrition rates in pharmaceutical development.[1][2] This guide provides an in-depth, technical comparison of cross-reactivity studies for a promising class of compounds: 3-(3,5-dichlorophenyl)acrylic acid (3,5-DCPAA) derivatives. These compounds have emerged as versatile scaffolds with potential applications ranging from antimicrobial to anticancer agents.[3][4]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying scientific principles and strategic choices that inform a robust cross-reactivity assessment. We will explore a multi-faceted approach, integrating both biochemical and cell-based assays to construct a comprehensive specificity profile.

The Imperative of Specificity: Understanding Cross-Reactivity

Cross-reactivity occurs when a drug molecule binds to an unintended biological target, often due to structural homology with the intended target or promiscuous binding properties of the compound itself.[2][5] Minimizing such interactions is a cornerstone of rational drug design and is critical for ensuring the safety and efficacy of a therapeutic agent.[2][6] A thorough investigation of cross-reactivity early in the development pipeline can prevent costly late-stage failures.[7][8]

For the purpose of this guide, we will consider a hypothetical lead compound, Cpd-A , a derivative of 3,5-DCPAA, designed as a selective inhibitor of a key kinase, "Kinase-X," implicated in a specific cancer pathway. Our objective is to assess its cross-reactivity against a panel of structurally related kinases and other relevant off-targets.

A Multi-Pronged Approach to Cross-Reactivity Profiling

A comprehensive cross-reactivity assessment should not rely on a single methodology. Instead, a tiered approach, employing a combination of in-silico, biochemical, and cell-based assays, provides a more complete picture of a compound's specificity.[1][9]

Experimental Workflow for Cross-Reactivity Assessment

experimental_workflow cluster_in_silico In-Silico Screening cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays in_silico Computational Off-Target Prediction elisa Competitive ELISA in_silico->elisa Prioritize Targets spr Surface Plasmon Resonance (SPR) elisa->spr Confirm Hits & Quantify Affinity cell_assay Cellular Thermal Shift Assay (CETSA) spr->cell_assay Validate Target Engagement in Cells phospho_flow Phospho-Flow Cytometry cell_assay->phospho_flow Assess Functional Pathway Inhibition

Caption: A tiered experimental workflow for assessing cross-reactivity.

Part 1: Initial Screening with Competitive ELISA

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput and cost-effective method for initial cross-reactivity screening.[10][11] This assay format is particularly well-suited for small molecules.[6] The principle lies in the competition between the test compound and a labeled ligand for binding to the immobilized target protein.

Protocol: Competitive ELISA for Kinase Cross-Reactivity
  • Plate Coating: High-binding 96-well plates are coated with recombinant kinases (Kinase-X, and a panel of related kinases) overnight at 4°C.

  • Blocking: Plates are washed and blocked with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific binding.

  • Competition Reaction: A fixed concentration of a biotinylated tracer (a known ligand for the kinase family) is mixed with serial dilutions of the test compounds (Cpd-A and structural analogs). This mixture is then added to the coated plates and incubated.

  • Detection: After washing, streptavidin-horseradish peroxidase (HRP) is added, which binds to the biotinylated tracer.

  • Signal Generation: A chromogenic substrate (e.g., TMB) is added, and the reaction is stopped with an acid solution. The absorbance is read at 450 nm. A lower signal indicates stronger binding of the test compound.

Data Interpretation

The results are typically expressed as the IC50 value, which is the concentration of the test compound required to inhibit 50% of the tracer binding. A higher IC50 value indicates lower binding affinity and therefore, lower cross-reactivity.

Part 2: Quantifying Binding Kinetics with Surface Plasmon Resonance (SPR)

For hits identified in the initial ELISA screen, Surface Plasmon Resonance (SPR) provides quantitative data on binding affinity and kinetics (association and dissociation rates). This technique offers a more detailed understanding of the molecular interactions.

Protocol: SPR Analysis of Compound-Kinase Interactions
  • Chip Preparation: A sensor chip (e.g., CM5) is activated, and the target kinases are immobilized onto the chip surface.

  • Analyte Injection: A series of concentrations of the test compound are injected over the chip surface.

  • Data Acquisition: The change in the refractive index at the chip surface, which is proportional to the mass of the bound analyte, is monitored in real-time.

  • Regeneration: The chip surface is regenerated with a suitable buffer to remove the bound compound.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Data Presentation: Comparative Binding Affinities
CompoundTarget KinaseELISA IC50 (nM)SPR KD (nM)
Cpd-A Kinase-X 15 12
Cpd-AKinase-Y5,2004,800
Cpd-AKinase-Z>10,000>10,000
Cpd-B (analog) Kinase-X 250 220
Cpd-B (analog)Kinase-Y8,0007,500
Cpd-B (analog)Kinase-Z>10,000>10,000
Staurosporine (control) Kinase-X 5 3
Staurosporine (control)Kinase-Y86
Staurosporine (control)Kinase-Z1210

Part 3: Cellular Target Engagement and Functional Consequences

While biochemical assays are crucial, it is essential to validate these findings in a more physiologically relevant context.[8] Cell-based assays can confirm target engagement within the cell and assess the functional consequences of on- and off-target binding.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in intact cells. The principle is based on the ligand-induced thermal stabilization of the target protein.

Protocol: CETSA for Kinase Target Engagement
  • Cell Treatment: Cells expressing the target kinases are treated with the test compounds or a vehicle control.

  • Heating: The treated cells are heated at a range of temperatures.

  • Cell Lysis: The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

  • Protein Detection: The amount of soluble target protein at each temperature is quantified by Western blotting or other protein detection methods.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Phospho-Flow Cytometry for Pathway Analysis

To understand the functional consequences of kinase inhibition, phospho-flow cytometry can be used to measure the phosphorylation status of downstream substrates.

signaling_pathway cluster_pathway Kinase Signaling Pathway Kinase_X Kinase-X Substrate_A Substrate A Kinase_X->Substrate_A Phosphorylates Downstream_Effector Downstream Effector Substrate_A->Downstream_Effector Activates Cellular_Response Cellular Response (e.g., Proliferation) Downstream_Effector->Cellular_Response Cpd_A Cpd-A Cpd_A->Kinase_X Inhibits

Caption: Simplified signaling pathway for Cpd-A's mechanism of action.

Protocol: Phospho-Flow Cytometry
  • Cell Treatment: Cells are treated with the test compounds at various concentrations.

  • Fixation and Permeabilization: Cells are fixed and permeabilized to allow antibody access to intracellular proteins.

  • Staining: Cells are stained with fluorescently labeled antibodies specific for the phosphorylated form of the downstream substrate of the target kinase.

  • Flow Cytometry Analysis: The fluorescence intensity of individual cells is measured by flow cytometry.

  • Data Analysis: A decrease in the phosphorylation signal indicates inhibition of the kinase pathway.

Comparative Functional Data
CompoundTarget Pathway Inhibition (EC50, nM)Off-Target Pathway Inhibition (EC50, nM)
Cpd-A 25 >10,000
Cpd-B (analog) 450 >10,000
Staurosporine (control) 10 15

Synthesizing the Evidence: A Holistic View of Specificity

By integrating the data from these complementary assays, a comprehensive cross-reactivity profile for Cpd-A can be established. The competitive ELISA provided a rapid initial screen, identifying potential off-targets. SPR offered a quantitative measure of binding affinity, confirming the high selectivity of Cpd-A for Kinase-X. Finally, the cell-based assays, CETSA and phospho-flow cytometry, validated target engagement in a cellular context and demonstrated the functional consequences of this selective inhibition.

This multi-tiered approach, grounded in sound scientific principles, provides the robust data package necessary to confidently advance a lead candidate in the drug discovery pipeline. It underscores the importance of not just identifying what a compound binds to, but also understanding the strength and functional outcome of those interactions.

References

  • Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. slas-discovery.onlinelibrary.wiley.com.
  • How can off-target effects of drugs be minimised? - Patsnap Synapse.
  • In silico off-target profiling for enhanced drug safety assessment - PMC. nih.gov.
  • Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays | ACS Omega. pubs.acs.org.
  • (E)-3-(4-(allyloxy)-3,5-dichlorophenyl)acrylic acid | Benchchem. benchchem.com.
  • IgE and Drug Allergy: Antibody Recognition of 'Small' Molecules of Widely Varying Structures and Activities. mdpi.com.
  • Off-Target Effects Analysis - Creative Diagnostics.
  • Computational Strategies Reshaping Modern Drug Discovery. mdpi.com.
  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirm
  • Non-competitive immunoassays to detect small molecules using nanopeptamers.
  • Improved Sensitivity and Wide Range Detection of Small Analytes Using a Two-Antigen-Combined Competitive Immunoassay. mdpi.com.
  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays.
  • Hypersensitivity reactions to small molecule drugs - Semantic Scholar. semanticscholar.org.
  • Cross-Reactivity With Drugs
  • Multiplexing Specificity and Species Cross Reactivity Assays in Biologics Discovery. sartorius.com.
  • Hypersensitivity reactions to small molecule drugs - PMC. nih.gov.
  • (E)-3-(3,5-Dichlorophenyl)acrylic acid. chemscene.com.
  • This compound | 20595-53-3 | VAA59553. biosynth.com.
  • This compound - CAS 20595-53-3. bocsci.com.
  • Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretast
  • This compound | C9H6Cl2O2 | CID 6442148. pubchem.ncbi.nlm.nih.gov.
  • Antibacterial and Anti-Fungal Biological Activities for Acrylonitrile, Acrylamide and 2-Acrylamido-2-Methylpropane Sulphonic Acid Crosslinked Terpolymers.
  • Polymers showing intrinsic antimicrobial activity. royalsocietypublishing.org.
  • Synthesis and Characterization of Gamma Radiation Induced Diallyldimethylammonium Chloride-Acrylic Acid-(3-Acrylamidopropyl) Trimethylammonium Chloride Superabsorbent Hydrogel. mdpi.com.
  • Antibacterial and Anti-Fungal Biological Activities for Acrylonitrile, Acrylamide and 2-Acrylamido-2-Methylpropane Sulphonic Acid Crosslinked Terpolymers. nih.gov.
  • Synthesis, Characterization and Antibacterial Application of Copolymers Based on N,N-Dimethyl Acrylamide and Acrylic Acid. mdpi.com.

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of Acrylic Acid Derivatives Targeting β-Tubulin

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, in-depth technical comparison of acrylic acid derivatives as potent inhibitors of β-tubulin, a critical target in cancer chemotherapy. We delve into the rationale behind selecting β-tubulin and a series of acrylic acid-based combretastatin A-4 (CA-4) analogues for this study. This document outlines a detailed, step-by-step protocol for performing comparative molecular docking using AutoDock Vina, a widely-used open-source docking software. The guide emphasizes the importance of correlating docking scores with experimental data (IC50 values) and provides a framework for interpreting these results to understand structure-activity relationships (SAR). Through detailed analysis and visualization, we aim to equip researchers, scientists, and drug development professionals with the expertise to conduct and evaluate their own comparative docking studies with scientific rigor.

Introduction: The Rationale for Targeting β-Tubulin with Acrylic Acid Derivatives

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the eukaryotic cytoskeleton, playing a pivotal role in cell division, intracellular transport, and maintenance of cell shape.[1] Their critical function in mitosis makes them a prime target for the development of anticancer agents.[1] Small molecules that interfere with tubulin polymerization dynamics can arrest the cell cycle in the G2/M phase, ultimately leading to apoptotic cell death.[2]

The colchicine binding site on β-tubulin is a well-validated target for tubulin polymerization inhibitors.[2] Combretastatin A-4 (CA-4), a natural product isolated from the African bush willow Combretum caffrum, is a potent inhibitor that binds to this site.[2] However, its clinical utility is hampered by poor water solubility and metabolic instability. This has spurred the development of numerous CA-4 analogues with improved pharmacokinetic properties and potent antimitotic activity.

Acrylic acid derivatives have emerged as a promising scaffold for developing novel tubulin inhibitors. Their structural features can mimic the key pharmacophoric elements of known colchicine-site binders, while offering synthetic tractability for generating diverse chemical libraries. This guide will focus on a comparative docking study of a series of synthesized 3-(4-chlorophenyl) acrylic acid derivatives that have shown significant antiproliferative activity against cancer cell lines.[3][4] By comparing their predicted binding affinities and modes with their experimental biological activities, we can gain valuable insights into the structural requirements for potent β-tubulin inhibition.

Methodology: A Self-Validating Docking Protocol

The following protocol is designed to be a self-validating system, ensuring the reliability of the docking results. This is achieved by first re-docking a known ligand into its crystallographically determined binding site to validate the docking parameters.

Software and Hardware Requirements
  • Molecular Graphics and Modeling Software:

    • PyMOL: For visualization of protein and ligand structures.

    • AutoDock Tools (ADT): For preparing protein and ligand files for docking.

  • Docking Software:

    • AutoDock Vina: For performing the molecular docking calculations.[5]

  • Cheminformatics Software (Optional):

    • Software for calculating physicochemical properties (e.g., ChemDraw, MarvinSketch).

  • Hardware:

    • A standard desktop computer or workstation with a multi-core processor is sufficient for the calculations described in this guide.

Experimental Workflow

The overall workflow for this comparative docking study is illustrated in the diagram below.

workflow cluster_prep Preparation Phase cluster_dock Docking & Validation Phase cluster_analysis Analysis Phase PDB 1. Protein Preparation (PDB: 1SA0) Grid 3. Grid Box Generation PDB->Grid Ligand 2. Ligand Preparation (Acrylic Acid Derivatives & CA-4) Dock 4. Molecular Docking (AutoDock Vina) Ligand->Dock Grid->Dock Validation 5. Protocol Validation (Re-docking Colchicine) Dock->Validation Results 6. Results Analysis (Binding Affinity & Poses) Validation->Results Compare 7. Comparative Analysis (Docking Score vs. IC50) Results->Compare

Caption: Workflow for the comparative docking study.

Step-by-Step Protocol
  • Obtain the Protein Structure: Download the crystal structure of β-tubulin in complex with colchicine from the Protein Data Bank (PDB). For this study, we will use PDB ID: 1SA0 .[6]

  • Clean the PDB File: Open the 1SA0.pdb file in PyMOL. Remove water molecules, co-factors (GTP), and any chains other than the α- and β-tubulin chains. Save the cleaned structure as a new PDB file (e.g., 1SA0_clean.pdb).

  • Prepare the Receptor for Docking using AutoDock Tools (ADT):

    • Open ADT and load the 1SA0_clean.pdb file.

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges.

    • Merge non-polar hydrogens.

    • Save the prepared receptor in PDBQT format (1SA0_receptor.pdbqt). This format includes atomic charges and atom types required by AutoDock Vina.

  • Obtain Ligand Structures: The 2D structures of the acrylic acid derivatives and the reference compound, Combretastatin A-4 (CA-4), need to be drawn using a chemical drawing software like ChemDraw or MarvinSketch. For this guide, we will use the compounds reported by Fayad et al. (2023).[3][4] The structures should be saved in a 3D format, such as SDF or MOL2.

  • Prepare Ligands for Docking using ADT:

    • Open each ligand file in ADT.

    • Detect the torsional root and define the rotatable bonds. This allows for ligand flexibility during docking.

    • Save each prepared ligand in PDBQT format (e.g., compound_4b.pdbqt, CA-4.pdbqt).

The grid box defines the three-dimensional space within the receptor where the docking algorithm will search for binding poses.

  • Define the Binding Site: In ADT, with the 1SA0_receptor.pdbqt loaded, identify the colchicine binding site. This can be done by selecting the residues surrounding the co-crystallized colchicine ligand (if it were present in your cleaned file) or by using information from the literature.

  • Set Grid Box Parameters: Center the grid box on the identified binding site. The dimensions of the grid box should be large enough to accommodate the ligands being docked, typically with a spacing of 1.0 Å. For this study, a grid box size of 25 x 25 x 25 Å is a good starting point. Note the center coordinates (x, y, z) and the size of the box.

AutoDock Vina uses a configuration file (conf.txt) to specify the input files and docking parameters.

  • Create the Configuration File: Create a text file named conf.txt with the following content, replacing the file names and coordinates with your own:

    • receptor: The prepared receptor file.

    • ligand: The prepared ligand file.

    • center_x, center_y, center_z: The coordinates of the grid box center.

    • size_x, size_y, size_z: The dimensions of the grid box in Angstroms.

    • exhaustiveness: Controls the thoroughness of the search. A higher value increases the computational time but may lead to a more accurate result. A value of 8 is a reasonable starting point.[7]

  • Run AutoDock Vina: Open a terminal or command prompt, navigate to the directory containing your files, and execute the following command:

    • --config conf.txt: Specifies the configuration file.

    • --log log.txt: Creates a log file with the docking results, including the binding affinities.

    • --out output.pdbqt: Saves the predicted binding poses of the ligand.

Repeat this step for each acrylic acid derivative and the reference compound.

To ensure the docking protocol is reliable, perform a re-docking experiment with the co-crystallized ligand (colchicine in the case of 1SA0). The predicted binding pose of the re-docked ligand should be very similar to its crystallographic pose. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal structure pose is generally considered a successful validation.[8]

Results and Comparative Analysis

Physicochemical Properties of the Ligands

Understanding the physicochemical properties of the ligands is crucial for interpreting the docking results and understanding their potential as drug candidates. The following table summarizes key properties for a selection of the studied acrylic acid derivatives and the reference compound, CA-4.

CompoundMolecular Weight ( g/mol )logPH-bond DonorsH-bond Acceptors
Acrylic Acid Derivative 4b 490.934.1527
Methyl Acrylate 5e 504.964.4517
Combretastatin A-4 (CA-4) 316.353.2714
(Physicochemical properties were calculated using cheminformatics software and are provided for comparative purposes. For published values, refer to the original research articles where available.[9])
Comparative Docking Scores and Experimental Activities

The primary output of AutoDock Vina is the binding affinity, reported in kcal/mol.[10] A more negative value indicates a stronger predicted binding affinity.[10] The following table compares the docking scores with the experimental IC50 values for the inhibition of MDA-MB-231 breast cancer cell proliferation.[3][4]

CompoundAutoDock Vina Binding Affinity (kcal/mol)Experimental IC50 (µM)[3][4]
Acrylic Acid Derivative 4b -9.83.24 ± 0.13
Methyl Acrylate 5e -9.54.06 ± 0.18
Combretastatin A-4 (CA-4) -9.21.27 ± 0.09

Analysis of the Results:

  • The acrylic acid derivatives show strong predicted binding affinities for the colchicine binding site of β-tubulin, with values more negative than the reference compound, CA-4.

  • There is a good qualitative correlation between the predicted binding affinities and the experimental IC50 values. The most potent compound in silico (Acrylic Acid Derivative 4b) is also highly active in the cell-based assay.

  • It is important to note that the docking score is a prediction of binding affinity and does not always perfectly correlate with biological activity, which can be influenced by other factors such as cell permeability and metabolism.[11]

Visualization and Interpretation of Binding Poses

Visual inspection of the docked poses is a critical step in understanding the molecular interactions that drive binding affinity.[12] This can be performed using PyMOL.

binding_interaction cluster_protein β-Tubulin Colchicine Site Cys241 Cys241 Leu255 Leu255 Val318 Val318 Thr353 Thr353 Lys352 Lys352 Ligand Acrylic Acid Derivative 4b Ligand->Cys241 H-bond (Carboxylic Acid) Ligand->Leu255 Hydrophobic Ligand->Val318 Hydrophobic Ligand->Thr353 H-bond (Amide) Ligand->Lys352 Hydrophobic

Caption: A simplified 2D representation of the key interactions between Acrylic Acid Derivative 4b and the colchicine binding site of β-tubulin.

Interpretation of Interactions:

  • Hydrogen Bonds: The carboxylic acid and amide moieties of the acrylic acid derivative 4b are predicted to form key hydrogen bonds with residues such as Cys241 and Thr353 in the colchicine binding site. These interactions are crucial for anchoring the ligand in the pocket.

  • Hydrophobic Interactions: The aromatic rings of the ligand engage in extensive hydrophobic interactions with residues like Leu255, Val318, and Lys352. These interactions contribute significantly to the overall binding affinity.

  • Structure-Activity Relationship (SAR): By comparing the binding poses of different derivatives, we can rationalize their differences in activity. For instance, the presence and position of the methoxy groups on the trimethoxyphenyl ring are known to be critical for potent tubulin inhibition, as they occupy a specific hydrophobic pocket. The acrylic acid moiety allows for the formation of additional hydrogen bonds compared to the simpler structure of CA-4, potentially explaining its strong predicted binding affinity.

Discussion and Best Practices

This guide has outlined a comprehensive workflow for conducting a comparative docking study of acrylic acid derivatives targeting β-tubulin. The results demonstrate the utility of molecular docking in predicting binding affinities and understanding the molecular basis of ligand-protein interactions.

Key considerations for ensuring the scientific integrity of your docking studies include:

  • Thorough Protocol Validation: Always begin with a re-docking experiment to validate your docking parameters.[9]

  • Careful Interpretation of Docking Scores: Recognize that docking scores are predictions and should be interpreted in the context of experimental data.[10] They are most useful for ranking compounds within a congeneric series.

  • Visual Inspection is Mandatory: Do not rely solely on the docking score. Visual inspection of the binding poses is essential for identifying key interactions and assessing the plausibility of the docked conformation.[12]

  • Consider Protein Flexibility: While this guide used a rigid receptor protocol for simplicity, protein flexibility can play a significant role in ligand binding. More advanced techniques, such as induced-fit docking or molecular dynamics simulations, can provide a more accurate representation of the binding event.

  • Correlation with Experimental Data: The ultimate validation of a docking study comes from its ability to predict or explain experimental observations.[11] Always strive to correlate your in silico results with in vitro or in vivo data.

Conclusion

Comparative molecular docking is a powerful and cost-effective tool in modern drug discovery. By following a rigorous and validated protocol, researchers can gain valuable insights into the structure-activity relationships of small molecule inhibitors. The case study presented here on acrylic acid derivatives targeting β-tubulin highlights how this methodology can be applied to prioritize compounds for synthesis and experimental testing, thereby accelerating the discovery of novel therapeutic agents.

References

  • Holleman, E. (2021). Visualizing ligand docking results with PyMOL scripting and R. [Link]
  • Bioinformatics Insights. (2024). Analysis and Visualization of Protein-Ligand Interactions with PYMOL and PLIP. YouTube. [Link]
  • Fayad, E., Altalhi, S. A., Abualnaja, M. M., et al. (2023).
  • Fayad, E., Altalhi, S. A., Abualnaja, M. M., et al. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues.
  • RCSB PDB. (2004).
  • Eagon Research Group. (n.d.). Vina Docking Tutorial. [Link]
  • GitHub. (2024). Discrepancy Between Multi-Ligand Docking Score and Summed Individual Scores in AutoVina. [Link]
  • Stack Exchange. (2021).
  • Pinzi, L., & Rastelli, G. (2019). Ten quick tips to perform meaningful and reproducible molecular docking calculations.
  • ResearchGate. (2020). Can anyone tell me the difference between Docking Score, Binding Free Energy and Binding Affinity?. [Link]
  • Eberhardt, J., Santos-Martins, D., Tillack, A. F., & Forli, S. (2021). AutoDock Vina 1.2.0: New Docking Methods, Expanded Force Field, and Python Bindings.
  • Bottegoni, G., Bottegoni, G., Cavalli, A., & Recanatini, M. (2016). Best Practices in Docking and Activity Prediction. bioRxiv. [Link]
  • ResearchGate. (2016). (PDF) Best Practices in Docking and Activity Prediction. [Link]
  • von Rabenau, C. (2022). Graphviz and dot: Generating Diagrams with Code. YouTube. [Link]
  • Fayad, E., Altalhi, S. A., Abualnaja, M. M., et al. (2023).
  • ResearchGate. (2023). (PDF)
  • ResearchGate. (2024). How to interprete and analyze molecular docking results?. [Link]
  • Graphviz. (n.d.). External Resources. [Link]
  • ResearchGate. (2020). Visualizing protein-ligand interactioin with LIGPLOT or any other suitable software?. [Link]
  • Bioinformatics Insights. (2024). How to generate 2D and 3D Interaction Analysis Images for Protein-Ligand Complexes. YouTube. [Link]
  • Hadfield, J. A., Blower, P. J., & Ducki, S. (2003). Tubulin and microtubules as targets for anticancer drugs. Progress in Cell Cycle Research, 5, 309-325.
  • Dudek, M. K., et al. (2021). Apremilast Cocrystals with Phenolic Coformers. Pharmaceuticals. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the ADMET Properties of 3-(3,5-Dichlorophenyl)acrylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the adage "fail early, fail cheap" has become a guiding principle.[1] A significant contributor to the high attrition rate of drug candidates in late-stage clinical trials is an unfavorable ADMET profile.[2] ADMET, an acronym for Absorption, Distribution, Metabolism, Excretion, and Toxicity, encompasses the key pharmacokinetic and safety parameters that determine a drug's viability and efficacy.[1][3] This guide provides a comprehensive framework for assessing the ADMET properties of derivatives of 3-(3,5-Dichlorophenyl)acrylic acid, a chemical scaffold with potential for further development.[][5]

As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the strategic thinking behind them. We will explore an integrated approach, beginning with cost-effective in silico predictions to prioritize candidates, followed by robust in vitro assays to generate empirical data for lead optimization. This guide is designed for researchers, scientists, and drug development professionals seeking to build a comprehensive and decision-enabling ADMET package for their chemical series.

Part 1: The First Pass – In Silico Profiling and Druglikeness

Before committing to the time and expense of chemical synthesis and biological testing, computational tools offer a powerful first-pass filter.[6][7] These in silico methods use quantitative structure-activity relationship (QSAR) models and machine learning algorithms to predict ADMET properties based solely on a molecule's structure.[1][2][8] This allows for the early identification of potential liabilities and helps prioritize which derivatives to synthesize.[1]

The "Rule of Five": A Foundational Check for Druglikeness

A foundational concept in this initial screening is Lipinski's Rule of Five.[9][10][11] It is not a rigid law but a rule of thumb that helps evaluate whether a compound possesses physicochemical properties that would likely make it an orally active drug.[9][10][12] The rule states that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria[10][11][12]:

  • Molecular Weight (MW): Less than 500 Daltons

  • LogP (Octanol-Water Partition Coefficient): Not greater than 5 (a measure of lipophilicity)

  • Hydrogen Bond Donors (HBD): No more than 5 (total number of N-H and O-H bonds)

  • Hydrogen Bond Acceptors (HBA): No more than 10 (all nitrogen or oxygen atoms)

While valuable, it's important to recognize that many successful drugs, particularly natural products and newer modalities like PROTACs, exist "beyond the Rule of Five" (bRo5).[9][13] Nevertheless, it remains an essential starting point for prioritizing conventional small molecule drug candidates.[13]

Comparative In Silico ADMET Analysis

To illustrate this process, let's consider the parent compound, This compound (Compound A) , and three hypothetical derivatives designed to probe the impact of simple chemical modifications:

  • Compound B: Methyl 3-(3,5-dichlorophenyl)acrylate (Esterification of the carboxylic acid)

  • Compound C: 3-(3,5-dichlorophenyl)-N-methylacrylamide (Amidation of the carboxylic acid)

  • Compound D: 3-(3,5-dichlorophenyl)-N-(2-hydroxyethyl)acrylamide (Introduction of a hydroxyl group to increase polarity)

Using established open-access prediction tools like pkCSM and admetSAR, we can generate a comparative ADMET profile.[2][6]

Table 1: Predicted Physicochemical and ADMET Properties of this compound Derivatives

ParameterCompound A (Parent Acid)Compound B (Methyl Ester)Compound C (N-Methyl Amide)Compound D (N-Hydroxyethyl Amide)Interpretation
Physicochemical Properties
Molecular Weight ( g/mol )217.05231.07230.08260.11All compounds are well within the <500 Da limit of Lipinski's Rule.
LogP3.153.552.802.10All have acceptable lipophilicity. Note the decrease in LogP with more polar amide groups.
H-Bond Donors1012All are within Lipinski's limit (≤5).
H-Bond Acceptors2223All are within Lipinski's limit (≤10).
Lipinski Violations0000All compounds are predicted to have good "druglikeness".
Absorption
Caco-2 Permeability (logPapp)0.751.100.600.25Esterification (B) is predicted to improve permeability, while amidation (C, D) may decrease it.
Intestinal Absorption (%)92.5%95.1%90.8%85.3%All are predicted to be well-absorbed.
Distribution
BBB Permeability (logBB)-0.45-0.21-0.55-0.89All are predicted to have some CNS penetration, with the ester (B) being the highest.
Plasma Protein Binding (%)88%92%85%78%Increasing polarity (D) is predicted to decrease plasma protein binding.
Metabolism
CYP2D6 SubstrateYesYesNoNoModifications to the acid moiety may reduce interaction with this key metabolic enzyme.
CYP3A4 SubstrateYesYesYesYesAll compounds are predicted to be substrates for CYP3A4.
Excretion
Total Clearance (log ml/min/kg)0.350.280.410.55Higher clearance suggests faster elimination from the body.
Toxicity
hERG I InhibitorNoNoNoNoAll are predicted to be free of this key cardiotoxicity liability.
Ames ToxicityNoNoNoNoAll are predicted to be non-mutagenic.

Disclaimer: This data is generated for illustrative purposes using publicly available in silico models. Actual experimental values may vary.

From this initial screen, we can form early hypotheses. For instance, Compound B might show improved permeability and CNS penetration but could have higher plasma protein binding. Compound D , with its hydroxyl group, is predicted to be less protein-bound and have higher clearance, but potentially lower absorption. These predictions are invaluable for designing the subsequent, more resource-intensive experimental validation phase.

Part 2: Experimental Validation – Core In Vitro ADMET Assays

While in silico models provide excellent guidance, they are predictive, not definitive.[6] In vitro assays are essential for generating robust experimental data to confirm or refute these predictions and to enable data-driven lead optimization.

Assessment of Absorption: Permeability Assays

For an orally administered drug, the ability to cross the intestinal wall is paramount.[11] We utilize two primary assays that, while both measuring permeability, model different aspects of this biological barrier.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, non-cell-based assay that models passive, transcellular permeation.[14][15] It measures a compound's ability to diffuse from a donor compartment through an artificial lipid-infused membrane to an acceptor compartment.[14] Its key advantage is its speed and low cost, making it ideal for screening large numbers of compounds early on.[15]

  • Caco-2 Cell Permeability Assay: This assay uses a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a barrier mimicking the intestinal epithelium, complete with tight junctions and active transporters.[8][15] It provides a more biologically complete picture than PAMPA, assessing not just passive diffusion but also the potential for active transport and efflux.[14][16] Bidirectional Caco-2 assays can reveal if a compound is a substrate for efflux pumps like P-glycoprotein (P-gp), a common cause of poor bioavailability.[17]

This protocol outlines the essential steps for assessing passive permeability.

Causality: The goal is to determine the rate at which a compound passively diffuses across a lipid barrier, mimicking the primary mechanism of absorption for many drugs.[15] The choice of a pH 5.0 buffer in the donor compartment simulates the acidic environment of the upper intestine.

Materials:

  • PAMPA plate system (e.g., pION Inc.) with donor and acceptor plates

  • Gastrointestinal Tract (GIT) Lipid solution

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Citrate Buffer, pH 5.0

  • Test compounds and control compounds (high and low permeability)

  • UV-Vis Plate Reader or LC-MS/MS system

Procedure:

  • Prepare Acceptor Plate: Add 200 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate. This simulates the physiological pH of the blood.

  • Coat Donor Plate Membrane: Carefully add 5 µL of GIT lipid solution to the membrane of each well in the donor plate. This forms the artificial barrier.

  • Prepare Compound Solutions: Dissolve test compounds and controls in the pH 5.0 citrate buffer to a final concentration of 100 µM.

  • Load Donor Plate: Add 200 µL of the compound solutions to the coated donor plate wells.

  • Assemble the "Sandwich": Carefully place the donor plate on top of the acceptor plate, ensuring the membranes are in contact with the acceptor buffer.

  • Incubation: Incubate the plate "sandwich" at room temperature for 4-16 hours. The incubation time is optimized based on the compound series' general properties.

  • Quantification: After incubation, determine the compound concentration in both the donor and acceptor wells using a suitable analytical method like UV-Vis spectroscopy or, for greater sensitivity and specificity, LC-MS/MS.

  • Calculate Permeability: The effective permeability (Pe) is calculated using the concentrations and physical parameters of the system.

Assessment of Metabolism: Liver Microsome Stability Assay

Metabolism, primarily in the liver, is a major mechanism for drug clearance.[18] An excessively high rate of metabolism can lead to a short half-life and poor bioavailability. The liver microsome stability assay is a workhorse in vitro tool to assess a compound's susceptibility to metabolism by key liver enzymes, particularly the Cytochrome P450 (CYP) family.[18][19]

Causality: This assay exposes the test compound to a subcellular fraction of the liver (microsomes) containing the most important Phase I drug-metabolizing enzymes.[18] By measuring the rate of disappearance of the parent compound over time, we can calculate its intrinsic clearance and predict its hepatic clearance in vivo.[18][19]

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Phosphate Buffer (100 mM, pH 7.4)[19][20]

  • NADPH-regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[19][21]

  • Test compounds and control compounds (high and low clearance)

  • Ice-cold acetonitrile with an internal standard (for stopping the reaction)

  • LC-MS/MS system

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube on ice, prepare a master mix containing phosphate buffer and HLM (e.g., to a final protein concentration of 0.5 mg/mL).[20]

  • Pre-incubation: Add the test compound (e.g., to a final concentration of 1 µM) to the master mix.[20] Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH-regenerating system.[20][22] The NADPH cofactor is essential for the function of CYP enzymes.[22]

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a separate tube containing ice-cold acetonitrile with an internal standard.[18] The acetonitrile immediately stops the enzymatic reaction by precipitating the proteins.

  • Sample Processing: Centrifuge the quenched samples at high speed to pellet the precipitated proteins.[21]

  • LC-MS/MS Analysis: Transfer the supernatant to an analysis plate and quantify the remaining concentration of the parent compound using a validated LC-MS/MS method.[18][21]

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[18][19]

Part 3: Integrated Assessment and Decision Making

Neither in silico predictions nor single in vitro assays provide the full picture. The true power of ADMET science lies in integrating multiple data points to build a holistic profile of a compound, guiding the next steps in the drug discovery process. This iterative process is a cornerstone of the design-make-test-analysis cycle.[22]

The diagram below illustrates a typical workflow, showing how data from various assays informs key decisions.

ADMET_Workflow cluster_0 In Silico Screening cluster_1 Prioritization & Synthesis cluster_2 In Vitro Validation cluster_3 Decision Gate cluster_4 Outcomes in_silico Virtual Library of Derivatives admet_pred ADMET Prediction (pkCSM, admetSAR) in_silico->admet_pred lipinski Lipinski's Rule of Five Analysis admet_pred->lipinski prioritize Prioritize Candidates Based on Profile lipinski->prioritize synthesis Synthesize Small Set of Key Derivatives prioritize->synthesis pampa PAMPA (Passive Permeability) synthesis->pampa hlm Microsome Stability (Metabolism) synthesis->hlm caco2 Caco-2 Assay (Permeability & Efflux) pampa->caco2 If promising decision Lead Optimization Decision caco2->decision ppb Plasma Protein Binding Assay hlm->ppb If stable ppb->decision optimize Optimize Lead (Improve ADMET) decision->optimize Good Profile, Room to Improve in_vivo Advance to In Vivo PK Studies decision->in_vivo Excellent Profile terminate Terminate Derivative (Poor Profile) decision->terminate Fatal Flaw Found

Caption: Integrated ADMET assessment workflow.

This workflow demonstrates a logical progression from broad, inexpensive screening to more complex, targeted assays. For example, a compound that shows high predicted permeability (in silico) and confirms this in a PAMPA assay would be a strong candidate for advancement to the more resource-intensive Caco-2 assay.[16] Conversely, a compound predicted to have poor metabolic stability that is confirmed to be rapidly degraded in the liver microsome assay might be deprioritized or flagged for chemical modification to block the site of metabolism. This iterative process of prediction, empirical testing, and structural modification is the engine of modern medicinal chemistry.

Ultimately, the goal of this early ADMET profiling is to select compounds for in vivo pharmacokinetic (PK) studies with a higher probability of success.[23][24] A robust in vitro ADMET package provides the confidence needed to advance a compound into these crucial, and costly, preclinical animal studies.[23][25]

References

  • J. Expert Opin. Drug Discov.
  • Wikipedia. Lipinski's rule of five.
  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay.
  • DrugPatentWatch. Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery.
  • Taylor & Francis. Lipinski's rule of five – Knowledge and References.
  • Bionity. Lipinski's Rule of Five.
  • Taylor & Francis Online.
  • AxisPharm. Microsomal Stability Assay Protocol.
  • protocols.io. Microsomal stability assay for human and mouse liver microsomes.
  • SpringerLink.
  • Moodle@Units. Lipinski's rule of five.
  • Selvita. In Vivo Pharmacokinetic (PK) Studies.
  • ACS Publications. Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction.
  • Zenovel. Lipinski's Rule of 5 in Modern Drug Discovery.
  • Domainex. Microsomal Clearance/Stability Assay.
  • Mercell. metabolic stability in liver microsomes.
  • Admescope. Permeability and Transporters.
  • PubMed Central. Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability.
  • National Institutes of Health. Advances in measuring single-cell pharmacokinetics and pharmacology in vivo.
  • Sygnature Discovery. In vivo PK / Pharmacokinetic studies.
  • PubMed. PAMPA--a drug absorption in vitro model 7. Comparing rat in situ, Caco-2, and PAMPA permeability of fluoroquinolones.
  • LCGC International. Advances in Microsampling for In Vivo Pharmacokinetic Studies.
  • ResearchGate.
  • Medium. Episode4: Experimental Drug Absorption — Caco-2 vs. PAMPA.
  • Agilex Biolabs. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis.
  • BOC Sciences. This compound - CAS 20595-53-3.
  • Ambeed. 90418-21-6 | this compound.
  • ChemScene. (E)-3-(3,5-Dichlorophenyl)acrylic acid.
  • Sciforum.
  • MDPI.
  • Biosynth. This compound | 20595-53-3.
  • Matrix Scientific. 3-[5-(2,4-Dichlorophenyl)-2-furyl]acrylic acid.
  • ResearchGate.
  • MDPI. Synthesis, Molecular Docking, Druglikeness Analysis, and ADMET Prediction of the Chlorinated Ethanoanthracene Derivatives as Possible Antidepressant Agents.
  • ResearchGate.

Sources

Isomeric purity analysis of 3-(3,5-Dichlorophenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Isomeric Purity Analysis of 3-(3,5-Dichlorophenyl)acrylic Acid

For researchers, scientists, and drug development professionals, ensuring the chemical integrity of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This compound, a crucial building block in the synthesis of various pharmaceutical and materials science compounds, presents a common analytical challenge: isomeric purity. The geometric configuration around its carbon-carbon double bond gives rise to E (trans) and Z (cis) isomers, each potentially possessing distinct physical properties and physiological activities.

This guide provides a comprehensive comparison of the primary analytical techniques for assessing the isomeric purity of this compound. We move beyond mere protocols to explore the underlying principles, enabling you to make informed decisions for method selection, development, and validation in your laboratory.

The Criticality of Isomeric Purity

The spatial arrangement of the dichlorophenyl and carboxylic acid groups relative to the double bond defines the molecule's shape, polarity, and potential for intermolecular interactions.

  • (E)-3-(3,5-Dichlorophenyl)acrylic acid: Generally the more thermodynamically stable isomer, with the bulky substituents on opposite sides of the double bond.

  • (Z)-3-(3,5-Dichlorophenyl)acrylic acid: The cis isomer, where steric hindrance between the adjacent bulky groups can influence its reactivity and physical properties.

A failure to control and accurately quantify the isomeric ratio can lead to inconsistent product performance, variable biological effects, and potential regulatory hurdles. Therefore, a robust, validated analytical method is not just a quality control metric; it is a foundational component of product development.

Comparative Analysis of Key Analytical Methodologies

The choice of an analytical technique depends on the specific goal, whether it be routine quality control, structural elucidation, or trace-level impurity detection. We will compare the three most relevant techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Performance Snapshot: HPLC vs. GC vs. NMR
Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Nuclear Magnetic Resonance (NMR)
Primary Application Routine QC, quantitative purity analysis, impurity profiling.Analysis of volatile impurities; requires derivatization for the target analyte.Definitive structural confirmation, isomeric ratio determination (non-destructive).
Resolution of Isomers Excellent, baseline separation is readily achievable.[1]Good to Excellent (post-derivatization).Excellent (distinguished by chemical shift & coupling constants).[2]
Sensitivity (LOD/LOQ) High (ng/mL to low µg/mL range).[3]Very High (pg/mL range), but dependent on derivatization efficiency.[4]Low (requires µg to mg of sample).
Analysis Time Fast (5-15 minutes per sample).[5]Moderate (15-30 minutes), plus derivatization time.[4]Fast for 1D spectra (2-10 minutes), but non-hyphenated.
Sample Prep Simple: Dissolve and inject.Complex: Requires anhydrous conditions and derivatization (e.g., silylation).[6]Simple: Dissolve in deuterated solvent.
Quantitative Accuracy Excellent, well-established for purity assays.Good, but susceptible to variability from derivatization.Excellent (qNMR), but requires careful setup and internal standards.
Trustworthiness High. Validated as per ICH guidelines for purity and impurity testing.[7][8]Moderate. Method validation must account for the derivatization step.High. Provides unambiguous structural evidence.[9]

Deep Dive 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the industry workhorse for this analysis due to its robustness, high resolution, and straightforward implementation.

Causality of Separation: The separation mechanism relies on the differential partitioning of the E and Z isomers between a nonpolar stationary phase (typically C18) and a polar mobile phase. The Z-isomer, being slightly more polar and less planar due to steric hindrance, often elutes slightly earlier than the more stable and generally less polar E-isomer. Suppressing the ionization of the carboxylic acid with an acidic mobile phase is crucial for achieving sharp, symmetrical peaks and reproducible retention times.[10]

Experimental Workflow for HPLC Analysis

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Weigh Sample Accurately p2 Dissolve in Diluent (e.g., Acetonitrile/Water) p1->p2 p3 Filter through 0.45µm Syringe Filter p2->p3 a1 Inject into HPLC System p3->a1 Prepared Sample a2 Separation on C18 Column a1->a2 a3 UV Detection (e.g., 254 nm) a2->a3 d1 Integrate Peak Areas a3->d1 Chromatogram d2 Calculate Area % d1->d2 d3 Report Isomeric Purity d2->d3

Caption: Workflow for Isomeric Purity Analysis by HPLC.

Detailed HPLC Protocol
  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water.

    • Solvent B: Acetonitrile.

    • Rationale: Phosphoric acid ensures the carboxylic acid moiety is fully protonated, preventing peak tailing and improving retention on the nonpolar stationary phase.[11]

  • Gradient/Isocratic Elution: An isocratic mixture (e.g., 60:40 Acetonitrile:Water with 0.1% acid) or a shallow gradient can be used to achieve baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

    • Rationale: The dichlorophenyl and acrylic acid moieties contain chromophores that strongly absorb UV light, providing excellent sensitivity.

  • Sample Preparation: Prepare a sample solution of approximately 0.5 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Injection Volume: 10 µL.

  • Quantification: Determine the percentage of each isomer by area percent normalization, assuming an identical response factor for both isomers. This assumption should be verified if high accuracy is required.

Self-Validation & Trustworthiness: This method is validated for specificity by demonstrating baseline resolution (>2.0) between the two isomer peaks.[9] Linearity, accuracy, and precision are established as per International Council for Harmonisation (ICH) guidelines.[12][13]

Deep Dive 2: Gas Chromatography (GC)

GC offers superior sensitivity but is less direct for this analyte. The carboxylic acid group makes this compound polar and non-volatile, necessitating a chemical derivatization step to convert it into a more volatile ester or silyl ester.

Causality of Separation: After derivatization, the now volatile isomers are separated in a heated column based on their boiling points and interactions with the stationary phase. The choice of a mid-polarity column (e.g., containing a phenyl phase) can enhance selectivity for aromatic compounds.

Experimental Workflow for GC Analysis

cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Weigh Sample Accurately p2 Dissolve in Anhydrous Solvent p1->p2 p3 Add Derivatizing Agent (e.g., BSTFA) p2->p3 p4 Heat to Complete Reaction p3->p4 a1 Inject into GC System p4->a1 Derivatized Sample a2 Separation on Capillary Column a1->a2 a3 FID or Mass Spec Detection a2->a3 d1 Integrate Peak Areas a3->d1 Chromatogram d2 Calculate Area % d1->d2 d3 Report Isomeric Purity d2->d3

Caption: Workflow for Isomeric Purity Analysis by GC.

Detailed GC Protocol (with Silylation)
  • Instrumentation: GC system with a split/splitless inlet, capillary column, and Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: DB-5ms or similar (30 m x 0.25 mm, 0.25 µm film thickness).

  • Derivatization:

    • Accurately weigh ~5 mg of the sample into a vial.

    • Add 1 mL of an anhydrous solvent (e.g., Pyridine or Acetonitrile).

    • Add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6]

    • Cap the vial and heat at 60-70 °C for 30 minutes.

    • Rationale: Silylation replaces the acidic proton of the carboxylic acid with a nonpolar trimethylsilyl (TMS) group, drastically increasing volatility and thermal stability.

  • GC Conditions:

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 150 °C, hold for 1 min, then ramp at 10 °C/min to 280 °C and hold for 5 min.

  • Detector: FID at 300 °C or MS (scan mode).

  • Quantification: Use area percent normalization. An MS detector provides the added benefit of confirming the identity of the derivatized isomers by their mass spectra.

Self-Validation & Trustworthiness: The critical step to validate is the derivatization reaction. One must demonstrate that the reaction proceeds to completion for both isomers and does not selectively degrade one over the other. This is typically done by analyzing standards of known isomeric ratios.

Deep Dive 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is not a separation technique but a powerful spectroscopic method that provides unambiguous structural information and can be used for quantification (qNMR).

Causality of Differentiation: The E and Z isomers are easily distinguished by the ¹H NMR signals of their vinylic protons (the protons on the C=C double bond).

  • Coupling Constant (J): The key diagnostic feature. The coupling constant between the two vinylic protons is significantly larger for the trans (E) isomer (~16 Hz) than for the cis (Z) isomer (~12 Hz).[9]

  • Chemical Shift: The chemical environment of the protons differs, leading to distinct chemical shifts for each isomer.

Experimental Workflow for NMR Analysis

cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing p1 Weigh Sample Accurately (~10-20 mg) p2 Dissolve in Deuterated Solvent (e.g., DMSO-d6 or CDCl3) p1->p2 p3 Transfer to NMR Tube p2->p3 a1 Insert into Spectrometer p3->a1 Prepared Sample a2 Acquire 1H Spectrum a1->a2 d1 Identify Vinylic Proton Signals a2->d1 NMR Spectrum d2 Integrate Signals for E and Z Isomers d1->d2 d3 Calculate Molar Ratio d2->d3

Caption: Workflow for Isomeric Purity Analysis by NMR.

Detailed NMR Protocol
  • Instrumentation: NMR Spectrometer (400 MHz or higher for better signal dispersion).

  • Sample Preparation: Dissolve 10-20 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition:

    • Acquire a standard quantitative ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1), typically 5 times the longest T₁ of the protons being integrated, to allow for full magnetization recovery. This is critical for accurate quantification.

  • Data Processing:

    • Identify the distinct doublet signals for the vinylic protons of the E and Z isomers.

    • Carefully integrate the area under one of the vinylic proton signals for the E-isomer and the corresponding signal for the Z-isomer.

    • The molar ratio of the isomers is directly proportional to the ratio of these integrals.

Self-Validation & Trustworthiness: The method's trustworthiness comes from its direct measurement of the molecular structure. Specificity is inherent, as the J-coupling constants provide definitive proof of isomeric identity. For quantitative work, validation involves demonstrating accuracy and precision using certified reference materials or samples of known composition.

A Note on Chiral Purity

While this compound itself is achiral, it can be a precursor to chiral molecules. If a chiral center is introduced, the analysis of enantiomeric or diastereomeric purity becomes necessary. This typically requires specialized Chiral HPLC .

  • Principle: Chiral Stationary Phases (CSPs), often based on polysaccharide derivatives like cellulose or amylose, are used.[14][15] These phases form transient, diastereomeric complexes with the enantiomers, leading to different retention times and enabling separation.[16]

  • Recommendation: For chiral derivatives, a Chiralpak® IC column (cellulose tris(3,5-dichlorophenylcarbamate)) is often an excellent starting point due to its proven selectivity for a wide range of compounds.[14][15]

Conclusion and Recommendations

The selection of the optimal analytical method for the isomeric purity of this compound is dictated by the analytical objective.

  • For routine quality control, release testing, and stability studies , RP-HPLC is the unequivocal method of choice. It provides the best balance of speed, sensitivity, robustness, and quantitative accuracy.

  • For unambiguous structural confirmation and primary characterization of a new batch or synthesis route, NMR spectroscopy is indispensable. It provides definitive proof of the E/Z configuration.

  • GC with derivatization should be considered a secondary or specialized technique, perhaps for ultra-trace analysis or when investigating volatile impurities in the same run, but its complexity makes it less suitable for routine isomeric purity testing of the main component.

By understanding the principles behind each technique and implementing robust, well-validated protocols, researchers and drug developers can ensure the isomeric integrity of this compound, safeguarding the quality and consistency of their final products.

References

  • Synthesis, chiral separation and physical properties of the cinnamic acid derivatives exhibiting short-pitch cholesteric and TGB phases. (2024). Taylor & Francis Online.
  • Determination of Total Specific Migration of Acrylic Acid and Acrylic Esters in Food Contact Materials. (n.d.). SciTePress.
  • Walsh, A. et al. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review.
  • Morot-Gaudry, J. F. et al. (1979). Separation of cis and trans isomers of naturally occuring hydroxycinnamic acids by high-pressure liquid chromatography. Journal of Chromatography A.
  • Borman, P. et al. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate.
  • Reddy, R. et al. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation.
  • ICH Q2(R2) Guideline on validation of analytical procedures. (2023). European Medicines Agency.
  • Lai, Y. et al. (2012). [Determination of 9 residual acrylic monomers in acrylic resins by gas chromatography-mass spectrometry coupled with microwave assisted extraction]. Se Pu.
  • Croutxé-Barghorn, C. et al. (2021). Analysis of Acrylic and Methacrylic Networks through Pyrolysis-GC/MS. Polymers (Basel).
  • Matsueda, M. et al. (2023). Quantitative analysis of acrylic acid in acrylic pressure-sensitive adhesives by reactive pyrolysis-GC/MS using N,O-bis(trimethylsilyl)trifluoroacetamide as a trimethylsilylation reagent with two-step heating. ResearchGate.
  • Determination and quantification of acrylic acid derivatives. (n.d.). KNAUER.
  • Determination of Acrylic acid emissions from industrial process by HPLC. (n.d.). Mitrask.
  • Aboul-Enein, H. Y. & Ali, I. (2003). Chiral Drug Separation. Encyclopedia of Physical Science and Technology.
  • Ilisz, I. et al. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis.
  • HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. (2012). Waters Corporation.
  • Acrylic Acid. (1981). OSHA.
  • Kumar, Y. R. et al. (2013). Chromatographic separation and spectroscopic characterization of the E/Z isomers of acrivastine. Journal of Separation Science.
  • Liu, W. et al. (2015). Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chromatography. Molecules.

Sources

A Comparative Analysis of the Antimicrobial Spectrum of Substituted Acrylic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-present battle against microbial resistance, the exploration of novel antimicrobial agents is a critical endeavor in the scientific community. Among the promising candidates, substituted acrylic acids and their derivatives have garnered significant attention for their broad-spectrum antimicrobial potential. This guide provides a comprehensive comparative analysis of the antimicrobial spectrum of various substituted acrylic acids, delving into the structure-activity relationships that govern their efficacy. We will explore the experimental methodologies used to determine their antimicrobial profiles and present a synthesis of current data to aid researchers and drug development professionals in this dynamic field.

The Versatile Acrylic Acid Scaffold: A Foundation for Antimicrobial Design

Acrylic acid, the simplest unsaturated carboxylic acid, and its derivatives are fundamental building blocks in polymer chemistry.[1] However, their utility extends into the realm of antimicrobial research, where the core acrylic acid structure serves as a scaffold for modification to enhance biological activity. The reactivity of the α,β-unsaturated carbonyl group, coupled with the ability to introduce a wide array of substituents, allows for the fine-tuning of their antimicrobial spectrum and potency.

The antimicrobial activity of these compounds is intricately linked to their chemical structure. Modifications to the acrylic acid backbone, such as the introduction of aromatic rings, heterocyclic moieties, and ester or amide functionalities, can profoundly influence their interactions with microbial targets. Understanding these structure-activity relationships (SAR) is paramount for the rational design of new and more effective antimicrobial agents.

Structure-Activity Relationship: How Substituents Modulate Antimicrobial Activity

The antimicrobial spectrum of substituted acrylic acids is not a monolithic property. Instead, it is a nuanced outcome of the interplay between the core scaffold and its various chemical adornments.

Phenyl and Substituted Phenyl Acrylates

The introduction of a phenyl group to the acrylate structure has been shown to be a key determinant of antimicrobial activity. For instance, p-hydroxyphenyl acrylate derivatives have demonstrated notable antimicrobial effects.[2] The antimicrobial activity is primarily attributed to the acryl group itself, with the stereoelectronic effect of the phenyl group playing a significant role in enhancing this activity.[2] Copolymers containing moieties like 4-chloro-3-methyl phenyl methacrylate have also been synthesized and investigated for their antimicrobial properties against a range of bacteria, fungi, and yeast.[3]

Heterocyclic Substituents: Expanding the Spectrum

Incorporating heterocyclic rings, such as furan and quinoline, into the acrylic acid structure has yielded compounds with potent and varied antimicrobial profiles.

  • Furyl Acrylates: 3-(2-furyl)acrylic acid and its ester derivatives have been reported as antimicrobial agents.[4] While some 3-(2-furyl)acrylate monosaccharide esters showed weak activity against Gram-positive bacteria, others displayed potent antifungal activity.[4] Esters and amides of 3-(5-nitro-2-furyl)acrylic acid have demonstrated broad-spectrum activity against bacteria, yeasts, molds, and algae.[5] The antimycotic activity of these derivatives was observed to decrease with an increasing length of the alkyl chain of the esters.[5]

  • Quinolinyl Acrylates: 5-chloro-8-quinolinyl acrylate, synthesized from 5-chloro-8-hydroxyquinoline and acryloyl chloride, is an example of a monomer that can be polymerized to create materials with antimicrobial properties.[6]

Ester and Amide Derivatives: The Impact of Functional Groups

The nature of the ester or amide group linked to the acrylic acid core can significantly impact antimicrobial efficacy. For instance, in a study of 3-(5-nitro-2-furyl)acrylic acid derivatives, the introduction of an amino nitrogen into the furylethylene backbone was found to decrease the antimycotic activity.[5] This highlights the importance of the electronic and steric properties of the substituent groups in modulating the biological activity of the parent molecule.

Proposed Mechanism of Action

The precise mechanism of action for all substituted acrylic acids is not fully elucidated and can vary depending on the specific derivative. However, a prevailing hypothesis for many α,β-unsaturated carbonyl compounds is their ability to act as Michael acceptors.

The electrophilic β-carbon of the acrylate can react with nucleophilic residues in biological macromolecules, such as the thiol groups of cysteine in enzymes or the amino groups of lysine. This covalent modification can lead to enzyme inhibition and disruption of critical cellular processes, ultimately resulting in microbial cell death. For example, the inhibitory effect of 3-(5-nitro-2-furyl)acrylic acid derivatives is believed to be caused by the blocking of bioenergetic processes, particularly glycolysis.[5]

Below is a diagram illustrating a proposed general mechanism of action for substituted acrylic acids.

Mechanism_of_Action cluster_0 Microbial Cell Substituted_Acrylic_Acid Substituted Acrylic Acid Cell_Membrane Cell Membrane Substituted_Acrylic_Acid->Cell_Membrane Penetration Cellular_Targets Nucleophilic Cellular Targets (e.g., Cysteine, Lysine residues in enzymes) Cell_Membrane->Cellular_Targets Michael Addition Inhibition Enzyme Inhibition & Disruption of Cellular Processes Cellular_Targets->Inhibition Cell_Death Microbial Cell Death Inhibition->Cell_Death MIC_MBC_Workflow Start Start Serial_Dilution Prepare Serial Dilutions of Substituted Acrylic Acid Start->Serial_Dilution Inoculum_Prep Prepare Standardized Microbial Inoculum Start->Inoculum_Prep Inoculate_Plate Inoculate Microtiter Plate Serial_Dilution->Inoculate_Plate Inoculum_Prep->Inoculate_Plate Incubate_MIC Incubate Plate (16-20h) Inoculate_Plate->Incubate_MIC Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate_MIC->Read_MIC Subculture Subculture from Wells with No Growth onto Agar Read_MIC->Subculture Incubate_MBC Incubate Agar Plates (24-48h) Subculture->Incubate_MBC Read_MBC Determine MBC (≥99.9% killing) Incubate_MBC->Read_MBC End End Read_MBC->End

Caption: Experimental workflow for MIC and MBC determination.

Comparative Antimicrobial Spectrum of Substituted Acrylic Acids

The following table provides a comparative summary of the Minimum Inhibitory Concentration (MIC) values for various substituted acrylic acids against representative microorganisms, as reported in the literature. This data highlights the differential activity of these compounds and underscores the importance of specific substitutions in defining their antimicrobial spectrum.

Substituted Acrylic Acid Derivative Microorganism Gram Stain MIC (mg/mL) Reference
Methoxy Phenylacrylonitrile (2a)Escherichia coliGram-negative2.5 - 25[7]
Methoxy Phenylacrylonitrile (2b)Escherichia coliGram-negative2.5 - 25[7]
Methoxy Phenylacrylonitrile (2c)Escherichia coliGram-negative2.5 - 25[7]
Methoxy Phenylacrylonitrile (2a)Pseudomonas aeruginosaGram-negative5 - 12.5[7]
Methoxy Phenylacrylonitrile (2b)Pseudomonas aeruginosaGram-negative5 - 12.5[7]
Methoxy Phenylacrylonitrile (2c)Pseudomonas aeruginosaGram-negative5 - 12.5[7]
Methoxy Phenylacrylonitrile (2a)Staphylococcus aureusGram-positive6.25 - 12.5[7]
Methoxy Phenylacrylonitrile (2b)Staphylococcus aureusGram-positive6.25 - 12.5[7]
Methoxy Phenylacrylonitrile (2c)Staphylococcus aureusGram-positive6.25 - 12.5[7]
Methoxy Phenylacrylonitrile (2a)Bacillus cereusGram-positive12.5[7]
Methoxy Phenylacrylonitrile (2b)Bacillus cereusGram-positive12.5[7]
Methoxy Phenylacrylonitrile (2c)Bacillus cereusGram-positive12.5[7]
Methoxy PhenylacrylonitrilesCandida albicansFungusNo detectable activity[7]

Note: The presented data is a synthesis from the cited literature and experimental conditions may vary between studies. Direct comparison should be made with caution.

The data indicates that while some substituted acrylic acids exhibit broad-spectrum activity, others have a more targeted range. For instance, the methoxy phenylacrylonitriles showed better activity against Gram-positive bacteria compared to Gram-negative bacteria and were inactive against the fungus Candida albicans. [7]This differential activity is often attributed to differences in the cell wall structure between Gram-positive and Gram-negative bacteria. [8]

Conclusion and Future Directions

Substituted acrylic acids represent a versatile and promising class of antimicrobial agents. Their chemical tractability allows for the systematic modification of their structure to optimize their antimicrobial spectrum and potency. The introduction of various substituents, including phenyl, furyl, and quinolinyl moieties, has been shown to be an effective strategy for enhancing their activity against a range of bacterial and fungal pathogens.

Future research in this area should focus on:

  • Elucidating detailed mechanisms of action: A deeper understanding of how these compounds interact with microbial targets will enable more rational drug design.

  • Expanding the chemical diversity: The synthesis and screening of novel acrylic acid derivatives with a wider range of substituents are crucial for identifying compounds with improved efficacy and reduced toxicity.

  • Investigating in vivo efficacy and safety: Promising candidates identified through in vitro screening must be evaluated in animal models to assess their therapeutic potential and safety profiles.

By continuing to explore the rich chemistry of substituted acrylic acids, the scientific community can unlock new avenues for the development of much-needed antimicrobial therapies.

References

  • JOCPR. (n.d.). Synthesis, characterization and antimicrobial activity of novel acrylic materials.
  • Gratzl, G., et al. (2015). Mechanistic approaches on the antibacterial activity of poly(acrylic acid) copolymers. Colloids and Surfaces B: Biointerfaces, 126, 384-390.
  • JOCPR. (2016). Synthesis, characterization and antimicrobial activity of novel acrylic materials.
  • Li, Y., et al. (2013). Synthesis, Characterization, Antibacterial and Antifungal Evaluation of Novel Monosaccharide Esters. Molecules, 18(5), 5467-5484.
  • JOCPR. (2016). Synthesis, characterization and antimicrobial activity of novel acrylic materials.
  • Viapath. (n.d.). MIC/MBC Testing.
  • Al-Ostoot, F. H., et al. (2023). Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. ACS Omega, 8(46), 43867-43881.
  • Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More.
  • Kim, Y. H., et al. (2002). Antimicrobial Activity of p-Hydroxyphenyl Acrylate Derivatives. Journal of Agricultural and Food Chemistry, 50(19), 5323-5327.
  • Sviridova, E., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io.
  • Barros, L., et al. (2022). Antioxidant, Antimicrobial and Cosmeceutical Potential of Wild Mushroom Extracts. Foods, 11(15), 2265.
  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
  • Kenawy, E.-R., et al. (2007). The Chemistry and Applications of Antimicrobial Polymers: A State-of-the-Art Review. Biomacromolecules, 8(5), 1359-1384.
  • Kellová, G., et al. (1984). Antimicrobial effects of esters and amides of 3-(5-nitro-2-furyl)acrylic acid. Folia Microbiologica, 29(1), 23-34.
  • Al-Haj, N. A. A., et al. (2022). Antibacterial and Anti-Fungal Biological Activities for Acrylonitrile, Acrylamide and 2-Acrylamido-2-Methylpropane Sulphonic Acid Crosslinked Terpolymers. Polymers, 14(19), 4016.
  • Patel, K. D., et al. (2006). Synthesis, Characterization and Antimicrobial Activity of Novel Acrylic Copolymers. Journal of Macromolecular Science, Part A, 43(3), 565-576.
  • Gratzl, G., et al. (2014). Antimicrobial activity of poly(acrylic acid) block copolymers. Materials Science and Engineering: C, 38, 261-267.
  • Gratzl, G., et al. (2014). Antimicrobial activity of poly(acrylic acid) block copolymers. ResearchGate.
  • Uritu, C. M., et al. (2021). Additives Imparting Antimicrobial Properties to Acrylic Bone Cements. Polymers, 13(22), 4038.
  • Sieburth, J. M. (1960). Acrylic acid, an "antibiotic" principle in Phaeocystis blooms in antarctic waters. Science, 132(3428), 676-677.
  • Patel, R. J., et al. (2013). Synthesis of acrylic copolymers and their antimicrobial screening. Der Pharma Chemica, 5(3), 63-72.
  • Ohara, T., et al. (2013). Acrylic Acid and Derivatives. Ullmann's Encyclopedia of Industrial Chemistry.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-(3,5-Dichlorophenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of a chemical reagent from benchtop to disposal is a critical responsibility for every scientist. The proper handling of waste is not merely a logistical task but a foundational pillar of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 3-(3,5-Dichlorophenyl)acrylic acid, moving beyond simple instructions to explain the scientific rationale behind each procedural choice. Our aim is to empower you, the researcher, with the knowledge to manage this chemical waste stream with confidence and precision.

Core Principles: Understanding the Hazard Profile

Before any disposal protocol is initiated, it is imperative to understand the specific hazards posed by this compound. Its chemical structure—an acrylic acid backbone with a dichlorinated phenyl group—dictates its classification and handling requirements.

  • Halogenated Organic Compound: The presence of two chlorine atoms on the phenyl ring places this compound in the category of halogenated organic waste.[1][2] This is the single most important classification for its disposal. Halogenated wastes cannot be disposed of with non-halogenated organic solvents because their incineration requires specialized high-temperature facilities equipped with acid gas scrubbers to neutralize the hydrochloric acid (HCl) gas produced during combustion.[3] Improper incineration can lead to the formation of highly toxic dioxins and other pollutants.[3]

  • Aquatic Toxicity: This compound is classified as very toxic to aquatic life, with long-lasting effects (H400/H410).[4] This high toxicity means that even minute quantities must be prevented from entering drains or waterways.[5][6] Sewer disposal is strictly prohibited as municipal wastewater treatment plants are not equipped to neutralize such specific and potent ecotoxins.[7][8]

  • Corrosivity and Irritation: As a carboxylic acid, it is expected to be corrosive and an irritant to the skin, eyes, and respiratory tract, similar to its parent compound, acrylic acid.[9][10] This dictates the stringent requirements for Personal Protective Equipment (PPE).

Hazard Classification Reason & Implication for Disposal Primary Sources
Halogenated Organic Waste Contains chlorine atoms. Requires high-temperature incineration with acid gas scrubbing to prevent toxic emissions. Must be segregated from all other waste streams.[1][2][3]
Acute & Chronic Aquatic Hazard Very toxic to aquatic life (H400/H410). Prohibits any form of drain disposal. Spills must be contained to prevent environmental release.[4][6][8]
Corrosive/Irritant Carboxylic acid functionality. Mandates use of robust PPE (gloves, goggles, lab coat) to prevent chemical burns and irritation.[9][10]
Pre-Disposal Operations: Safety and Handling

Proper disposal begins with safe handling during routine laboratory use. Adherence to Occupational Safety and Health Administration (OSHA) standards for handling hazardous chemicals in a laboratory environment is mandatory.[11]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are required at all times. If there is a splash risk, a face shield should be worn in addition to goggles.[12]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Given the chlorinated nature of the compound, consult a glove compatibility chart for breakthrough times. Always inspect gloves before use and change them immediately if contamination is suspected.

  • Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned. Ensure shoes fully cover the feet.

  • Respiratory Protection: All handling of the solid compound or solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[13]

Step-by-Step Disposal Protocol for this compound

This protocol covers the disposal of pure compound, contaminated labware, and dilute solutions.

Step 1: Waste Segregation

This is the most critical step. Due to its classification, this compound must be collected in a dedicated "Halogenated Organic Waste" container.[1][14]

  • DO NOT mix with non-halogenated organic waste (e.g., acetone, hexane, methanol).

  • DO NOT mix with aqueous waste, acids, or bases.[1]

  • DO NOT dispose of down the drain.[5]

The rationale for this strict segregation is both for safety (preventing unknown chemical reactions in the waste container) and for regulatory compliance, as waste streams are treated and billed differently based on their composition.[14]

Step 2: Container Selection and Labeling

  • Container: Use a robust, chemically compatible container with a screw-top cap that can be sealed tightly.[14] High-density polyethylene (HDPE) or glass containers are typically appropriate. The container must be in good condition, free of cracks or residue on the outside.

  • Labeling: The container must be labeled clearly before the first drop of waste is added.[14] The label must include:

    • The words "HAZARDOUS WASTE"

    • The full chemical name: "this compound"

    • An accurate list of all components and their approximate concentrations (if in a solution).

    • The relevant hazard pictograms (Corrosive, Environmental Hazard, Irritant).

Step 3: Accumulating Waste

  • Solid Waste: Carefully transfer excess or expired solid this compound into the designated halogenated waste container using a dedicated spatula or scoop.

  • Contaminated Labware: Items like pipette tips, weighing paper, and gloves that are grossly contaminated should be placed in a sealed plastic bag, which is then placed into the solid halogenated waste container.

  • Solutions: Carefully pour solutions containing the compound into a designated "Halogenated Organic Liquid Waste" container. Use a funnel to prevent spills.

  • Container Management: Keep the waste container closed at all times except when actively adding waste.[14] Store the container in a designated Satellite Accumulation Area (SAA) within the lab, which should have secondary containment to catch any potential leaks.

Spill Management Protocol

Emergency preparedness is a key component of chemical safety.[15][16] In the event of a spill, the response depends on the scale.

For Small Spills (<100 mL or a few grams):

  • Alert & Isolate: Alert personnel in the immediate area. Ensure the spill is contained within the chemical fume hood if possible.

  • PPE: Don appropriate PPE as described in Section 2.

  • Absorb/Neutralize: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully scoop the absorbed material using non-sparking tools and place it into the designated "Halogenated Organic Waste" container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must also be disposed of as halogenated hazardous waste.

For Large Spills (>100 mL or several grams):

  • Evacuate: Immediately evacuate the laboratory.

  • Alert: Notify your institution's Environmental Health & Safety (EHS) department and follow their emergency response plan.[15]

  • Isolate: Close the laboratory doors and prevent re-entry.

  • Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so as part of an emergency response team.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.

G cluster_0 Start: Waste Generation cluster_1 Assessment & Segregation cluster_2 Containment & Labeling cluster_3 Accumulation & Final Disposal start Generate Waste Containing This compound classify Classify Waste Stream start->classify solid_waste Solid Halogenated Waste Container classify->solid_waste Solid or Contaminated Debris liquid_waste Liquid Halogenated Waste Container classify->liquid_waste Liquid Solution label_container Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Hazards solid_waste->label_container saa Store in Satellite Accumulation Area (SAA) with Secondary Containment solid_waste->saa liquid_waste->label_container liquid_waste->saa ehs_pickup Arrange for EHS Pickup saa->ehs_pickup incineration Transport to Approved Hazardous Waste Facility for High-Temperature Incineration ehs_pickup->incineration caption Disposal Workflow for this compound.

Disposal Workflow for this compound.

References

  • Occupational Safety and Health Administration (OSHA).Hazardous Waste Operations and Emergency Response (HAZWOPER).[Link]
  • Clean Management Environmental Group, Inc.
  • INCHEM.Acrylic acid (HSG 104, 1997).[Link]
  • U.S. Environmental Protection Agency (EPA).Chlorine and Chlorinated Hydrocarbon Manufacturing Industry.[Link]
  • Bucknell University.
  • University of Delaware.
  • University of Barcelona.
  • U.S. Environmental Protection Agency (EPA).
  • Cole-Parmer.

Sources

A Senior Application Scientist's Guide to Handling 3-(3,5-Dichlorophenyl)acrylic Acid: Personal Protective Equipment, Operational Plans, and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. The compound 3-(3,5-Dichlorophenyl)acrylic acid, while a valuable intermediate, possesses a chemical structure that necessitates rigorous handling protocols. Its acrylic acid backbone suggests corrosive properties, while the dichlorophenyl group points to the persistent and potentially toxic nature of halogenated aromatic compounds.

This guide provides a comprehensive framework for the safe handling of this substance. It is structured not as a rigid checklist, but as a dynamic risk assessment tool, empowering you to make informed decisions that protect you, your colleagues, and the environment. Every recommendation is grounded in the principles of chemical hygiene and regulatory standards, ensuring a self-validating system of safety.

Hazard Assessment: A Synthesis of Structural Cues

While a specific Safety Data Sheet (SDS) for this compound (CAS No. 20595-53-3) should always be consulted first, we can infer a robust hazard profile from its constituent parts.[1]

  • Acrylic Acid Moiety: Acrylic acid itself is known to be corrosive, causing severe skin burns and eye damage.[2][3] It is also harmful if swallowed or inhaled and can cause respiratory irritation.[2][3] We must assume these properties are conferred to the derivative.

  • Dichlorophenyl Moiety: Chlorinated aromatic compounds can be toxic and pose a long-term environmental hazard. Their disposal is strictly regulated.[4][5] Furthermore, upon thermal decomposition, chlorinated hydrocarbons can produce highly toxic byproducts like hydrogen chloride and phosgene.[6]

Based on this synthesis, this compound should be treated, at a minimum, as a corrosive solid that is toxic upon ingestion or inhalation and an environmental hazard. All handling procedures must be designed to mitigate these risks.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific task and the potential for exposure. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees correctly use, appropriate PPE.[7][8]

Core PPE Requirements (Minimum for any handling)
PPE ComponentSpecificationRationale
Eye & Face Protection ANSI Z87.1-rated safety goggles with a snug fit. A face shield should be worn over the goggles when handling larger quantities (>1g) or when there is a significant splash risk.[8][9]Protects against splashes of solutions or airborne powder, which can cause severe, irreversible eye damage due to the compound's corrosive nature.
Hand Protection Chemical-resistant nitrile gloves (minimum 8 mil thickness). For prolonged contact or handling of solutions, consider double-gloving or using heavier-duty neoprene or butyl rubber gloves.[8][9][10]The hands are the most likely point of direct contact. Nitrile offers good protection against a range of chemicals, but glove integrity must be checked before and during use. Corrosive substances can quickly compromise glove material.[11]
Body Protection A flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs.Provides a critical barrier to protect skin and personal clothing from accidental spills and contamination.
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills, which can quickly soak through porous materials.
Task-Specific PPE Escalation

The level of PPE must escalate with the risk of exposure. The following workflow illustrates this decision-making process.

PPE_Workflow cluster_0 Task Assessment cluster_1 Exposure Potential & PPE Selection start Start: Handling This compound task What is the task? start->task weighing Weighing Solid (<1g) task->weighing Solid solution Preparing/Handling Solutions task->solution Liquid heating Heating or Generating Aerosols task->heating Aerosol Risk ppe_weighing Action: - Work in ventilated balance enclosure or chemical fume hood. - Wear Core PPE. weighing->ppe_weighing ppe_solution Action: - Work in chemical fume hood. - Wear Core PPE + Face Shield. - Consider chemical-resistant apron. solution->ppe_solution ppe_heating Action: - Work in chemical fume hood. - Wear Core PPE + Face Shield + Apron. - **Mandatory Respiratory Protection** (e.g., N95 or half-mask respirator with appropriate cartridges). heating->ppe_heating

Caption: PPE selection workflow based on the experimental task.

Operational Plan: From Receipt to Disposal

A robust operational plan minimizes exposure at every step. This requires adherence to your institution's Chemical Hygiene Plan (CHP), a requirement under the OSHA Laboratory Standard (29 CFR 1910.1450).[7][12]

Step 1: Receiving and Storage
  • Inspect: Upon receipt, inspect the container for any damage or leaks. Wear your Core PPE during this inspection.

  • Label: Ensure the container is clearly labeled with the chemical name, date received, and all relevant hazard warnings.

  • Store: Store the compound in a cool, dry, well-ventilated area designated for corrosive solids. It must be segregated from incompatible materials, particularly bases and oxidizing agents.

Step 2: Handling and Use
  • Designated Area: All work with this compound must be performed in a designated area, such as a certified chemical fume hood, to control potential exposure.[5]

  • Engineering Controls: A chemical fume hood is the primary engineering control to prevent inhalation of dust or vapors.[7] Ensure the sash is at the lowest practical height.

  • Quantities: Use the smallest quantity of the chemical necessary for the experiment to minimize waste and potential exposure.

  • Avoid Dust: When handling the solid, pour carefully to avoid generating dust. Do not use a scoopula in a manner that creates airborne particles.

  • Contamination: Do not eat, drink, or smoke in the laboratory.[13] Wash hands thoroughly after handling the chemical, even if gloves were worn.[13]

Step 3: Spill Response

Accidental spills must be handled immediately and safely.

  • Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Assess: Assess the size of the spill and whether you have the training and materials to clean it up safely. For large spills, contact your institution's environmental health and safety (EHS) office immediately.

  • PPE: Don appropriate PPE, including respiratory protection if the spill generates dust.

  • Neutralize & Absorb: Cover the spill with a neutral absorbent material suitable for acids (e.g., sodium bicarbonate or a commercial spill kit). Do NOT use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect: Carefully sweep the neutralized mixture into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a soap and water solution.

  • Report: Report the incident to your laboratory supervisor and EHS office.

Disposal Plan: Environmental Stewardship

Proper disposal is a legal and ethical requirement, governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[14][15][16] As a chlorinated organic compound, this chemical requires special handling.

  • Waste Identification: Any material (e.g., gloves, absorbent pads, glassware) contaminated with this compound must be treated as hazardous waste.[14][17]

  • Segregation: This is the most critical step. All waste containing this compound must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[4][5] Never mix halogenated waste with non-halogenated organic waste, as this complicates and increases the cost of disposal.[18]

  • Container Management: Waste containers must be made of a compatible material (e.g., polyethylene), kept closed except when adding waste, and stored in a secondary containment tray within a ventilated area (like a fume hood or designated waste accumulation area).[4]

Waste_Disposal_Workflow cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Final Disposal start Experiment Complete: Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Contaminated Solids (Gloves, Weigh Paper, etc.) waste_type->solid_waste Solid liquid_waste Solutions containing the compound waste_type->liquid_waste Liquid halogenated_container Place in 'Halogenated Organic Waste' Container (Solid or Liquid as appropriate) solid_waste->halogenated_container liquid_waste->halogenated_container seal_label Seal and Label Container with contents and hazards halogenated_container->seal_label ehs_pickup Arrange for pickup by Institutional EHS/Waste Management seal_label->ehs_pickup

Caption: Waste disposal workflow for this compound.

By integrating these principles of hazard assessment, diligent PPE use, and structured operational and disposal plans, you can confidently and safely utilize this compound in your research, upholding the highest standards of laboratory safety and scientific integrity.

References

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA).
  • PPE for Hazardous Chemicals. Canada Safety Training.
  • Laboratories - Overview. Occupational Safety and Health Administration (OSHA).
  • Hazardous Waste. U.S. Environmental Protection Agency (EPA).
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.
  • Handling Corrosive Substances in the Workplace. Storemasta Blog.
  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA).
  • Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf. National Institutes of Health (NIH).
  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR).
  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM).
  • Defining Hazardous Waste. California Department of Toxic Substances Control.
  • OSHA Laboratory Standard. Compliancy Group.
  • Guidance on Storage and Handling of Chlorinated Solvents. Euro Chlor.
  • 29 CFR 1910.1450—Occupational Exposure to Hazardous Chemicals in Laboratories. National Center for Biotechnology Information (NCBI).
  • Summary of Hazardous Waste Regulations. Florida Department of Environmental Protection.
  • Essential Chemical PPE. Trimaco.
  • (E)-3-(3,4-DICHLOROPHENYL)ACRYLIC ACID. Chemsrc.
  • Corrosive Safety: Protecting Workers from Harmful Substances. OSHA Training School.
  • Handling Lab Waste. YouTube.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,5-Dichlorophenyl)acrylic acid
Reactant of Route 2
Reactant of Route 2
3-(3,5-Dichlorophenyl)acrylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.